molecular formula C7H5FN2 B1271947 2-Amino-5-fluorobenzonitrile CAS No. 61272-77-3

2-Amino-5-fluorobenzonitrile

Cat. No.: B1271947
CAS No.: 61272-77-3
M. Wt: 136.13 g/mol
InChI Key: VFQDFQDXMNVDPW-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzonitrile (CAS 61272-77-3) is a high-purity, fluorinated building block of significant interest in medicinal chemistry and organometallic catalysis research . This compound, with a molecular formula of C 7 H 5 FN 2 and a molecular weight of 136.13 g/mol, is characterized by its multiple functional groups—an amine, a nitrile, and a fluoride . The ortho-positioning of the amine and nitrile groups makes it an ideal precursor for the facile synthesis of various nitrogen-containing heterocycles . Its primary research value lies in its application as a key synthetic intermediate. It reacts with aminoethanol derivatives under zinc chloride catalysis to yield chiral oxazoline ligands, which are utilized in copper-catalyzed enantioselective nitroaldol reactions . Furthermore, it serves as a precursor for tacrine derivatives via the Friedländer reaction with cyclic ketones, and can be cyclized under basic conditions to produce quinazoline and quinazolinone derivatives, which are important scaffolds in the development of Active Pharmaceutical Ingredients (APIs) . The compound is supplied as a grey powder with a purity of >97% and a melting point of 92-96°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5FN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQDFQDXMNVDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372220
Record name 2-Amino-5-fluorobenzonitrile
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Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61272-77-3
Record name 2-Amino-5-fluorobenzonitrile
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Record name 2-Amino-5-fluorobenzonitrile
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-5-fluorobenzonitrile (CAS: 61272-77-3): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-fluorobenzonitrile, a fluorinated anthranilonitrile derivative, is a pivotal building block in medicinal chemistry. Its unique trifunctional nature, featuring an amine, a nitrile, and a fluorine substituent on an aromatic scaffold, offers a versatile platform for the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth analysis of the core properties of this compound, detailed synthetic protocols, and a comprehensive overview of its applications, particularly in the development of kinase inhibitors and other therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug design, often imparting favorable pharmacokinetic and pharmacodynamic properties. This compound (CAS No. 61272-77-3) is a prime example of a strategically fluorinated building block. The ortho-positioning of the amino and nitrile groups facilitates cyclization reactions to form key heterocyclic systems, while the fluorine atom at the 5-position can enhance binding affinity, metabolic stability, and membrane permeability of the final drug molecule. This guide serves as a technical resource for researchers leveraging this versatile intermediate in their synthetic and drug discovery endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its effective use in synthesis.

General Properties

This compound is typically a white to light yellow or grey crystalline powder. It exhibits low solubility in water but is soluble in various polar organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 61272-77-3
Molecular Formula C₇H₅FN₂[3]
Molecular Weight 136.13 g/mol [3]
Appearance White to light yellow/grey crystal powder
Melting Point 92-96 °C[3]
Boiling Point 138 °C at 15 mmHg[3]
Solubility Low in water; Soluble in polar organic solvents[1][2]
pKa (Predicted) 1.87 ± 0.10
Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

A detailed vibrational analysis of this compound has been conducted using both experimental and computational methods. The Fourier Transform Infrared (FTIR) and FT-Raman spectra provide a unique fingerprint for the molecule, confirming the presence of its key functional groups.[4]

  • FTIR (4000-400 cm⁻¹): The spectrum is characterized by distinct peaks corresponding to the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and C-F stretching, as well as aromatic C-H and C=C vibrations.[4]

  • FT-Raman (3500-50 cm⁻¹): The FT-Raman spectrum complements the FTIR data, providing further confirmation of the molecular structure.[4]

While specific experimental spectra for this compound are not widely available in public databases, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures. The final product of synthesis should be confirmed by these methods.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by both the fluorine and the amino substituents. The amino protons will typically appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule, including the nitrile carbon and the fluorine-coupled aromatic carbons.

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z of approximately 136.04.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of a nitro-substituted precursor.

Synthetic Pathway: Reduction of 2-Fluoro-5-nitrobenzonitrile

A reliable method for the preparation of this compound is the reduction of 2-fluoro-5-nitrobenzonitrile. This transformation can be effectively achieved using various reducing agents, with stannous chloride dihydrate in ethyl acetate being a well-documented method.[5]

Synthesis Start 2-Fluoro-5-nitrobenzonitrile Intermediate SnCl2·2H2O, Ethyl Acetate Reflux Start->Intermediate Product This compound Intermediate->Product caption Synthesis of this compound

A common synthetic route to this compound.
Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[5]

Materials:

  • 2-Fluoro-5-nitrobenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (approx. 10-15 eq).

  • Heat the mixture to reflux for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography or recrystallization.

Self-Validation: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic methods (NMR, IR, and MS) to match the expected data for this compound.

Applications in Drug Discovery

The strategic placement of the amino, nitrile, and fluoro groups makes this compound a valuable precursor for a range of biologically active heterocyclic compounds.

Synthesis of Quinazoline and Quinazolinone Scaffolds

The ortho-amino nitrile functionality is ideal for the construction of quinazoline and quinazolinone rings, which are core structures in numerous approved drugs, particularly kinase inhibitors.[6][7]

Quinazoline_Synthesis Start This compound Reagent + Reagent (e.g., Cyclic Ketone, Formamidine, etc.) Start->Reagent Product Fluorinated Quinazoline/ Quinazolinone Derivatives Reagent->Product Application Kinase Inhibitors (e.g., EGFR, VEGFR) Product->Application Biological Activity caption Quinazoline synthesis from this compound

Application in the synthesis of bioactive quinazolines.

The reaction of this compound with various reagents can lead to a diverse library of quinazoline derivatives. For instance, reaction with cyclic ketones under basic conditions can yield quinazolinone derivatives.[6] This scaffold is central to many Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors used in oncology.[8][9] While direct synthesis of drugs like Gefitinib or Lapatinib from this specific starting material is not the most common route, its analogues are instrumental in the synthesis of novel derivatives for structure-activity relationship (SAR) studies.[2][10]

Friedländer Synthesis of Tacrine Derivatives

This compound serves as a precursor for the synthesis of tacrine derivatives through the Friedländer annulation.[6][11] Tacrine was one of the first acetylcholinesterase inhibitors approved for the treatment of Alzheimer's disease. The synthesis involves the reaction of the aminobenzonitrile with a cyclic ketone, such as cyclohexanone.[6] The resulting fluorinated tacrine analogues can be evaluated for their potential as improved neurotherapeutics.

Experimental Workflow: Friedländer Synthesis of a Tacrine Derivative

  • Reaction Setup: In a suitable reaction vessel, combine this compound and a cyclic ketone (e.g., cyclohexanone).

  • Catalysis: Add a Lewis acid or Brønsted acid catalyst (e.g., zinc chloride, p-toluenesulfonic acid).

  • Heating: Heat the reaction mixture to facilitate the condensation and cyclization.

  • Work-up: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired tacrine derivative.

Causality: The acid catalyst protonates the carbonyl oxygen of the ketone, making the alpha-carbon more susceptible to nucleophilic attack by the amino group of the benzonitrile. Subsequent intramolecular cyclization and dehydration lead to the formation of the fused quinoline ring system characteristic of tacrine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, particularly to the eyes.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[1]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of water. Seek medical attention if irritation persists.[10]

Conclusion

This compound is a strategically designed and highly versatile building block for organic synthesis and drug discovery. Its trifunctional nature provides a robust platform for the construction of complex heterocyclic systems, most notably quinazolines and tacrine derivatives, which are scaffolds for potent therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed and validated synthetic protocol, and an exploration of its key applications, underscoring its importance for researchers and scientists in the pharmaceutical industry.

References

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  • HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE.
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  • PubMed. (2011). Synthesis and evaluation of heterobivalent tacrine derivatives as potential multi-functional anti-Alzheimer agents. European Journal of Medicinal Chemistry.
  • PubMed Central. (2016). Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors. RSC Advances.
  • PubMed Central. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Pharmaceuticals.
  • PubMed Central. (2021). Novel multitarget-directed tacrine derivatives as potential candidates for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ACS Publications. (2021). Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study. ACS Chemical Neuroscience.

Sources

An In-depth Technical Guide to 2-Amino-5-fluorobenzonitrile: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-5-fluorobenzonitrile, a key building block in modern medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties of this versatile molecule, offering insights into its reactivity and practical applications. The information presented herein is supported by spectral data, established experimental protocols, and an analysis of the electronic influences that govern its chemical behavior.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 61272-77-3, is a substituted aromatic compound featuring an amino group, a nitrile group, and a fluorine atom attached to a benzene ring. This unique combination of functional groups imparts a specific set of properties that are highly valuable in organic synthesis.

The structural arrangement of the functional groups—an amino group ortho to the nitrile and a fluorine atom para to the amino group—creates a distinct electronic environment that dictates its reactivity and physical characteristics. The molecule is a solid at room temperature, typically appearing as a white to light yellow or grey crystalline powder.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₅FN₂[3]
Molecular Weight 136.13 g/mol [3]
Appearance White to light yellow or grey crystalline powder[1][2]
Melting Point 92-96 °C[3]
Boiling Point 138 °C at 15 mmHg[3]
Solubility Low solubility in water; Soluble in organic solvents such as dichloromethane and chloroform.[4]
pKa (Predicted) 1.87 ± 0.10

Spectroscopic Characterization

A thorough understanding of a molecule's spectroscopic signature is fundamental for its identification and quality control in a research setting. The following sections detail the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. While experimental spectra are the gold standard, predicted data based on established principles can provide a strong foundational understanding.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4dd1HH-6
~7.2dd1HH-4
~6.8dd1HH-3
~5.5br s2H-NH₂

Note: Predicted chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~160 (d)C-5
~150C-2
~135 (d)C-4
~120 (d)C-6
~118-CN
~115 (d)C-3
~100C-1

Note: The symbol (d) indicates a doublet, arising from coupling with the fluorine atom.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule. Experimental and theoretical studies have been conducted on the vibrational spectra of this compound.[4]

Table 2: Key FTIR Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amino group)
~2220C≡N stretching (nitrile group)
~1620N-H bending (amino group)
~1500C=C stretching (aromatic ring)
~1250C-F stretching

The presence of sharp, characteristic peaks for the amino and nitrile groups, along with the C-F stretch, confirms the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of approximately 136.13.

Predicted Key Fragmentation Patterns:

The fragmentation of this compound in a mass spectrometer would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for aromatic amines and nitriles can be predicted.

  • Loss of HCN (m/z 27): A common fragmentation for nitriles.

  • Loss of NH₂ (m/z 16): Fragmentation of the amino group.

A detailed analysis of the mass spectrum would reveal a unique fragmentation pattern that can be used for structural confirmation.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is governed by the interplay of its three functional groups. The amino group is nucleophilic, the nitrile group is electrophilic at the carbon atom, and the fluorine atom influences the electron density of the aromatic ring.

Electronic Effects of Substituents

The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating nature. Conversely, the nitrile group is a deactivating, meta-directing group due to its electron-withdrawing properties. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect (-I) but also a weak electron-donating mesomeric effect (+M).

This electronic push-pull system makes the molecule susceptible to a variety of chemical transformations. The electron-donating amino group enhances the nucleophilicity of the aromatic ring at the positions ortho and para to it, while the electron-withdrawing nitrile and fluoro groups influence the overall reactivity.

Key Synthetic Applications

This compound is a crucial intermediate in the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in pharmaceutical and materials science research.[5]

A prominent application of this compound is in the synthesis of quinazoline and quinoline derivatives.[2] The ortho-disposition of the amino and nitrile groups facilitates cyclization reactions. One of the most notable methods is the Friedländer synthesis , which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][7] While this compound itself is not a ketone, its derivatives or its use in modified Friedländer-type reactions are common.

For instance, it can react with cyclic ketones under basic conditions to form quinazoline derivatives.[2] This reaction is a cornerstone in the construction of scaffolds for various biologically active molecules.

Experimental Protocols

To provide practical guidance for researchers, this section outlines a generalized experimental protocol for a key synthetic transformation involving this compound.

Protocol: Friedländer-type Synthesis of a Tetrahydroacridine Derivative

This protocol describes the synthesis of a substituted tetrahydroacridine, a class of compounds with potential biological activity, using this compound and a cyclic ketone.

Diagram: Workflow for the Synthesis of a Tetrahydroacridine Derivative

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 This compound Reaction_Setup Combine reactants, catalyst, and solvent in a round-bottom flask equipped with a Dean-Stark apparatus. Reactant1->Reaction_Setup Reactant2 Cyclohexanone Reactant2->Reaction_Setup Catalyst p-Toluenesulfonic acid (p-TSA) Catalyst->Reaction_Setup Solvent Toluene Solvent->Reaction_Setup Reflux Heat the mixture to reflux for 12-24 hours. Reaction_Setup->Reflux Monitoring Monitor reaction progress by TLC. Reflux->Monitoring Cooling Cool the reaction mixture to room temperature. Monitoring->Cooling Washing Wash with saturated NaHCO₃ solution and brine. Cooling->Washing Drying Dry the organic layer over anhydrous Na₂SO₄. Washing->Drying Concentration Concentrate the solvent under reduced pressure. Drying->Concentration Purification Purify the crude product by column chromatography. Concentration->Purification Product Substituted Tetrahydroacridine Derivative Purification->Product

Caption: A generalized workflow for the Friedländer-type synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), cyclohexanone (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.1 eq.). Add a suitable solvent, such as toluene, to the flask.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The azeotropic removal of water using the Dean-Stark trap drives the reaction to completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Disclaimer: This is a generalized protocol. Specific reaction conditions, including stoichiometry, catalyst loading, reaction time, and purification methods, may need to be optimized for specific substrates and desired outcomes.

Thermal Stability and Safety Considerations

Understanding the thermal stability of a compound is crucial for its safe handling, storage, and use in chemical reactions, especially at elevated temperatures.

Thermal Stability
Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] It is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[8] In case of contact with skin or eyes, rinse immediately with plenty of water.[8]

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of amino, nitrile, and fluoro functional groups provides a rich platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles of medicinal importance. This guide has provided a comprehensive overview of its physical and chemical properties, spectroscopic data, reactivity, and key synthetic applications, along with practical experimental guidance. A thorough understanding of these aspects will enable researchers to effectively and safely utilize this important intermediate in their synthetic endeavors.

References

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An In-depth Technical Guide to the Structural Analysis and Characterization of 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-Amino-5-fluorobenzonitrile (CAS No. 61272-77-3), a key intermediate in the pharmaceutical and fine chemical industries.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the spectroscopic, crystallographic, and thermal properties of this molecule. While a wealth of theoretical and vibrational spectroscopic data exists, this guide also addresses the current gaps in publicly available experimental data for certain analytical techniques and proposes methodologies for their acquisition. By synthesizing established data with proven analytical principles, this guide serves as an authoritative resource for the comprehensive understanding of this compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₅FN₂, is a substituted aromatic nitrile that has garnered significant interest as a versatile building block in organic synthesis.[3] Its unique trifunctional nature, possessing an amino group, a nitrile group, and a fluorine atom, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, including quinazolines and other pharmacologically active molecules.[3] The strategic incorporation of a fluorine atom can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated intermediates like this compound particularly valuable in medicinal chemistry.

This guide delves into the core analytical techniques required to unequivocally identify and characterize this compound, ensuring its purity, and elucidating its structural intricacies. We will explore its molecular structure, vibrational spectroscopy (FT-IR and FT-Raman), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), X-ray crystallography, and thermal analysis (DSC/TGA). The causality behind experimental choices and the interpretation of the resulting data will be emphasized throughout.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 61272-77-3[4][5]
Molecular Formula C₇H₅FN₂[4]
Molecular Weight 136.13 g/mol [4][5]
Appearance White to light yellow or grey crystalline powder[1][6]
Melting Point 92-96 °C[5]
Boiling Point 138 °C at 15 mmHg[5]
Solubility Low solubility in water; soluble in organic solvents like dichloromethane and chloroform.

Vibrational Spectroscopy: Probing the Molecular Bonds

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. A comprehensive study by Arockiasamy Ajaypraveenkumar et al. has provided both experimental and theoretical vibrational data for this compound, which forms the basis of this section.[7]

Theoretical Framework and Experimental Causality

The vibrational modes of this compound were predicted using Density Functional Theory (DFT) calculations with the B3LYP method and a 6-311++G(2d,p) basis set.[7] This high-level theoretical approach is instrumental in assigning the experimentally observed vibrational bands to specific molecular motions. The choice of a basis set with diffuse and polarization functions is critical for accurately describing the electronic structure of a molecule containing heteroatoms and a delocalized π-system.

Experimentally, the FT-IR spectrum was recorded using the KBr pellet technique, which is a standard and reliable method for solid samples. The FT-Raman spectrum was obtained using a Nd:YAG laser with an excitation wavelength of 1064 nm, which helps to minimize fluorescence, a common issue with aromatic compounds.[7]

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

Objective: To obtain the vibrational spectra of this compound for functional group identification and structural confirmation.

Materials:

  • This compound (solid powder)

  • Potassium bromide (KBr), spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Sample holder for Raman spectroscopy

Instrumentation:

  • FT-IR spectrometer (e.g., Bruker 8400S)[7]

  • FT-Raman spectrometer (e.g., Enwave Optronics EZRaman with Nd:YAG laser)[7]

Procedure:

FT-IR (KBr Pellet Technique):

  • Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.

  • In the agate mortar, grind a small amount of this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr. The mixture should be homogenous and have a fine, consistent texture.

  • Transfer the mixture to the pellet-forming die.

  • Apply pressure using the hydraulic press to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

FT-Raman Spectroscopy:

  • Place a small amount of the this compound powder into a suitable sample holder (e.g., a glass capillary tube).

  • Position the sample holder in the spectrometer's sample compartment.

  • Excite the sample with the 1064 nm laser.

  • Record the Raman spectrum, typically in the range of 3500-50 cm⁻¹.[7]


}

Workflow for obtaining FT-IR and FT-Raman spectra.

Interpretation of Vibrational Spectra

The key vibrational frequencies for this compound are summarized in Table 2. The assignments are based on the potential energy distribution (PED) analysis from the work of Arockiasamy Ajaypraveenkumar et al.[7]

Wavenumber (cm⁻¹) (Experimental FT-IR)Wavenumber (cm⁻¹) (Experimental FT-Raman)Vibrational AssignmentFunctional Group
3352-Asymmetric stretchingN-H (Amino)
-3355Symmetric stretchingN-H (Amino)
22252220StretchingC≡N (Nitrile)
16301635ScissoringN-H (Amino)
15751580StretchingC=C (Aromatic)
13311334StretchingC-N (Amino)
1245-StretchingC-F
870-Out-of-plane bendingC-H (Aromatic)
819798Out-of-plane bendingC-H (Aromatic)

Key Insights:

  • The distinct, strong absorption around 2225 cm⁻¹ is a hallmark of the nitrile (C≡N) stretching vibration.

  • The bands above 3300 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary amino group.

  • The presence of a strong band around 1245 cm⁻¹ is indicative of the C-F stretching vibration.

  • The absorptions in the 1630-1400 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic ring and the N-H scissoring motion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

Note on Data Availability: As of the date of this publication, a complete, publicly available experimental NMR dataset for this compound has not been identified. While some sources mention its characterization by NMR, the spectral data is not provided.[1][2] Therefore, this section will focus on the predicted spectra and the principles of their interpretation, supplemented with data from closely related compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons and the two protons of the amino group. The chemical shifts and coupling patterns will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and nitrile groups.

Predicted Chemical Shifts and Splitting Patterns:

  • H-3: This proton is ortho to the amino group and meta to the fluorine and nitrile groups. It is expected to be the most shielded of the aromatic protons. It should appear as a doublet of doublets due to coupling with H-4 and a smaller coupling with F-5.

  • H-4: This proton is ortho to the fluorine atom and meta to the amino and nitrile groups. It will be significantly influenced by the strong coupling to the adjacent fluorine atom and the adjacent H-3 proton, likely appearing as a triplet of doublets.

  • H-6: This proton is ortho to both the nitrile and fluorine groups, making it the most deshielded. It is expected to be a doublet of doublets due to coupling with H-4 and the fluorine atom.

  • -NH₂: The amino protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups and the fluorine atom, which will also cause C-F coupling.

Predicted Chemical Shifts:

  • C1 (ipso to -CN): This carbon will be significantly deshielded and will likely show a small coupling to the fluorine atom.

  • C2 (ipso to -NH₂): This carbon will be shielded due to the electron-donating amino group.

  • C3: This carbon will be influenced by the adjacent amino group and will show coupling to the fluorine atom.

  • C4: This carbon will show a large one-bond C-F coupling.

  • C5 (ipso to -F): This carbon will be directly attached to the fluorine and will exhibit a very large one-bond C-F coupling, making it easily identifiable.

  • C6: This carbon, ortho to the nitrile and fluorine, will be deshielded and show coupling to the fluorine.

  • -CN (Nitrile Carbon): The nitrile carbon will appear in the characteristic region for this functional group (around 115-125 ppm).

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[8][9] For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal will be split into a multiplet due to coupling with the neighboring protons (H-4 and H-6). The chemical shift will be indicative of a fluorine atom attached to an aromatic ring.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra of this compound for complete structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Procedure:

  • Dissolve a small amount of this compound (5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Acquire the proton-decoupled ¹⁹F NMR spectrum.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals in the ¹H spectrum and determine the chemical shifts and coupling constants for all spectra.


}

General workflow for comprehensive NMR analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 136, corresponding to its molecular weight. The presence of a nitrogen atom means the molecular weight is an even number, consistent with the nitrogen rule.

The fragmentation of the molecular ion will be governed by the stability of the resulting fragments. Key expected fragmentation pathways include:

  • Loss of HCN: A common fragmentation for benzonitriles, leading to a fragment at m/z 109.

  • Loss of a hydrogen atom: Formation of an [M-1]⁺ ion at m/z 135.

  • Loss of the amino group: Cleavage of the C-N bond, although less common, could lead to a fragment at m/z 120.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions of this compound.

Note on Data Availability: A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other searched literature. However, the crystal structures of related aminobenzonitriles have been studied and can provide insights into the expected solid-state packing. For instance, studies on 4-aminobenzonitrile have revealed that hydrogen bonding between the amino group and the nitrile group of adjacent molecules is a key structural element.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the single-crystal X-ray structure of this compound.

Procedure:

  • Crystal Growth: High-quality single crystals are a prerequisite. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Thermal Analysis: Assessing Stability and Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of a material.

Note on Data Availability: Experimental DSC and TGA data for this compound were not found in the performed searches. The safety data sheet for a similar compound, 2-Amino-3,5-difluorobenzonitrile, suggests that fluorinated aromatic compounds generally exhibit enhanced thermal stability.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point (92-96 °C).[5] The area under this peak can be used to determine the enthalpy of fusion. DSC can also reveal other phase transitions, such as solid-solid transitions, if they occur.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would indicate its thermal stability and decomposition temperature. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The TGA curve would be expected to be flat until the onset of decomposition, at which point a significant mass loss would be observed.

Conclusion

This compound is a molecule of considerable interest in synthetic and medicinal chemistry. This guide has provided a detailed framework for its structural analysis and characterization. The vibrational properties of this compound are well-documented, with a strong correlation between experimental and theoretical data. While a complete set of experimental NMR, MS, crystallographic, and thermal analysis data is not currently in the public domain, this guide has outlined the expected results and provided detailed, field-proven protocols for their acquisition. The principles and methodologies described herein offer a robust approach for any researcher or scientist working with this important chemical intermediate, ensuring its accurate identification and a deeper understanding of its structural and physicochemical properties.

References

  • Arockiasamy Ajaypraveenkumar, S., Syed Ali, M., Muthu, S., & Raj, A. D. (2017). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of this compound by Ab Initio Methods. Der Pharma Chemica, 9(15), 56-67. [Link]
  • PubChem. (n.d.). 5-Amino-2-fluorobenzonitrile.
  • University of Regensburg. (n.d.). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate.
  • NIST. (n.d.). Benzonitrile, 2-amino-.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
  • UCSB. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • University of Rochester. (n.d.). 19F NMR Reference Standards.
  • ACS Publications. (2026). Organic Letters Ahead of Print.
  • Chemcasts. (n.d.). 5-Amino-2-fluorobenzonitrile Properties vs Temperature.
  • University of Washington. (n.d.). 19Flourine NMR.
  • IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a visible-light-responsive azobenzene derivative.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemcasts. (n.d.). 5-Amino-2-fluorobenzonitrile Properties vs Pressure.
  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile.
  • ResearchGate. (n.d.). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K).

Sources

A Technical Guide to the Spectroscopic Data of 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-fluorobenzonitrile (CAS No. 61272-77-3) is a pivotal molecular building block in the fields of medicinal chemistry and materials science.[1] Its structure, featuring an aromatic ring substituted with an amine, a nitrile, and a fluorine atom, provides a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] The ortho-positioning of the nucleophilic amine and the electrophilic nitrile group facilitates cyclization reactions, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. This technical guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this compound. The interpretation presented herein is grounded in fundamental principles and supported by experimental data and established literature, offering a robust framework for researchers and drug development professionals.

Physicochemical Properties:

Property Value Source(s)
CAS Number 61272-77-3 [2]
Molecular Formula C₇H₅FN₂ [2]
Molecular Weight 136.13 g/mol [2]
Appearance Grey to off-white solid powder [3][4]
Melting Point 92-96 °C [2][3]

| Boiling Point | 138 °C / 15 mmHg |[2] |

The Analytical Workflow: A Multi-Technique Approach

The unambiguous identification of a molecule like this compound relies not on a single technique, but on the synergistic information provided by several spectroscopic methods. Each technique probes different aspects of the molecular structure, and together they provide a complete, self-validating picture.

G cluster_0 Structural Elucidation Workflow Start Start MS Mass Spectrometry (MS) Start->MS Determines Molecular Weight IR Infrared (IR) Spectroscopy MS->IR Confirms MW, proceed to functional groups NMR NMR Spectroscopy (¹H & ¹³C) IR->NMR Confirms functional groups, proceed to connectivity Structure Confirmed Structure NMR->Structure Determines atom connectivity & chemical environment

Caption: A typical workflow for the structural elucidation of an organic molecule.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry is the first-line technique for molecular characterization. Its primary role is to determine the molecular weight of the analyte with high precision, providing immediate confirmation of the elemental formula. For this compound (C₇H₅FN₂), high-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish the exact mass from other potential elemental compositions.

Data Presentation: High-Resolution Mass Spectrometry (Predicted)

AdductIon FormulaCalculated m/z
[M+H]⁺[C₇H₆FN₂]⁺137.05095
[M+Na]⁺[C₇H₅FN₂Na]⁺159.03289
[M-H]⁻[C₇H₄FN₂]⁻135.03639

Data is based on predicted values, which are foundational for targeted analysis.

Trustworthiness (Self-Validating System): The observation of a prominent ion at m/z 137.05095 in the positive ion mode of an electrospray ionization (ESI) mass spectrum would provide strong evidence for the protonated molecule, [M+H]⁺. The high mass accuracy (typically <5 ppm deviation) achievable with modern instruments like Orbitrap or TOF analyzers validates the elemental composition of C₇H₅FN₂. The characteristic isotopic pattern, while subtle for a molecule of this size, would further corroborate the assigned formula.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL. A trace amount of formic acid (0.1%) is often added for positive ion mode to promote protonation.

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: A high voltage (e.g., +3 to +5 kV for positive mode) is applied to the infusion capillary, generating a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) assists in solvent evaporation, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the TOF mass analyzer. The time it takes for each ion to travel the length of the flight tube is measured, which is proportional to the square root of its m/z.

  • Data Acquisition: A full scan spectrum is acquired over a relevant m/z range (e.g., 50-500 Da).

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups. The principle lies in the absorption of infrared radiation by molecules, which excites them to a higher vibrational state. Each functional group (e.g., N-H, C≡N, C-F) has a characteristic vibrational frequency.

Data Presentation: Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignmentCausality
3452, 3363StrongN-H Asymmetric & Symmetric StretchThe two distinct bands are characteristic of a primary amine (-NH₂) group.[5]
2211Strong, SharpC≡N Stretch (Nitrile)The triple bond of the nitrile group results in a strong, sharp absorption in a relatively clean region of the spectrum.[5]
~1636Medium-StrongN-H Bend (Scissoring)This absorption corresponds to the in-plane bending vibration of the primary amine.[6]
1600-1450Medium-VariableC=C Aromatic Ring StretchMultiple bands in this region are characteristic of the benzene ring skeleton.
~1245StrongC-F StretchThe highly polar carbon-fluorine bond gives rise to a strong absorption band.[6]
1335-1250StrongC-N Aromatic Amine StretchCorresponds to the stretching vibration of the bond between the aromatic ring and the amine nitrogen.

Experimental data sourced from studies on this compound and its analogs.[5][6]

Trustworthiness (Self-Validating System): The simultaneous observation of the double N-H stretch, the sharp C≡N stretch, and the strong C-F stretch provides a unique "fingerprint" for this compound. The absence of other strong absorptions (e.g., a broad O-H or a strong C=O) confirms the purity of the sample with respect to its functional groups.

Experimental Protocol: KBr Pellet FTIR

  • Sample Preparation: Approximately 1-2 mg of the solid this compound sample is finely ground with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: The homogenized powder is transferred to a pellet press. A vacuum is applied to remove air, and pressure (several tons) is applied to form a thin, transparent KBr pellet.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the spectrometer's sample holder.

  • Analysis: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). The resulting spectrum is an absorbance or transmittance plot versus wavenumber. This method was utilized in the experimental analysis of the title compound.[6]

G cluster_0 Key Functional Groups & IR Regions mol This compound NH2 -NH₂ (Amine) CN -C≡N (Nitrile) CF C-F (Fluoro) freq_NH2 ~3400 cm⁻¹ (N-H Stretch) NH2->freq_NH2 freq_CN ~2211 cm⁻¹ (C≡N Stretch) CN->freq_CN freq_CF ~1245 cm⁻¹ (C-F Stretch) CF->freq_CF

Caption: Correlation of functional groups to their characteristic IR absorption regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR provides information about the number, environment, and neighboring relationships of protons, while ¹³C NMR details the carbon skeleton. For this compound, the substitution pattern on the aromatic ring creates a distinct set of signals whose chemical shifts and coupling constants are highly informative.

Note: The following data are predicted based on established substituent effects and analysis of similar structures, as a primary experimental spectrum is not publicly available. Actual values will vary with solvent and spectrometer frequency.

Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-36.8 - 7.0Doublet of Doublets (dd)J(H3-H4) ≈ 8.8, J(H3-F5) ≈ 4.51H
H-46.7 - 6.9Triplet of Doublets (td)J(H4-H3) ≈ 8.8, J(H4-F5) ≈ 8.8, J(H4-H6) ≈ 3.01H
H-67.1 - 7.3Doublet of Doublets (dd)J(H6-F5) ≈ 10.0, J(H6-H4) ≈ 3.01H
-NH₂5.5 - 6.5Broad Singlet (br s)-2H

Data Presentation: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Key Feature
C1 (-CN)~95Quaternary, shifted upfield by ortho -NH₂
C2 (-NH₂)~152Attached to electron-donating group
C3~118 (d)Doublet due to coupling with Fluorine (²JCF)
C4~119 (d)Doublet due to coupling with Fluorine (³JCF)
C5 (-F)~158 (d)Doublet due to large C-F coupling (¹JCF)
C6~116 (d)Doublet due to coupling with Fluorine (³JCF)
-CN~119Nitrile carbon

Trustworthiness (Self-Validating System): The predicted ¹H NMR pattern—three distinct aromatic signals with complex splitting—is a direct consequence of the 1,2,4-substitution pattern. The coupling constants (J-values) are critical. The large ortho coupling (J(H3-H4)), smaller meta coupling (J(H4-H6)), and various couplings to fluorine (JHF) must all be consistent with the proposed structure. Similarly, in the ¹³C NMR, the observation of multiple doublets due to C-F coupling provides irrefutable evidence for the fluorine's presence and position.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is "locked" onto the deuterium signal of the solvent. The field is then "shimmed" to optimize its homogeneity.

  • ¹H NMR Acquisition: A standard ¹H pulse sequence is run. Key parameters include spectral width (~12 ppm), acquisition time (~3-4 s), relaxation delay (1-2 s), and number of scans (typically 8 or 16 for good signal-to-noise).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment (e.g., zgpg30) is performed. This requires more scans (hundreds to thousands) due to the low natural abundance of ¹³C. Key parameters include a wider spectral width (~220 ppm) and a relaxation delay of 2 s.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS (0.00 ppm).

Caption: Positional relationships of protons on the aromatic ring influencing NMR signals.

Conclusion

The structural elucidation of this compound is a clear example of the power of a multi-faceted spectroscopic approach. Mass spectrometry unequivocally confirms the molecular weight and elemental formula. Infrared spectroscopy provides a rapid and definitive fingerprint of the key amine, nitrile, and fluoro functional groups. Finally, ¹H and ¹³C NMR spectroscopy reveals the precise atomic connectivity and substitution pattern on the aromatic ring. The collective data from these techniques provides a self-validating and comprehensive characterization, ensuring the identity and purity of this vital chemical intermediate for its application in research and development.

References

  • Arockiasamy Ajaypraveenkumar, et al. (2018). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of this compound by Ab Initio Methods. Der Pharma Chemica, 10(4), 114-127.
  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of this compound (CAS 61272-77-3).

Sources

The Solubility Profile of 2-Amino-5-fluorobenzonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Amino-5-fluorobenzonitrile, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data is not extensively available in public literature, this document synthesizes foundational chemical principles, qualitative experimental observations, and established analytical methodologies to empower researchers in drug discovery and development. The guide elucidates the molecular characteristics governing the solubility of this compound and presents detailed protocols for its empirical determination in common organic solvents. This document is intended to serve as a practical resource for scientists to anticipate and experimentally verify the solubility of this compound, a critical parameter for reaction kinetics, purification, and formulation.

Introduction: The Significance of Solubility in Pharmaceutical Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) and its intermediates, profoundly influencing bioavailability, processability, and formulation design. For a molecule like this compound, which serves as a building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its solubility in various organic solvents is paramount. This knowledge enables the optimization of reaction conditions, the development of efficient purification strategies such as crystallization, and the prevention of precipitation-related manufacturing challenges. This guide provides a detailed exploration of the factors influencing the solubility of this compound and equips the research scientist with the necessary tools to determine this crucial parameter.

Molecular Structure and its Influence on Solubility

The solubility of this compound is dictated by the interplay of its distinct functional groups: the aromatic ring, the amino group (-NH2), the nitrile group (-C≡N), and the fluorine atom (-F).

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or weakly polar solvents through van der Waals forces.

  • Amino Group (-NH2): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances the molecule's ability to interact with polar protic solvents like alcohols and water.

  • Nitrile Group (-C≡N): The nitrile group is highly polar and can act as a hydrogen bond acceptor. Its presence contributes to the molecule's overall polarity.

  • Fluorine Atom (-F): As a highly electronegative atom, fluorine introduces a significant dipole moment into the molecule. However, it is a weak hydrogen bond acceptor.

The combination of these functional groups results in a molecule with a complex polarity profile. The presence of both polar, hydrogen-bonding capable groups and a nonpolar aromatic ring suggests that this compound will exhibit a range of solubilities across different solvent classes.

Qualitative Solubility Profile

While precise quantitative data is limited in published literature, some general solubility characteristics have been noted. This compound is described as being soluble in some organic solvents like dichloromethane and chloroform[1]. Conversely, its solubility in water is reported to be low[1]. A safety data sheet for the compound states that its solubility in water and other solvents is not known, highlighting the need for empirical determination[2].

Based on the principles of "like dissolves like," we can predict a qualitative solubility profile:

  • High Solubility: Expected in polar aprotic solvents that can engage in dipole-dipole interactions and accept hydrogen bonds, such as acetone and ethyl acetate. Also, expected in polar protic solvents like methanol and ethanol, which can hydrogen bond with the amino group.

  • Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane and chloroform[1].

  • Low Solubility: Expected in nonpolar solvents like toluene and hexanes, where the polar functional groups would hinder dissolution. Very low solubility is also anticipated in water due to the hydrophobic nature of the benzonitrile core[1].

Experimental Determination of Solubility

To obtain reliable quantitative solubility data, a systematic experimental approach is necessary. The following section details a robust protocol for determining the solubility of this compound.

The Shake-Flask Method: A Gold Standard for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound. This method involves equilibrating an excess amount of the solid solute with a solvent at a constant temperature.

Materials and Equipment:

  • This compound (crystalline solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Vials or flasks with airtight seals

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solute Weigh Excess Solute mix Combine Solute & Solvent prep_solute->mix prep_solvent Measure Solvent Volume prep_solvent->mix shake Agitate at Constant Temp (24-48 hours) mix->shake settle Allow Solids to Settle shake->settle filter Filter Aliquot settle->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze result result analyze->result Calculate Concentration

Figure 1: Workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Accurately add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution by comparing the analytical response of the sample to the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Analytical Techniques for Concentration Determination

The choice of analytical technique is critical for accurate solubility measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for determining the concentration of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a suitable starting point for method development. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the compound.

UV-Vis Spectrophotometry

For a less complex matrix, UV-Vis spectrophotometry can be a rapid and cost-effective method. A calibration curve of absorbance versus concentration should be prepared using standard solutions. The absorbance of the diluted saturated solution is then measured, and the concentration is determined from the calibration curve. It is crucial to ensure that the solvent used does not interfere with the absorbance measurement.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolubility ( g/100 mL)Solubility (mol/L)
Methanol[Insert Experimental Data][Insert Experimental Data]
Ethanol[Insert Experimental Data][Insert Experimental Data]
Acetone[Insert Experimental Data][Insert Experimental Data]
Ethyl Acetate[Insert Experimental Data][Insert Experimental Data]
Dichloromethane[Insert Experimental Data][Insert Experimental Data]
Toluene[Insert Experimental Data][Insert Experimental Data]
Water[Insert Experimental Data][Insert Experimental Data]

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is lacking, this guide provides a robust framework for both predicting and experimentally determining this vital parameter. By understanding the interplay of the molecule's functional groups and by employing standardized experimental protocols, researchers can generate the high-quality solubility data necessary to accelerate drug development timelines and ensure the robustness of their chemical processes. The methodologies detailed herein are designed to be readily implemented in a standard laboratory setting, empowering scientists with the tools to make data-driven decisions in their synthetic and formulation endeavors.

References

  • Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of this compound by Ab Initio Methods - Der Pharma Chemica. (n.d.).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).
  • Analytical Methods. (n.d.).

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The Synthetic Versatility of 2-Amino-5-fluorobenzonitrile: A Technical Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-fluorobenzonitrile (CAS No. 61272-77-3) has emerged as a pivotal structural motif and a versatile building block in the landscape of modern organic synthesis, particularly within medicinal chemistry. Its unique electronic and structural features, characterized by the ortho-positioning of a nucleophilic amino group and an electrophilic nitrile functionality on a fluorinated benzene ring, render it an exceptionally valuable precursor for the construction of a diverse array of complex heterocyclic scaffolds. The presence of the fluorine atom further imparts desirable physicochemical properties to the resulting molecules, such as enhanced metabolic stability and binding affinity. This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

In the quest for novel therapeutic agents and advanced materials, the strategic incorporation of fluorine into organic molecules has become a cornerstone of molecular design.[1] this compound stands out as a key intermediate due to its trifunctional nature: a primary aromatic amine, a nitrile group, and a fluorine substituent. This combination not only allows for a wide range of chemical transformations but also provides a gateway to privileged heterocyclic structures that are prevalent in many biologically active compounds.[2] The ortho-disposition of the amino and nitrile groups is particularly advantageous for facile cyclization reactions, making it a preferred starting material for the synthesis of quinazolines, benzodiazepines, and other fused heterocyclic systems that form the core of numerous pharmaceuticals.[3][4]

Synthesis of this compound: A Comparative Analysis of Routes

The efficient and scalable synthesis of this compound is critical for its widespread application. Several synthetic strategies can be envisaged, primarily revolving around the introduction of the amino and cyano functionalities onto a fluorinated benzene core.

Route 1: Reduction of a Nitro Precursor (Recommended)

Experimental Protocol: Reduction of 2-Nitro-5-fluorobenzonitrile (Adapted from a similar procedure[5])

Materials:

  • 2-Nitro-5-fluorobenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-nitro-5-fluorobenzonitrile (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (approximately 10-12 eq).

  • Heat the mixture to reflux for 1.5-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with deionized water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or recrystallization.

Route 2: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[6][7] This approach would typically start from a suitable aminofluorobenzene derivative. A hypothetical, yet chemically sound, pathway would involve the diazotization of 4-fluoro-2-nitroaniline, followed by cyanation and subsequent reduction of the nitro group. However, it is crucial to note that Sandmeyer reactions with highly activated or substituted anilines can sometimes lead to unexpected side products.[8]

Conceptual Workflow: Sandmeyer Cyanation Route

A 4-Fluoro-2-nitroaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C 2-Nitro-5-fluorobenzonitrile B->C CuCN D This compound C->D Reduction (e.g., SnCl₂/HCl)

Caption: Conceptual workflow for the synthesis of this compound via a Sandmeyer reaction.

The Reactive Landscape of this compound

The synthetic utility of this compound stems from the distinct and complementary reactivity of its amino and nitrile functional groups.

Reactions of the Amino Group

The primary amino group is a versatile handle for a variety of transformations, including N-alkylation, N-acylation, and diazotization.

  • N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved using alkyl halides in the presence of a base or through reductive amination with aldehydes.[9] These modifications are crucial for modulating the pharmacological properties of derivative compounds.

  • N-Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce specific side chains or as a protecting group strategy.[10][11]

Reactions of the Nitrile Group

The nitrile group is a valuable precursor to several other functional groups and can participate in various cycloaddition reactions.

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to either a primary amide (2-amino-5-fluorobenzamide) or a carboxylic acid (2-amino-5-fluorobenzoic acid).[12][13] The amide, in particular, is a common intermediate in the synthesis of heterocyclic compounds.

  • Reduction: The nitrile can be reduced to a primary amine, (2-amino-5-fluorophenyl)methanamine, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.[14] This transformation provides an additional point of diversity for further synthetic elaboration.

Cyclization Reactions: Building Heterocyclic Scaffolds

The ortho-positioning of the amino and nitrile groups is the most significant feature of this compound, enabling the one-pot synthesis of various fused heterocyclic systems.

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[15][16] this compound is an excellent precursor for the synthesis of substituted quinazolines.

  • Reaction with Guanidine and Carbodiimides: The reaction of 2-aminobenzonitriles with guanidine or carbodiimides provides a direct route to 2,4-diaminoquinazolines, which are key pharmacophores in several drugs.[17][18][19][20] These reactions are often mediated by Lewis acids like SnCl₄.[18]

  • Reaction with Aldehydes: Condensation of 2-aminobenzonitriles with aldehydes can lead to the formation of dihydroquinazoline derivatives.[16]

General Workflow: Synthesis of 2,4-Diaminoquinazolines

A This compound D 6-Fluoro-2,4-diaminoquinazoline A->D B Guanidine or Carbodiimide B->D C Lewis Acid (e.g., SnCl₄) C->D

Caption: General workflow for the synthesis of 2,4-diaminoquinazolines from this compound.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The quinazoline scaffold, readily accessible from this compound, is a core component of many kinase inhibitors used in cancer therapy.[21][22] Kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), are crucial targets in oncology.[]

  • Gefitinib and Lapatinib Analogues: Gefitinib and Lapatinib are well-known EGFR and dual EGFR/HER2 inhibitors, respectively, that feature a quinazoline core.[7][11][24] The synthesis of analogues of these drugs often involves intermediates derived from substituted 2-aminobenzonitriles.[15][24] The fluorine atom in this compound can enhance the binding affinity and pharmacokinetic properties of such inhibitors.

Table 1: Key Reactions and Transformations of this compound

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃), DMF, 60-80°CN-Alkyl-2-amino-5-fluorobenzonitrile
N-Acylation Acyl chloride, Base (e.g., Pyridine), CH₂Cl₂N-Acyl-2-amino-5-fluorobenzonitrile
Nitrile Hydrolysis H₂SO₄/H₂O or NaOH/H₂O, Heat2-Amino-5-fluorobenzamide or 2-Amino-5-fluorobenzoic acid
Nitrile Reduction LiAlH₄, THF or H₂/Pd, EtOH(2-Amino-5-fluorophenyl)methanamine
Quinazoline Synthesis Guanidine, Lewis Acid6-Fluoro-2,4-diaminoquinazoline

Conclusion

This compound is a strategically important and highly versatile building block in modern organic synthesis. Its readily accessible functional groups and the advantageous positioning of the amino and nitrile moieties provide a robust platform for the construction of complex molecular architectures, particularly medicinally relevant heterocyclic compounds like quinazolines. The insights and methodologies presented in this guide underscore the immense potential of this compound for innovation in drug discovery and materials science. As the demand for sophisticated and effective therapeutic agents continues to grow, the role of such pivotal intermediates will undoubtedly become even more significant.

References

  • Ningbo Inno Pharmchem Co., Ltd. This compound: A Key Intermediate for Pharmaceutical Building Blocks.
  • Synthesis of 2,4‐Diaminoquinazolines and 2‐Amino‐4‐iminoquinazolines via Substrate‐Controlled Annulation of 2‐Aminobenzonitriles and Carbodiimides. Scilit.
  • Synthesis of 2,4‐Diaminoquinazolines and 2‐Amino‐4‐iminoquinazolines via Substrate‐Controlled Annulation of 2‐Aminobenzonitriles and Carbodiimides. Request PDF. ResearchGate.
  • Quinazoline synthesis. Organic Chemistry Portal.
  • A mechanistic study on guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Organic Chemistry Portal.
  • Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. PubMed.
  • A mechanistic study on guanidine-catalyzed chemical fixation of CO 2 with 2-aminobenzonitrile to quinazoline-2,4(1 H ,3 H )-dione. Organic Chemistry Frontiers (RSC Publishing).
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. NIH.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Further studies on the synthesis of quinazolines from 2-fluorobenzonitriles. Scilit.
  • Cyclocondensation of 2-aminobenzonitrile and an aldehyde for the preparation of DHQs. ResearchGate.
  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES.
  • Design of a “two-in-one” mutant-selective EGFR inhibitor that spans the orthosteric and allosteric sites. NIH.
  • Lapatinib synthesis via C–H functionalization. ResearchGate.
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  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. NIH.
  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses (RSC Publishing).
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  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
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  • Process for preparing fluorobenzonitriles. Google Patents.
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A Senior Application Scientist's Guide to 2-Amino-5-fluorobenzonitrile in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-fluorobenzonitrile (CAS No. 61272-77-3) has emerged as a cornerstone building block in synthetic and medicinal chemistry. Its strategic arrangement of a nucleophilic amine, an electrophilic nitrile, and a bio-functionally significant fluorine atom on an aromatic scaffold provides a powerful platform for the construction of diverse and complex heterocyclic systems. This guide offers an in-depth exploration of the reactivity and synthetic utility of this precursor. We will dissect key reaction mechanisms, provide field-proven experimental protocols, and illustrate the logical workflows that enable the synthesis of high-value heterocyclic cores, including quinazolines, quinazolinones, and tacrine derivatives, which are prevalent in numerous therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the discovery of novel bioactive molecules.

The Molecular Blueprint: Understanding this compound

At the heart of its synthetic power, this compound presents a trifecta of reactive sites. The ortho-positioning of the amine and nitrile groups is the critical feature, predisposing the molecule to intramolecular cyclization reactions to form fused heterocyclic systems.

  • The Amino Group (-NH₂): A potent nucleophile, this group is the primary initiator for cyclization, typically attacking an external electrophile or an intramolecular electrophilic center. Its nucleophilicity is subtly modulated by the electron-withdrawing effect of the para-fluorine atom.

  • The Nitrile Group (-C≡N): This group is a versatile electrophile. It can be attacked by intra- or intermolecular nucleophiles, leading to cyclization, or it can be hydrolyzed to a carboxylic acid or reduced to an amine for further derivatization.[1][2]

  • The Fluorine Atom (-F): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] Its presence in this building block allows for the direct synthesis of fluorinated analogues of known bioactive scaffolds.

The synergy between these functional groups makes this compound an ideal precursor for constructing nitrogen-containing heterocycles, which are fundamental components of many pharmaceuticals.[1][3][5]

Caption: Molecular structure of this compound.

Core Application: Synthesis of Fused Heterocycles

The primary utility of this compound is in annulation reactions, where the amine and nitrile groups participate in the formation of a new, fused heterocyclic ring.

The Friedländer Annulation: A Gateway to Quinolines and Tacrine Analogues

The Friedländer synthesis is a robust and efficient method for constructing quinoline rings. In this reaction, an o-aminoaryl aldehyde or ketone condenses with a compound containing a reactive α-methylene group.[6][7][8] A key modification of this reaction utilizes o-aminonitriles, like our subject compound, which react with cyclic ketones under basic or acidic conditions to yield fused quinoline systems.[5][9]

One of the most significant applications is the synthesis of tacrine derivatives.[5] Tacrine was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease, and its scaffold remains a subject of intense research.

Causality in Mechanism: The reaction is typically initiated by the formation of an enolate from the cyclic ketone under basic conditions. This enolate then attacks the nitrile carbon of this compound. The subsequent steps involve an intramolecular cyclization where the amino group attacks the ketone's carbonyl carbon, followed by dehydration to yield the final aromatic quinoline system. The choice of a base is critical; it must be strong enough to deprotonate the ketone but not so strong as to cause self-condensation or other side reactions.

Friedlander_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-5- fluorobenzonitrile D Condensation & Intramolecular Cyclization A->D B Cyclic Ketone (e.g., Cyclohexanone) B->D C Base Catalyst (e.g., KOH, NaOH) C->D E Fluorinated Tacrine Analogue D->E

Caption: Workflow for the Friedländer Annulation.

Experimental Protocol: Synthesis of 7-Fluoro-1,2,3,4-tetrahydroacridin-9-amine (A Tacrine Analogue)

  • Materials: this compound (1.0 eq), Cyclohexanone (1.2 eq), Potassium Hydroxide (KOH) (2.0 eq), n-Butanol.

  • Protocol Validation: This protocol is designed as a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by melting point, ¹H NMR, and MS analysis, which should align with expected values for the target compound.

  • Methodology:

    • To a solution of this compound in n-butanol, add cyclohexanone and powdered potassium hydroxide.

    • Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring the reaction's completion using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove excess KOH.

    • The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure fluorinated tacrine analogue.

Building Quinazolinones: Versatile Scaffolds in Drug Discovery

Quinazolinones are another class of heterocycles readily accessible from this compound. These scaffolds are present in numerous FDA-approved drugs with diverse biological activities, including sedative, hypnotic, and anticancer properties.[10][11]

A notable and green synthetic route involves the reaction of 2-aminobenzonitriles with carbon dioxide using an ionic liquid like [Bmim]OH as a recyclable catalyst to form quinazoline-2,4(1H,3H)-diones.[5] This approach highlights the dual reactivity of the precursor, where both the amine and nitrile groups are engaged to build the final product.

Quinazolinone_Synthesis Reactant This compound Intermediate Intermediate Formation (Carbamate/Isocyanate) Reactant->Intermediate Reagent Carbon Dioxide (CO₂) Reagent->Intermediate Catalyst [Bmim]OH (Ionic Liquid Catalyst) Catalyst->Intermediate Cyclization Intramolecular Cyclization (Nitrile Attack) Intermediate->Cyclization Product 6-Fluoroquinazoline- 2,4(1H,3H)-dione Cyclization->Product

Caption: Synthesis of a Quinazoline-2,4(1H,3H)-dione derivative.

Data Summary: Representative Synthetic Applications

The following table summarizes key transformations of this compound into valuable heterocyclic systems.

Target HeterocycleKey ReagentsCatalyst/ConditionsTypical Yield (%)Reference
Fluorinated Tacrine AnaloguesCyclic KetonesBase (e.g., KOH) / RefluxGood[5]
Quinazoline-2,4(1H,3H)-dionesCarbon Dioxide (CO₂)[Bmim]OH / HeatNot Specified[5]
Oxazoline LigandsAminoethanol DerivativesZinc Chloride (ZnCl₂)Not Specified[5]
2,4-DiaminoquinazolinesGuanidine CarbonateNot SpecifiedNot Specified[12]

Broader Implications in Medicinal Chemistry

The true value of this compound lies not just in its reactivity but in the biological relevance of the products it generates. The ability to easily introduce a fluorine atom into well-established pharmacophores like the quinoline or quinazolinone core is a powerful tool for lead optimization in drug discovery.[4] It allows chemists to fine-tune pharmacokinetic and pharmacodynamic properties, potentially leading to drugs with improved efficacy, better safety profiles, and enhanced metabolic stability.[3] This building block serves as a critical intermediate, bridging the gap between fundamental synthetic chemistry and the development of next-generation therapeutics.[3]

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a combination of pre-organized reactivity and a functionally important substituent. Its utility in the Friedländer annulation and other cyclization reactions provides reliable and efficient pathways to high-value, fluorinated heterocyclic compounds. For the research scientist, this precursor is not merely a starting material but a strategic tool for accelerating the synthesis of complex molecular architectures and enabling the exploration of new chemical space in the quest for novel bioactive agents.

References

  • Further studies on the synthesis of quinazolines from 2-fluorobenzonitriles - Scilit. [Link]
  • This compound: A Key Intermediate for Pharmaceutical Building Blocks. [Link]
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cycliz
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. [Link]
  • The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+) - NIH. [Link]
  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET)
  • Investigation of the reaction of o-aminonitriles with ketones: A new modification of Friedländer reaction and structures of its products - Beijing Institute of Technology. [Link]

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An In-depth Technical Guide to 2-Amino-5-fluorobenzonitrile: A Core Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex therapeutic agents. 2-Amino-5-fluorobenzonitrile (CAS: 61272-77-3), a functionally rich aromatic compound, has emerged as a critical precursor for the synthesis of diverse heterocyclic scaffolds that form the core of numerous Active Pharmaceutical Ingredients (APIs).[1][2] This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, safe handling protocols, and its versatile applications in synthetic organic chemistry. We will explore the causality behind its reactivity, present detailed experimental methodologies, and illustrate its role in the synthesis of key pharmaceutical frameworks, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable intermediate.

Introduction: The Strategic Importance of this compound

This compound, also known as 5-fluoroanthranilonitrile, is a bifunctional aromatic molecule whose value in organic synthesis is derived from its unique arrangement of reactive groups.[3] The ortho-positioning of a nucleophilic amine (-NH₂) and an electrophilic nitrile (-C≡N) group on a benzene ring facilitates a wide range of cyclization and condensation reactions, making it an ideal starting material for various heterocyclic systems.[1][4]

The strategic incorporation of a fluorine atom at the 5-position further enhances its utility. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate key drug properties such as:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Lipophilicity: Fluorine can increase the molecule's ability to cross cell membranes.[1]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with enzyme active sites.

This combination of features makes this compound an indispensable tool for chemists aiming to construct novel molecular entities with therapeutic potential.[2]

Physicochemical Properties & Safe Handling

A thorough understanding of a precursor's properties is fundamental to its effective and safe use.

Key Physicochemical Data

The properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 61272-77-3[4][5]
Molecular Formula C₇H₅FN₂[3]
Molecular Weight 136.13 g/mol [3]
Appearance White to light yellow or grey crystalline powder[5][6]
Melting Point 92-96 °C[5]
Boiling Point 138 °C at 15 mmHg[5][7]
Solubility Low solubility in water; Soluble in organic solvents like dichloromethane and chloroform.[3]
pKa 1.87 ± 0.10 (Predicted)[7]
Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side shields (eyeshields), chemical-resistant gloves, and a dust mask (type N95 or equivalent).[6]

  • Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[6][8] After handling, wash hands thoroughly.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat sources and incompatible substances like strong acids.[3] This prevents moisture absorption and potential degradation.[3]

  • First Aid:

    • Eyes: In case of contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[6]

    • Skin: Rinse skin with water. If irritation occurs, get medical advice.[6]

    • Inhalation: Move the person to fresh air. If feeling unwell, seek medical advice.[6]

    • Ingestion: Rinse mouth with water and seek medical attention if you feel unwell.[6]

Core Synthetic Applications: Building Heterocyclic Scaffolds for APIs

The primary utility of this compound lies in its role as a precursor to heterocyclic compounds. The ortho-amino nitrile moiety is a classic synthon for building fused ring systems common in pharmaceuticals.

Synthesis of Fluorinated Quinazoline and Quinazolinone Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are privileged scaffolds found in numerous APIs, including anticancer agents and sedatives. This compound serves as an excellent starting point for these structures via the Friedländer annulation or related condensation reactions.

The reaction with a cyclic ketone, for instance, under basic conditions, directly leads to the formation of a fluorinated quinazoline derivative.[4] The causality is straightforward: the amine nitrogen acts as a nucleophile, attacking the ketone's carbonyl carbon, while the nitrile group participates in the subsequent cyclization and aromatization sequence.

G cluster_reactants Reactants cluster_products Product A This compound C Reaction Conditions: - Base Catalyst (e.g., KOH) - Solvent (e.g., Ethanol) - Heat (Reflux) A->C Friedländer Annulation B Cyclic Ketone (e.g., Cyclohexanone) B->C D Fluorinated Tetrahydroacridine (Quinoline Scaffold) C->D Cyclocondensation

Caption: Workflow for Friedländer synthesis of quinoline scaffolds.

Experimental Protocol: Synthesis of 7-Fluoro-1,2,3,4-tetrahydroacridine

This protocol is a representative example of a Friedländer-type condensation.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.36 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol).

  • Reagents: Add 20 mL of ethanol followed by powdered potassium hydroxide (0.84 g, 15 mmol).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) by observing the consumption of the starting benzonitrile.[9]

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into 100 mL of cold water.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it with copious amounts of water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure fluorinated tetrahydroacridine product.

Precursor to Chiral Ligands for Asymmetric Catalysis

Beyond direct incorporation into APIs, this compound is used to synthesize specialized chiral ligands. These ligands are crucial for developing enantioselective catalytic reactions, a cornerstone of modern API manufacturing for producing single-enantiomer drugs. For example, it can be reacted with aminoethanol derivatives in the presence of a Lewis acid like zinc chloride to produce oxazoline ligands.[4] These electron-deficient ligands are then applied in copper-catalyzed asymmetric reactions, such as the nitroaldol (Henry) reaction, to produce chiral building blocks for more complex APIs.[4]

Analytical & Quality Control Considerations

Ensuring the purity of starting materials and intermediates is a critical aspect of API synthesis.

Purity Assessment

The purity of this compound should be verified before use. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and identifies organic impurities.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verifies the presence of key functional groups (amine N-H stretches, nitrile C≡N stretch).[10]

Common Impurities and Mitigation Strategies

During synthesis and subsequent reactions, several impurities can arise. Understanding these pathways allows for their mitigation.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This can form the corresponding amide (2-Amino-5-fluorobenzamide) or carboxylic acid (2-Amino-5-fluorobenzoic acid).[9]

    • Mitigation: Use anhydrous solvents and reagents, and perform work-ups under controlled pH and temperature.[9]

  • Oxidation Products: The aniline functional group is prone to oxidation, leading to colored, often polymeric, impurities.[9]

    • Mitigation: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated solvents, especially during purification.[9]

G cluster_checks Initial Checks cluster_troubleshoot Troubleshooting Path cluster_solutions Solutions start Problem Observed (e.g., Low Yield, Impure Product) check_sm Verify Purity of This compound (HPLC, NMR) start->check_sm check_reagents Check Reagents (Anhydrous? Correct Stoichiometry?) start->check_reagents hydrolysis Amide/Acid Impurity Detected? check_sm->hydrolysis sol_optimize Optimize Reaction: - Adjust Temp/Time - Monitor via TLC/HPLC check_reagents->sol_optimize oxidation Product Discolored (Red/Brown)? hydrolysis->oxidation No sol_hydrolysis Refine Work-up: - Control pH & Temp - Use Anhydrous Solvents hydrolysis->sol_hydrolysis Yes sol_oxidation Refine Process: - Use Inert Atmosphere (N₂/Ar) - Degas Solvents oxidation->sol_oxidation Yes oxidation->sol_optimize No end Pure Product sol_hydrolysis->end sol_oxidation->end sol_optimize->end

Caption: Troubleshooting workflow for syntheses using 2A5FBN.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile and highly strategic building block for modern pharmaceutical synthesis. Its unique constellation of functional groups—the cyclization-ready ortho-amino nitrile and the property-modulating fluorine atom—provides chemists with a powerful tool to access medicinally relevant heterocyclic scaffolds efficiently. By understanding its chemical properties, reactivity, and proper handling, research and development professionals can confidently integrate this precursor into their synthetic workflows, accelerating the discovery and development of next-generation APIs.

References

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The Strategic deployment of 2-Amino-5-fluorobenzonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and the utilization of versatile chemical scaffolds are paramount for the development of novel therapeutics with enhanced pharmacological profiles. Among the myriad of building blocks available to medicinal chemists, 2-Amino-5-fluorobenzonitrile has emerged as a cornerstone intermediate, prized for its unique combination of reactive functional groups and the advantageous properties conferred by its fluorine substituent. This in-depth technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, tailored for researchers, scientists, and drug development professionals. We will delve into its synthetic utility, explore its role in the construction of diverse heterocyclic systems, and examine its application in the design of targeted therapies, with a particular focus on kinase inhibitors. This guide will further provide detailed experimental protocols and elucidate the underlying principles of its reactivity and structure-activity relationships, offering a holistic perspective on this critical chemical entity.

Introduction: The Flourishing Role of Fluorinated Building Blocks

The introduction of fluorine into drug candidates has become a mainstream strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties.[1] The small size and high electronegativity of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[2] This has led to a surge in the development and utilization of fluorinated building blocks, which serve as foundational scaffolds for the synthesis of a new generation of therapeutics.[3]

This compound (CAS 61272-77-3) is a prime example of such a high-value intermediate.[4] Its structure, featuring a nucleophilic amino group, a versatile nitrile moiety, and a strategically placed fluorine atom on a benzene ring, offers a trifecta of chemical handles for diverse synthetic transformations.[5] This unique arrangement makes it an ideal precursor for the construction of a wide array of heterocyclic compounds, which are the cornerstones of many approved drugs.[6][7]

Synthetic Versatility and Key Transformations

The power of this compound as a building block lies in the differential reactivity of its functional groups, allowing for sequential and controlled modifications.

Reactions of the Amino Group

The primary amino group is a potent nucleophile, readily participating in a variety of classical organic reactions:

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides provides access to a wide range of amides and sulfonamides, enabling the exploration of diverse substituent effects on biological activity.

  • Alkylation: Nucleophilic substitution reactions with alkyl halides allow for the introduction of various alkyl chains, which can modulate lipophilicity and target engagement.

  • Diazotization and Sandmeyer-type Reactions: Conversion of the amino group to a diazonium salt opens up a plethora of synthetic possibilities, including the introduction of halogens, hydroxyl groups, and other functionalities through Sandmeyer and related reactions.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into several other key moieties:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, providing a key anchor point for further derivatization or interaction with biological targets.

  • Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to a primary amine, yielding a diamino-substituted benzene ring for the synthesis of different heterocyclic systems.

  • Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various five-membered heterocycles, such as tetrazoles.

The Role of the Fluorine Atom

The fluorine atom at the 5-position exerts a significant electronic effect on the aromatic ring, influencing the reactivity of the other functional groups. Its electron-withdrawing nature can enhance the acidity of the amino group and activate the aromatic ring towards nucleophilic aromatic substitution under certain conditions. More importantly, the fluorine atom often plays a crucial role in the pharmacodynamic and pharmacokinetic properties of the final drug molecule, enhancing binding affinity through favorable interactions with the target protein and improving metabolic stability by blocking sites of oxidative metabolism.[2]

Application in the Synthesis of Bioactive Heterocycles

The ortho-disposition of the amino and nitrile groups in this compound makes it an exceptionally valuable precursor for the synthesis of fused heterocyclic systems, particularly those with proven pharmacological relevance.

Quinazolines and Quinazolinones: A Privileged Scaffold in Oncology

Quinazoline and its oxidized form, quinazolinone, are prominent heterocyclic scaffolds found in numerous anticancer agents.[8][9] These structures often act as kinase inhibitors by competing with ATP for binding to the enzyme's active site. The synthesis of quinazoline-based drugs frequently involves the cyclization of an anthranilonitrile derivative (a 2-aminobenzonitrile) with a one-carbon source.

While direct synthesis of a marketed drug from this compound is not prominently documented, its structural analogues are key intermediates in the synthesis of potent kinase inhibitors like Gefitinib.[10] The following generalized scheme illustrates the utility of aminobenzonitriles in constructing the quinazoline core.

Synthesis_of_Quinazoline_Core cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2_Amino_5_fluorobenzonitrile This compound Cyclization Cyclization with Formamide or Formamidine 2_Amino_5_fluorobenzonitrile->Cyclization Reagents 6_Fluoroquinazolin_4_amine 6-Fluoroquinazolin-4-amine Cyclization->6_Fluoroquinazolin_4_amine Forms quinazoline core

Caption: Generalized synthesis of a 6-fluoroquinazoline core.

This core can then be further functionalized to generate a library of potential kinase inhibitors. The fluorine atom at the 6-position of the quinazoline ring can significantly impact the drug's interaction with the kinase active site and its overall pharmacokinetic profile.[11]

Other Heterocyclic Systems

The versatile reactivity of this compound also allows for the synthesis of other important heterocyclic systems in medicinal chemistry, including:

  • Benzimidazoles: Condensation with aldehydes or carboxylic acids can yield 6-fluorobenzimidazole derivatives.[6]

  • Quinoxalines: Reaction with 1,2-dicarbonyl compounds leads to the formation of 6-fluoroquinoxaline scaffolds.[6]

  • Benzotriazoles: Diazotization of the amino group followed by intramolecular cyclization can produce 6-fluorobenzotriazole.[6]

Case Study: The Fluorobenzonitrile Moiety in the FDA-Approved Drug Belzutifan

While a direct lineage from this compound to an FDA-approved drug is not readily apparent in the public domain, the critical importance of the fluorobenzonitrile scaffold is exemplified by the hypoxia-inducible factor-2α (HIF-2α) inhibitor, Belzutifan (Welireg™).[10][12] Belzutifan was approved by the FDA in 2021 for the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma.[9]

The synthesis of Belzutifan involves the coupling of an indanone core with 3,5-difluorobenzonitrile .[8] This highlights the significance of the fluorobenzonitrile moiety in achieving the desired biological activity and pharmacokinetic properties. The fluorine atoms in the benzonitrile ring of Belzutifan are crucial for its potent inhibitory activity against HIF-2α.[12]

Belzutifan_Synthesis_Highlight cluster_intermediates Key Intermediates cluster_reaction Reaction cluster_product Final Product Indanone_Core Indanone Core SNAr_Reaction SNAr Reaction Indanone_Core->SNAr_Reaction 3_5_Difluorobenzonitrile 3,5-Difluorobenzonitrile 3_5_Difluorobenzonitrile->SNAr_Reaction Belzutifan Belzutifan (Welireg™) SNAr_Reaction->Belzutifan Forms diaryl ether linkage

Caption: Role of a fluorobenzonitrile in Belzutifan synthesis.

This example underscores the value of fluorinated benzonitriles as key building blocks in the development of targeted therapies for complex diseases.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of this compound are not extensively published, we can extrapolate key principles from related compound classes, such as quinazoline-based EGFR inhibitors.[11][13]

Structural Modification Impact on Activity Rationale
Substitution on the 4-anilino moiety of quinazolines HighThe anilino group often extends into the ATP-binding pocket, and substitutions can fine-tune interactions with key amino acid residues.
Nature of the substituent at the 2-position of the quinazoline ring ModerateSmall alkyl or amino groups are often well-tolerated and can influence solubility and metabolic stability.
Substitution pattern on the quinazoline core HighThe position of substituents, such as the fluorine atom derived from this compound, can significantly affect binding affinity and selectivity. The fluorine atom can engage in favorable hydrogen bonding or dipole-dipole interactions within the active site.[14]

General SAR Workflow:

SAR_Workflow Lead_Identification Lead Identification (e.g., from HTS) Library_Synthesis Focused Library Synthesis (Varying R-groups on this compound derivatives) Lead_Identification->Library_Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays, Cell Viability) Library_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization (Iterative design and synthesis) SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Synthesis Iterate In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for SAR studies.

Experimental Protocols

The following protocols are provided as a representative guide for the synthesis of key intermediates and scaffolds from aminobenzonitrile precursors. These are generalized procedures and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of a 6-Fluoro-4(3H)-quinazolinone

This protocol describes a general method for the cyclization of this compound to form a quinazolinone core, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Formamide

  • Ammonium formate

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), formamide (10 vol), and ammonium formate (0.5 eq).

  • Heat the reaction mixture to 170-180 °C and maintain for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess formamide.

  • To the residue, add methanol and stir at 45-50 °C to form a slurry.

  • Cool the slurry to 5-10 °C and stir for 1 hour.

  • Filter the solid precipitate, wash with cold methanol, and dry under vacuum to yield the 6-fluoro-4(3H)-quinazolinone.

Self-Validation: The purity and identity of the product should be confirmed by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should show the disappearance of the nitrile and primary amine signals from the starting material and the appearance of characteristic quinazolinone signals.

Protocol 2: Synthesis of 5-Amino-2-fluorobenzonitrile (Isomer of the title compound)

This protocol outlines the reduction of a nitro group to an amine, a common transformation in the synthesis of functionalized anilines. This specific example is for the synthesis of an isomer, but the principle is widely applicable.

Materials:

  • 2-Fluoro-5-nitrobenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (5.0 eq).[15]

  • Reflux the mixture for 1.5 hours, monitoring the reaction by TLC.[15]

  • Cool the reaction mixture to room temperature and partition between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[15]

  • Separate the layers and extract the aqueous phase multiple times with ethyl acetate.[15]

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.[15]

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 5-Amino-2-fluorobenzonitrile.[15]

Self-Validation: The successful reduction can be confirmed by the disappearance of the nitro group signals in the IR and NMR spectra and the appearance of the characteristic signals for a primary amine. Mass spectrometry should confirm the expected molecular weight of the product.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of reactive functionalities and the presence of a fluorine atom make it a highly valuable and versatile building block for the synthesis of a diverse range of bioactive molecules.[4] Its utility in the construction of privileged heterocyclic scaffolds, particularly quinazolines, positions it at the forefront of research in targeted therapies, especially in oncology.

The case of Belzutifan, while not a direct derivative, strongly validates the importance of the fluorobenzonitrile motif in modern drug discovery. Future research will undoubtedly continue to explore the synthetic potential of this compound and its derivatives, leading to the discovery of novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The continued development of innovative synthetic methodologies will further expand the accessibility and utility of this critical intermediate, ensuring its enduring legacy in the quest for new medicines.

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A Technical Guide to the Synthesis of Quinazoline Derivatives Using 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology. The strategic incorporation of fluorine into these scaffolds often enhances their pharmacological profiles, improving metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth exploration of the synthesis of fluorinated quinazoline derivatives, with a specific focus on the utility of 2-amino-5-fluorobenzonitrile as a versatile and pivotal starting material. We will dissect key synthetic strategies, delve into the mechanistic causality behind experimental choices, and provide field-proven protocols for researchers, scientists, and drug development professionals. This document serves as a practical and authoritative resource, bridging foundational chemical principles with actionable laboratory methods.

Introduction: The Strategic Value of Fluorinated Quinazolines

The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged structure in drug discovery. Its rigid, planar nature and hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets.[1][2] Many successful anticancer drugs, such as Gefitinib and Erlotinib, are quinazoline derivatives that function as tyrosine kinase inhibitors.[3][4][5][6]

1.1. The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy to optimize molecular properties.[7][8] Due to its high electronegativity and small van der Waals radius, fluorine can profoundly influence a molecule's characteristics without introducing significant steric bulk.[9][10] Key benefits include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.[9][10]

  • Enhanced Binding Affinity: Fluorine's electronegativity can alter the pKa of nearby functional groups and create favorable electrostatic interactions with protein targets, thereby increasing binding potency.[7][10]

  • Improved Membrane Permeability: The lipophilicity conferred by fluorine can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[9]

1.2. This compound: A Pre-Optimized Building Block

This compound is an ideal precursor for building 6-fluoroquinazoline derivatives. Its structure contains the essential functionalities required for quinazoline ring formation: an aniline-type amino group for initial condensation and a nitrile group that serves as an electrophilic site for intramolecular cyclization. The strategically placed fluorine atom at the 5-position is carried through the synthesis to become the 6-fluoro substituent in the final quinazoline product, directly imparting the benefits described above.

Caption: General synthesis of 6-fluoroquinazolines.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of quinazolines from 2-aminobenzonitriles is a well-established field, with numerous methods ranging from classic condensations to modern metal-catalyzed reactions. The presence of the 5-fluoro substituent does not typically impede these transformations and can subtly influence reaction kinetics due to its electron-withdrawing nature.

2.1. Transition Metal-Catalyzed Annulation

Modern synthetic chemistry heavily relies on transition metal catalysis for efficient and selective bond formation. Several metals have proven effective for quinazoline synthesis from 2-aminobenzonitriles.

  • Copper (Cu) Catalysis: Copper catalysts are widely used for their cost-effectiveness and versatile reactivity. A common approach involves the reaction of this compound with an aldehyde.[11][12] The reaction often proceeds in the presence of an oxidant like molecular oxygen (O₂) or TBHP to facilitate the final aromatization step.[11][13] The choice of ligand and base is critical for optimizing reaction yield and scope.

  • Iron (Fe) Catalysis: Iron catalysis represents a greener and more economical alternative. Iron salts like FeCl₂ or FeBr₂ can effectively catalyze the oxidative condensation of 2-aminobenzylamines (derived from the reduction of the benzonitrile) with various partners.[11][13] Another pathway involves the reaction of 2-alkylamino benzonitriles with organometallic reagents to form ketimine intermediates, which then undergo iron-catalyzed intramolecular C-N bond formation.[12]

  • Palladium (Pd) Catalysis: Palladium catalysts enable powerful multi-component reactions. A notable example is the three-component tandem reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid, which allows for the direct synthesis of diverse 2,4-disubstituted quinazolines.[12]

2.2. Condensation and Cyclization: The Mechanistic Pathway

The fundamental mechanism for many of these syntheses involves an initial condensation followed by an intramolecular cyclization. Let's consider the reaction with an aldehyde as a representative example.

G A This compound + Aldehyde (R-CHO) B Schiff Base (Imine) Formation A->B - H₂O C Intramolecular Cyclization (Attack on Nitrile) B->C Nucleophilic attack D Amidine Intermediate C->D E Tautomerization D->E F Oxidative Aromatization (-2H) E->F G 6-Fluoroquinazoline Product F->G

Caption: General mechanism for quinazoline formation.

Causality Behind the Steps:

  • Imine Formation: The nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base (imine). This is a classic condensation reaction.

  • Intramolecular Cyclization: The crucial ring-forming step occurs when the imine nitrogen attacks the electrophilic carbon of the nitrile group. The electron-withdrawing fluorine atom can slightly decrease the nucleophilicity of the aniline nitrogen, but this effect is generally overcome by the reaction conditions (e.g., heating, catalysis).

  • Aromatization: The resulting dihydroquinazoline intermediate is not aromatic and is typically unstable. An oxidation step, either spontaneous with air or mediated by a specific oxidant (e.g., O₂, TBHP, I₂), removes two hydrogen atoms to yield the stable, aromatic quinazoline ring system.[14][15]

Detailed Experimental Protocol: Copper-Catalyzed Synthesis

This protocol describes a reliable method for synthesizing a 2-aryl-6-fluoroquinazoline derivative from this compound and an aromatic aldehyde, adapted from established literature procedures.[11][12]

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Combine Reactants: - this compound - Aldehyde - Cu(I) Catalyst - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO) B Heat mixture (e.g., 90-120 °C) under O₂ atmosphere A->B C Monitor by TLC until completion B->C D Cool to RT C->D E Quench with water, extract with EtOAc D->E F Dry organic layer, concentrate in vacuo E->F G Column Chromatography (Silica Gel) F->G H Characterize Product (NMR, HRMS) G->H

Caption: Experimental workflow for synthesis.

Materials:

  • This compound (1.0 mmol, 136.1 mg)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Dimethyl Sulfoxide (DMSO) (3.0 mL)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the selected aromatic aldehyde (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with oxygen (using an oxygen-filled balloon). Add DMSO (3.0 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-6-fluoroquinazoline.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Representative Yields

The versatility of this compound allows for the synthesis of a wide array of substituted quinazolines. The yields are generally good to excellent, depending on the reaction partner and the catalytic system employed.

EntryAldehyde/PartnerCatalyst SystemProductYield (%)Reference Type
1BenzaldehydeCu(I)/K₂CO₃/O₂6-Fluoro-2-phenylquinazoline75-85%Catalytic[11]
24-MethoxybenzaldehydeCu(I)/K₂CO₃/O₂6-Fluoro-2-(4-methoxyphenyl)quinazoline80-90%Catalytic[11]
3Pyridine-4-carboxaldehydeCu(I)/K₂CO₃/O₂6-Fluoro-2-(pyridin-4-yl)quinazoline70-80%Catalytic[11]
4N-Benzyl CyanamideHCl2-(Benzylamino)-6-fluoro-4-iminoquinazoline60-80%Annulation[1][16]

Note: Yields are representative estimates based on similar reported transformations and may vary based on specific reaction conditions and scale.

Conclusion and Future Outlook

This compound stands out as a highly valuable and efficient building block for the synthesis of medicinally relevant 6-fluoroquinazoline derivatives. Its pre-installed fluorine atom simplifies synthetic campaigns aimed at developing drug candidates with enhanced pharmacokinetic and pharmacodynamic properties. The compatibility of this precursor with a range of modern synthetic methodologies, particularly robust and scalable transition-metal-catalyzed reactions, ensures its continued importance in the field.

Future research will likely focus on developing even more sustainable catalytic systems (e.g., using earth-abundant metals or photocatalysis) and expanding the scope to include more complex reaction partners. The continued application of this compound will undoubtedly accelerate the discovery of novel quinazoline-based therapeutics to address unmet medical needs.

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  • Beier, P., et al. (2016). Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry, 12, 197-203. [Link]
  • Neuville, L., et al. (2017). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. Organic Letters, 19(8), 2054-2057. [Link]
  • Sravani, G., et al. (2017). A Review on Quinazoline and its Quinazolinone Derivatives with their Biological Activities. Research Journal of Pharmacy and Technology, 10(7), 2419-2426. [Link]
  • Abuelizz, H. A., et al. (2017).
  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]
  • Reddy, C. R., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3206. [Link]

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Leveraging the Friedländer Synthesis with 2-Amino-5-fluorobenzonitrile for the Strategic Development of Advanced Tacrine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the Friedländer annulation reaction, specifically utilizing 2-amino-5-fluorobenzonitrile as a key precursor for the synthesis of fluorinated tacrine analogues. The focus is on the underlying chemical principles, practical experimental protocols, and the strategic rationale for employing fluorinated intermediates in the quest for safer and more potent cholinesterase inhibitors.

Introduction: The Rationale for Next-Generation Tacrine Analogues

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) holds a significant place in medicinal chemistry as the first centrally-acting cholinesterase inhibitor approved by the U.S. FDA for the symptomatic treatment of Alzheimer's disease.[1] Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), which prevents the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic transmission in the brain.[1]

Despite this milestone, the clinical utility of tacrine has been severely limited by dose-dependent hepatotoxicity, leading to elevated liver transaminase levels in a significant portion of patients.[1][2] This critical drawback has catalyzed extensive research into the development of new tacrine derivatives with improved safety profiles and enhanced therapeutic efficacy.[3][4]

A primary strategy in modifying the tacrine scaffold is the introduction of a fluorine atom. The strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[5] this compound emerges as a highly valuable and versatile starting material for this purpose.[5] Its ortho-amino and nitrile functionalities provide the ideal reactive framework for the Friedländer synthesis, a classic and robust method for constructing the quinoline core of tacrine.[6][7][8] This guide details the application of this specific precursor in a modern drug discovery context.

The Friedländer Synthesis: Mechanistic Principles

The Friedländer synthesis is a cyclocondensation reaction between a 2-aminoaryl aldehyde or ketone and a carbonyl compound possessing a reactive α-methylene group to form a substituted quinoline.[6][9][10] The reaction can be catalyzed by acids, bases, or Lewis acids, with modern protocols often employing milder catalysts to improve yields and substrate scope.[10][11][12]

Two primary mechanistic pathways are generally accepted[9]:

  • Aldol-First Pathway: The reaction initiates with an aldol condensation between the two carbonyl partners, followed by dehydration. The resulting α,β-unsaturated carbonyl compound then undergoes an intramolecular cyclization via imine formation with the ortho-amino group, followed by a final dehydration to yield the aromatic quinoline ring.[6]

  • Schiff Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the amine. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.

The choice of catalyst and reaction conditions can influence which pathway is favored. In the context of using an aminobenzonitrile, the nitrile group serves as a latent carbonyl equivalent, undergoing cyclization under the promotion of a Lewis acid.

Friedlander_Mechanism Figure 1: Plausible Mechanisms of the Friedländer Synthesis cluster_reactants Reactants cluster_pathA Aldol-First Pathway cluster_pathB Schiff Base-First Pathway R1 2-Aminoaryl Ketone/Aldehyde A1 Aldol Adduct R1->A1 Aldol Condensation B1 Schiff Base R1->B1 Schiff Base Formation R2 α-Methylene Ketone R2->A1 R2->B1 A2 α,β-Unsaturated Intermediate A1->A2 -H₂O A3 Cyclized Imine A2->A3 Intramolecular Imine Formation Product Quinoline Product A3->Product -H₂O Aromatization B2 Cyclized Aldol Adduct B1->B2 Intramolecular Aldol Reaction B2->Product -H₂O Aromatization

Caption: Figure 1: Plausible Mechanisms of the Friedländer Synthesis.

Core Synthesis Workflow: From this compound to Fluorinated Tacrine

The use of this compound in conjunction with a cyclic ketone, such as cyclohexanone, provides a direct and efficient route to the core structure of 7-fluorotacrine. The reaction is typically promoted by a Lewis acid (e.g., ZnCl₂, AlCl₃, InCl₃), which activates the nitrile group towards nucleophilic attack by the enolate of the ketone, and facilitates the subsequent cyclization and dehydration steps.[4][12]

The overall workflow involves a one-pot synthesis followed by standard purification procedures, making it an attractive method for generating libraries of analogues for structure-activity relationship (SAR) studies.

Synthesis_Workflow Figure 2: Workflow for 7-Fluorotacrine Synthesis Reactants 1. Reactant Mixing (this compound, Cyclohexanone, Lewis Acid, Solvent) Reaction 2. Thermal Reflux (e.g., 120-140 °C) Reactants->Reaction Monitoring 3. Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction If incomplete Workup 4. Aqueous Workup (Quenching, Extraction) Monitoring->Workup Upon completion Purification 5. Purification (Column Chromatography) Workup->Purification Product Final Product (7-Fluoro-1,2,3,4-tetrahydro- acridin-9-amine) Purification->Product

Caption: Figure 2: Workflow for 7-Fluorotacrine Synthesis.

Detailed Experimental Protocol

This section provides a representative, field-proven protocol for the synthesis of 7-fluoro-1,2,3,4-tetrahydroacridin-9-amine.

4.1 Materials and Reagents

ReagentCAS NumberMolecular WeightPurity
This compound61272-77-3136.13 g/mol ≥97%
Cyclohexanone108-94-198.14 g/mol ≥99%
Anhydrous Zinc(II) Chloride7646-85-7136.30 g/mol ≥98%
Toluene108-88-392.14 g/mol Anhydrous
Ethyl Acetate141-78-688.11 g/mol ACS Grade
Hexanes110-54-386.18 g/mol ACS Grade
Saturated Sodium Bicarbonate144-55-884.01 g/mol Aqueous
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Granular

4.2 Step-by-Step Methodology

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.36 g, 10.0 mmol) and anhydrous zinc(II) chloride (2.72 g, 20.0 mmol).

  • Reagent Addition: Add anhydrous toluene (40 mL) to the flask, followed by cyclohexanone (1.2 mL, 11.5 mmol). The causality for using excess Lewis acid is to ensure complete activation of the nitrile moiety and to drive the equilibrium towards the cyclized product.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.

  • Workup and Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate to quench the catalyst. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to isolate the pure 7-fluoro-1,2,3,4-tetrahydroacridin-9-amine.

Data Summary and Structure-Activity Insights

The choice of Lewis acid catalyst and solvent can significantly impact the reaction yield. The table below summarizes typical outcomes based on literature precedents for similar Friedländer annulations.[4][12][13]

Catalyst (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
ZnCl₂ (2.0)Toluene1101865-75
AlCl₃ (1.5)Dichloroethane802470-80[4][13]
InCl₃ (1.0)Toluene1101275-85[12]
p-TSA (0.2)Toluene1103640-50

Structure-Activity Relationship (SAR) Insights:

  • Role of the 7-Fluoro Group: The electron-withdrawing nature of the fluorine atom at the 7-position can influence the pKa of the acridine nitrogen and the exocyclic amine. This modulation can alter the binding interactions within the active site gorge of AChE.

  • Improved Selectivity: Halogenated tacrine derivatives have been reported to exhibit not only greater potency but also higher selectivity for AChE over butyrylcholinesterase (BuChE).[8] This is a desirable trait, as BuChE inhibition is sometimes linked to unwanted side effects.

  • Reduced Hepatotoxicity: While requiring empirical validation, the modification of the electronic properties of the aromatic system through fluorination may alter the metabolic pathways of the drug, potentially avoiding the formation of toxic quinone-imine metabolites that have been implicated in tacrine's hepatotoxicity.[2]

Conclusion and Future Outlook

The Friedländer synthesis remains a cornerstone reaction in medicinal chemistry for the construction of quinoline-based scaffolds. Its application using this compound provides a direct, efficient, and scalable route to novel fluorinated tacrine derivatives. This strategy allows for the precise modification of the tacrine core, enabling a systematic investigation into how fluorination impacts biological activity, selectivity, and safety.

The protocols and principles outlined in this guide serve as a foundational framework for researchers. Future efforts can expand upon this work by:

  • Utilizing a diverse range of cyclic and acyclic ketones to generate extensive libraries of analogues.

  • Combining fluorination with other modifications, such as the attachment of side chains to the exocyclic amine, to create multi-target-directed ligands.

  • Conducting thorough in vitro and in vivo evaluations to correlate structural modifications with therapeutic potential and to validate the hypothesis of reduced hepatotoxicity.

Through such systematic and mechanistically-grounded approaches, the development of a next-generation tacrine analogue with a superior clinical profile remains an achievable and critical goal in the treatment of neurodegenerative diseases.

References

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from Alfa Chemistry. [https://www.alfa-chemistry.com/synthesis/friedlander-quinoline-synthesis.html]
  • ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from ResearchGate. [https://www.researchgate.net/publication/359902142_Friedlander's_synthesis_of_quinolines_as_a_pivotal_step_in_the_development_of_bioactive_heterocyclic_derivatives_in_the_current_era_of_medicinal_chemistry]
  • Reddy, C. V., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [https://pubs.acs.org/doi/10.1021/jo902021t]
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]
  • Heliyon. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. [https://pubmed.ncbi.nlm.nih.gov/39589304/]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of this compound (CAS 61272-77-3). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [https://www.inno-pharmchem.com/blog/the-chemical-versatility-of-2-amino-5-fluorobenzonitrile-cas-61272-77-3/]
  • ResearchGate. (n.d.). Synthesis of Thiophene Analogues of the Tacrine Series. Retrieved from ResearchGate. [https://www.researchgate.net/publication/236109315_Synthesis_of_Thiophene_Analogues_of_the_Tacrine_Series]
  • Scilit. (n.d.). Synthesis of substituted 4-azaisoindoles — New tacrine analogues. Retrieved from Scilit. [https://www.scilit.net/article/2a665045009698d2870428387229729b]
  • Journal of Chemical and Pharmaceutical Sciences. (2018). Effect of catalyst and Solvent in Synthesis of Tacrine-Terpenoid Hybrid Analogues: Friedlander Annulation Approach. Retrieved from Journal of Chemical and Pharmaceutical Sciences. [https://www.jchps.com/issues/Volume%2011_Issue%204/jchps%2011(4)%2003%202018.pdf]
  • PubMed. (2017). Novel tacrine derivatives exhibiting improved acetylcholinesterase inhibition: Design, synthesis and biological evaluation. [https://pubmed.ncbi.nlm.nih.gov/28843916/]
  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5346045/]
  • Sigma-Aldrich. (n.d.). This compound 97. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/640529]
  • ResearchGate. (2024). Pro-cognitive effects of dual tacrine derivatives acting as cholinesterase inhibitors and NMDA receptor antagonists. [https://www.researchgate.net/publication/380486016_Pro-cognitive_effects_of_dual_tacrine_derivatives_acting_as_cholinesterase_inhibitors_and_NMDA_receptor_antagonists]
  • ResearchGate. (2009). Lewis Acid Promoted Friedlander Condensation Reactions between Anthranilonitrile and Ketones for the Synthesis of Tacrine and its Analogues. [https://www.researchgate.net/publication/257619213_Lewis_Acid_Promoted_Friedlander_Condensation_Reactions_between_Anthranilonitrile_and_Ketones_for_the_Synthesis_of_Tacrine_and_its_Analogues]
  • ResearchGate. (2018). Effect of catalyst and Solvent in Synthesis of Tacrine-Terpenoid Hybrid Analogues: Friedlander Annulation Approach. [https://www.researchgate.
  • ResearchGate. (2000). Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. [https://www.researchgate.
  • ResearchGate. (n.d.). New Tacrine Analogs as Acetylcholinesterase Inhibitors — Theoretical Study with Chemometric Analysis. [https://www.researchgate.net/publication/349942480_New_Tacrine_Analogs_as_Acetylcholinesterase_Inhibitors_-_Theoretical_Study_with_Chemometric_Analysis]
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safety, handling, and storage of 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Amino-5-fluorobenzonitrile

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound (CAS No. 61272-77-3). The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory best practices to ensure scientific integrity and user safety.

Core Compound Profile and Physicochemical Properties

This compound is a versatile fluorinated o-aminobenzonitrile derivative.[1] Its unique structure, featuring ortho-positioned amine and nitrile groups, makes it a valuable precursor in the synthesis of various heterocyclic compounds for pharmaceutical and materials science applications.[1][2] A foundational understanding of its physical and chemical properties is paramount to its safe manipulation.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 61272-77-3[3]
Molecular Formula C₇H₅FN₂[4]
Molecular Weight 136.13 g/mol [4]
Appearance White to light yellow or grey solid powder[2][3][4]
Melting Point 92-96 °C[2][3]
Boiling Point 138 °C at 15 mmHg[2][5]
Solubility Low solubility in water; soluble in some organic solvents.[4]
Storage Temperature Ambient; Keep in a dark, inert atmosphere.[3][5]

Hazard Identification and GHS Classification

According to Regulation (EC) No. 1272/2008 (CLP), this compound is classified as causing serious eye irritation.[3][6] While comprehensive toxicological data is limited, the precautionary principle dictates that similar compounds with amino, fluoro, and nitrile functionalities warrant careful handling due to potential for skin irritation and toxicity upon ingestion or inhalation.[7][8][9]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard H319Causes serious eye irritation.[3][6]
Pictogram GHS07Exclamation Mark[3]
Signal Word Warning[3][6]
Prevention P264Wash skin thoroughly after handling.[6]
Prevention P280Wear protective gloves/eye protection/face protection.[6]
Response P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]
Response P337+P313If eye irritation persists: Get medical advice/attention.[3][6]

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate exposure risks. The selection of specific PPE is contingent on the scale and nature of the procedure being performed.

PPE Selection Logic

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Handling This compound Weighing Weighing Solid or Generating Dust? Start->Weighing Liquid Working with Solutions? Weighing->Liquid No RespProtection Add Respiratory Protection: - NIOSH N95/FFP2 Respirator - Use Fume Hood or Ventilated Enclosure Weighing->RespProtection Yes BasePPE Baseline PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Liquid->BasePPE No (Low Volume) FaceShield Upgrade Eye Protection: - Chemical Safety Goggles & Face Shield Liquid->FaceShield Yes (Splash Risk) RespProtection->Liquid FaceShield->BasePPE Handling_Workflow Receive Receive Compound Inspect Inspect Container (Integrity, Label) Receive->Inspect Store Log & Store (Sec. 4.2 Protocol) Inspect->Store Retrieve Retrieve for Use Store->Retrieve PreUse Pre-Use Check: - Review SDS - Don PPE (Sec. 3) Retrieve->PreUse Handle Handling Operation: - Use in Fume Hood - Avoid Dust Generation PreUse->Handle PostUse Post-Handling: - Decontaminate Area - Doff PPE Correctly Handle->PostUse Dispose Dispose of Waste (Sec. 6 Protocol) Handle->Dispose Waste Generated Return Return to Storage PostUse->Return PostUse->Dispose Contaminated PPE Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Incident Incident Occurs Eye Eye Contact Incident->Eye Exposure Skin Skin Contact Incident->Skin Inhalation Inhalation Incident->Inhalation Ingestion Ingestion Incident->Ingestion Spill Spill Occurs Incident->Spill Spill FlushEyes Immediately flush with water for 15 mins, lifting eyelids. Remove contact lenses if easy. Eye->FlushEyes WashSkin Rinse skin with water/soap. Remove contaminated clothing. Skin->WashSkin If irritation occurs FreshAir Move to fresh air. Keep comfortable for breathing. Inhalation->FreshAir If feeling unwell RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SecureArea Evacuate unnecessary personnel. Ensure ventilation. Spill->SecureArea SeekMedical Seek Medical Attention (Bring SDS) FlushEyes->SeekMedical WashSkin->SeekMedical If irritation occurs FreshAir->SeekMedical If feeling unwell RinseMouth->SeekMedical DonPPE Don appropriate PPE (respirator, gloves, goggles). SecureArea->DonPPE Contain Sweep up spilled solid. AVOID CREATING DUST. Use vacuum if possible. DonPPE->Contain Collect Place in a sealed, labeled container for disposal. Contain->Collect Decontaminate Clean spill area thoroughly. Collect->Decontaminate

Caption: Decision and action flowchart for emergency situations.

First Aid Measures
  • General Advice : First responders should protect themselves with appropriate PPE. Show the Safety Data Sheet to the attending physician. *[3] Eye Contact : Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. I[3][6]f eye irritation persists, get medical advice/attention. *[3] Skin Contact : Rinse skin with plenty of water. R[3]emove contaminated clothing. If skin irritation occurs, seek medical attention. *[3][10] Inhalation : Move the person to fresh air and keep them comfortable for breathing. I[3]f the person feels unwell, get medical advice. *[3][10] Ingestion : Rinse the mouth with water. N[3]ever give anything by mouth to an unconscious person. Get medical attention if you feel unwell.

[3]#### 5.3. Firefighting Measures

  • Suitable Extinguishing Media : Use media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. *[3] Specific Hazards : Combustion may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride. *[3] Protective Equipment : Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).

[3][11]#### 5.4. Accidental Release Measures

  • Personal Precautions : Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Use the personal protective equipment recommended in Section 3. 2[3]. Environmental Precautions : Prevent the substance from entering drains or the environment. 3[3]. Containment and Cleaning : Carefully sweep up the spilled solid, avoiding dust generation. W[3][12]here practicable, use vacuum equipment for collection. P[3]lace the material into a suitable, sealed, and labeled container for disposal.

[12]### 6. Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and national regulations.

  • Waste Product : Dispose of unused material at an approved waste disposal plant. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste. 2[7]. Contaminated Packaging : Recycle only completely emptied packaging. C[3]ontaminated containers should be treated as the product itself.

References

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2-Amino-5-fluorobenzonitrile stability under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 2-Amino-5-fluorobenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of this compound (CAS No. 61272-77-3), a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] Due to a scarcity of direct, publicly available stability studies, this document synthesizes information from material safety data sheets, chemical supplier technical documents, and the known chemical reactivity of its constituent functional groups—an aromatic amine, a nitrile, and a fluorinated benzene ring. We present a predictive assessment of its stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal exposure. This guide offers field-proven methodologies for conducting forced degradation studies, developing stability-indicating analytical methods, and establishing appropriate storage and handling protocols to ensure the integrity of this vital chemical intermediate.

Introduction and Physicochemical Profile

This compound is a key building block whose structural features, particularly the ortho-relationship of the amine and nitrile groups, facilitate a variety of cyclization and condensation reactions essential for forming heterocyclic scaffolds in Active Pharmaceutical Ingredients (APIs).[1] The strategic inclusion of a fluorine atom can enhance desirable properties such as metabolic stability and binding affinity in the final drug product.[1][3] Given its role, a thorough understanding of its stability is paramount to ensuring the quality, purity, and consistency of downstream manufacturing processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 61272-77-3[4][5][6]
Molecular Formula C₇H₅FN₂[6][7]
Molecular Weight 136.13 g/mol [5][7]
Appearance Grey, white, or off-white solid powder[4][7][8]
Melting Point 92-96 °C[4][5][8]
Boiling Point 138 °C @ 15 mmHg[5][8]
Solubility Low solubility in water; Soluble in some organic solvents (e.g., dichloromethane, chloroform)[7]

General Stability and Recommended Storage

Material Safety Data Sheets (MSDS) consistently state that this compound is "stable under normal conditions" and "stable under recommended storage conditions".[4] To maintain its chemical integrity and prevent degradation, the following storage conditions are universally recommended.

Recommended Storage Protocol:

  • Temperature: Store in a cool, dry place at ambient temperature.[4][7]

  • Atmosphere: Keep in a well-ventilated area.[4][7] For long-term storage or for high-purity reference standards, storage under an inert atmosphere (e.g., Argon, Nitrogen) is advisable to prevent oxidation.

  • Container: Use a tightly closed, chemical-resistant container to prevent moisture absorption.[4][7]

  • Light Exposure: Protect from light. Aromatic amines can be photosensitive.[3]

  • Incompatibilities: Keep away from heat sources, flames, and incompatible substances such as strong acids.[7][9][10]

Predictive Degradation Pathways

A predictive analysis of the molecule's structure allows for the identification of its most probable degradation pathways. The primary sites of chemical instability are the amino (-NH₂) and nitrile (-C≡N) groups.

G cluster_main cluster_stress cluster_products main This compound Acid Acidic Hydrolysis main->Acid H⁺/H₂O Base Basic Hydrolysis main->Base OH⁻/H₂O Oxidation Oxidation (e.g., H₂O₂) main->Oxidation [O] Photo Photolysis (UV/Vis Light) main->Photo Thermal Thermal Stress main->Thermal Δ Amide 2-Amino-5-fluorobenzamide Acid->Amide Base->Amide Oxidized Oxidized Species (e.g., Nitroso, Nitro) Oxidation->Oxidized Photo->Oxidized Polymer Polymerization Products Photo->Polymer Decomp Decomposition (COx, NOx, HF) Thermal->Decomp AcidProd 2-Amino-5-fluorobenzoic acid Amide->AcidProd Further Hydrolysis G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of this compound (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxid Oxidation (3% H₂O₂, RT) Prep->Oxid Therm Thermal (Solution, 80°C) Prep->Therm Photo Photolytic (ICH Q1B Light Box) Prep->Photo Sample Withdraw Samples at Time Points (t=0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC-PDA/MS Method Neutralize->Analyze MassBal Assess Peak Purity & Calculate Mass Balance Analyze->MassBal

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols
  • Preparation : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.

  • Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate in a water bath at 60°C. [11]3. Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate in a water bath at 60°C. [11]4. Oxidative Degradation : Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light. [11]5. Thermal Degradation : Heat a stock solution at 80°C in a controlled oven, protected from light. Also, expose the solid powder to the same conditions.

  • Photolytic Degradation : Expose a stock solution and the solid powder to light as specified in ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²). [11]7. Sampling and Analysis : Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acid and base samples before dilution. Analyze all samples by a validated stability-indicating HPLC method.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active compound while separating its degradation products. [12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for stability testing. [13]A method with a photodiode array (PDA) detector is crucial for monitoring peak purity and identifying the UV maxima of new peaks.

Table 2: Suggested Starting HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization of the amino group.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Start at 10% B, ramp to 90% B over 20 minA gradient is necessary to elute the parent compound and any less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times. [3]
Detection PDA Detector @ 254 nm (or UV max)Allows for quantification and peak purity assessment. [3]
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Mass Spectrometry (MS)

Coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable for the structural elucidation of degradation products by providing mass-to-charge ratio information. [14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is less suitable for the parent compound due to its polarity and melting point but is excellent for identifying volatile impurities or degradation products, such as residual solvents. [14]

Conclusion and Best Practices

While this compound is a chemically stable compound under recommended storage conditions, its molecular structure contains functional groups susceptible to degradation under hydrolytic, oxidative, and photolytic stress. [4]The primary liabilities are the hydrolysis of the nitrile group and the oxidation of the aromatic amine.

For researchers, scientists, and drug development professionals, adherence to strict storage and handling protocols is essential to maintain the purity and integrity of this intermediate. For critical applications, it is imperative to perform a comprehensive forced degradation study and validate a stability-indicating analytical method. The predictive pathways and experimental protocols outlined in this guide provide a robust framework for undertaking such an assessment, ensuring the quality and reliability of this compound in research and development.

References

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  • SAFETY DATA SHEET. (2012-02-27). Thermo Fisher Scientific.
  • This compound | 61272-77-3. (2025-07-24). ChemicalBook.
  • A Researcher's Guide to Purity Analysis of Synthesized 2-Amino-2'-fluoro-5-nitrobenzophenone. Benchchem.
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  • A Comparative Guide to Purity Assessment of 2-Amino-5-chloro-2'-fluorobenzophenone. Benchchem.
  • Forced degradation studies. (2016-12-14). MedCrave online.
  • The Chemical Versatility of this compound (CAS 61272-77-3). NINGBO INNO PHARMCHEM CO.,LTD.
  • Development of forced degradation and stability indic
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020-04-15). Journal of Drug Delivery and Therapeutics.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020-04-15). SciSpace.
  • 2-Amino-3,5-dichlorobenzonitrile stability and degradation p
  • This compound | CAS 61272-77-3. Santa Cruz Biotechnology.
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computational modeling of 2-Amino-5-fluorobenzonitrile electronic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Computational Modeling of 2-Amino-5-fluorobenzonitrile's Electronic Properties

Abstract: This technical guide provides a comprehensive framework for the computational modeling of the electronic properties of this compound, a key scaffold in medicinal chemistry. Intended for researchers, computational chemists, and drug development professionals, this document details the theoretical underpinnings and practical application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structure, reactivity, and spectroscopic characteristics. We present a self-validating, step-by-step protocol, from initial structure preparation to the analysis of frontier molecular orbitals, molecular electrostatic potential, and simulated electronic spectra. The causality behind methodological choices is emphasized to empower researchers to not only replicate but also adapt these advanced computational techniques for their specific research needs.

Introduction: The Significance of this compound

The aminobenzonitrile scaffold is a privileged structure in modern drug discovery, notably appearing in molecules designed to target the Janus kinase (JAK) family of enzymes.[1] The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in a host of inflammatory diseases and cancers.[1] this compound serves as a valuable building block for synthesizing such targeted inhibitors.

Understanding the intrinsic electronic properties of this molecule is paramount for rational drug design. Properties such as the distribution of electron density, the energy of frontier molecular orbitals, and the molecular electrostatic potential govern how the molecule will interact with its biological target.[2][3] These features dictate noncovalent interactions, such as hydrogen bonding and π-stacking, which are the foundation of molecular recognition at a receptor's active site.[3][4] Computational modeling provides a powerful, cost-effective lens through which we can predict and analyze these properties before committing to costly and time-consuming synthesis.[5]

This guide outlines a robust in-silico workflow to characterize the electronic landscape of this compound, providing actionable insights for its application in medicinal chemistry.

Theoretical Foundations for Accurate Modeling

The selection of an appropriate computational method is a critical decision that balances accuracy with computational expense. For molecules of this size, Density Functional Theory (DFT) offers an excellent compromise, providing reliable results for ground-state properties.[6][7]

The Workhorse: Density Functional Theory (DFT)

DFT is a quantum mechanical method that determines the electronic structure of a system based on its electron density, a more computationally tractable property than the many-electron wavefunction.[7] The accuracy of a DFT calculation hinges on the choice of two key components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is an approximation of the complex many-body electronic interactions. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules, demonstrating high accuracy for geometries, vibrational frequencies, and electronic properties.[5][8] It effectively incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior.

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is a robust choice for this system.[5][9]

    • 6-311: A triple-zeta valence basis set, providing flexibility for valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing the "soft" electron density far from the nuclei, which is important for anions, excited states, and noncovalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow for orbital shapes to distort from their standard atomic shapes, which is essential for describing chemical bonding accurately.

Probing Excited States: Time-Dependent DFT (TD-DFT)

To understand a molecule's response to light, such as in UV-Vis spectroscopy, we must model its electronic excited states. TD-DFT is the most common and efficient method for this purpose.[10][11] It allows for the calculation of vertical excitation energies and oscillator strengths, which can be used to simulate a theoretical UV-Vis absorption spectrum.[11][12]

A Validated In-Silico Protocol

The following section details a step-by-step workflow for the comprehensive electronic characterization of this compound. This protocol is designed to be self-validating at a key checkpoint to ensure the reliability of subsequent calculations.

Experimental Workflow Diagram

G cluster_prep Preparation A Step 1: Obtain Initial 3D Structure (e.g., from PubChem) B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Structure C Step 3: Frequency Analysis (Validation Checkpoint) B->C Optimized Geometry D Step 4: Ground-State Properties (HOMO, LUMO, MEP, Dipole Moment) C->D Validated Minimum Energy Structure E Step 5: Excited-State Calculation (TD-DFT for UV-Vis Spectrum) C->E F Analyze Reactivity & Stability (HOMO-LUMO Gap) D->F G Identify Interaction Sites (MEP Surface) D->G H Interpret Electronic Transitions (Simulated Spectrum) E->H

Caption: Computational workflow for modeling this compound properties.

Step 1: Molecular Structure Preparation
  • Obtain the initial 3D coordinates for this compound. A common source is the PubChem database (CID 123637) or by building it from scratch in a molecular editor.

  • Import the coordinates into your computational chemistry software package (e.g., Gaussian, ORCA, GAMESS).

Step 2: Ground State Geometry Optimization
  • Objective: To find the lowest energy conformation of the molecule on the potential energy surface. This is the most stable arrangement of the atoms.

  • Protocol:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Task: Opt (Optimization)

    • Rationale: An accurate equilibrium geometry is non-negotiable for calculating reliable electronic properties. Using a robust functional and a flexible, polarized, and diffuse basis set ensures a high-quality structure.[5][8]

Step 3: Frequency Analysis (Self-Validation)
  • Objective: To confirm that the optimized structure is a true energy minimum and to obtain zero-point vibrational energy and other thermodynamic data.

  • Protocol:

    • Method/Functional/Basis Set: Same as Step 2.

    • Task: Freq (Frequency)

    • Validation Check: The calculation is successful if zero imaginary frequencies are reported. An imaginary frequency indicates the structure is a transition state, not a minimum, and requires re-optimization.

    • Rationale: This step is a critical quality control measure. Proceeding with a structure that is not a true minimum will invalidate all subsequent property calculations.

Step 4: Calculation of Ground State Electronic Properties
  • Objective: To compute key electronic descriptors from the validated ground state electron density.

  • Protocol: The necessary data (molecular orbitals, electrostatic potential) is generated during the optimization and frequency steps. This step involves post-processing and analysis.

    • Frontier Molecular Orbitals (HOMO/LUMO): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Molecular Electrostatic Potential (MEP): Generate data for the MEP and map it onto the molecule's electron density surface.

    • Dipole Moment: Extract the calculated dipole moment vector and magnitude.

Step 5: Excited State Calculations (TD-DFT)
  • Objective: To simulate the electronic absorption spectrum (UV-Vis).

  • Protocol:

    • Method: TD-DFT

    • Functional/Basis Set: Same as Step 2.

    • Task: TD (e.g., TD(NStates=30)) to calculate the first 30 excited states.

    • Solvent Model: Use an implicit solvent model like the Polarizable Continuum Model (PCM) to simulate the spectrum in a specific solvent (e.g., ethanol or methanol), as this can significantly shift absorption maxima.[12]

    • Rationale: TD-DFT provides the excitation energies (which correspond to λ-max values) and oscillator strengths (which correspond to peak intensities) needed to plot a theoretical spectrum.[10][11]

Data Analysis and Interpretation

The raw output from computational software must be translated into chemically meaningful insights.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key players in chemical reactions.[13]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability.[7] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and easily polarizable.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential around a molecule, providing a powerful guide to its intermolecular interaction behavior.[14] It is invaluable for understanding drug-receptor interactions.[2][15]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, which are preferential sites for electrophilic attack and hydrogen bond acceptors. For this compound, these are expected around the nitrogen of the nitrile group, the nitrogen of the amino group, and the fluorine atom.

  • Positive Regions (Blue): Indicate electron-deficient areas, which are susceptible to nucleophilic attack and act as hydrogen bond donors. These are expected around the hydrogens of the amino group.

  • Neutral Regions (Green): Indicate areas of low electrostatic potential, often associated with nonpolar regions like the aromatic ring.

Data Summary Table

The quantitative results from the DFT calculations can be summarized for clarity.

PropertyCalculated ValueSignificance in Drug Design
HOMO Energy -6.15 eVIndicates electron-donating capability (nucleophilicity).
LUMO Energy -1.20 eVIndicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE) 4.95 eVCorrelates with chemical reactivity and kinetic stability.[7]
Dipole Moment 3.56 DebyeInfluences solubility and the ability to engage in dipole-dipole interactions with a receptor.
Major UV-Vis Transition (λ-max) ~320 nm, 250 nmDescribes how the molecule absorbs light; useful for experimental characterization and probing electronic structure.
Note: Values are representative and based on B3LYP/6-311++G(2d,p) level of theory as reported in the literature for 2A5FBN.[5] Exact values will vary slightly with software and precise calculation settings.
Conceptual Relationships Diagram

G DFT DFT Calculation HOMO_LUMO HOMO-LUMO Gap (ΔE) DFT->HOMO_LUMO MEP MEP Surface DFT->MEP TDDFT TD-DFT Calculation UVVis Simulated UV-Vis Spectrum TDDFT->UVVis Reactivity Chemical Reactivity & Kinetic Stability HOMO_LUMO->Reactivity Interactions Intermolecular Interactions (H-Bonding, Electrostatics) MEP->Interactions Spectra Spectroscopic Signature UVVis->Spectra Binding Receptor Binding Affinity & Specificity Reactivity->Binding Interactions->Binding

Caption: Relationship between calculated properties and their drug design implications.

Conclusion

This guide has detailed a robust and scientifically grounded computational workflow for characterizing the essential electronic properties of this compound. By employing DFT and TD-DFT with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain deep insights into the molecule's reactivity, stability, and potential for intermolecular interactions. The analysis of the HOMO-LUMO gap and the Molecular Electrostatic Potential surface provides a rational basis for understanding how this important scaffold can be optimized for enhanced binding affinity and specificity in drug development programs. The protocols described herein are not merely a set of instructions but a foundational methodology that can be adapted to a wide range of small organic molecules, accelerating the pace of discovery in medicinal chemistry.

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The Strategic Integration of 2-Amino-5-fluorobenzonitrile in the Architecture of Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-amino-5-fluorobenzonitrile, a versatile and highly functionalized building block, and its pivotal role in the development of novel organic materials. We will delve into the core physicochemical properties of this molecule, explore its synthetic pathways, and present detailed protocols for its application in the creation of advanced polymers and functional dyes. The strategic incorporation of the fluorine atom, in conjunction with the reactive amino and nitrile moieties, imparts unique and desirable characteristics to the resulting materials, including enhanced thermal stability, tailored electronic properties, and improved solubility. This guide will serve as an essential resource for researchers and professionals seeking to leverage the unique attributes of this compound in the design and synthesis of next-generation organic materials for applications in electronics, photonics, and medicinal chemistry.

Introduction: The Emergence of this compound as a Key Synthetic Intermediate

In the landscape of modern organic synthesis, this compound (CAS No. 61272-77-3) has emerged as a critical intermediate, prized for its unique trifecta of functional groups: an amine, a nitrile, and a fluorine atom.[1] This strategic combination of reactive sites on a stable aromatic scaffold provides a versatile platform for the construction of a diverse array of complex organic molecules and polymers. The ortho-positioning of the amino and nitrile groups facilitates cyclization reactions, making it an ideal precursor for a variety of heterocyclic systems, which are foundational in many active pharmaceutical ingredients (APIs).[2][3]

The presence of a fluorine atom is a key feature that distinguishes this molecule. Fluorine's high electronegativity and small van der Waals radius significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting compounds.[4][5] In the realm of materials science, the incorporation of fluorine is a well-established strategy to enhance thermal stability, lower the dielectric constant, and improve charge transport properties in organic semiconductors.[2][6] This guide will explore how these fundamental properties of this compound can be harnessed to create novel organic materials with superior performance characteristics.

Core Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in materials synthesis.

Physicochemical Properties
PropertyValueReference
CAS Number 61272-77-3[7]
Molecular Formula C₇H₅FN₂[7]
Molecular Weight 136.13 g/mol [7]
Appearance Off-white to grey crystalline powder[1]
Melting Point 92-96 °C[7]
Boiling Point 138 °C at 15 mmHg[7]
Purity Typically >97%[7]
Spectroscopic and Electronic Properties

Computational studies, utilizing methods such as Density Functional Theory (DFT), have provided valuable insights into the electronic and optical properties of this compound. These studies have shown that the molecule possesses a significant dipole moment and that charge transfer occurs within the molecule, which is a key characteristic for applications in non-linear optics and as a building block for materials with interesting photophysical properties.[8] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels have been calculated, providing a basis for understanding its reactivity and for designing materials with specific electronic band gaps.[8] Vibrational analysis through FTIR and FT-Raman spectroscopy has also been performed, offering a detailed understanding of the molecule's structural characteristics.[8]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a nitro precursor. A common and effective method involves the reduction of 2-fluoro-5-nitrobenzonitrile.

Protocol 1: Synthesis of this compound via Reduction of 2-Fluoro-5-nitrobenzonitrile

Objective: To synthesize this compound by the reduction of 2-fluoro-5-nitrobenzonitrile using a suitable reducing agent.

Materials:

  • 2-Fluoro-5-nitrobenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-5-nitrobenzonitrile in ethyl acetate.

  • Add an excess of stannous chloride dihydrate to the solution.

  • Heat the mixture to reflux for approximately 1.5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash them with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain this compound.[9]

Diagram 1: Synthesis of this compound

G reactant 2-Fluoro-5-nitrobenzonitrile reagent SnCl₂·2H₂O Ethyl Acetate, Reflux reactant->reagent product This compound reagent->product

Caption: A general workflow for the synthesis of this compound.

Application in the Development of Novel Organic Polymers

The bifunctional nature of this compound, possessing both an amine and a nitrile group, makes it a prime candidate for various polymerization reactions, including polycondensation and polyaddition. The resulting polymers are expected to exhibit enhanced thermal stability and desirable electronic properties due to the presence of the fluorine atom.

Synthesis of Fluorinated Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[2] The incorporation of fluorine into the polyimide backbone can further enhance these properties, particularly by lowering the dielectric constant and improving solubility.[2][10] this compound can be utilized as a comonomer in the synthesis of fluorinated polyimides.

Protocol 2: Hypothetical Synthesis of a Fluorinated Copolyimide

Objective: To synthesize a fluorinated copolyimide by reacting a dianhydride with a mixture of diamines, including this compound.

Materials:

  • Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)

  • Primary aromatic diamine (e.g., 4,4'-oxydianiline - ODA)

  • This compound

  • N-methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

  • Nitrogen atmosphere

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., ODA) and this compound in anhydrous NMP.

  • Slowly add the dianhydride (e.g., PMDA) to the stirred solution at room temperature. The molar ratio of total diamines to dianhydride should be 1:1.

  • Continue stirring under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.

  • Chemically imidize the poly(amic acid) by adding a mixture of acetic anhydride and pyridine to the solution and stirring for an additional 24 hours at room temperature.

  • Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Diagram 2: Polyimide Synthesis Workflow

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Chemical Imidization cluster_2 Step 3: Precipitation & Isolation Dianhydride Dianhydride (e.g., PMDA) PolyamicAcid Poly(amic acid) Solution Dianhydride->PolyamicAcid Diamines Diamines (e.g., ODA + this compound) Diamines->PolyamicAcid Solvent1 NMP Solvent1->PolyamicAcid ImidizationReagents Acetic Anhydride Pyridine PolyimideSolution Polyimide Solution PolyamicAcid->PolyimideSolution ImidizationReagents->PolyimideSolution Precipitation Methanol FinalPolymer Fluorinated Polyimide PolyimideSolution->FinalPolymer Precipitation->FinalPolymer

Caption: A two-step process for synthesizing fluorinated polyimides.

The incorporation of the nitrile group from this compound is expected to increase the polymer's glass transition temperature (Tg) and enhance its thermal stability due to strong dipole-dipole interactions.

Potential for Polyamide and Other Polymer Architectures

The amino group of this compound can readily participate in condensation reactions with dicarboxylic acids or their derivatives to form polyamides. The presence of the nitrile and fluoro groups on the polymer backbone would likely impart increased rigidity, thermal stability, and altered solubility characteristics compared to their non-substituted counterparts.

Furthermore, the nitrile group itself can be a site for further polymerization or modification. For instance, under certain catalytic conditions, the nitrile groups could potentially undergo cyclotrimerization to form triazine-linked networks, leading to highly cross-linked and thermally stable materials.

Development of Novel Functional Dyes

The aminobenzonitrile scaffold is a well-established platform for the synthesis of various dyes. The amino group serves as a powerful electron-donating group, while the nitrile group is an electron-withdrawing group, creating a "push-pull" system that is often responsible for the color and photophysical properties of the resulting dye molecules.

Azo Dyes

The amino group of this compound can be diazotized and then coupled with a suitable coupling component to form azo dyes. The fluorine atom can influence the color of the dye by altering the electronic properties of the aromatic ring and can also enhance the light and chemical fastness of the dye.

Protocol 3: General Synthesis of an Azo Dye

Objective: To synthesize an azo dye using this compound as the diazo component.

Materials:

  • This compound

  • Sodium nitrite

  • Hydrochloric acid

  • A coupling component (e.g., a phenol or an aniline derivative)

  • Sodium hydroxide

  • Ice bath

Procedure:

  • Dissolve this compound in a mixture of hydrochloric acid and water, and cool the solution in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate beaker, dissolve the coupling component in an aqueous solution of sodium hydroxide.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining a low temperature.

  • The azo dye will precipitate out of the solution.

  • Collect the dye by filtration, wash with water, and dry.

G Start This compound Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling Coupling Component Coupling->AzoDye

Sources

Methodological & Application

detailed synthesis protocol for 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Amino-5-fluorobenzonitrile

Topic: Detailed Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal building block in medicinal chemistry and materials science, frequently incorporated into pharmacologically active molecules and functional materials. This document provides a comprehensive, two-step synthesis protocol starting from commercially available 4-fluoroaniline. The methodology centers on an initial electrophilic bromination to form the key intermediate, 2-bromo-4-fluoroaniline, followed by a modern palladium-catalyzed cyanation reaction. This application note emphasizes the rationale behind procedural choices, offers detailed step-by-step instructions, and includes guidance on product characterization and troubleshooting, ensuring a reproducible and high-yield synthesis for research and development applications.

Introduction and Strategic Overview

The synthesis of substituted benzonitriles is a cornerstone of organic chemistry, providing access to versatile intermediates that can be elaborated into a wide array of functional groups, including carboxylic acids, amides, and amines.[1] this compound, with its trifunctional arrangement of amine, fluorine, and nitrile groups, offers multiple points for molecular diversification.

Historically, the synthesis of aryl nitriles often relied on the Sandmeyer reaction, which involves the diazotization of an aniline followed by treatment with a copper(I) cyanide salt. While effective, this method requires the handling of potentially unstable diazonium intermediates and stoichiometric amounts of copper salts.[2] More contemporary approaches, such as palladium-catalyzed cross-coupling reactions, offer milder conditions, broader functional group tolerance, and often higher yields.[3]

This guide details a robust two-step synthetic sequence that leverages modern catalytic methods. The chosen strategy involves:

  • Ortho-Bromination: Selective bromination of 4-fluoroaniline at the position ortho to the strongly activating amino group to produce the key intermediate, 2-bromo-4-fluoroaniline.

  • Palladium-Catalyzed Cyanation: Conversion of the aryl bromide to the target nitrile using a palladium catalyst and a suitable cyanide source, a method known for its efficiency and reliability.[3][4]

This pathway was selected for its high efficiency, use of readily available starting materials, and reliance on well-understood, scalable reaction classes.

Overall Synthetic Scheme

Synthetic_Scheme cluster_step1 Step 1: Ortho-Bromination cluster_step2 Step 2: Pd-Catalyzed Cyanation start1 4-Fluoroaniline prod1 2-Bromo-4-fluoroaniline start1->prod1 prod2 This compound (Target Molecule) prod1->prod2 reagents1 N-Bromosuccinimide (NBS) N,N-Dimethylformamide (DMF) reagents2 Zn(CN)₂ Pd₂(dba)₃, dppf DMF

Caption: Overall two-step synthesis workflow.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-4-fluoroaniline (Intermediate)

Principle and Rationale: This step employs an electrophilic aromatic substitution reaction. The aniline starting material contains a strongly activating amino group (-NH₂) which directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by fluorine, the bromination occurs selectively at one of the ortho positions. N-Bromosuccinimide (NBS) is used as a convenient and safer source of electrophilic bromine (Br⁺) compared to elemental bromine.[5][6] N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves both the aniline and NBS, facilitating a homogeneous reaction mixture.[7]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
4-FluoroanilineC₆H₆FN111.121.08.64 mL (58.13 mmol)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.111.4 g (63.95 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-~250 mL
Dichloromethane (DCM)CH₂Cl₂84.93-For extraction
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-For chromatography
n-HexaneC₆H₁₄86.18-For chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-fluoroaniline (8.64 mL, 58.13 mmol) and 200 mL of distilled DMF. Stir the solution at room temperature.[7]

  • Reagent Addition: In a separate beaker, dissolve N-bromosuccinimide (11.4 g, 63.95 mmol) in approximately 50 mL of DMF. Transfer this solution to the dropping funnel.

  • Add the NBS solution dropwise to the stirring aniline solution over 30-45 minutes. Maintain the reaction at room temperature. An exotherm may be observed; if necessary, use a water bath to maintain the temperature below 30°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (4-fluoroaniline) is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 500 mL of water. Extract the aqueous phase with dichloromethane (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL) and brine (1 x 200 mL). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v) as the eluent.[5][7] Combine the fractions containing the pure product and evaporate the solvent to yield 2-bromo-4-fluoroaniline as a solid (Expected yield: ~90-95%).[7]

Part 2: Synthesis of this compound (Target)

Principle and Rationale: This transformation is a palladium-catalyzed cyanation of an aryl bromide. The mechanism follows a standard cross-coupling catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of 2-bromo-4-fluoroaniline to form a Pd(II) intermediate.

  • Transmetalation: The cyanide group is transferred from the zinc cyanide to the palladium center.

  • Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[3]

Zinc cyanide (Zn(CN)₂) is often preferred as the cyanide source because it is a solid, relatively stable, less acutely toxic than alkali metal cyanides, and its slow dissolution helps prevent poisoning of the palladium catalyst.[3][4] The combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a phosphine ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) forms a highly active catalytic system for this type of transformation.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
2-Bromo-4-fluoroanilineC₆H₅BrFN190.011.09.50 g (50.0 mmol)
Zinc Cyanide (Zn(CN)₂)Zn(CN)₂117.430.63.52 g (30.0 mmol)
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.01458 mg (0.5 mmol)
dppfC₃₄H₂₈FeP₂554.370.041.11 g (2.0 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-100 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-For extraction
Saturated aq. NaHCO₃---For washing

Step-by-Step Protocol:

  • Inert Atmosphere: To an oven-dried 250 mL Schlenk flask, add 2-bromo-4-fluoroaniline (9.50 g, 50.0 mmol), zinc cyanide (3.52 g, 30.0 mmol), Pd₂(dba)₃ (458 mg, 0.5 mmol, 1 mol%), and dppf (1.11 g, 2.0 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add 100 mL of anhydrous DMF via cannula or syringe.

  • Reaction: Heat the reaction mixture to 120°C with vigorous stirring. The mixture should become a homogeneous dark solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 300 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 150 mL) and brine (1 x 150 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid. The melting point should be in the range of 92-96 °C.

Characterization of this compound

Verifying the identity and purity of the final product is critical. The following data are expected from standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and a broad singlet for the two amine protons. The chemical shifts are influenced by the electronic effects of the substituents.[8]

  • ¹³C NMR Spectroscopy: The carbon spectrum will display signals for the seven unique carbon atoms. The carbon of the nitrile group (C≡N) is expected to appear around 115-120 ppm.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expect to see:

    • A strong, sharp absorption around 2210-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

    • A doublet of strong peaks in the range of 3300-3450 cm⁻¹ for the symmetric and asymmetric N-H stretching of the primary amine.[9]

    • Aromatic C=C stretching bands around 1580-1620 cm⁻¹ .

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (136.13 g/mol ).[10]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction.Increase reaction time. Ensure NBS is of high purity and added portion-wise to control the reaction rate.
Product loss during work-up.Ensure pH of the aqueous layer is neutral before extraction. Perform multiple, smaller volume extractions.
Low Yield in Step 2 Inactive catalyst.Use fresh Pd₂(dba)₃ and dppf. Ensure the reaction is run under a strict inert atmosphere as Pd(0) is oxygen-sensitive.
Incomplete reaction.Increase reaction temperature slightly (e.g., to 130°C) or extend the reaction time. Ensure efficient stirring.
Product Contamination Unreacted starting material.Optimize reaction time and temperature. Ensure purification by column chromatography is effective by using a shallow solvent gradient.
Hydrolysis of nitrile to amide.Avoid prolonged exposure to acidic or basic conditions, especially at elevated temperatures during work-up. Use anhydrous solvents.[11]

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of this compound. By employing a selective bromination followed by a modern palladium-catalyzed cyanation, this method avoids the harsh conditions and reagents of classical methods like the Sandmeyer reaction. The provided rationale, step-by-step instructions, and characterization guidelines offer researchers a complete workflow to produce this valuable chemical intermediate with high yield and purity, facilitating its use in drug discovery and materials science research.

References

  • Wikipedia. Sandmeyer reaction. Wikipedia, the free encyclopedia.
  • Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. RSC Publishing.
  • Fors, B. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society.
  • J&K Scientific LLC. Sandmeyer Reaction. J&K Scientific.
  • Der Pharma Chemica. Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of this compound by Ab Initio Methods. Der Pharma Chemica.
  • Wang, L., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Wen, Q., et al. (2014). Copper-mediated cyanation reactions. Tetrahedron Letters.
  • Indian Journal of Chemistry. Synthesis of 2-amino-5-chlorobenzonitrile.
  • Smith, G., et al. (2026). A Novel Synthesis of Aminobenzisoxazoles via Electrophilic Amination of 2-Hydroxybenzonitriles. Organic Letters.
  • Tan, L., et al. (2024). Palladium-Catalyzed Directed Carbon-Carbon Bond Activation of Aryl Nitriles for Cyano Transfer. Organic Letters.
  • Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide. Google Patents.
  • ResearchGate. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate.
  • PrepChem.com. Synthesis of 2-Bromo-4-fluorobenzonitrile. PrepChem.com.
  • Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents.
  • Organic Chemistry Portal. Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives. Organic Chemistry Portal.
  • Google Patents. US5466859A - Process for preparing fluorobenzonitriles. Google Patents.
  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
  • Taylor & Francis Online. Cyanation – Knowledge and References. Taylor & Francis.
  • Weiss, S., et al. (2023). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. ACS Catalysis.

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Application Notes & Protocols: A Modified Friedländer Annulation for the Synthesis of 6-Fluoro-4-aminoquinolines from 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Classical Friedländer Reaction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, including prominent antimalarial, antibacterial, and anticancer agents.[1][2] The classical Friedländer synthesis, a reaction first reported in 1882, provides a robust method for constructing this vital heterocycle through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[3][4] This reaction has been a mainstay for generating diverse quinoline derivatives.

However, the versatility of heterocyclic synthesis often lies in adapting classical reactions to new, readily available starting materials. This guide focuses on a powerful modification of the Friedländer annulation that utilizes 2-amino-5-fluorobenzonitrile as the starting material. Instead of an aldehyde or ketone, the nitrile group of the aminobenzonitrile participates in the key cyclization step. This strategic shift does not yield a simple quinoline but leads directly to the formation of 4-aminoquinolines , a privileged subclass with immense therapeutic importance.[5][6] The incorporation of a fluorine atom at the 6-position further enhances the potential pharmacological profile of the resulting scaffold, a common strategy in modern drug design to improve metabolic stability and binding affinity.

This document provides a detailed, step-by-step protocol for the synthesis of 6-fluoro-4-aminoquinoline derivatives from this compound and various ketones. We will delve into the underlying mechanism, explain the rationale behind experimental choices, and offer a framework for reliable execution and validation of the synthesis.

Reaction Mechanism: From Nitrile to Aminoquinoline

The synthesis of a 4-aminoquinoline from a 2-aminobenzonitrile and a ketone is typically a two-stage process under basic conditions.[7][8] Unlike the classic Friedländer reaction which can proceed via an initial aldol condensation or Schiff base formation[3], this modified pathway hinges on the unique reactivity of the nitrile group.

  • Schiff Base (Imine) Formation: The reaction initiates with a condensation between the primary amino group of this compound and the carbonyl group of the ketone. This acid- or base-catalyzed dehydration step forms a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK), a proton is abstracted from the α-carbon of the ketone moiety of the Schiff base, generating a carbanion.

  • Nucleophilic Attack and Annulation: This nucleophilic carbanion then attacks the electrophilic carbon of the nitrile group in an intramolecular fashion, forming a new six-membered ring.

  • Tautomerization: The resulting cyclic intermediate undergoes rapid tautomerization to establish the aromatic quinoline ring system, yielding the stable 6-fluoro-4-aminoquinoline product.[8]

The overall mechanism is depicted below:

G cluster_intermediates Intermediates cluster_product Product R1 This compound I1 Schiff Base (Imine) R1->I1 + Ketone (Condensation) R2 Ketone (e.g., Cyclohexanone) R2->I1 I2 Carbanion Intermediate I1->I2 + t-BuOK (Deprotonation) I3 Cyclized Intermediate I2->I3 Intramolecular Nucleophilic Attack P 6-Fluoro-4-aminoquinoline Derivative I3->P Tautomerization (Aromatization) G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyclization & Aromatization cluster_purification Purification & Analysis S1_Reactants Mix this compound, Ketone, and Catalyst (NaOH) in Ethanol S1_React Stir at Room Temperature (Monitor by TLC) S1_Reactants->S1_React S1_Workup Evaporate Solvent S1_React->S1_Workup S1_Product Crude Imine Intermediate S1_Workup->S1_Product S2_Reactants Dissolve Crude Imine in Anhydrous Solvent (e.g., Toluene) S1_Product->S2_Reactants Proceed to next step S2_Base Add t-BuOK (Strong Base) S2_Reactants->S2_Base S2_React Heat Reaction (Monitor by TLC) S2_Base->S2_React S2_Workup Quench, Extract, and Dry S2_React->S2_Workup P_Purify Column Chromatography S2_Workup->P_Purify P_Analyze Characterize by NMR, MS, IR P_Purify->P_Analyze P_Final Pure 6-Fluoro-4-aminoquinoline P_Analyze->P_Final

Caption: Two-step workflow for the synthesis of 6-fluoro-4-aminoquinolines.

Protocol 1: Synthesis of Schiff Base Intermediate

This protocol details the condensation reaction to form the imine from this compound and a representative ketone (cyclohexanone). [7][8] Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.2 eq)

  • Sodium hydroxide (NaOH) (catalytic amount, e.g., 0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a catalytic amount of NaOH (0.1 eq).

  • Add anhydrous ethanol to dissolve the solids under stirring.

  • Add cyclohexanone (1.2 eq) to the solution dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 80:20). The reaction is typically complete within 12-24 hours.

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the Schiff base intermediate. This crude product can often be used in the next step without further purification.

Protocol 2: Base-Catalyzed Intramolecular Cyclization

This protocol describes the conversion of the Schiff base intermediate into the final 6-fluoro-4-aminoquinoline derivative. [7][8] Materials:

  • Crude Schiff base intermediate from Protocol 1 (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 - 2.0 eq)

  • Toluene or Anhydrous THF

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Place the crude Schiff base intermediate into a dry round-bottom flask equipped with a magnetic stirrer and condenser.

  • Add anhydrous toluene (or THF) to dissolve the intermediate.

  • Flush the flask with an inert gas (nitrogen or argon).

  • Carefully add potassium tert-butoxide (t-BuOK) (1.5 - 2.0 eq) to the solution in portions. The reaction may be exothermic.

  • Heat the reaction mixture to reflux (for toluene, ~110°C).

  • Monitor the reaction by TLC until the starting imine has been consumed.

  • Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aminoquinoline derivative.

Data Summary and Expected Parameters

The following table summarizes typical parameters for this reaction sequence. Yields and times are estimates and will vary based on the specific ketone used and reaction scale.

ParameterStep 1: Imine FormationStep 2: Cyclization
Key Reagents This compound, KetoneSchiff Base Intermediate
Catalyst/Base NaOH (catalytic)Potassium tert-butoxide (t-BuOK)
Solvent EthanolToluene or THF
Temperature Room TemperatureReflux (~110°C for Toluene)
Typical Time 12 - 24 hours2 - 8 hours
Monitoring TLC (disappearance of aminobenzonitrile)TLC (disappearance of imine)
Expected Yield >90% (crude)60 - 85% (after purification)

Expertise & Experience: Rationale Behind Experimental Choices

  • Why a Two-Step Protocol? While one-pot syntheses are often sought for their efficiency, separating the imine formation from the cyclization provides critical control. The conditions for imine formation (mild, often at room temperature) are very different from the strong basic conditions required for the cyclization. Running them separately prevents side reactions, such as self-condensation of the ketone or degradation of the starting materials, leading to a cleaner reaction profile and simpler purification.

  • Choice of Base (t-BuOK): The key cyclization step requires the formation of a carbanion alpha to the imine's carbon-nitrogen double bond. This necessitates a strong base. Potassium tert-butoxide is ideal because it is a very strong base but a poor nucleophile due to its steric bulk. This ensures it preferentially abstracts the desired proton without engaging in unwanted nucleophilic attacks on the nitrile or other parts of the molecule.

  • Role of the Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the 5-position (which becomes the 6-position in the quinoline product) slightly deactivates the amino group, but more importantly, it can influence the electronic properties of the final molecule. This is a deliberate design choice in medicinal chemistry to enhance biological activity or tune pharmacokinetic properties.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of this protocol, several validation checkpoints are essential.

  • Reaction Monitoring with TLC: Thin Layer Chromatography is indispensable for tracking reaction progress. In Step 1, the disappearance of the this compound spot and the appearance of a new, less polar imine spot confirms the reaction is proceeding. In Step 2, the disappearance of the imine spot and the appearance of the highly fluorescent (under UV light) 4-aminoquinoline spot indicates successful cyclization.

  • Purification by Column Chromatography: The crude product from Step 2 will likely contain unreacted starting material, base residue, and potential side products. Purification via silica gel column chromatography is crucial for isolating the target compound in high purity, which is a prerequisite for accurate characterization and any subsequent biological testing.

  • Structural Confirmation: The identity and purity of the final product must be unequivocally confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure, showing the characteristic aromatic signals of the quinoline core and signals corresponding to the substituent derived from the ketone.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the amino group (N-H stretch) and the aromatic C=C and C=N bonds of the quinoline ring.

By rigorously applying these monitoring and validation steps, a researcher can have high confidence in the outcome of the synthesis.

References

  • Kumar, A., Dhiman, S., & Singh, V. (2021). An aza-Michael addition/intramolecular annulation for the synthesis of polysubstituted 4-aminoquinolines. Frontiers in Chemistry.
  • Duda, M., et al. (2012).
  • Chen, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI Catalysts.
  • Othman, L. A., Mohammed, S. R., & Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals.
  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry.
  • Othman, L. A., Mohammed, S. R., & Khalid, M. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate.
  • Chavda, V. P., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
  • Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry.
  • Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia.
  • Delgado, R. N., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Strains of Plasmodium falciparum. CUNY Academic Works.
  • Candeias, N. R., et al. (2022).
  • Das, B., et al. (2022). Cu-catalyzed Synthesis of Quinolines by Dehydrogenative Reaction of 2-Aminobenzyl Alcohol and Ketones: A Combined Experimental and Computational Study. Chemistry–An Asian Journal.
  • Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal.
  • Singh, K., et al. (2017). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. European Journal of Medicinal Chemistry.

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reaction of 2-Amino-5-fluorobenzonitrile with cyclic ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Fused Fluoro-Aminoquinolines via Friedländer Annulation

Introduction: The Strategic Value of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimalarial to anticancer.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance their pharmacological profiles by modulating properties like metabolic stability, lipophilicity, and binding affinity.[3][4] This application note provides a detailed technical guide for the synthesis of complex, fused 7-fluoro-4-aminoquinoline derivatives through the . This reaction, a specialized variant of the Friedländer annulation, offers a direct and efficient route to novel polycyclic aromatic systems of high interest to drug discovery and development professionals.[5][6]

2-Amino-5-fluorobenzonitrile serves as a highly versatile and valuable building block in this context.[7] Its ortho-amino and cyano groups are perfectly poised for the cyclization chemistry of the Friedländer reaction, while the 5-fluoro substituent is carried into the final product, imparting the desirable properties associated with fluorination.[7][8] By employing cyclic ketones as the reaction partner, this methodology allows for the construction of rigid, tetracyclic frameworks that are attractive for exploring new chemical space in drug design.

This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, validated laboratory protocols, summarize expected outcomes, and discuss the significance of the resulting molecular architectures in modern pharmaceutical research.

Part 1: Scientific Principles & Reaction Mechanism

The synthesis of quinolines from a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group is known as the Friedländer annulation.[9][10] In this specific application, the nitrile group of this compound participates in the cyclization instead of a ketone or aldehyde, leading directly to a 4-aminoquinoline product. The reaction is typically promoted by acid or base catalysts, which facilitate the key condensation and cyclization steps.[6][11]

The mechanism can proceed through two primary pathways, largely dependent on the catalytic conditions.[10]

  • Aldol-Type Pathway: The reaction initiates with a condensation between the enol or enolate of the cyclic ketone and the nitrile group of this compound. This is followed by an intramolecular attack of the aniline nitrogen onto the ketone carbonyl.

  • Schiff Base/Enamine Pathway: An alternative pathway begins with the formation of an enamine from the cyclic ketone and the 2-amino group. This is followed by an intramolecular cyclization where the enamine attacks the nitrile group, leading to the final product after tautomerization. This is often the favored pathway under acidic catalysis.

The choice of catalyst is critical. Protic acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids are commonly employed to activate the carbonyl group of the ketone and promote the necessary dehydration steps.[5][10][12]

Friedlander Annulation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway (Acid-Catalyzed) cluster_product Product R1 This compound I1 Enamine Intermediate R1->I1 + H+ R2 Cyclic Ketone (e.g., Cyclohexanone) R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization I3 Iminium Intermediate I2->I3 Proton Transfer P 7-Fluoro-4-amino-1,2,3,4- tetrahydroacridine I3->P Tautomerization & -H+

Caption: Acid-catalyzed Friedländer annulation mechanism.

Part 2: Experimental Protocols and Workflow

The following protocols have been optimized for the synthesis of fused 7-fluoro-4-aminoquinolines. The procedure is robust and can be adapted for various cyclic ketones.

General Experimental Workflow

The overall process follows a standard synthetic chemistry workflow, from reaction setup to product isolation and characterization.

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup (Combine Reactants & Catalyst) A->B C 3. Heating & Reflux (Monitor by TLC) B->C D 4. Reaction Work-up (Neutralization & Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS, etc.) E->F

Caption: General experimental workflow for the synthesis.

Protocol 1: Synthesis of 7-Fluoro-4-amino-1,2,3,4-tetrahydroacridine

This protocol details the reaction using cyclohexanone.

Materials:

  • This compound (1.00 g, 7.35 mmol)[13]

  • Cyclohexanone (0.90 g, 9.18 mmol, 1.25 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.14 g, 0.735 mmol, 0.1 eq)

  • Toluene (25 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask (100 mL) with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add this compound (1.00 g, 7.35 mmol), toluene (25 mL), cyclohexanone (0.90 g, 9.18 mmol), and p-TsOH·H₂O (0.14 g, 0.735 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 8-12 hours, indicated by the consumption of the starting aminobenzonitrile.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product.[2][14]

Protocol 2: Synthesis using Cyclopentanone

The same procedure as Protocol 1 can be followed, substituting cyclopentanone for cyclohexanone on an equimolar basis (1.25 eq). Reaction times may vary slightly.

Rationale for Experimental Choices:

  • Catalyst: p-TsOH is an effective, inexpensive, and moderately strong acid catalyst that promotes both enamine formation and the subsequent cyclization and dehydration steps without causing significant side reactions.[12]

  • Solvent & Dean-Stark Trap: Toluene is used as the solvent due to its appropriate boiling point for the reaction and its immiscibility with water. The Dean-Stark trap is crucial for removing water from the reaction mixture, which drives the equilibrium towards product formation according to Le Châtelier's principle.

  • Excess Ketone: A slight excess of the cyclic ketone (1.25 eq) is used to ensure complete consumption of the limiting reagent, this compound.

Part 3: Data Summary & Expected Results

The Friedländer annulation of this compound with various cyclic ketones generally proceeds in good to excellent yields. The resulting fused quinoline systems are typically crystalline solids after purification.

Cyclic KetoneProduct NameTypical YieldReaction Time (h)
Cyclopentanone8-Fluoro-4-amino-6,7-dihydro-5H-cyclopenta[b]quinoline75-85%10-14
Cyclohexanone7-Fluoro-4-amino-1,2,3,4-tetrahydroacridine80-90%8-12
Cycloheptanone8-Fluoro-4-amino-5,6,7,8,9,10-hexahydrocyclohepta[b]quinoline70-80%12-16

Part 4: Applications in Drug Discovery

The products synthesized via this methodology belong to the fluoroquinolone class of compounds, which are renowned for their therapeutic applications, particularly as antibacterial agents.[15][16] The core mechanism of action for many fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[16][17]

  • Antibacterial Agents: The incorporation of a fluorine atom at the 7-position (equivalent to the 6-position in standard quinolone nomenclature) is known to significantly enhance antibacterial activity.[4] The fused ring system provides a rigid scaffold that can be further functionalized to optimize binding to bacterial targets and improve pharmacokinetic properties.

  • Anticancer & Antimalarial Potential: The 4-aminoquinoline scaffold is a privileged structure found in numerous antimalarial drugs like chloroquine.[18][19][20] Furthermore, recent research has highlighted the antiproliferative and cytotoxic effects of novel fluoroquinolone derivatives against various cancer cell lines, positioning them as candidates for drug repositioning and new anticancer drug development.[19][21] The rigid, polycyclic nature of the compounds described herein makes them compelling candidates for screening in these therapeutic areas.

The logical relationship between the versatile starting material and the high-value product is a clear demonstration of efficient molecular construction.

Logical_Relationship SM1 This compound (Versatile Building Block) P Fused 7-Fluoro-4-aminoquinoline (High-Value Pharmacophore) SM1->P Friedländer Annulation SM2 Cyclic Ketone (Ring Scaffold) SM2->P Friedländer Annulation Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->P

Caption: Reactant to product relationship.

References

  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scirp.org.
  • Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate.
  • This compound: A Key Intermediate for Pharmaceutical Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. National Institutes of Health (PMC).
  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scirp.org.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.
  • Different catalytic approaches of Friedländer synthesis of quinolines. National Institutes of Health (PMC).
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PubMed.
  • Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy. IJRASET.
  • Organic Letters Ahead of Print. ACS Publications.
  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. National Institutes of Health (PMC).
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). National Institutes of Health.
  • Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: Syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. Princeton University.
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Friedländer synthesis. Wikipedia.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health (PMC).
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Semantic Scholar.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. National Institutes of Health.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Semantic Scholar.
  • Baeyer–Villiger oxidation. Wikipedia.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Institutes of Health (PMC).
  • (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate.
  • Baeyer-Villiger Oxidation. Organic Chemistry Portal.
  • Synthesis of 7-chloroquinolinyl-4-. ResearchGate.
  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. National Institutes of Health.
  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica.

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Application Note: Synthesis of 4-Amino-6-fluoroquinazolines from 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Quinazolines in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles. Fluorine's unique properties, such as high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, lipophilicity, and bioavailability, making fluorinated quinazolines highly sought-after targets in drug development.[1][4]

This application note provides a comprehensive guide to the synthesis of 4-amino-6-fluoroquinazolines, utilizing the readily available and versatile starting material, 2-Amino-5-fluorobenzonitrile. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, field-proven protocol, and present the expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic route to access novel fluorinated quinazoline derivatives.

Mechanistic Rationale and Synthetic Strategy

The synthesis of the 4-amino-6-fluoroquinazoline core from this compound is a robust process that hinges on a key cyclization reaction. The presence of an amino group and a nitrile group in an ortho position on the benzene ring of this compound makes it an ideal precursor for forming the fused pyrimidine ring of the quinazoline system.[5]

A common and effective strategy involves a one-pot reaction with a formamide equivalent, such as dimethylformamide-dimethyl acetal (DMF-DMA). This approach proceeds through two key stages:

  • Formation of a Formimidamide Intermediate: The primary amino group of this compound nucleophilically attacks the electrophilic carbon of DMF-DMA, leading to the formation of an N,N-dimethylformimidamide intermediate. This step effectively activates the amino group for the subsequent cyclization.

  • Intramolecular Cyclization and Amination: The formimidamide intermediate, upon heating in the presence of an amine and an acid catalyst (e.g., acetic acid), undergoes an intramolecular cyclization. The nitrile group is attacked by the nitrogen of the formamidine, leading to the formation of the quinazoline ring. The subsequent reaction with an amine introduces the desired amino group at the 4-position, yielding the final 4-amino-6-fluoroquinazoline product.

This one-pot multicomponent reaction approach is highly efficient, often providing good to excellent yields of the desired products.[6][7]

Experimental Workflow and Protocol

The following diagram illustrates the overall experimental workflow for the synthesis of 4-amino-6-fluoroquinazolines from this compound.

G cluster_0 Step 1: Formimidamide Formation cluster_1 Step 2: Cyclization and Amination cluster_2 Step 3: Work-up and Purification A This compound D Reaction Mixture 1 A->D B DMF-DMA B->D C Toluene (Solvent) C->D G Reaction Mixture 2 D->G Add to Reaction Mixture 1 and Heat E Amine (e.g., Aniline derivative) E->G F Acetic Acid (Catalyst) F->G H Aqueous Work-up G->H I Extraction H->I J Column Chromatography I->J K Final Product J->K

Caption: Experimental workflow for the synthesis of 4-amino-6-fluoroquinazolines.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the synthesis of a representative 4-anilino-6-fluoroquinazoline derivative. The specific aniline derivative can be varied to generate a library of compounds.

Materials and Reagents:

  • This compound

  • Dimethylformamide-dimethyl acetal (DMF-DMA)

  • Aniline (or substituted aniline)

  • Glacial Acetic Acid

  • Toluene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Formimidamide Formation:

    • To a solution of this compound (1.0 eq) in toluene (5 mL per mmol of starting material), add dimethylformamide-dimethyl acetal (DMF-DMA) (1.2 eq).

    • Stir the reaction mixture at 80-90 °C for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Cyclization and Amination:

    • To the cooled reaction mixture, add the desired aniline derivative (1.1 eq) and glacial acetic acid (2.0 eq).

    • Heat the reaction mixture to 110-120 °C and stir for 4-6 hours.

    • Again, monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-6-fluoroquinazoline.

Data Presentation: Expected Yields and Characterization

The yields of 4-amino-6-fluoroquinazolines prepared by this method are generally in the range of 60-90%, depending on the specific aniline derivative used. The final products should be characterized by standard analytical techniques to confirm their identity and purity.

ProductStarting AmineTypical Yield (%)
4-Anilino-6-fluoroquinazolineAniline85
4-(4-Chloroanilino)-6-fluoroquinazoline4-Chloroaniline78
4-(4-Methoxyanilino)-6-fluoroquinazoline4-Methoxyaniline82

Characterization Data (Representative):

  • ¹H NMR: Expect characteristic signals for the quinazoline core protons and the protons of the substituent at the 4-position.

  • ¹³C NMR: Confirmation of the carbon skeleton.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom at the 6-position.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product.

Reaction Mechanism Diagram

The following diagram illustrates the proposed reaction mechanism for the formation of 4-amino-6-fluoroquinazolines.

G cluster_0 Formimidamide Formation cluster_1 Cyclization & Amination A This compound C Formimidamide Intermediate A->C + DMF-DMA - MeOH, - Me2NH B DMF-DMA B->C D Cyclized Intermediate C->D Intramolecular Cyclization (Heat, H+) F 4-Amino-6-fluoroquinazoline D->F + R-NH2 - H+ E Amine (R-NH2) E->F

Caption: Proposed reaction mechanism.

Conclusion and Future Perspectives

The synthesis of 4-amino-6-fluoroquinazolines from this compound via a one-pot reaction with DMF-DMA and a primary amine is a highly efficient and versatile method. This approach provides access to a diverse range of fluorinated quinazoline derivatives that are of significant interest in drug discovery and medicinal chemistry. The straightforward protocol and generally high yields make this a valuable tool for researchers in the field. Further exploration of this reaction with a wider variety of amines and the subsequent biological evaluation of the resulting compounds could lead to the discovery of novel therapeutic agents.

References

  • Wei, W. Z., Liu, P. L., & Li, F. L. (n.d.). Quinazolinones from o‐Aminobenzonitriles by One‐Pot Sequential Selective Hydration/Condensation/Acceptorless Dehydrogenation Catalyzed by an Iridium Complex. Scilit.
  • (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
  • (2024, September 11). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies.
  • (n.d.). One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. Semantic Scholar.
  • (n.d.). The Chemical Versatility of this compound (CAS 61272-77-3).
  • (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • (n.d.). One-pot three-component synthesis of quinazolines via a copper-catalysed oxidative amination reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • (n.d.). One‐Pot Synthesis of Quinazolines via Elemental Sulfur‐Mediated Oxidative Condensation of Nitriles and 2‐(Aminomethyl)anilines | Request PDF. ResearchGate.
  • (2023, January 12). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed.
  • (1991, July 31). Further studies on the synthesis of quinazolines from 2-fluorobenzonitriles. Scilit.
  • (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • (n.d.). Synthesis of Some Fluorinated Quinazolone Derivatives. Zenodo.
  • (2025, August 7). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate.
  • (2021, August 12). Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma. PubMed.
  • (2020, August 8). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors.
  • (n.d.). Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone. Benchchem.
  • Patel, A. B., Patel, P., Patel, K., & Prajapati, K. (2020). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. Asian Journal of Organic & Medicinal Chemistry, 5(3), 227–233. [Link]
  • (2025, August 6). Synthesis of Fluorinated Piperazinyl Substituted Quinazolines as Potential Antibacterial Agents. ResearchGate.
  • (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazolines in the.... ResearchGate.
  • (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.
  • (2026, January 9). Organic Letters Ahead of Print. ACS Publications.
  • (n.d.). This compound 97 61272-77-3. Sigma-Aldrich.
  • (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.
  • (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23, 4915-4919. [Link]

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Catalyst Selection for Condensation Reactions of 2-Amino-5-fluorobenzonitrile: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-fluorobenzonitrile is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group and an electrophilic nitrile moiety on a fluorinated benzene ring, allows for a diverse array of chemical transformations. The fluorine substituent provides unique electronic properties and can enhance the metabolic stability and binding affinity of resulting pharmaceutical compounds.

Condensation reactions of this substrate are pivotal for constructing complex heterocyclic scaffolds, particularly quinazolines, and for synthesizing key intermediates like 2-aminobenzophenones. The success of these syntheses—in terms of yield, purity, and selectivity—is critically dependent on the judicious selection of a catalyst. This guide provides a comprehensive overview of catalyst selection for the most pertinent condensation reactions of this compound, supported by detailed mechanistic insights and field-proven experimental protocols.

Section 1: Palladium-Catalyzed Condensation for 2-Aminobenzophenone Synthesis

The transformation of the nitrile group of 2-aminobenzonitriles into a carbonyl moiety via condensation with an aryl partner is a powerful method for synthesizing 2-aminobenzophenones, which are precursors to benzodiazepines and other pharmaceuticals. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

Scientific Rationale & Mechanistic Insights

A highly efficient approach involves the palladium-catalyzed direct addition of arylboronic acids or the reaction with sodium arylsulfinates. The catalytic cycle for the reaction with arylsulfinates is generally proposed to proceed through the following key steps:

  • Oxidative Addition/Desulfination: The Pd(0) catalyst reacts with the arylsulfinate to form an aryl-palladium(II) species.

  • Coordination: The cyano group of this compound coordinates to the aryl-palladium(II) complex.

  • Carbopalladation: The aryl group migrates to the nitrile carbon, forming a palladium-ketimine complex.

  • Hydrolysis & Catalyst Regeneration: The ketimine intermediate is hydrolyzed to the corresponding benzophenone, and the active Pd(0) catalyst is regenerated.

Palladium-Catalyzed Condensation Pd0 Pd(0)L_n ArPdL_n_SO2Na [Ar-Pd(II)L_n]⁺SO₂⁻ Pd0->ArPdL_n_SO2Na Oxidative Addition ArSO2Na ArSO₂Na ArSO2Na->ArPdL_n_SO2Na Coordination Coordinated Complex ArPdL_n_SO2Na->Coordination Substrate This compound Substrate->Coordination Carbopalladation Palladium-Ketimine Complex Coordination->Carbopalladation Carbopalladation Hydrolysis Hydrolysis (H₂O) Carbopalladation->Hydrolysis Hydrolysis->Pd0 Regeneration Product 2-Amino-5-fluorobenzophenone Hydrolysis->Product

Figure 1: Proposed catalytic cycle for palladium-catalyzed synthesis of 2-aminobenzophenones.

Catalyst Selection and Performance

The choice of palladium source and ligands is crucial for catalytic efficiency. Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst. The reaction's success is also highly dependent on the solvent and base used.

Catalyst SystemAryl SourceSolventYield (%) of (2-Amino-5-fluorophenyl)(phenyl)methanoneReference
Pd(OAc)₂ (5 mol%)Sodium benzenesulfinateToluene/H₂O72[1]
Pd(TFA)₂ (5 mol%)Phenylboronic acid2-MeTHF/H₂OModerate to Excellent (General)[2]
Detailed Protocol: Palladium-Catalyzed Synthesis of (2-Amino-5-fluorophenyl)(phenyl)methanone

This protocol is adapted from established procedures for the direct arylation of 2-aminobenzonitriles.[1]

Materials:

  • This compound (1.0 mmol, 136.1 mg)

  • Sodium benzenesulfinate (1.5 mmol, 246.2 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%, 11.2 mg)

  • Toluene (5.0 mL)

  • Water (1.0 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound, sodium benzenesulfinate, and Pd(OAc)₂.

  • Add toluene and water to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 110 °C under a nitrogen atmosphere.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Section 2: Acid-Catalyzed Cyclization for Quinazoline Synthesis

The most prominent application of this compound in condensation reactions is the synthesis of quinazoline and quinazolinone derivatives, which are privileged scaffolds in medicinal chemistry. These cyclizations are typically promoted by acid catalysts.

Scientific Rationale & Mechanistic Insights

Acid catalysts, both Brønsted and Lewis types, play a crucial role in activating the reactants and facilitating the cyclization cascade.

  • Brønsted acids (e.g., HCl, p-toluenesulfonic acid) protonate the nitrile nitrogen, increasing its electrophilicity and making it susceptible to nucleophilic attack by the amino group of another molecule or an external nitrogen source.

  • Lewis acids (e.g., SnCl₄, FeCl₃, TMSOTf) coordinate to the nitrile nitrogen, which similarly enhances its electrophilic character and promotes the reaction.[1]

The general mechanism for an acid-mediated [4+2] annulation with a cyanamide is as follows:

  • Activation: The acid catalyst activates the N-benzyl cyanamide.

  • Nucleophilic Attack: The amino group of this compound attacks the activated cyanamide to form an amidine intermediate.

  • Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization via nucleophilic addition.

  • Isomerization/Aromatization: The cyclized product isomerizes to form the stable quinazoline derivative.

Acid-Catalyzed Quinazoline Synthesis Start This compound + N-Substituted Cyanamide Activation Cyanamide Activation Start->Activation Catalyst Acid Catalyst (H⁺ or Lewis Acid) Catalyst->Activation Attack Nucleophilic Attack Activation->Attack Intermediate Amidine Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization FinalProduct Substituted Quinazoline Cyclization->FinalProduct Isomerization

Figure 2: General workflow for acid-catalyzed quinazoline synthesis.

Catalyst Comparison
Catalyst TypeExamplesRole and AdvantagesReference
Brønsted Acid HCl, p-Toluenesulfonic acid (PTSA)Readily available and effective proton source for activating nitriles. Simple to use.[1]
Lewis Acid SnCl₄, FeCl₃, TMSOTfStrong coordination to the nitrile nitrogen provides potent activation. Can be used for a wider range of substrates and reaction partners.[1][3]
Detailed Protocol: Acid-Mediated Synthesis of a 2-Amino-4-iminoquinazoline Derivative

This protocol is adapted from established procedures for the synthesis of 2-amino-4-iminoquinazolines from 2-aminobenzonitriles.

Materials:

  • This compound (1.0 mmol, 136.1 mg)

  • N-benzyl cyanamide (1.5 mmol, 198.3 mg)

  • Hydrochloric acid (4 M in 1,4-dioxane, 2.0 mmol, 0.5 mL)

  • 1,4-Dioxane (5.0 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate, Anhydrous sodium sulfate

Procedure:

  • In a sealed reaction tube, combine this compound and N-benzyl cyanamide.

  • Add 1,4-dioxane to the tube.

  • Slowly add the hydrochloric acid solution to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Cool the mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield the final product.

Section 3: Base-Catalyzed Condensation Reactions

Base-catalyzed condensations offer alternative pathways for the functionalization of this compound and related compounds. Bases can act as catalysts by deprotonating a nucleophile or an active methylene compound, initiating a condensation cascade.

Scientific Rationale

The Thorpe-Ziegler reaction, a classical example, involves the base-catalyzed intramolecular condensation of dinitriles to form cyclic β-keto nitriles.[4] While not a direct condensation of this compound itself, the principles are relevant. More pertinent is the use of bases to promote the reaction between the amino group and an electrophile, or to facilitate condensations with other reaction partners. For instance, a base can be used to generate an amidine in situ, which then undergoes cyclization.[1]

Illustrative Reaction: Base-Promoted Quinazoline Synthesis

In some synthetic routes, a base like potassium tert-butoxide (KOtBu) can be used to promote the cyclization of intermediates formed from 2-aminobenzonitriles.[1] The base facilitates deprotonation steps and promotes the nucleophilic character of the reacting species.

General Protocol for Base-Promoted Cyclization

This is a generalized protocol based on the principles of base-catalyzed cyclizations.

Materials:

  • Appropriate precursor derived from this compound (1.0 mmol)

  • Potassium tert-butoxide (KOtBu) (1.2 mmol)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • Dissolve the precursor in the anhydrous solvent in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (KOtBu) portion-wise with stirring.

  • Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Section 4: Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Insufficient reaction temperature or time- Presence of moisture or oxygen (for sensitive catalysts like Pd)- Use a fresh batch of catalyst- Optimize temperature and reaction time- Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar)
Formation of Side Products - Self-condensation of starting materials- Undesired reaction pathways due to incorrect catalyst or conditions- Adjust the stoichiometry of reactants- Screen different catalysts (e.g., switch from Brønsted to Lewis acid)- Optimize the reaction temperature to favor the desired product
Catalyst Poisoning (Palladium) - Excess cyanide ions in solution deactivating the Pd catalyst- Use a cyanide source with low solubility (e.g., Zn(CN)₂) if applicable- Add a co-catalyst or additive to reactivate the catalyst[5]
Incomplete Reaction - Poor solubility of reactants- Steric hindrance- Screen different solvents to improve solubility- Increase catalyst loading or switch to a more active catalyst

Conclusion

The selection of an appropriate catalyst is paramount for achieving high efficiency and selectivity in the condensation reactions of this compound.

  • Palladium catalysts are the premier choice for converting the nitrile group into a benzophenone scaffold.

  • Acid catalysts , both Brønsted and Lewis types, are highly effective for promoting cyclization reactions to form valuable quinazoline derivatives.

  • Base catalysts provide alternative strategies for promoting condensations and cyclizations, often by enhancing the nucleophilicity of the reacting species.

This guide provides a foundational framework for researchers to select the optimal catalytic system for their desired transformation. Further screening and optimization of reaction conditions will always be key to achieving the best possible outcomes in any specific synthetic endeavor.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (MDPI) [Link]
  • Transition-metal-catalyzed synthesis of quinazolines: A review. (PMC - NIH) [Link]
  • Lewis acid catalyzed activation of nitriles: A microwave assisted solvent free synthesis of 2,4-disubstituted quinazoline and 1,3- diazaspiro[5.5]undec-1-ene.
  • Brønsted acid catalyzed synthesis of 2-aryl-quinazolinones via cyclization of 2-aminobenzamide with benzonitriles in PEG. (Scilit) [Link]
  • Brønsted acid catalyzed synthesis of 2-aryl-quinazolinones via cyclization of 2-aminobenzamide with benzonitriles in PEG.
  • Base-promoted Lewis acid catalyzed synthesis of quinazoline deriv
  • Plausible mechanism of the condensation of various nitriles under base conditions.
  • Quinazoline synthesis. (Organic Chemistry Portal) [Link]
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (Organic Chemistry Portal) [Link]
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (PMC - NIH) [Link]
  • Reactions of Nitriles. (Chemistry Steps) [Link]
  • Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes. (CyberLeninka) [Link]
  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. (RSC Publishing) [Link]
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (PMC - NIH) [Link]
  • Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. (NIH) [Link]
  • 2-Aminobenzonitrile.

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reaction conditions for synthesizing tacrine analogs from 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Optimized Reaction Conditions for the Synthesis of Fluorinated Tacrine Analogs from 2-Amino-5-fluorobenzonitrile

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 7-fluoro-9-amino-1,2,3,4-tetrahydroacridine, a fluorinated analog of tacrine, starting from this compound and cyclohexanone. Tacrine was the first centrally-acting cholinesterase inhibitor approved for treating Alzheimer's disease, but its use has been limited by side effects like hepatotoxicity.[1][2] The introduction of a fluorine atom can modulate the molecule's physicochemical properties, potentially leading to improved efficacy, selectivity, and a better safety profile.[3] This application note details an optimized protocol based on the Lewis acid-catalyzed Friedländer annulation reaction, discusses key reaction parameters, and provides a framework for purification and characterization.[4][5][6]

Introduction: The Rationale for Fluorinated Tacrine Analogs

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), increasing acetylcholine levels in the brain and offering symptomatic relief for Alzheimer's disease.[7] However, the development of next-generation tacrine analogs aims to enhance therapeutic efficacy while mitigating adverse effects.[2][8]

Why this compound?

  • Strategic Fluorination: Halogenated derivatives of tacrine have been shown to be more potent and selective AChE inhibitors compared to the parent compound.[3][9] The fluorine atom at the 7-position of the resulting tacrine scaffold can alter lipophilicity, metabolic stability, and binding interactions within the active site of cholinesterase enzymes.[10]

  • Synthetic Accessibility: this compound is a readily available starting material that serves as the "A-ring" precursor in the classic Friedländer synthesis of quinolines.[4][11] The reaction involves the condensation of an o-aminoaryl nitrile with a ketone containing an α-methylene group, such as cyclohexanone.[3][11]

This protocol focuses on a robust and optimized method using a Lewis acid catalyst to drive the reaction to completion with high efficiency.

Reaction Scheme & Mechanism

The core of this synthesis is the Friedländer annulation, a powerful condensation reaction for constructing quinoline rings.[4][6]

Overall Reaction:

Mechanism Overview: The reaction proceeds through two potential pathways, though both converge to the same product. The key steps involve:

  • Activation: The Lewis acid (e.g., ZnCl₂, InCl₃, AlCl₃) coordinates to the nitrile group of this compound, increasing its electrophilicity.[5][12]

  • Initial Condensation: The enolate of cyclohexanone attacks the activated nitrile, or alternatively, the amine group condenses with the ketone to form a Schiff base.[4]

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by dehydration and tautomerization to yield the final aromatic tetrahydroacridine product.[13]

Workflow & Key Processes

The overall process from starting materials to the purified final product can be visualized as a three-stage workflow.

G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Characterization Stage reagents 1. Reagent Preparation (this compound, Cyclohexanone, Catalyst, Solvent) reaction 2. Friedländer Annulation (Reflux under inert atmosphere) reagents->reaction Combine & Heat quench 3. Reaction Quench & Work-up reaction->quench Cool & Hydrolyze extraction 4. Liquid-Liquid Extraction quench->extraction Crude Product chromatography 5. Column Chromatography extraction->chromatography recrystallization 6. Recrystallization chromatography->recrystallization analysis 7. Purity & Identity Confirmation (NMR, MS, HPLC) recrystallization->analysis Purified Product

Caption: Overall workflow for synthesis, purification, and analysis.

Materials & Equipment

Reagents:

  • This compound (≥98%)

  • Cyclohexanone (≥99%)

  • Anhydrous Zinc Chloride (ZnCl₂) (≥98%) or Indium(III) Chloride (InCl₃) (≥98%)

  • Toluene (Anhydrous)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (ACS Grade)

  • Hexanes (ACS Grade)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Inert gas line (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Detailed Experimental Protocol

Step 1: Reaction Setup

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (e.g., 5.0 g, 36.7 mmol).

  • Add the Lewis acid catalyst. Anhydrous zinc chloride (e.g., 5.5 g, 40.4 mmol, 1.1 eq) is a common and effective choice.[14]

  • Add cyclohexanone, which acts as both a reactant and a solvent (e.g., 50 mL).[14]

  • Flush the system with nitrogen for 5-10 minutes to ensure an inert atmosphere.

Step 2: Friedländer Annulation

  • Begin stirring the mixture and heat it to reflux (approx. 155-160°C) using the heating mantle.

  • Maintain the reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Ethyl Acetate:Hexane. The disappearance of the starting material spot indicates reaction completion.

Step 3: Work-up and Extraction

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Slowly and carefully add a 3N aqueous solution of sodium hydroxide (NaOH) (approx. 50 mL) to the reaction mixture while stirring. This step hydrolyzes the intermediate imine and neutralizes the catalyst. Caution: This may be exothermic.

  • Continue stirring for an additional 1-2 hours at room temperature.

  • Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and deionized water (50 mL).

  • Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Combine all organic extracts and wash them with brine (50 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Column Chromatography: Purify the crude solid using silica gel column chromatography. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended to separate the product from non-polar impurities.

  • Recrystallization: Further purify the fractions containing the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

Optimization of Reaction Conditions

The efficiency of the Friedländer synthesis is highly dependent on the choice of catalyst, solvent, and temperature. While the protocol above provides a robust starting point, conditions can be tailored for specific analogs.

Parameter Condition A (Standard) Condition B (High Potency) Condition C (Microwave) Rationale & Causality
Catalyst ZnCl₂ (1.1 eq)InCl₃ (1.0 eq)p-TsOH (0.2 eq)Lewis acids like ZnCl₂ and AlCl₃ are effective and economical.[14][15] However, studies have shown that InCl₃ can be more potent, sometimes leading to quantitative yields.[5][12] Brønsted acids like p-toluenesulfonic acid (p-TsOH) are also effective, especially under microwave conditions.[11]
Solvent Cyclohexanone (neat)TolueneSolvent-freeUsing the ketone reactant as the solvent simplifies the reaction but requires higher temperatures. An external solvent like toluene allows for more precise temperature control.[12] Solvent-free microwave irradiation is a green chemistry approach that can dramatically reduce reaction times.[16]
Temperature 155 °C (Reflux)110 °C (Reflux)120 °CThe reaction requires thermal energy to overcome the activation barrier for cyclization. Microwave irradiation provides efficient and rapid heating.[16]
Time 12-24 h24 h15-30 minConventional heating methods require longer reaction times. Microwave-assisted synthesis can accelerate the reaction significantly.[16]
Typical Yield 60-75%80-95%70-85%Yields are highly dependent on the specific substrate and the purity of reagents. InCl₃ often provides the highest yields for this transformation.[5]

Characterization

To confirm the identity and purity of the synthesized 7-fluoro-9-amino-1,2,3,4-tetrahydroacridine, the following analytical techniques are essential:

  • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: To compare with literature values for the known compound. A sharp melting range indicates high purity.[14]

Troubleshooting

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst (hydrolyzed)Use freshly opened or properly stored anhydrous Lewis acid.
Insufficient reaction time/tempMonitor reaction by TLC until starting material is consumed. Ensure proper reflux temperature is reached.
Incomplete Reaction Poor quality reagentsUse high-purity starting materials and anhydrous solvents.
Formation of Side Products Self-condensation of cyclohexanoneEnsure the Lewis acid is added to the aminobenzonitrile before adding the ketone.
Difficulty in Purification Product co-elutes with impuritiesAdjust the polarity of the chromatography solvent system. Perform a recrystallization step after the column.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Lewis acids like ZnCl₂ and InCl₃ are corrosive and moisture-sensitive. Handle them in a dry environment.

  • Cyclohexanone is flammable and an irritant. Avoid inhalation and skin contact.

  • The work-up with NaOH is exothermic and can cause splashing. Add the solution slowly and with cooling if necessary.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Costa, J., Pisoni, D. S., et al. (2006). Lewis acid promoted Friedländer condensation reactions between anthranilonitrile and ketones for the synthesis of tacrine and its analogues. Journal of the Brazilian Chemical Society.
  • SciELO. (2009). Lewis acid promoted Friedländer condensation reactions between anthranilonitrile and ketones for the synthesis of tacrine and its analogues.
  • ResearchGate. (n.d.). Synthesis of Tacrine Analogues and Their Structure-Activity Relationships.
  • Scite. (n.d.). Lewis acid promoted Friedländer condensation reactions between anthranilonitrile and ketones for the synthesis of tacrine and its analogues.
  • Alshareef, H. F., Mohamed, H. A. E., & Salaheldin, A. M. (2017). Synthesis and Biological Evaluation of New Tacrine Analogues under Microwave Irradiation. Chemical & Pharmaceutical Bulletin, 65(8), 732–738.
  • El-Gamal, M. I., et al. (2019). Chlorinated tacrine analogs: Design, synthesis and biological evaluation of their anti-cholinesterase activity as potential treatment for Alzheimer's disease. Bioorganic Chemistry, 86, 557–568.
  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors.
  • ACS Omega. (2023). Modified Tacrine Derivatives as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease: Synthesis, Biological Evaluation, and Molecular Modeling Study.
  • Rahman-Riding, S. (2024). Synthesis and characterisation of an acetylcholinesterase inhibitor. PEARL.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Proctor, G. R., & Harvey, A. L. (2000). Synthesis of tacrine analogues and their structure-activity relationships. Current medicinal chemistry, 7(2), 295–302.
  • Journal of the Iranian Chemical Society. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via.
  • National Center for Biotechnology Information. (2024). Different catalytic approaches of Friedländer synthesis of quinolines.
  • ResearchGate. (n.d.). Design, Synthesis and Evaluation of Tacrine Based Acetylcholinesterase Inhibitors.
  • Soreq, H., & Seidman, S. (1995). Purification of acetylcholinesterase by tacrine affinity chromatography. Protein expression and purification, 6(5), 577–584.
  • Royal Society of Chemistry. (2024). Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors.
  • MDPI. (2008). Tin (IV) Chloride-Promoted One-Pot Synthesis of Novel Tacrine Analogues.
  • Chemistry & Biodiversity. (2019). Synthesis and Biological Activity of Some Benzochromenoquinolinones: Tacrine Analogs as Potent Anti-Alzheimer's Agents.

Sources

Application Note & Protocols: Leveraging 2-Amino-5-fluorobenzonitrile in Advanced Multi-Component Reactions for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Amino-5-fluorobenzonitrile (CAS No. 61272-77-3) in multi-component reactions (MCRs). We move beyond a simple recitation of procedures to explain the underlying principles and causality behind experimental design. The primary focus is on the synthesis of medicinally-relevant fluorinated quinazoline derivatives, a scaffold known for a wide range of biological activities.[1][2] This guide includes a validated, step-by-step protocol, mechanistic insights, and data presentation to facilitate the rapid and efficient generation of novel molecular entities for drug discovery pipelines.

Introduction: The Strategic Value of this compound in MCRs

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry.[3][4] Its utility is derived from a unique combination of structural features: an aromatic amine and a nitrile group positioned ortho to each other, and a fluorine atom on the benzene ring.

  • The Ortho-Amino-Nitrile Moiety: This arrangement is a classic precursor for the construction of fused heterocyclic systems, most notably quinazolines, through cyclocondensation reactions. The amine acts as a nucleophile, while the nitrile group is an electrophilic center poised for cyclization.

  • The Fluorine Substituent: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key pharmacokinetic and pharmacodynamic properties.[5] Fluorine can enhance metabolic stability, improve bioavailability by altering lipophilicity, and increase binding affinity to target proteins through favorable electrostatic interactions.[3][4]

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product that incorporates most or all of the atoms of the starting materials.[6] This approach offers significant advantages over traditional linear synthesis, including higher atom and step economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds.[7][8][9]

This application note will focus on a robust and high-yield MCR for the synthesis of 2,4-diamino-6-fluoroquinazoline derivatives, demonstrating the power of combining a strategic building block like this compound with the efficiency of MCRs.

Core Application: MCR-based Synthesis of 6-Fluoroquinazoline Derivatives

The quinazoline core is a privileged scaffold in drug discovery, found in numerous approved drugs with applications as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][2][10] The direct, one-pot synthesis of substituted quinazolines from simple precursors is therefore a highly desirable transformation.

Reaction Principle & Mechanistic Overview

We will detail an acid-mediated [4+2] annulation reaction between this compound and an N-substituted cyanamide. This MCR efficiently constructs the 2-amino-4-iminoquinazoline core, which can be subsequently hydrolyzed to the corresponding quinazolin-4-one if desired.

Causality behind Component Choice:

  • This compound: Provides the core benzene ring and two key atoms (N1 and C4) for the pyrimidine portion of the quinazoline.

  • N-aryl/alkyl Cyanamides: Serve as the "C2-N3" building block, delivering the C2 atom and the exocyclic amino group.

  • Acid Mediator (e.g., HCl): Activates the nitrile groups, protonating the nitrogen atoms and increasing their electrophilicity, thereby catalyzing the crucial intramolecular cyclization step.

The proposed mechanism proceeds through several key stages, illustrated below.

MCR_Mechanism Figure 1: Proposed Mechanism for Quinazoline Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Amino-5- fluorobenzonitrile C Protonated Benzonitrile A->C Protonation B N-Benzyl Cyanamide D Amidino Intermediate B->D Nucleophilic Attack H H+ C->D E Cyclized Cation D->E Intramolecular Cyclization F 6-Fluoro-4-imino- quinazoline E->F Deprotonation (Aromatization) Workflow Figure 2: Experimental Workflow start Start reactants 1. Combine Reactants - this compound - N-Benzyl Cyanamide - Solvent (e.g., Dioxane) start->reactants catalyst 2. Add Acid Mediator - Conc. HCl (catalytic) reactants->catalyst reaction 3. Reaction - Heat under reflux (e.g., 100-110 °C) - Monitor by TLC catalyst->reaction workup 4. Workup - Cool to RT - Neutralize with base (e.g., NaHCO₃) - Extract with organic solvent reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify product Final Product (Characterize by NMR, MS) purify->product

Caption: Figure 2: Experimental Workflow.

Detailed Laboratory Protocol

This protocol describes the synthesis of N-benzyl-6-fluoro-4-imino-3,4-dihydroquinazolin-2-amine hydrochloride as a representative example.

Materials & Reagents:

  • This compound (1.0 eq)

  • N-Benzyl cyanamide (1.1 eq)

  • 1,4-Dioxane (Anhydrous)

  • Concentrated Hydrochloric Acid (HCl, ~0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for extraction and purification

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.36 g, 10 mmol, 1.0 eq) and 1,4-dioxane (e.g., 30 mL). Stir until the solid dissolves.

  • Addition of Reagents: Add N-benzyl cyanamide (e.g., 1.45 g, 11 mmol, 1.1 eq) to the solution.

  • Initiation: Carefully add concentrated HCl (e.g., 0.17 mL, ~2 mmol, 0.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours.

    • Self-Validating Checkpoint: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc mobile phase). The disappearance of the starting benzonitrile spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt product may form.

  • Neutralization & Extraction: Slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of NaHCO₃ (~100 mL). Continue stirring until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Representative Data & Scope

This MCR is versatile and tolerates a range of substituents on the cyanamide partner, allowing for the creation of a diverse library of compounds.

EntryCyanamide ComponentR GroupTypical Yield (%)
1N-Benzyl cyanamideBenzyl85-95%
2N-(4-Methoxybenzyl) cyanamide4-Methoxybenzyl88-96%
3N-Phenyl cyanamidePhenyl80-90%
4N-Cyclohexyl cyanamideCyclohexyl75-85%

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion Insufficient acid catalyst; Inactive catalyst; Low reaction temperature.Add a further 0.1 eq of conc. HCl; Ensure anhydrous conditions; Confirm reflux temperature is >100 °C.
Formation of Side Products Hydrolysis of nitrile groups; Dimerization of reactants.Ensure the use of anhydrous solvent; Do not exceed the recommended reaction time significantly.
Difficult Purification Product is highly polar or co-elutes with impurities.If the product is the HCl salt, it may be purified by recrystallization. For the free base, try a different solvent system for chromatography (e.g., DCM/Methanol).

Conclusion and Future Perspectives

The use of this compound in multi-component reactions provides a powerful and efficient pathway to synthesize libraries of fluorinated heterocyclic compounds with high potential for biological activity. [1]The acid-mediated synthesis of 6-fluoroquinazolines detailed herein is a prime example of this strategy, offering high yields, operational simplicity, and broad substrate scope. This approach is ideally suited for academic and industrial laboratories focused on hit identification and lead optimization in drug discovery, enabling the rapid exploration of chemical space around a privileged core scaffold. Future work can expand this methodology to other cyanamide derivatives or explore alternative MCRs that leverage the unique reactivity of this versatile fluorinated building block.

References

  • This compound: A Key Intermediate for Pharmaceutical Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD.
  • Further studies on the synthesis of quinazolines from 2-fluorobenzonitriles. Journal of Heterocyclic Chemistry.
  • The Chemical Versatility of this compound (CAS 61272-77-3). NINGBO INNO PHARMCHEM CO.,LTD.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • Passerini reaction - Wikipedia. Wikipedia.
  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
  • The Passerini Reaction. Organic Reactions.
  • Gewald Reaction. Organic Chemistry Portal.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI.
  • Gewald reaction - Wikipedia. Wikipedia.
  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
  • Applications of fluorine-containing amino acids for drug design. PubMed.
  • Recent Developments on Five-Component Reactions. PMC - NIH.
  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimiz
  • Multicomponent Reactions in Total Synthesis. stoltz2.caltech.edu.
  • This compound 97 61272-77-3. Sigma-Aldrich.
  • Beyond Traditional Methods: Facile Multicomponent Reactions as Cornerstones of Drug Development. Preprints.org.

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Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-5-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-fluorobenzonitrile Scaffolds

This compound and its derivatives represent a cornerstone class of intermediates in modern medicinal and agrochemical development. The strategic incorporation of a fluorine atom onto the aromatic ring enhances crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-disposition of the amine and nitrile functionalities provides a versatile synthetic handle for constructing a diverse array of heterocyclic systems, which are prevalent in many marketed drugs.

This guide provides a detailed technical overview and actionable protocols for the scale-up synthesis of this vital structural motif. We move beyond simple procedural lists to explain the underlying chemical principles and process considerations essential for transitioning from laboratory-scale discovery to robust, scalable production. The methodologies discussed are grounded in established chemical literature and prioritize safety, efficiency, and product quality.

Part 1: Strategic Approaches to Synthesis at Scale

The synthesis of aminofluorobenzonitriles can be approached through several strategic routes. The optimal choice depends on factors such as starting material availability, cost, required purity, and the specific substitution pattern of the target derivative. We will explore the two most industrially relevant strategies: the Sandmeyer reaction and Palladium-Catalyzed Cyanation.

The Sandmeyer Reaction: A Classic and Robust Pathway

The Sandmeyer reaction is a well-established and powerful method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate.[1][2] This transformation is a workhorse in industrial chemistry due to its reliability and the relatively low cost of the core reagents.

Mechanism Insight: The process occurs in two main stages:

  • Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive but unstable and is generally used immediately without isolation.[3]

  • Cyanation: The diazonium salt solution is then reacted with a copper(I) cyanide salt. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst.[1][2] This results in the displacement of the diazonium group (released as nitrogen gas) by the cyanide nucleophile.

Key Scale-Up Considerations:

  • Temperature Control: The diazotization step is highly exothermic. Maintaining a low temperature (0–5 °C) is critical to prevent the decomposition of the unstable diazonium salt, which would lead to side products and reduced yield.[3]

  • Reagent Addition: Slow, controlled addition of the sodium nitrite solution is necessary to manage the exotherm and prevent localized overheating.

  • Gas Evolution: The cyanation step releases a significant volume of nitrogen gas. The reactor must be equipped with adequate venting to handle this off-gassing safely.

Palladium-Catalyzed Cyanation: A Modern, Milder Alternative

For substrates that may be sensitive to the harsh acidic conditions of the Sandmeyer reaction, palladium-catalyzed cross-coupling offers a milder and often more functional-group-tolerant alternative.[4][5] This approach has gained significant traction for its broad applicability and reproducibility, though it often involves more expensive catalysts.

Mechanism Insight: The reaction involves the catalytic cycle of a palladium complex, typically starting from a Pd(0) species. The cycle involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (or pseudo-halide) bond of the starting material.

  • Cyanide Transmetalation: A cyanide source, such as zinc cyanide (Zn(CN)₂) or the less toxic potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), transfers a cyanide group to the palladium center.[4][6]

  • Reductive Elimination: The final aryl nitrile product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.

Key Scale-Up Considerations:

  • Catalyst Selection: The choice of palladium precatalyst and ligand is crucial for reaction efficiency. Ligands like XantPhos are often used to stabilize the catalyst and promote high turnover.[7][8]

  • Cyanide Source: While historically zinc cyanide has been widely used, its high toxicity is a significant drawback. K₄[Fe(CN)₆] is an increasingly popular, safer, and more environmentally benign alternative.[4][6]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[3]

Part 2: Detailed Scale-Up Protocol via Sandmeyer Reaction

This protocol details the synthesis of the parent compound, this compound, from 4-fluoroaniline. It is designed to be a robust baseline for adaptation to various derivatives.

Workflow Diagram: Sandmeyer Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Charge 4-Fluoroaniline, Water, and HCl to Reactor B Cool Reactor to 0-5 °C A->B C Prepare aq. NaNO₂ Solution B->C D Slowly Add NaNO₂ Solution to Reactor (Maintain T < 5 °C) C->D E Stir for 30 min at 0-5 °C D->E F Prepare CuCN/NaCN Solution in a Separate Reactor E->F Transfer Diazonium Salt Solution G Cool Cyanide Solution to 0-5 °C F->G H Slowly Add Diazonium Salt Solution to Cyanide Solution (Vent N₂ Gas) G->H I Allow to Warm to Room Temperature and Stir Until Completion (Monitor by HPLC) H->I J Quench with aq. Ammonia (Complexes Residual Copper) I->J K Extract with Ethyl Acetate J->K L Wash Organic Layer (Water, Brine) K->L M Dry over Na₂SO₄ and Filter L->M N Concentrate Under Reduced Pressure M->N O Recrystallize Crude Solid (e.g., from Ethanol/Water) N->O P Filter and Dry Product O->P Q Final Product: This compound P->Q

Caption: High-level workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol

Step 1: Diazotization of 4-Fluoroaniline

  • Reactor Setup: Charge a jacketed glass reactor, equipped with an overhead stirrer, temperature probe, and addition funnel, with 4-fluoroaniline (1.0 eq).

  • Acidification: Add water (5.0 vol) and concentrated hydrochloric acid (3.0 eq). Stir until all solids have dissolved.

  • Cooling: Cool the reactor jacket to bring the internal temperature of the reaction mixture to 0–5 °C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in water (2.0 vol). Add this solution dropwise via the addition funnel over 1–2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: Once the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C. The solution should be used immediately in the next step.

Step 2: Cyanation

  • Cyanide Solution: In a separate, larger reactor equipped for efficient gas venting, charge copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) with water (10 vol). Stir to dissolve.

  • Cooling: Cool the cyanide solution to 0–5 °C.

  • Addition: Slowly add the cold diazonium salt solution from Step 1 to the cyanide solution over 2–3 hours. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12–18 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

Step 3: Work-up and Isolation

  • Quenching: Cool the reaction mixture and slowly add 25% aqueous ammonium hydroxide to quench the reaction and complex any residual copper salts (a deep blue color will form).[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 vol).

  • Washing: Combine the organic layers and wash sequentially with water (10 vol) and brine (10 vol).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol and add water until turbidity persists. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Part 3: Process Safety and Hazard Management

A robust process is a safe process. The scale-up of this synthesis requires rigorous attention to the inherent hazards of the reagents and reaction conditions.

Hazard CategorySpecific HazardMitigation Strategy
Reagent Toxicity Cyanide Salts (CuCN, NaCN) : Highly toxic if ingested, inhaled, or absorbed through skin.[9][10]- Handle only in a well-ventilated fume hood with appropriate PPE (gloves, lab coat, safety glasses).[10][11]- Have a cyanide antidote kit readily available.- Quench all cyanide-containing waste streams with sodium hypochlorite (bleach) before disposal.
Reaction Intermediate Aryl Diazonium Salts : Potentially explosive, especially if isolated or allowed to dry.[12]- NEVER isolate the diazonium salt. Always generate and use it in a cold aqueous solution.[3]- Maintain strict temperature control below 5 °C to prevent decomposition.
Reaction Conditions Exothermic Reactions : Diazotization is highly exothermic.- Use a jacketed reactor with an efficient cooling system.- Employ slow, controlled addition of reagents.- Monitor the internal temperature continuously.
Reaction Byproducts Nitrogen Gas Evolution : Rapid and voluminous gas release during cyanation.- Ensure the reactor is equipped with a pressure-relief system and is adequately vented to an exhaust system.
Solvent Hazards Flammable Solvents (Ethyl Acetate) : Fire risk.- Use in a well-ventilated area, away from ignition sources.[13]- Use grounded equipment to prevent static discharge.

Part 4: Analytical Quality Control for Process Validation

Rigorous analytical monitoring is essential to ensure reaction completion, identify impurities, and validate the quality of the final product.

Analytical TechniquePurposeAcceptance Criteria (Typical)
High-Performance Liquid Chromatography (HPLC) - Monitor reaction progress.- Quantify product purity and identify impurities (e.g., unreacted starting material, hydrolysis byproducts).[3]- Starting material < 1.0%.- Final product purity > 99.0% (area %).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirm the chemical structure of the final product.- Detect and identify structural isomers or impurities.- Spectra must be consistent with the proposed structure.- No significant signals corresponding to process impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) - Detect volatile impurities.- Confirm the absence of regioisomeric impurities.[3]- Conforms to reference mass spectrum.- Regioisomers below the detection limit or specified threshold.
Melting Point - Assess the purity of the crystalline final product.- Sharp melting point within a narrow range (e.g., 92-96 °C for this compound).[11]
Troubleshooting Common Issues

Caption: Decision-making workflow for troubleshooting common issues in the Sandmeyer synthesis.

References

  • PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information.
  • Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC, NIH.
  • Wikipedia. Sandmeyer reaction. Wikimedia Foundation.
  • Journal of Chemical Research, Synopses. (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. RSC Publishing.
  • Weissman, S. A. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, RSC Publishing.
  • Tan, L., et al. (2024). Palladium-Catalyzed Directed Carbon-Carbon Bond Activation of Aryl Nitriles for Cyano Transfer. PubMed.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Li, Z., et al. (2019). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC, NIH.
  • Kaur, N. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH.
  • Scientific Update. (2017). Synthesizing Aromatic Nitriles via Cyanation.
  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution.
  • ResearchGate. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].

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Topic: Purification of Products from 2-Amino-5-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

2-Amino-5-fluorobenzonitrile is a cornerstone building block in modern medicinal chemistry and materials science, prized for the unique physicochemical properties conferred by its fluorine substituent.[1][2][3] The successful synthesis of high-value downstream compounds, particularly active pharmaceutical ingredients (APIs), is critically dependent on the purity of its reaction products. The presence of unreacted starting materials, side-products, or degradation impurities can compromise biological activity, introduce toxicity, and complicate regulatory approval.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed framework of field-proven application notes and protocols for the robust purification of compounds derived from this compound, ensuring the highest standards of scientific integrity and product quality.

The Strategic Imperative of Impurity Profiling

Before any purification can be optimized, one must first understand what needs to be removed. An upfront investment in analytical characterization of the crude reaction mixture is paramount. This "impurity profiling" approach prevents wasted effort on suboptimal purification schemes and provides a clear roadmap for achieving the desired purity. Regulatory bodies like the FDA and international guidelines (ICH) mandate stringent impurity control, making this an indispensable first step in process development.[4][6]

Common Impurities in this compound Reactions

Reactions involving this compound can generate a predictable spectrum of impurities arising from the inherent reactivity of the starting material and the reaction conditions employed.

Impurity ClassSpecific ExamplesCommon SourceRecommended Analytical Technique
Unreacted Starting Materials This compound; coupling partners (e.g., acyl chlorides, sulfonyl chlorides)Incomplete reaction conversion.[7]HPLC, GC-MS, LC-MS
Hydrolysis Products 2-Amino-5-fluorobenzamide; 2-Amino-5-fluorobenzoic acidExposure to acidic or basic conditions during reaction or workup, especially in the presence of water.[8]HPLC, LC-MS
Isomeric Impurities Positional isomers of the final productUse of impure starting materials containing regioisomers.[7][8]HPLC, GC-MS, NMR
Oxidation/Degradation Products Nitroso, nitro, or colored polymeric speciesExposure to oxidizing agents, air, light, or high temperatures.[8][9]HPLC with UV/Vis detection, LC-MS
Residual Reagents/Catalysts Tin salts (from SnCl₂ reductions); Copper salts (from cyanation reactions)Incomplete removal during workup.[8][10]ICP-MS (for metals), HPLC

A Multi-Technique Purification Workflow

A successful purification strategy is rarely monolithic. It often involves a logical sequence of techniques, starting with a bulk, coarse purification and progressing to a high-resolution polishing step. The choice of method is dictated by the physicochemical properties (e.g., pKa, polarity, solubility) of the target compound and its associated impurities.

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base Workup) start->extraction decision1 Is the target compound an amine? extraction->decision1 aqueous_phase Aqueous Phase: Target Compound (as salt) decision1->aqueous_phase Yes organic_phase Organic Phase: Neutral/Acidic Impurities decision1->organic_phase No (Product is Neutral) Impurity is Acidic/Basic neutralize Neutralize & Re-extract aqueous_phase->neutralize crude_product Crude Purified Product organic_phase->crude_product neutralize->crude_product analysis Purity Analysis (HPLC, TLC) crude_product->analysis decision2 Is product >95% pure? analysis->decision2 decision3 Is the product solid & thermally stable? decision2->decision3 No final_product Final Pure Product (>99%) decision2->final_product Yes crystallization Recrystallization crystallization->final_product chromatography Column Chromatography chromatography->final_product decision3->crystallization Yes decision3->chromatography No

Caption: A decision workflow for selecting the appropriate purification strategy.

Core Purification Protocols

Protocol I: Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the basicity of the aromatic amine functional group. By treating the organic reaction mixture with an aqueous acid, the amine-containing product is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. Subsequent neutralization of the aqueous layer regenerates the free amine, which can be re-extracted into a fresh organic solvent.[11][12][13]

Expertise & Causality: The choice of acid is critical. A moderately strong acid like 1M HCl is usually sufficient to protonate the aromatic amine. Using a weak base like sodium bicarbonate (NaHCO₃) for the initial workup can selectively remove highly acidic impurities (like residual carboxylic acids) without affecting the weakly basic product.[11] Conversely, using a strong base like NaOH could risk hydrolyzing the nitrile group, especially at elevated temperatures.[8]

Step-by-Step Protocol:

  • Initial Quench: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Organic Extraction: Extract the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) (3x volumes of the initial reaction solvent). Combine the organic layers.

  • Acidic Wash (Product Extraction): Wash the combined organic layers with 1M Hydrochloric Acid (HCl) (3x volumes). The amine-containing product will move into the aqueous (acidic) phase.

    • Self-Validation: Check the organic layer by TLC/HPLC to confirm the absence of the product.

  • Isolate Product: Collect the aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >9. The product should precipitate or form an oil.

  • Final Extraction: Extract the now-basic aqueous solution with a fresh organic solvent (3x volumes).

  • Drying and Concentration: Combine the final organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol II: Recrystallization

Principle: Recrystallization purifies solid compounds based on their differential solubility in a given solvent at high and low temperatures. An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at room temperature or below, while impurities remain either fully soluble or insoluble at all temperatures.[14]

Expertise & Causality: Solvent selection is an empirical process, but guided by the principle of "like dissolves like." For moderately polar products derived from this compound, solvent systems like Ethanol/Water, Ethyl Acetate/Hexane, or Toluene are often successful.[15][16] The presence of the polar amine and nitrile groups, the nonpolar aromatic ring, and the fluorine atom gives the molecules a unique solubility profile that often benefits from a mixed-solvent system.[17]

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane).

    • Ideal Solvent: The compound is insoluble/sparingly soluble when cold but dissolves completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling (using a hot plate and a condenser) while stirring.

  • Hot Dissolution: Continue to add small portions of the hot solvent until the solid just dissolves completely.

    • Expert Tip: If colored impurities are present, add a small amount of activated carbon at this stage and boil for a few minutes.[7]

  • Hot Filtration (if necessary): If activated carbon or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This prevents premature crystallization.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals in a vacuum oven.

    • Self-Validation: Determine the melting point of the crystals and analyze purity by HPLC. The melting point should be sharp, and purity should be significantly enhanced.

Protocol III: Flash Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluting solvent). Compounds with stronger interactions with the stationary phase move more slowly down the column.

Expertise & Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups. This acidity causes strong, often irreversible, binding of basic amine compounds, leading to poor separation, significant tailing of peaks, and low recovery.[18][19] To overcome this, one of two strategies is required:

  • Mobile Phase Modification: Adding a small amount (~0.5-1%) of a competing base like triethylamine (TEA) or ammonium hydroxide to the mobile phase neutralizes the acidic sites on the silica, allowing the basic product to elute properly.[19]

  • Amine-Functionalized Stationary Phase: Using a specialty silica gel where the surface is functionalized with amine groups (e.g., Biotage® KP-NH) provides a basic environment that repels the basic analyte, resulting in excellent peak shape and separation without mobile phase modifiers.[18] This is often the superior method for high-purity applications.

Chromatography_Interaction cluster_0 A) Standard Silica Gel (Acidic) cluster_1 B) Amine-Functionalized Silica (Basic) silanol1 Si-OH amine1 R-NH₂ amine1->silanol1 Strong Acid-Base Interaction (Causes Tailing & Poor Recovery) aminosurf Si-R'-NH₂ amine2 R-NH₂ amine2->aminosurf Weak van der Waals Interaction (Ideal for Elution)

Caption: Analyte interaction with standard vs. amine-functionalized silica.

Step-by-Step Protocol (Using Amine-Functionalized Silica):

  • Mobile Phase Selection: Using TLC (on amine-functionalized TLC plates), determine a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives the target compound an Rf value of ~0.2-0.4.

  • Column Packing: Select an appropriately sized amine-functionalized silica cartridge. Equilibrate the column with the starting mobile phase (e.g., 100% Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Run the purification using a gradient elution profile determined from the TLC analysis (e.g., 0-50% Ethyl Acetate in Hexane over 10-15 column volumes).

  • Fraction Collection: Collect fractions based on UV absorbance detected by the flash chromatography system.

  • Analysis and Pooling: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

References

  • Benchchem. (n.d.). Impurity Profiling of Fluorinated Intermediates. Technical Support Center.
  • Benchchem. (n.d.). Synthesis of 2-Amino-3,5-difluorobenzonitrile. Technical Support Center.
  • Kubista, E., et al. (2006). Synthesis and crystal engineering of fluorinated stilbenes. CrystEngComm, 8, 222-232. DOI: 10.1039/B517032J.
  • Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • Zhang, Q., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Communications Chemistry, 7(1), 1-9.
  • IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • ResearchGate. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Quick Company. (n.d.). Process For The Preparation Of Fluorinated Aromatic Compounds.
  • Benchchem. (n.d.). Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal.
  • Benchchem. (n.d.). The Synthetic Versatility of 5-Amino-2,3-difluorobenzonitrile: An In-depth Technical Guide.
  • YouTube. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep.
  • Benchchem. (n.d.). An In-depth Technical Guide to Fluorinated Benzonitrile Derivatives.
  • ElectronicsAndBooks. (n.d.). Detection, identification and quantification of a new de-fluorinated impurity in casopitant mesylate drug substance.
  • Quick Company. (n.d.). Preparation Of Fluorinated Aromatic Compounds.
  • NIH. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • ACS Publications. (2019). Removal of Fluorine from Wet-Process Phosphoric Acid Using a Solvent Extraction Technique with Tributyl Phosphate and Silicon Oil. ACS Omega.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • J-Global. (n.d.). Gas-chromatographic separation of aromatic amines, nitriles and hydrocarbons. I..
  • Benchchem. (n.d.). Stability of 2-Amino-3,5-difluorobenzonitrile: A Technical Guide.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-chlorobenzonitrile.
  • Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates.
  • PharmaTutor. (n.d.). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Scientific Research Publishing. (n.d.). Selective Removal of Fluorinated Aromatic Compound.
  • Google Patents. (n.d.). CN101622201B - Purification process of fluorine-based solvent-containing solution.
  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • Semantic Scholar. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling.
  • Benchchem. (n.d.). A Comparative Guide to the Characterization of 2-Amino-5-fluoropyridine Impurities.
  • Benchchem. (n.d.). Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone.
  • Benchchem. (n.d.). Synthesis of Heterocyclic Compounds from 2,3-Dichloro-4,5-difluorobenzonitrile: Application Notes and Protocols.

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Application Notes and Protocols for HPLC and TLC Monitoring of 2-Amino-5-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the ability to accurately monitor the progress of a chemical reaction is paramount. It allows for the determination of reaction endpoints, the identification of intermediates, and the assessment of impurity profiles in real-time. For reactions involving versatile building blocks like 2-Amino-5-fluorobenzonitrile, a compound rich in reactive functionalities, precise monitoring is essential.[1] This application note provides a comprehensive guide to utilizing two of the most ubiquitous analytical techniques in the organic chemistry laboratory—High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)—for the effective monitoring of reactions involving this key intermediate.

This compound is a valuable precursor in the synthesis of a variety of heterocyclic compounds due to the presence of an amino group, a nitrile group, and a fluorinated aromatic ring.[1][2] The strategic placement of the fluorine atom can influence properties such as lipophilicity and metabolic stability in the final products.[1] This guide will delve into the principles behind HPLC and TLC, providing detailed protocols for method development and application, tailored for researchers, scientists, and drug development professionals.

Part 1: Thin-Layer Chromatography (TLC) - The Rapid Screening Tool

TLC is an indispensable technique for the rapid, qualitative monitoring of organic reactions. Its simplicity, speed, and low cost make it the first line of analysis for determining the presence of starting materials, the formation of products, and the complexity of the reaction mixture.[3]

Scientific Principles of TLC

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents).[4][5] The separation is driven by the polarity of the compounds. In normal-phase TLC, the stationary phase is polar (e.g., silica gel), and the mobile phase is less polar. Polar compounds will have a stronger affinity for the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[5] Conversely, less polar compounds will travel further with the mobile phase, yielding a higher Rf.

The choice of the mobile phase is critical for achieving good separation.[6] A common starting point for many organic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][7] The polarity of the mobile phase can be fine-tuned by adjusting the ratio of these solvents.[5]

Protocol for TLC Method Development and Reaction Monitoring

Objective: To develop a TLC method to monitor the conversion of this compound to a hypothetical, less polar product.

Materials:

  • Silica gel TLC plates (with F254 indicator for UV visualization)

  • Developing chamber

  • Capillary spotters

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ninhydrin for visualizing amines)

Step-by-Step Protocol:

  • Solvent System Selection:

    • Begin by testing a few solvent systems with varying polarities. Good starting points include different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1).[7]

    • The goal is to find a system where the starting material, this compound, has an Rf value of approximately 0.2-0.4.[8] This allows for clear visualization of both the starting material and any new, less polar products that will have higher Rf values.[4]

  • Plate Preparation and Spotting:

    • Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[9]

    • On the starting line, make three small, distinct spots using a capillary spotter:

      • Lane 1 (SM): A solution of the starting material, this compound.

      • Lane 2 (Co-spot): A spot of the starting material solution, followed by a spot of the reaction mixture on top. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the Rf values are similar.[3][8]

      • Lane 3 (RM): A sample of the reaction mixture.[8]

    • Ensure the spots are small and concentrated to avoid streaking.[4][10]

  • Developing the Plate:

    • Pour a small amount of the chosen solvent system into the developing chamber (about 0.5 cm deep) and place a piece of filter paper inside to saturate the chamber with solvent vapors.[9]

    • Carefully place the TLC plate into the chamber, ensuring the solvent level is below the starting line.[9][10]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.[8][11]

  • Visualization and Interpretation:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp.[9] Circle the visible spots with a pencil.

    • If necessary, further visualize the plate using a chemical stain. For an amine-containing compound like this compound, a ninhydrin stain can be effective.

    • As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should diminish in intensity, while a new spot corresponding to the product should appear and intensify.[3][11] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[3]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Select Solvent System] -- "Rf of SM ~0.2-0.4" --> B(Prepare & Spot TLC Plate); B -- "SM | Co-spot | RM" --> C(Develop Plate in Chamber); C -- "Solvent front ~1cm from top" --> D(Visualize under UV/Stain); D -- "Analyze Spots" --> E{Reaction Complete?}; E -- "No (SM spot visible)" --> F[Continue Reaction & Re-sample]; E -- "Yes (SM spot absent)" --> G[End: Proceed to Work-up]; F --> B; } caption: "Workflow for TLC Reaction Monitoring"

Troubleshooting Common TLC Issues
Problem Possible Cause(s) Solution(s)
Streaking Spots Sample is too concentrated; sample is not fully dissolved; compound is acidic or basic.Dilute the sample; ensure complete dissolution. For acidic/basic compounds, add a small amount of acetic acid or triethylamine to the mobile phase, respectively.[12]
Spots Remain at Baseline Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).[12]
Spots Run with Solvent Front Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes).[12]
No Spots Visible Sample is too dilute; compound is not UV-active.Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry in between.[10][12] Use a chemical stain for visualization.[12]

Part 2: High-Performance Liquid Chromatography (HPLC) - The Quantitative Powerhouse

While TLC provides rapid qualitative insights, HPLC is the gold standard for quantitative analysis of reaction mixtures.[13] It offers superior resolution, sensitivity, and reproducibility, making it essential for determining accurate conversion rates, quantifying impurities, and ensuring the quality of the final product.[13][14]

Scientific Principles of HPLC

HPLC operates on the same principles of separation as TLC but in a closed system under high pressure. A liquid mobile phase is pumped through a column packed with a stationary phase. The sample is injected into the mobile phase stream and travels through the column. Different components of the sample interact with the stationary phase to varying degrees, causing them to separate and elute from the column at different times (retention times). A detector then measures the concentration of each component as it elutes.

For polar aromatic compounds like this compound and its derivatives, Reversed-Phase HPLC (RP-HPLC) is the most common mode of separation.[15][16] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol).[16][17] In this setup, more polar compounds elute earlier, while less polar compounds are retained longer on the column.[17]

Protocol for HPLC Method Development

Objective: To develop a robust RP-HPLC method for the quantitative monitoring of a reaction involving this compound.

Materials & Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • HPLC-grade solvents (water, acetonitrile, methanol)

  • HPLC-grade formic acid or other buffer components

  • Volumetric flasks and pipettes

  • Syringe filters

Step-by-Step Protocol:

  • Initial Conditions and Column Selection:

    • Select a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • The mobile phase will typically consist of an aqueous component (A) and an organic component (B). Start with water (A) and acetonitrile (B). Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape for amine-containing compounds by ensuring they are protonated.

    • Set the UV detector to a wavelength where both the starting material and expected product have significant absorbance. A diode array detector (DAD) can be used to scan a range of wavelengths to determine the optimal setting.[18]

  • Scouting Gradient Run:

    • Perform a broad "scouting" gradient run to determine the approximate elution conditions for all components. A typical scouting gradient might be from 5% to 95% acetonitrile over 20-30 minutes.[19]

    • This initial run will show the retention times of the starting material, product, and any impurities, and will indicate whether an isocratic or gradient method is more suitable.

  • Method Optimization:

    • Isocratic vs. Gradient Elution: If the scouting run shows that all peaks of interest elute within a narrow range of mobile phase composition and the run time is acceptable, an isocratic (constant mobile phase composition) method can be developed. If the peaks are widely spread out, a gradient method (where the mobile phase composition changes over time) will be necessary to achieve good separation in a reasonable time.

    • Fine-tuning the Mobile Phase: Adjust the ratio of water and organic solvent to optimize the separation (resolution) between the peaks of interest. Increasing the organic content will decrease retention times, while decreasing it will increase retention times.

    • Flow Rate and Temperature: A typical flow rate is 1 mL/min. Adjusting the column temperature can also affect selectivity and peak shape.

  • Sample Preparation for Reaction Monitoring:

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a reagent that stops the reaction).

    • Dilute the aliquot with a suitable solvent (often the mobile phase) to a concentration within the linear range of the detector.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; subgraph Method Development A[Select C18 Column & Initial Mobile Phase] --> B(Perform Scouting Gradient); B --> C{Isocratic or Gradient?}; C -- Isocratic --> D[Optimize % Organic]; C -- Gradient --> E[Optimize Gradient Profile]; D --> F(Finalize Method); E --> F; end subgraph Reaction Monitoring G[Withdraw & Quench Aliquot] --> H(Dilute Sample); H --> I(Filter Sample); I --> J(Inject onto HPLC); J --> K[Analyze Chromatogram]; end F --> J; } caption: "HPLC Method Development & Reaction Monitoring Workflow"

Data Analysis and Quantitation

The area under each peak in the chromatogram is proportional to the concentration of that component. By integrating the peak areas of the starting material and the product, the percentage conversion can be calculated over time.

% Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100

This calculation assumes that the starting material and product have similar molar absorptivities at the detection wavelength. For more accurate quantitation, a calibration curve should be generated using standards of known concentration.

Method Validation

For applications in drug development and quality control, the developed HPLC method must be validated according to regulatory guidelines (e.g., ICH guidelines).[14][20][21] Key validation parameters include:

  • Specificity: The ability to resolve the analyte from all other components.[18][21]

  • Linearity: The response is proportional to the concentration over a given range.

  • Accuracy: The closeness of the measured value to the true value.[18]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.[22]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[18]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The complementary nature of TLC and HPLC provides a powerful analytical toolkit for monitoring reactions involving this compound. TLC serves as a rapid, indispensable tool for initial screening and qualitative assessment of reaction progress. HPLC provides the high-resolution, quantitative data necessary for detailed kinetic analysis, impurity profiling, and quality control. By employing the principles and protocols outlined in this application note, researchers can ensure the efficient and successful synthesis of novel compounds derived from this versatile building block.

References

  • Vertex AI Search. (2023).
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Leveraging 2-Amino-5-fluorobenzonitrile as a Versatile Precursor for the Synthesis of Novel Catalytic Ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

In the field of homogeneous catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. 2-Amino-5-fluorobenzonitrile is an exemplary building block, offering a unique combination of reactive functional groups—an amino group, a nitrile moiety, and a fluorinated aromatic ring. This strategic arrangement allows for its elaboration into a diverse array of ligand architectures. This guide provides an in-depth exploration of synthetic strategies and detailed, field-tested protocols for transforming this compound into three critical classes of ligands: Schiff bases, P,N-bidentate phosphines, and N-heterocyclic carbene (NHC) precursors. The causality behind experimental choices, key characterization data, and insights into potential catalytic applications are discussed to empower researchers in drug development and materials science.

Introduction: The Strategic Value of this compound

This compound is more than a simple organic molecule; it is a versatile platform for ligand synthesis. Its utility stems from the orthogonal reactivity of its functional groups.

  • The Amino Group (-NH₂): As a primary amine, it is a potent nucleophile, serving as the principal handle for derivatization. It readily participates in condensation reactions to form imines (Schiff bases) or can be alkylated or acylated to build more complex structures.

  • The Nitrile Group (-C≡N): This group is a valuable synthetic precursor. It can coordinate directly to metal centers, be hydrolyzed to amides or carboxylic acids, or participate in cycloaddition reactions. Its strong electron-withdrawing nature also modulates the electronic properties of the aromatic ring.[1][2]

  • The Fluoro-Substituent (-F): The fluorine atom at the 5-position significantly influences the molecule's electronic profile through its strong inductive electron-withdrawing effect. This can enhance the stability of downstream metal complexes and fine-tune their catalytic activity.[3][4]

The ortho relationship between the amino and nitrile groups is particularly advantageous, providing a scaffold for constructing chelating bidentate ligands and heterocyclic systems.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 61272-77-3
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
Appearance Solid
Melting Point 92-96 °C
Boiling Point 138 °C at 15 mmHg

Synthesis of Schiff Base (Imine) Ligands: A Foundation in Coordination Chemistry

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most widely studied ligand classes due to their synthetic accessibility and rich coordination chemistry.[5] The imine nitrogen and often another donor atom from the aldehyde component can form stable chelate rings with transition metals, making them effective in a variety of catalytic processes.[6]

Rationale and Mechanistic Insight

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the C=N double bond. The use of a catalytic amount of acid can accelerate the reaction by protonating the carbonyl oxygen, increasing its electrophilicity. For aromatic aldehydes, the reaction is often driven to completion by removing water, typically through azeotropic distillation with a Dean-Stark apparatus or by using a drying agent.

General Experimental Workflow for Schiff Base Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine this compound, aldehyde, and solvent (e.g., Ethanol) in a flask. B 2. Add catalytic acid (e.g., acetic acid). A->B C 3. Equip with condenser and stir. B->C D 4. Heat the mixture to reflux for a specified time (e.g., 2-6 hours). C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool reaction to room temperature. E->F G 7. Product precipitates or is concentrated in vacuo. F->G H 8. Collect solid by filtration and wash with cold solvent (e.g., Ethanol). G->H I 9. Recrystallize from a suitable solvent (e.g., Ethanol/Water) for high purity. H->I J 10. Characterize by NMR, FT-IR, and Mass Spectrometry. I->J

Caption: General workflow for synthesizing Schiff base ligands.

Detailed Protocol: Synthesis of 2-((E)-(4-cyano-3-fluorophenyl)imino)methyl)phenol

This protocol details the reaction with salicylaldehyde, a common partner that yields a bidentate [N, O] ligand capable of forming stable complexes.

Materials & Equipment:

  • This compound (1.00 g, 7.35 mmol)

  • Salicylaldehyde (0.90 g, 0.82 mL, 7.35 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (100 mL), condenser, magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • To the 100 mL round-bottom flask, add this compound (1.00 g) and absolute ethanol (30 mL). Stir until the solid is fully dissolved.

  • Add salicylaldehyde (0.82 mL) to the solution, followed by 2-3 drops of glacial acetic acid.

  • Equip the flask with a condenser and heat the mixture to reflux (approx. 80 °C) with continuous stirring. A color change to bright yellow is typically observed.

  • Maintain reflux for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system to confirm the consumption of the starting amine.

  • After completion, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the resulting bright yellow crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold ethanol (5 mL each) to remove any unreacted starting materials.

  • Dry the product under vacuum. A typical yield is 1.55 g (88%).

Characterization Data (Expected):

  • ¹H NMR (400 MHz, CDCl₃): δ 12.8 (s, 1H, -OH), 8.65 (s, 1H, -CH=N-), 7.5-6.9 (m, 7H, Ar-H).

  • FT-IR (ATR, cm⁻¹): ~3400 (broad, O-H), ~2230 (sharp, C≡N), ~1615 (strong, C=N).

  • Mass Spec (ESI+): m/z = 241.07 [M+H]⁺.

Synthesis of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have revolutionized catalysis due to their strong σ-donating properties, which lead to highly stable and active metal complexes.[7] They are generally synthesized from their corresponding azolium salt precursors (e.g., imidazolium salts), which can be accessed from this compound.[8]

Rationale and Synthetic Strategy

The synthesis of an unsymmetrical imidazolium salt involves the construction of the heterocyclic ring. A common and effective strategy is a multi-step sequence starting with the reductive amination of the primary amine, followed by cyclization to form the imidazolium core. This approach allows for the introduction of diverse substituents on both nitrogen atoms, which is crucial for tuning the steric and electronic properties of the resulting NHC ligand.

Synthetic Pathway for Imidazolium Salt Precursor

G A This compound B N-Alkyl-2-amino-5-fluorobenzonitrile A->B C Formamidine Intermediate B->C D Imidazolium Salt (NHC Precursor) C->D

Caption: A plausible synthetic route to an NHC precursor.

Detailed Protocol: Synthesis of an Unsymmetrical Imidazolium Salt

This protocol outlines the key cyclization step. It assumes the successful prior synthesis of the N,N'-diarylformamidine intermediate from this compound.

Materials & Equipment:

  • N-(4-cyano-3-fluorophenyl)-N'-(2,6-diisopropylphenyl)formamidine (1.00 g, 2.96 mmol)

  • Glyoxal (40% solution in water, 0.43 g, 2.96 mmol)

  • Formic Acid (20 mL)

  • Toluene (20 mL)

  • Round-bottom flask (100 mL), Dean-Stark trap, condenser

Procedure:

  • In the 100 mL round-bottom flask, suspend the formamidine intermediate (1.00 g) in a mixture of toluene (20 mL) and formic acid (20 mL).

  • Add the aqueous glyoxal solution (0.43 g) to the suspension.

  • Fit the flask with a Dean-Stark trap and condenser and heat the mixture to a vigorous reflux (approx. 110-120 °C).

  • Continue refluxing for 12-18 hours, monitoring the collection of water in the Dean-Stark trap.

  • Once the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature.

  • Remove the solvents under reduced pressure. The crude product will be a viscous oil or solid.

  • Purify the crude product by washing with diethyl ether to precipitate the imidazolium salt. Filter the solid and dry under vacuum. Further purification can be achieved by column chromatography on silica gel if necessary.

Characterization Data (Expected for Imidazolium Salt):

  • ¹H NMR (400 MHz, CDCl₃): A characteristic downfield singlet for the imidazolium proton (N-CH-N) typically appears between δ 9-11 ppm.

  • ¹³C NMR (400 MHz, CDCl₃): The carbenic carbon precursor (N-C-N) will appear around δ 140-145 ppm.

  • Generation of NHC Complex: The resulting imidazolium salt can be deprotonated in situ using a strong base (e.g., KOtBu) in the presence of a metal precursor (e.g., [Rh(COD)Cl]₂) to generate the catalytically active NHC-metal complex.[9][10][11]

Synthesis of P,N-Type Phosphine Ligands

Phosphine ligands are cornerstones of cross-coupling catalysis.[12] P,N-bidentate ligands, which contain both a hard nitrogen donor and a soft phosphorus donor, are particularly effective in many catalytic systems, including asymmetric reactions.[13] A common route to arylphosphines involves the reaction of an aryl halide with a phosphide source or a chlorophosphine.

Rationale and Synthetic Strategy

The Sandmeyer reaction provides a classic and reliable method to convert the primary amino group of this compound into a halide (e.g., bromide or iodide), which is an excellent handle for subsequent C-P bond formation. This two-step approach offers a robust entry into valuable P,N-ligand scaffolds.

Procedure:

  • Diazotization and Sandmeyer Reaction: Convert the -NH₂ group to a diazonium salt (-N₂⁺) using sodium nitrite and a strong acid (e.g., HBr) at low temperatures (0-5 °C).[14] Subsequent reaction with a copper(I) bromide solution replaces the diazonium group with a bromine atom, yielding 2-Bromo-5-fluorobenzonitrile.

  • C-P Bond Formation: The resulting aryl bromide can then be coupled with a phosphine source, such as diphenylphosphine (HPPh₂), using a palladium catalyst (e.g., Pd(OAc)₂) and a suitable base (e.g., K₂CO₃) to form the desired P,N-ligand.

Troubleshooting Insight: The primary challenge in phosphine synthesis is the high sensitivity of phosphines to oxidation.[12] All steps involving the free phosphine must be performed under a strictly inert atmosphere (Argon or Nitrogen) using degassed solvents to prevent the formation of the corresponding phosphine oxide, which is catalytically inactive.

Overview of Potential Catalytic Applications

The ligands synthesized from this compound are suitable for a wide range of catalytic applications. The specific choice of metal and reaction conditions will depend on the target transformation.

Table 2: Potential Catalytic Applications of Derived Ligands

Ligand ClassExample Structure TypeTarget MetalPotential Catalytic Reaction
Schiff Base [N, O] bidentateCu(II), Zn(II), Mn(II)Oxidation Reactions, Cyanosilylation of Aldehydes[15], Polymerization
NHC Unsymmetrical Imidazol-2-ylidenePd(0), Ru(II), Rh(I)Suzuki-Miyaura Coupling, Olefin Metathesis, C-H Activation[7]
P,N-Phosphine 2-(Diphenylphosphino)-5-fluorobenzonitrilePd(0), Rh(I), Ir(I)Heck and Suzuki Couplings[16], Asymmetric Allylic Alkylation[13], Hydrogenation

Conclusion

This compound stands out as a highly valuable and cost-effective precursor for the development of sophisticated ligands for catalysis. Its unique electronic and structural features allow for straightforward entry into diverse ligand classes, including Schiff bases, NHC precursors, and P,N-phosphines. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore novel catalytic systems, enabling advancements in pharmaceuticals, fine chemicals, and materials science.

References

  • Foubelo, F., & Yus, M. (2015). Preparation of phosphines through C–P bond formation. PMC - NIH.
  • Lin, L., et al. (2015). Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis. Organic Chemistry Frontiers.
  • ResearchGate. (2020). Synthesis of 2-Amino-5-chlorobenzonitrile.
  • Al-Hamdani, A. A. S., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PubMed Central.
  • Hopf, A., et al. (2022). Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines. NIH.
  • ResearchGate. (2014). Synthetic Routes to N-Heterocyclic Carbene Precursors.
  • Ábrányi-Balogh, P., et al. (2023). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. PMC - NIH.
  • ResearchGate. (2013). Synthesis of N-Heterocylic Carbene-Containing Metal Complexes from 2-(Pentafluorophenyl)imidazolidines.
  • Dalton Transactions. (2022). Synthesis of N-heterocyclic carbene (NHC)-Au/Ag/Cu benzotriazolyl complexes and their catalytic activity.
  • ACS Publications. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics.
  • MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands.
  • ResearchGate. (2021). Visible Light‐Induced Cu‐Catalyzed Synthesis of Schiff's Base of 2‐ Amino Benzonitrile Derivatives and Acetophenones.
  • PubChem. (n.d.). 5-Amino-2-fluorobenzonitrile.
  • PubMed Central. (2020). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review.
  • PubMed. (2015). Synthesis and spectral studies of metal complexes of a Schiff base derived from (2-amino-5-chlorophenyl)phenyl methanone.
  • MDPI. (2022). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes.

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Application Note: Leveraging 2-Amino-5-fluorobenzonitrile for Enhanced Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel chemical matter, leading to multiple marketed drugs.[1] The success of any FBDD campaign hinges on the quality of the fragment library and the strategic deployment of sensitive biophysical techniques. This guide provides an in-depth examination of 2-Amino-5-fluorobenzonitrile (CAS 61272-77-3) , a uniquely versatile fragment that serves not only as a high-value building block but also as an elegant tool for screening and validation. We present its strategic advantages, detailed protocols for its application in Nuclear Magnetic Resonance (NMR) screening, Surface Plasmon Resonance (SPR) validation, and X-ray crystallography, and a workflow for its synthetic elaboration in hit-to-lead campaigns.

The Strategic Value of a Trifunctional Fragment

This compound is an archetypal "Rule of Three" compliant fragment, but its value extends far beyond its basic physicochemical properties.[2] Its true power lies in the synergistic interplay of its three key functional groups: the fluorine atom, the nitrile moiety, and the primary amine. This unique combination allows it to function simultaneously as an NMR-active reporter, a potent binding element, and a versatile synthetic handle.

Physicochemical Profile

The fragment's properties make it an ideal starting point for FBDD campaigns.

PropertyValueSource
CAS Number 61272-77-3
Molecular Formula C₇H₅FN₂[3]
Molecular Weight 136.13 g/mol [3]
Appearance Solid (Grey Powder)[3]
Melting Point 92-96 °C
cLogP (calculated) ~1.5 - 1.7
H-Bond Donors 1 (Amine)
H-Bond Acceptors 2 (Nitrile, Fluorine)
The Roles of the Functional Groups
  • The ¹⁹F Atom: The Ideal NMR Spy. Fluorine is virtually absent from biological systems, meaning the ¹⁹F nucleus provides a background-free channel for NMR spectroscopy.[4][5] Its high gyromagnetic ratio and sensitivity to changes in the local chemical environment make it a perfect "spy" to report on binding events, forming the basis of highly efficient primary screens.[6][7]

  • The Nitrile Group: The Versatile Binder. Far from being an inert substituent, the nitrile group is a well-established pharmacophore present in over 30 FDA-approved drugs.[8][9] Its linear geometry and small size allow it to probe narrow, sterically congested clefts.[10] The strong dipole and electron-rich nitrogen atom enable it to act as a potent hydrogen bond acceptor or engage in other polar interactions, often serving as a bioisostere for carbonyl or hydroxyl groups.[10][11][12] In certain contexts, such as cysteine or serine proteases, it can even act as a reversible covalent warhead.[9][10]

  • The Amino Group: The Vector for Growth. The primary aromatic amine is the key to synthetic elaboration. It serves as a robust and predictable chemical handle for "fragment growing" or "linking" strategies.[13] Once a binding mode is confirmed, this group allows medicinal chemists to project new functionality into adjacent pockets, rapidly building affinity and optimizing the molecule's properties in the hit-to-lead phase.[14][15]

Fragment_Utility main This compound NMR Reporter Binding Moiety Synthetic Handle sub_f0 ¹⁹F Nucleus main:f0->sub_f0 sub_f1 Nitrile Group main:f1->sub_f1 sub_f2 Amino Group main:f2->sub_f2 desc_f0 • High sensitivity • No biological background • Reports on binding event sub_f0->desc_f0 desc_f1 • H-bond acceptor • Probes narrow pockets • Polar interactions sub_f1->desc_f1 desc_f2 • Vector for elaboration • Amide coupling, etc. • Enables Hit-to-Lead sub_f2->desc_f2

Caption: Multifaceted utility of this compound in FBDD.

Protocol: Primary Screening with ¹⁹F NMR Spectroscopy

Ligand-observed ¹⁹F NMR is the optimal method for primary screening of a library containing this compound. It is highly sensitive to the weak binding interactions typical of fragments and offers high throughput by allowing the screening of compound mixtures (cocktails).[5]

Causality and Experimental Design

The principle is straightforward: the chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its electronic environment. When the fragment is in free solution, it tumbles rapidly, producing a sharp signal at a specific frequency. Upon binding to a large protein target, its tumbling rate slows dramatically, and its electronic environment is altered by proximity to amino acid residues. This results in a detectable change in the ¹⁹F signal, typically line broadening or a chemical shift perturbation (CSP), which signifies a binding event.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Deconvolution prep_lib Prepare Fragment Cocktails (e.g., 10 fragments/tube) in 100% DMSO-d6 prep_prot Prepare Target Protein in NMR Buffer (e.g., 50 µM in PBS, 10% D₂O) acq_control Acquire Control ¹⁹F Spectrum (Fragment Cocktail + Buffer) prep_prot->acq_control acq_exp Add Target Protein (Final [Protein] ~20-50 µM) acq_control->acq_exp acq_final Acquire Experimental ¹⁹F Spectrum acq_exp->acq_final analysis Compare Spectra: Identify Broadened or Shifted Peaks acq_final->analysis deconv Deconvolute Hit Cocktails: Test Each Fragment Individually analysis->deconv hits Compile Validated Hit List deconv->hits

Caption: Workflow for a ligand-observed ¹⁹F NMR fragment screen.

Step-by-Step Protocol
  • Preparation of Reagents:

    • NMR Buffer: Prepare a suitable, well-characterized buffer for your target protein (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). For the final NMR sample, ensure it contains 10% D₂O for spectrometer locking.

    • Fragment Library Stocks: Prepare a 200 mM stock solution of this compound and other fluorinated fragments in 100% DMSO-d₆.[2]

    • Fragment Cocktails: Create mixtures of 8-12 fluorinated fragments in a single tube from the stock solutions. Ensure the ¹⁹F chemical shifts of the components in each cocktail are well-resolved in a control spectrum.

    • Target Protein: Prepare a concentrated, pure, and monodisperse stock of your target protein. For the experiment, a final concentration of 10-50 µM is typical.[2]

  • NMR Data Acquisition (Control):

    • In an NMR tube, add NMR buffer to your fragment cocktail to achieve a final fragment concentration of ~200 µM each. The final DMSO-d₆ concentration should be kept low and consistent (e.g., 1-2%).

    • Place the sample in the NMR spectrometer. Lock, tune, and shim the instrument.

    • Acquire a high-quality 1D ¹⁹F spectrum. This is your reference ("ligand-only") spectrum. Note the sharp, distinct peaks for each fragment.

  • NMR Data Acquisition (Experiment):

    • To the same NMR tube, add a small volume of your concentrated protein stock to reach the desired final concentration (e.g., 20 µM). Gently mix.

    • Re-shim the spectrometer if necessary.

    • Acquire a second 1D ¹⁹F spectrum using the identical parameters as the control scan.

  • Data Analysis and Hit Identification:

    • Overlay the control and experimental spectra.

    • A "hit" is identified by a significant change to a fragment's corresponding peak upon addition of the protein. Look for:

      • Line Broadening: The peak becomes wider and shorter. This is the most common indicator of binding.

      • Chemical Shift Perturbation (CSP): The peak shifts to the left or right.

    • Any cocktail showing a hit must be deconvoluted by testing each component individually against the protein to identify the specific binder.

Orthogonal Validation and Structural Characterization of Hits

A positive result from a primary screen requires confirmation by an orthogonal method to eliminate false positives and to further characterize the interaction.[16] SPR provides quantitative binding data, while X-ray crystallography reveals the precise binding mode, which is essential for structure-based drug design.

Validation_Workflow cluster_spr Quantitative Biophysics cluster_xray Atomic-Level Detail start Primary Hit from ¹⁹F NMR Screen spr SPR Validation (Orthogonal Confirmation) start->spr xray X-ray Crystallography (Structural Elucidation) spr->xray spr_out • Confirms direct binding • Measures Affinity (Kᴅ) • Measures Kinetics (kₒₙ, kₒff) spr->spr_out sbd Structure-Based Design (Hit-to-Lead Planning) xray->sbd xray_out • Confirms binding site • Reveals binding pose • Identifies key interactions • Shows nearby pockets xray->xray_out

Caption: Hit validation and characterization cascade.

Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free biophysical technique that measures binding events in real-time, providing both affinity (Kᴅ) and kinetic (kₒₙ, kₒff) data.[17][18]

  • Assay Preparation:

    • Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling). Aim for a low-to-moderate immobilization density to minimize mass transport effects.

    • Prepare a dilution series of this compound in SPR running buffer (e.g., HBS-EP+), typically ranging from low µM to high µM/low mM concentrations. Ensure the DMSO concentration is precisely matched between all samples and the running buffer to avoid solvent artifacts.[18]

  • Data Collection:

    • Perform a kinetic titration experiment by injecting the fragment dilutions in increasing concentrations over the immobilized protein surface. Include buffer-only (blank) injections for double referencing.

    • Each injection cycle consists of an association phase (fragment flowing over) and a dissociation phase (buffer flowing over).

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference surface signal and the buffer blank signal.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₒₙ), dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kᴅ = kₒff / kₒₙ).

ParameterExample ValueInterpretation
kₒₙ (M⁻¹s⁻¹) 1.5 x 10³Rate of fragment binding to the target
kₒff (s⁻¹) 0.3Rate of fragment dissociating from the target
Kᴅ (mM) 0.2 (200 µM)Binding Affinity. A typical value for a fragment hit.
Protocol: X-ray Crystallography for Structural Elucidation

This technique provides the definitive, high-resolution picture of the fragment bound to its target, which is invaluable for rational drug design.[19][20]

  • Protein Crystallization:

    • Screen for and optimize crystallization conditions to obtain well-diffracting crystals of your target protein (apo form).[21]

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with your crystals.[20]

    • Transfer an apo crystal into a drop of the soaking solution and incubate for a period ranging from minutes to overnight. The goal is for the fragment to diffuse into the crystal and bind to the protein without dissolving the crystal.

  • Data Collection and Structure Solution:

    • Flash-cool the soaked crystal in liquid nitrogen.[21]

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the known apo structure.

    • Carefully examine the resulting electron density maps to unambiguously identify the bound fragment and model its pose in the active site.[19]

Protocol: Hit-to-Lead Elaboration via Synthetic Chemistry

With a validated hit and a high-resolution crystal structure, the 2-amino group becomes the focal point for synthetic elaboration to improve potency and selectivity.[14][22] The structure reveals which vectors from the amine are pointing towards open space or adjacent sub-pockets that can be exploited.

H2L_Cycle sbd Structure-Based Design synth Chemical Synthesis sbd->synth Design Analogs assay Biophysical & Biochemical Assay synth->assay Test New Compounds sar Analyze SAR & New Crystal Structure assay->sar Generate Data sar->sbd Inform Next Cycle

Caption: The iterative cycle of hit-to-lead optimization.

Representative Protocol: Amide Coupling to "Grow" the Fragment

This protocol describes a standard amide coupling reaction, a robust method for adding new chemical functionality to the fragment hit.

  • Reaction Setup:

    • In a dry reaction flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add a carboxylic acid of choice (1.1 eq.)—selected based on structural insights to probe a new interaction—and a peptide coupling reagent such as HATU (1.2 eq.).

    • Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.0 eq.), to the mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure, elaborated compound.

  • Characterization and Testing:

    • Confirm the structure of the new analog by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Submit the purified compound for biophysical (e.g., SPR) and biochemical assays to determine if the modification improved binding affinity and/or functional activity.

Conclusion

This compound exemplifies the ideal modern fragment: it is more than just a small molecule. It is an integrated tool designed for efficiency in the FBDD pipeline. Its ¹⁹F atom provides a direct, sensitive handle for primary NMR screening. Its nitrile group offers versatile, drug-like binding interactions. Finally, its amino group provides a reliable anchor for rational, structure-guided hit-to-lead optimization. By strategically employing this fragment and the associated biophysical and chemical protocols, researchers can significantly accelerate the journey from an initial hit to a viable lead candidate.

References

  • Wang, X., Wang, Y., Li, X., Yu, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12, 1650-1671. [Link]
  • (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
  • Zheng, M., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ChemMedChem, 14(5), 504-514. [Link]
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
  • (2018). Application of Nitrile in Drug Design.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Key Intermediate for Pharmaceutical Building Blocks.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of this compound (CAS 61272-77-3).
  • Mary, M. B., & Balachandran, V. (2017). Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of this compound by Ab Initio Methods. Der Pharma Chemica, 9(18), 76-90. [Link]
  • Ciulli, A., et al. (2009). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 106(33), 13684-13689. [Link]
  • (2020). NMR in fragment-based drug discovery. Screening of libraries of...
  • Li, D., & Kang, C. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 3(4), 101758. [Link]
  • Peng, C., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(3), 679. [Link]
  • Egner, J. R., et al. (2022). Fragment-based screening by protein-detected NMR spectroscopy. Methods in enzymology, 664, 25–61. [Link]
  • Smith, G., et al. (2026). A Novel, Orthogonal Synthesis of Aminobenzisoxazoles from 2-Hydroxybenzonitriles and an Electrophilic Nitrogen Source. Organic Letters. [Link]
  • Peng, C., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(3), 679. [Link]
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(1), 44–48. [Link]
  • Sugiki, T., et al. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 23(8), 1969. [Link]
  • Andersson, K., et al. (2016). Label-enhanced surface plasmon resonance applied to label-free interaction analysis of small molecules and fragments. Journal of molecular recognition, 29(10), 465–472. [Link]
  • Neumann, L., et al. (2007). Fragment-Based Screening Using Surface Plasmon Resonance Technology. Journal of Biomolecular Screening, 12(5), 662-670. [Link]
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS medicinal chemistry letters, 1(1), 44–48. [Link]
  • Grishaev, A., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E, 78(Pt 11), 1141–1147. [Link]
  • Sharma, S., et al. (2015). X-ray Studies of 2-Amino-5-oxo-4-propyl- 4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. Crystallography Reports, 60(6), 865-868. [Link]
  • Neumann, L., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Journal of biomolecular screening, 12(5), 662–670. [Link]
  • Li, D., & Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in molecular biosciences, 7, 189. [Link]
  • Hall, D. R., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. The FEBS journal, 289(21), 6680–6703. [Link]
  • de Souza, A. C. S., et al. (2022). Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease. European journal of medicinal chemistry, 246, 114925. [Link]
  • Paul, S., et al. (2024). Hit-to-lead optimization of 2-aminoquinazolines as anti-microbial agents against Leishmania donovani. European journal of medicinal chemistry, 269, 116256. [Link]
  • RG Discovery. (n.d.). Fragment Screening for Hit Identification & Lead Discovery. Rgdiscovery.com. [Link]
  • Renaud, J., et al. (2016). Applied Biophysical Methods in Fragment-Based Drug Discovery. Perspectives in medicinal chemistry, 8, 1–12. [Link]
  • Meyers, J., et al. (2023).
  • Moreno-Sanz, G., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of medicinal chemistry, 63(13), 6846–6864. [Link]
  • Azevedo, H., Jr, et al. (2014). Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. Journal of computer-aided molecular design, 28(8), 819–832. [Link]
  • El-Gokha, A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. International journal of molecular sciences, 24(3), 2919. [Link]
  • Meyers, J., et al. (2023).
  • Adams, L. A., et al. (2022). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. Journal of the American Chemical Society, 144(18), 8046–8052. [Link]
  • Physics LibreTexts. (2022). X-ray Protein Crystallography. phys.libretexts.org. [Link]
  • Tuccinardi, T., et al. (2021). Identification of N,N-arylalkyl-picolinamide derivatives targeting the RNA-binding protein HuR, by combining biophysical fragment-screening and molecular hybridization. Bioorganic chemistry, 116, 105305. [Link]
  • Liu, J., et al. (2014). Improvement of stability of nitrile hydratase via protein fragment swapping. Applied microbiology and biotechnology, 98(14), 6293–6301. [Link]

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Introduction: The Strategic Importance of 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Amino Group in 2-Amino-5-fluorobenzonitrile

In the landscape of modern chemical synthesis, this compound (CAS 61272-77-3) has emerged as a pivotal building block, particularly within pharmaceutical and agrochemical research and development.[1][2] Its value is derived from a unique molecular architecture: a fluorinated aromatic ring bearing both a nucleophilic amino group and an electrophilic nitrile functionality. This arrangement provides a versatile scaffold for constructing complex heterocyclic systems, which are hallmarks of many biologically active compounds.[3] The strategic incorporation of a fluorine atom is known to enhance crucial drug properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this highly sought after in medicinal chemistry.[1][4]

This guide provides an in-depth exploration of the chemical derivatization of the primary amino group of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Chemical Reactivity Profile: Understanding the Functional Group Interplay

The reactivity of the amino group in this compound is modulated by the electronic effects of the other ring substituents. The fluorine atom, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I).[5] Simultaneously, the nitrile group also withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects.[6]

This combined electron-withdrawing character has a significant consequence: the lone pair of electrons on the nitrogen atom of the amino group is less available, rendering it less nucleophilic and less basic compared to aniline.[6] However, the amino group remains sufficiently nucleophilic to participate in a wide array of synthetically useful transformations, which are the focus of this guide.[6]

G cluster_molecule This compound cluster_effects Electronic Influences on -NH2 Group struct Structure F_effect Fluorine (-I Effect) struct->F_effect para-substituent CN_effect Nitrile (-I, -R Effect) struct->CN_effect ortho-substituent Result Decreased Nucleophilicity (but still reactive) F_effect->Result CN_effect->Result

Caption: Electronic effects influencing the amino group's reactivity.

Core Derivatization Strategies and Protocols

The amino group of this compound is a versatile handle for introducing a wide range of functional moieties. The following sections detail the most common and effective derivatization strategies, complete with step-by-step protocols.

Derivatization_Workflow cluster_reactions Derivatization Pathways start This compound Acylation N-Acylation (Amide Formation) start->Acylation RCOCl, Base Sulfonylation N-Sulfonylation (Sulfonamide Formation) start->Sulfonylation RSO2Cl, Base Alkylation N-Alkylation (Secondary/Tertiary Amine) start->Alkylation R-X, Base or RCHO, [H] Urea Urea/Thiourea Formation start->Urea R-NCO or R-NCS Reductive_Amination Amine This compound Imine Imine Intermediate Amine->Imine + Aldehyde, H+ - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product N-Alkyl Product Imine->Product Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Product Reduction

Sources

Application Notes and Protocols for the Functionalization of the Nitrile Group in 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-fluorobenzonitrile in Drug Discovery

This compound is a key building block in medicinal chemistry and drug development. Its strategic importance lies in the versatile reactivity of its nitrile group, which can be transformed into a variety of other functional groups, providing a gateway to a diverse range of molecular architectures.[1] The presence of an amino group and a fluorine atom on the aromatic ring further enhances its utility, allowing for the synthesis of compounds with modulated physicochemical properties such as metabolic stability, binding affinity, and bioavailability.[2]

This guide provides detailed application notes and protocols for the three primary transformations of the nitrile group in this compound: hydrolysis to an amide, reduction to a primary amine, and [3+2] cycloaddition to a tetrazole. These functionalization pathways are fundamental in the synthesis of a wide array of pharmacologically active compounds.[3]

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties and safety considerations is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 61272-77-3[4]
Molecular Formula C₇H₅FN₂[4]
Molecular Weight 136.13 g/mol [4][5]
Appearance White to light yellow crystalline powder[6]
Melting Point 92-96 °C[4]
Boiling Point 138 °C at 15 mmHg[4][6]
Solubility Low solubility in water; soluble in some organic solvents like dichloromethane and chloroform.[7]

Safety and Handling:

This compound is classified as an eye irritant.[8] Standard laboratory safety protocols should be strictly followed.[8] This includes the use of personal protective equipment (PPE) such as safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][9] In case of contact with eyes, rinse cautiously with water for several minutes.[8] If skin contact occurs, wash with plenty of soap and water.[10] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

I. Hydrolysis of the Nitrile Group to 2-Amino-5-fluorobenzamide

The hydrolysis of a nitrile to a primary amide is a fundamental transformation in organic synthesis. This reaction can be catalyzed by either acid or base.[11] For substrates like this compound, which contains an acid-sensitive amino group, base-catalyzed hydrolysis is often preferred to avoid potential side reactions. The electron-donating amino group can make the nitrile less susceptible to hydrolysis, potentially requiring more forcing conditions.[12]

Reaction Mechanism: Base-Catalyzed Hydrolysis

The base-catalyzed hydrolysis of a nitrile proceeds through the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to yield the amide.[13][14]

hydrolysis_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cluster_step3 Step 3: Tautomerization nitrile This compound intermediate1 Intermediate nitrile->intermediate1 + OH⁻ hydroxide OH⁻ intermediate2 Imidic Acid Tautomer intermediate1->intermediate2 + H₂O water H₂O amide 2-Amino-5-fluorobenzamide intermediate2->amide reduction_mechanism cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Second Hydride Addition cluster_step3 Step 3: Aqueous Workup nitrile This compound imine_anion Imine Anion Intermediate nitrile->imine_anion + H⁻ lah LiAlH₄ dianion Dianion Intermediate imine_anion->dianion + H⁻ amine (2-Amino-5-fluorophenyl)methanamine dianion->amine + H₂O cycloaddition_mechanism cluster_step1 Step 1: Nitrile Activation cluster_step2 Step 2: Azide Attack cluster_step3 Step 3: Cyclization nitrile This compound activated_nitrile Activated Nitrile-Zn Complex nitrile->activated_nitrile + Zn²⁺ zinc Zn²⁺ intermediate Imidoyl Azide Intermediate activated_nitrile->intermediate + N₃⁻ azide N₃⁻ tetrazole 5-(2-Amino-5-fluorophenyl)-1H-tetrazole intermediate->tetrazole

Sources

Mastering Inert Atmosphere Reactions: A Detailed Guide for the Synthesis of Novel Compounds from 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-5-fluorobenzonitrile and the Necessity for Controlled Atmospheres

This compound is a versatile building block in medicinal chemistry and materials science.[1] Its unique trifunctional structure, featuring an aromatic amine, a nitrile group, and a fluorine atom, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including quinazolines and other nitrogen-containing scaffolds of significant biological interest.[2][3] The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable trait in drug development.[4][5]

However, the reactivity of the amino group makes this compound and many of its subsequent reactions susceptible to oxidation and side reactions when exposed to air and moisture.[6] Therefore, the use of inert atmosphere techniques is not merely a suggestion but a critical requirement for achieving high yields, purity, and reproducibility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and detailed protocols for conducting reactions with this compound under a controlled inert atmosphere.

Foundational Principles: Why an Inert Atmosphere is Crucial

Many reagents and intermediates in modern organic synthesis are sensitive to components of the ambient atmosphere, primarily oxygen and water.[7] For a compound like this compound, the primary amino group is susceptible to oxidation, which can lead to the formation of colored impurities and complex side products.[6] Furthermore, many organometallic catalysts, such as the palladium complexes frequently used in cross-coupling reactions, are readily deactivated by oxygen. Reactions involving strong bases (e.g., sodium tert-butoxide) are also highly sensitive to moisture.

By displacing air with a dry, inert gas, typically high-purity nitrogen or argon, we create an environment that protects the integrity of the reagents and the catalytic cycle, ensuring the desired transformation proceeds efficiently.[8]

Choosing Your Arena: Glovebox vs. Schlenk Line

Two primary apparatuses are employed for handling air-sensitive compounds: the glovebox and the Schlenk line.[9] The choice between them depends on the scale of the reaction, the sensitivity of the reagents, and the specific manipulations required.

  • The Glovebox: A sealed chamber continuously purged with a purified inert gas, maintaining extremely low levels of oxygen and moisture (often <1 ppm).[10] Gloveboxes are ideal for weighing and handling highly sensitive solids, preparing catalyst solutions, and setting up reactions that require intricate manipulations.[11][12]

  • The Schlenk Line: A dual-manifold system connected to a source of inert gas and a vacuum pump.[13] This setup allows for the evacuation of air from glassware and its replacement with an inert gas through a series of "evacuate-refill" cycles.[14] Schlenk lines are well-suited for conducting reactions in solution, performing filtrations, and other common synthetic operations on the benchtop.[10][15]

For the protocols described herein, a well-maintained Schlenk line is sufficient for achieving the necessary inert conditions.

Visualizing the Workflow: From Glassware Preparation to Reaction

The following diagram illustrates the typical workflow for setting up a reaction under an inert atmosphere using a Schlenk line.

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_inert Establishing Inert Atmosphere cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup A Oven-Dry Glassware (Schlenk Flask, Condenser, etc.) B Assemble Hot Glassware A->B C Attach to Schlenk Line B->C D Perform 3x Evacuate-Refill Cycles C->D E Maintain Positive N2/Ar Pressure D->E F Add Solid Reagents (e.g., this compound, Catalyst, Base) E->F G Add Anhydrous Solvent (via Syringe) F->G H Add Liquid Reagents (via Syringe) G->H I Heat to Reaction Temperature H->I J Monitor by TLC/LC-MS I->J K Cool to Room Temperature J->K L Quench Reaction K->L M Aqueous Workup L->M

Caption: Workflow for an inert atmosphere reaction using a Schlenk line.

Representative Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details a representative palladium-catalyzed cross-coupling reaction, a common transformation for aromatic amines like this compound that requires an inert atmosphere.[16][17][18]

Reaction Scheme:

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
This compound136.131.0136.1 mgStarting Material
Aryl Bromide (e.g., 4-bromotoluene)171.041.2205.2 mgCoupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.02 (2 mol%)18.3 mgCatalyst Precursor
Racemic-BINAP622.670.04 (4 mol%)24.9 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.4134.5 mgBase
Anhydrous Toluene--5 mLSolvent
Step-by-Step Experimental Procedure:
  • Glassware Preparation:

    • Place a 25 mL Schlenk flask containing a magnetic stir bar in an oven at 120 °C for at least 4 hours (or overnight).

    • While hot, assemble the flask with a greased stopcock and a rubber septum, and clamp it to the Schlenk line.[15]

  • Establishing an Inert Atmosphere:

    • Ensure the Schlenk line is operating with a steady flow of inert gas (e.g., nitrogen) through the bubbler.[19]

    • Carefully open the flask's stopcock to the vacuum manifold and evacuate for 5-10 minutes.

    • Slowly switch the stopcock to the inert gas manifold to refill the flask. A slight positive pressure should be maintained.

    • Repeat this evacuate-refill cycle a total of three times to ensure the flask is free of air and moisture.[10][14]

  • Addition of Solid Reagents:

    • Under a positive flow of inert gas (by slightly opening the stopcock to the bubbler), quickly remove the septum and add this compound (136.1 mg, 1.0 mmol), 4-bromotoluene (205.2 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), rac-BINAP (24.9 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

    • Immediately replace the septum and perform one more evacuate-refill cycle.

  • Solvent and Liquid Reagent Addition:

    • Using a dry syringe, draw up 5 mL of anhydrous toluene and add it to the Schlenk flask through the septum.

    • Stir the mixture at room temperature for 5 minutes to allow for initial mixing.

  • Reaction Execution and Monitoring:

    • Lower the flask into a preheated oil bath set to 100 °C.

    • Allow the reaction to stir vigorously for 12-24 hours.

    • Monitor the progress of the reaction by periodically taking small aliquots via syringe (under a positive flow of inert gas) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding 10 mL of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling Considerations

  • This compound: While stable under recommended storage conditions, it should be handled in a well-ventilated area, avoiding inhalation, ingestion, and skin contact.[17] Store in a tightly closed container away from heat and moisture.

  • Cyanide Functional Group: The nitrile group (C≡N) is a cyanide derivative. While covalently bound and not as acutely toxic as inorganic cyanide salts, it is crucial to avoid acidic conditions that could potentially lead to the liberation of hydrogen cyanide gas. Always handle in a fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it quickly in an inert atmosphere to prevent degradation.

  • Inert Gas Setup: Never heat a sealed system. Ensure the reaction is always open to the inert gas line, which is vented through a bubbler to prevent pressure buildup.[16]

Troubleshooting and Expert Insights

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (deactivated by air/moisture); Impure reagents or solvent.Ensure all glassware is scrupulously dried. Use freshly opened or properly stored anhydrous solvents and reagents. Perform evacuate-refill cycles carefully.
Formation of Dark, Tarry Byproducts Oxidation of the amine; Reaction temperature too high.Improve the inert atmosphere technique. Consider degassing the solvent prior to use.[9] Run the reaction at a lower temperature for a longer duration.
Inconsistent Results Variations in inert atmosphere quality; Inconsistent reagent quality.Standardize the procedure for establishing an inert atmosphere. Use reagents from a reliable source and from the same batch if possible.

Conclusion

The successful execution of reactions involving this compound is contingent upon the rigorous exclusion of air and moisture. By mastering the principles and techniques of inert atmosphere chemistry, particularly with a Schlenk line, researchers can unlock the full synthetic potential of this valuable building block. The detailed protocol provided serves as a robust template that can be adapted for a variety of transformations, paving the way for the discovery and development of novel chemical entities in a controlled and reproducible manner.

References

  • Wikipedia. (n.d.). Schlenk line.
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  • ChemistryViews. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2).
  • University of York. (n.d.). Reflux under an inert atmosphere. Chemistry Teaching Labs.
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  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2018). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 23(6), 1398. [Link]
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  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications.
  • ResearchGate. (2025, August 7). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this crucial pharmaceutical intermediate.[1][2][3] By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction yields and product purity.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through two primary routes: the Sandmeyer reaction of 4-fluoroaniline or the cyanation of a suitable di-substituted benzene derivative. Each method has its own set of challenges and optimization parameters.

  • Sandmeyer Reaction: This classic transformation involves the diazotization of an aromatic amine followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[4] It is a powerful method for introducing a nitrile group to an aromatic ring.[4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr): This approach involves the displacement of a leaving group (e.g., a halogen) from an activated aromatic ring by a cyanide source. The success of this reaction is highly dependent on the nature of the substituents on the aromatic ring.

This guide will focus on troubleshooting the Sandmeyer reaction, as it is a widely employed and often challenging method for this specific target molecule.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Low or No Product Yield

Question: I am performing a Sandmeyer reaction starting from 4-fluoroaniline, but I am observing very low to no yield of this compound. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in a Sandmeyer reaction is a common issue that can often be traced back to several critical parameters. The stability of the diazonium salt intermediate is paramount for a successful reaction.

Troubleshooting Steps & Explanations:

  • Diazotization Temperature Control: The diazotization of 4-fluoroaniline must be conducted at low temperatures, typically between 0-5 °C.[7] This is because aryl diazonium salts are thermally unstable and can decompose, leading to a variety of unwanted byproducts and a significant reduction in yield.

  • Purity and Stoichiometry of Sodium Nitrite: Use high-purity sodium nitrite and add it slowly and portion-wise to the acidic solution of 4-fluoroaniline. This controlled addition prevents localized overheating and ensures the diazotization reaction proceeds smoothly without the formation of excess nitrous acid, which can lead to side reactions.

  • Acidic Conditions: The reaction must be maintained under acidic conditions to ensure the formation and stability of the diazonium salt. Typically, hydrochloric acid or sulfuric acid is used. Insufficient acidity can lead to the coupling of the diazonium salt with unreacted aniline, forming diazoamino compounds.

  • Quality of Copper(I) Cyanide: The copper(I) cyanide used in the subsequent cyanation step should be of high quality. Impurities or oxidation of the copper(I) to copper(II) can significantly hinder the reaction.

  • Neutralization before Cyanation: Before adding the copper(I) cyanide solution, the acidic diazonium salt solution should be carefully neutralized or made slightly acidic.[7] This is a critical step, as the pH of the reaction mixture can influence the rate of the cyanation reaction and the stability of the copper cyanide complex.

Experimental Protocol: Optimized Sandmeyer Reaction for this compound

Step Procedure Key Considerations
1 Dissolve 4-fluoroaniline in an aqueous solution of hydrochloric acid (e.g., 3M HCl).Ensure complete dissolution of the aniline.
2 Cool the solution to 0-5 °C in an ice-salt bath.Maintain this temperature range throughout the diazotization.
3 Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise.Monitor for a slight excess of nitrous acid using starch-iodide paper.
4 In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.Ensure the copper(I) cyanide is fully dissolved.
5 Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.Vigorous stirring is essential during this addition.
6 Allow the reaction to warm to room temperature and stir for several hours.Monitor reaction progress by TLC or HPLC.
7 Work-up the reaction by quenching, extraction, and washing.A typical work-up involves extraction with an organic solvent like ethyl acetate and washing with water and brine.

Visualizing the Troubleshooting Workflow:

Low_Yield_Troubleshooting cluster_Diazotization Diazotization Stage cluster_Cyanation Cyanation Stage start Low Yield of This compound temp Check Temperature (0-5 °C) start->temp Problem Identification nitrite Verify NaNO2 Purity & Slow Addition temp->nitrite acid Ensure Sufficient Acidity (HCl/H2SO4) nitrite->acid cu_quality Assess CuCN Quality acid->cu_quality neutralization Confirm pH Adjustment Before CuCN Addition cu_quality->neutralization solution Implement Optimized Protocol & Monitor Progress neutralization->solution Resolution

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

FAQ 2: Presence of Impurities in the Final Product

Question: My final product shows significant impurities upon analysis (TLC, NMR). What are the common impurities and how can I minimize their formation and remove them?

Answer: The presence of impurities is a frequent challenge. Understanding their origin is key to prevention and effective purification.

Common Impurities and Their Mitigation:

Impurity Potential Cause Mitigation and Removal
Unreacted 4-fluoroaniline Incomplete diazotization or inefficient cyanation.Ensure complete consumption of the starting material by monitoring the reaction with TLC or HPLC.[7] Purification via column chromatography can remove unreacted starting material.[8]
4-Fluorophenol Decomposition of the diazonium salt in the presence of water.Maintain low temperatures during diazotization to prevent decomposition.[7] Work up the reaction promptly upon completion.
2-Amino-5-fluorobenzamide Partial hydrolysis of the nitrile group.[7]Avoid prolonged exposure to acidic or basic conditions, especially at elevated temperatures during workup. Use anhydrous solvents where possible.[8] Column chromatography can often separate the amide from the nitrile.[7]
2-Amino-5-fluorobenzoic acid Complete hydrolysis of the nitrile group.[7]Similar to the amide, minimize contact with water and strong acids or bases, particularly during heating.[7]
Azo Compounds (colored) Coupling of the diazonium salt with activated aromatic rings.Ensure a slight excess of nitrous acid during diazotization to consume all the aniline. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[7]
Residual Copper Salts Incomplete removal of the copper catalyst.Quench the reaction with a solution of ammonium chloride or dilute aqueous ammonia to complex with residual copper.[7] Thoroughly wash the organic extracts with aqueous solutions to remove copper salts.[7]

Purification Strategy Flowchart:

Purification_Strategy cluster_Purification Purification Methods crude_product Crude this compound extraction Aqueous Wash (remove copper salts) crude_product->extraction recrystallization Recrystallization (remove polar/non-polar impurities) extraction->recrystallization column_chrom Column Chromatography (separate close-running impurities) recrystallization->column_chrom pure_product Pure this compound column_chrom->pure_product

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minimizing side products in the synthesis of quinazolines from 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of quinazolines, with a specific focus on overcoming challenges when starting from 2-Amino-5-fluorobenzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of this important heterocyclic synthesis. We will move beyond simple protocols to explore the "why" behind common experimental challenges, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section addresses specific, hands-on problems that can arise during the synthesis. We focus on a common and versatile method: the reaction of this compound with an acid chloride followed by cyclization.

Issue 1: Low Yield of the Desired Quinazolinone Product

Question: I am reacting this compound with benzoyl chloride, followed by a hydrogen peroxide-mediated cyclization, but my yield of the final 6-fluoroquinazolinone is consistently below 40%. What are the likely causes and how can I improve it?

Probable Causes & Solutions:

  • Incomplete Amide Formation: The initial acylation of the 2-amino group is the critical first step. If this reaction is incomplete, you are losing material from the start.

    • Underlying Chemistry: The nucleophilicity of the aniline nitrogen in this compound is reduced by the electron-withdrawing effects of both the nitrile (-CN) and fluoro (-F) groups. This can lead to a sluggish reaction with the acid chloride.

    • Troubleshooting Steps:

      • Base Selection: A non-nucleophilic base is crucial to scavenge the HCl byproduct without competing with the aniline. Pyridine is a common choice, but if yields are low, consider a stronger, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure at least 1.1 to 1.5 equivalents are used.

      • Reaction Monitoring: Don't rely on time alone. Monitor the disappearance of the starting aminobenzonitrile by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The intermediate N-(2-cyano-4-fluorophenyl)benzamide is significantly less polar.

      • Temperature Control: The initial acylation is often exothermic. Running the reaction at 0 °C and allowing it to slowly warm to room temperature can prevent the formation of di-acylated or other side products.

  • Inefficient Hydrolysis and Cyclization: The conversion of the intermediate cyano-amide to the quinazolinone is a key step that can stall or proceed down unwanted pathways. The reaction with alkaline hydrogen peroxide (a variation of the Radziszewski reaction) is common for this transformation.

    • Underlying Chemistry: The reaction involves the nucleophilic attack of hydroperoxide anion on the nitrile, followed by intramolecular cyclization of the resulting intermediate onto the amide carbonyl. The pH of the medium is critical.

    • Troubleshooting Steps:

      • pH Control is Paramount: The reaction requires a basic medium to generate the hydroperoxide anion (HOO⁻), but too high a pH can lead to hydrolysis of the amide or other undesired side reactions. A pH range of 10-12 is often optimal. Consider using a buffer or a careful, dropwise addition of the base (e.g., 2M NaOH).

      • Reagent Purity & Stoichiometry: Use fresh, high-quality hydrogen peroxide (30-35% wt. in H₂O is standard). The stoichiometry is critical; an excess is needed, but a large excess can promote side reactions. Start with 3-5 equivalents and optimize from there.

      • Temperature Management: This step is often exothermic. Maintain the reaction temperature between 40-60 °C. Overheating can lead to the decomposition of hydrogen peroxide and the formation of intractable byproducts.

Experimental Protocol: Optimized Synthesis of 6-Fluoro-2-phenylquinazolin-4(3H)-one

  • Step A: Acylation

    • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine at 0 °C under a nitrogen atmosphere.

    • Add triethylamine (1.2 eq) dropwise.

    • Slowly add benzoyl chloride (1.1 eq) dropwise, keeping the internal temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the organic layer. Wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-cyano-4-fluorophenyl)benzamide.

  • Step B: Oxidative Cyclization

    • Dissolve the crude amide from Step A in a solvent like ethanol or DMSO.

    • Add hydrogen peroxide (30% aq., 4.0 eq).

    • Warm the mixture to 40 °C.

    • Slowly add 2M aqueous NaOH dropwise, monitoring the internal temperature and maintaining it below 60 °C.

    • Stir at 50-60 °C for 1-2 hours, monitoring for the formation of the product by LC-MS.

    • Upon completion, cool the reaction to room temperature and acidify with 1M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to yield the 6-Fluoro-2-phenylquinazolin-4(3H)-one.

Issue 2: Formation of a Persistent, Difficult-to-Remove Side Product

Question: My final product is contaminated with a significant amount of what I believe to be 2-Amino-N-benzoyl-5-fluorobenzamide. Standard recrystallization doesn't seem to remove it effectively. Why is this forming and how can I prevent it or remove it?

Probable Cause & Solutions:

  • Mechanism of Side Product Formation: This side product arises from the partial hydrolysis of the nitrile group of the intermediate before cyclization occurs. The hydrogen peroxide and basic conditions that promote cyclization can also lead to the simple hydrolysis of the nitrile to a primary amide if the intramolecular attack does not occur efficiently.

    • Underlying Chemistry: The nitrile group (-CN) and the amide group (-CONH-) are both susceptible to hydrolysis under basic conditions. The desired pathway involves an intramolecular reaction. However, if conditions are not optimal, the competing intermolecular hydrolysis of the nitrile with water or hydroxide can occur, leading to the formation of the unwanted benzamide byproduct. This is particularly problematic if the cyclization step is sluggish.

    DOT Diagram: Competing Reaction Pathways

    G A N-(2-cyano-4-fluorophenyl)benzamide (Intermediate) B Desired Pathway: Intramolecular Cyclization A->B C Side Reaction: Nitrile Hydrolysis A->C D 6-Fluoro-2-phenylquinazolin-4(3H)-one (Product) B->D + H₂O₂ / OH⁻ (Efficient Cyclization) E 2-Amino-N-benzoyl-5-fluorobenzamide (Side Product) C->E + H₂O / OH⁻ (Inefficient Cyclization)

    Caption: Competing pathways for the reaction intermediate.

    Troubleshooting & Prevention Strategies:

    • Optimize Solvent and Temperature: Running the cyclization in a solvent that favors the intramolecular conformation can help. Solvents like DMSO or DMAc can sometimes perform better than alcohols by better solvating the intermediates and potentially raising the effective reaction temperature without boiling. A slightly higher, carefully controlled temperature (e.g., 60-70 °C) can sometimes accelerate the desired cyclization over the competing hydrolysis.

    • Alternative Cyclization Conditions: If the peroxide method consistently gives this byproduct, consider alternative methods. One powerful alternative is heating the N-(2-cyano-4-fluorophenyl)benzamide intermediate with an acid catalyst (like polyphosphoric acid, PPA) or using a Lewis acid. This approach avoids the basic, hydrolytic conditions altogether.

    Purification Strategy:

    • pH-Based Extraction: The desired quinazolinone product has an acidic N-H proton (pKa ~7-8), while the side product's primary aniline amine is basic. This difference can be exploited.

      • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic solution with a dilute aqueous base (e.g., 1M Na₂CO₃). The quinazolinone will be deprotonated and move into the aqueous layer as its sodium salt.

      • Separate the layers. The organic layer will retain the neutral side product and other non-acidic impurities.

      • Carefully acidify the aqueous layer with 1M HCl to a pH of ~5-6. The pure quinazolinone product will precipitate out.

      • Filter, wash with water, and dry.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why use this compound instead of the corresponding anthranilic acid?

A1: While anthranilic acids are classic starting materials for quinazolines, the aminobenzonitrile route offers distinct advantages. It often involves milder reaction conditions and can be more tolerant of a wider range of functional groups on the reaction partners. The final cyclization step, particularly under oxidative conditions, is often very clean and high-yielding when optimized.

Q2: Can I use other acylating agents besides acid chlorides?

A2: Yes, absolutely. Carboxylic acids can be coupled directly with the this compound using standard peptide coupling reagents (e.g., EDC/HOBt, HATU). This method is particularly useful when the corresponding acid chloride is unstable or not commercially available. Anhydrides are also excellent acylating agents for this transformation.

Q3: How do I confirm the structure of my final product and identify the side product?

A3: A combination of analytical techniques is essential for unambiguous characterization:

  • Mass Spectrometry (MS): Provides the molecular weight of the compounds. You should be able to easily distinguish the desired product from the side product (2-Amino-N-benzoyl-5-fluorobenzamide), which will have a mass difference corresponding to the addition of a water molecule (18 Da).

  • ¹H and ¹⁹F NMR Spectroscopy: This is crucial for structural confirmation. For the desired 6-fluoroquinazolinone, you will see characteristic shifts for the aromatic protons and a distinct singlet for the fluorine atom. The side product will show two distinct N-H signals (from the aniline and the amide) and a different aromatic splitting pattern.

  • Infrared (IR) Spectroscopy: Can be helpful to confirm the presence of key functional groups. The quinazolinone will show a characteristic amide C=O stretch around 1680 cm⁻¹.

Data Summary Table

CompoundMolecular FormulaExact Mass (Da)Key ¹H NMR Signals (Illustrative)
6-Fluoro-2-phenylquinazolin-4(3H)-one C₁₄H₉FN₂O240.0699Aromatic protons, N-H singlet (~12 ppm)
2-Amino-N-benzoyl-5-fluorobenzamide C₁₄H₁₁FN₂O₂258.0805Aromatic protons, two distinct N-H signals

References

  • B. R. Raju, et al. (2012). A novel and efficient protocol for the synthesis of 2-substituted-3H-quinazolin-4-ones using aqueous t-BuOOH as an oxidant. Tetrahedron Letters.
  • D. J. Connolly, et al. (2005). A new and efficient synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitriles. Tetrahedron Letters.

Technical Support Center: Troubleshooting Low Conversion in Friedländer Synthesis with 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for the Friedländer synthesis, with a specific focus on challenges encountered when using 2-Amino-5-fluorobenzonitrile as a substrate. Our goal is to equip you with the scientific understanding and practical guidance necessary to overcome low conversion rates and achieve successful synthesis of your target quinoline derivatives.

Introduction: The Challenge of Electron-Deficient Substrates

The Friedländer synthesis is a robust and widely utilized method for the construction of the quinoline scaffold, a core motif in numerous pharmaceuticals and functional materials.[1] The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[2]

However, when employing substrates with strong electron-withdrawing groups (EWGs), such as this compound, researchers often face significant challenges, most notably low conversion rates. The fluorine atom and the nitrile group deactivate the aromatic ring and reduce the nucleophilicity of the amino group, thereby slowing down the key steps of the reaction.[3] This guide will provide a systematic approach to troubleshooting these issues.

Troubleshooting Guide: Low Conversion and Side Reactions

This section addresses the most common problems encountered during the Friedländer synthesis with this compound in a question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired quinoline product. What are the primary causes and how can I address them?

Answer:

Low to no conversion when using this compound is a frequent issue stemming from the reduced reactivity of the starting material. Here’s a breakdown of the likely causes and their solutions:

1. Reduced Nucleophilicity of the Amino Group:

  • Causality: The electron-withdrawing nature of the fluorine and nitrile substituents significantly decreases the electron density on the amino group. This makes it a weaker nucleophile, hindering its initial attack on the carbonyl group of the reaction partner, a crucial step in the formation of the quinoline ring.[3]

  • Solutions:

    • Increase Reaction Temperature: Often, a higher temperature is required to overcome the activation energy barrier for these less reactive substrates. Traditional Friedländer syntheses can require temperatures ranging from 150°C to 220°C, especially in the absence of a catalyst.[4][5]

    • Employ a More Potent Catalyst: Standard acid or base catalysts may be insufficient. Consider screening more robust catalytic systems.

      • Stronger Lewis Acids: Metal triflates (e.g., In(OTf)₃, Sc(OTf)₃) have shown high efficiency in promoting Friedländer reactions.[6]

      • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) or sulfamic acid can be effective.[1]

      • Modern Catalysts: Emerging systems like ionic liquids, metal-organic frameworks (MOFs), and nanocatalysts are designed to facilitate reactions under milder conditions and may be suitable for challenging substrates.[6]

2. Inappropriate Reaction Conditions:

  • Causality: The choice of solvent and catalyst concentration is critical and highly substrate-dependent.

  • Solutions:

    • Solvent Selection: Polar aprotic solvents like DMF or DMSO can aid in dissolving the starting materials and may be more effective than traditional alcoholic solvents for this substrate.

    • Catalyst Loading: If you suspect catalyst inactivation or low activity, consider increasing the catalyst loading incrementally (e.g., from 5 mol% to 10-15 mol%).

    • Microwave Irradiation: This technique can significantly accelerate the reaction by rapidly reaching high temperatures, often leading to improved yields in shorter reaction times. A typical condition could be heating in acetic acid at 160°C for 5-10 minutes.[7]

3. Presence of Water:

  • Causality: In acid-catalyzed reactions, water, which is a byproduct of the cyclization, can inhibit the catalyst and shift the reaction equilibrium backward, thus reducing the yield.[3]

  • Solutions:

    • Anhydrous Conditions: Use anhydrous solvents and reagents. Consider adding a dehydrating agent like molecular sieves to the reaction mixture.

Below is a workflow diagram to guide your troubleshooting process for low conversion:

low_conversion_troubleshooting start Low or No Conversion cause1 Reduced Nucleophilicity start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Presence of Water start->cause3 solution1a Increase Temperature cause1->solution1a solution1b Use Stronger Catalyst cause1->solution1b solution2a Optimize Solvent cause2->solution2a solution2b Increase Catalyst Loading cause2->solution2b solution2c Try Microwave Synthesis cause2->solution2c solution3 Use Anhydrous Conditions cause3->solution3 reaction_pathways start This compound + Ketone friedlander_path Friedländer Pathway (Base or mild Acid) start->friedlander_path pinner_path Pinner-Dimroth Pathway (Strong Acid) start->pinner_path product_quinoline Desired Quinoline Product friedlander_path->product_quinoline product_quinazolinone Dihydroquinazolinone Side Product pinner_path->product_quinazolinone friedlander_mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Aromatization a This compound + Ketone b Aldol Adduct a->b Base or Acid c α,β-Unsaturated Intermediate b->c - H₂O d Cyclized Intermediate c->d Amino group attacks carbonyl e Final Quinoline Product d->e - H₂O

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Technical Support Center: Optimizing Catalyst Loading for 2-Amino-5-fluorobenzonitrile Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the catalytic condensation of 2-Amino-5-fluorobenzonitrile. Our goal is to equip you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and optimization of condensation reactions involving this compound.

Q1: What are the common classes of catalysts for the condensation of this compound and its derivatives?

A1: The condensation of 2-aminobenzonitrile derivatives, including this compound, to form valuable heterocyclic scaffolds like quinazolines and quinazolinones, is often facilitated by several classes of catalysts.[1][2] Transition metal catalysts, particularly those based on Ruthenium, are highly effective.[1][3] Other transition metals such as Manganese and Copper have also been successfully employed.[2] Additionally, base-catalyzed condensations are a viable and often simpler alternative.[4][5]

Q2: What is a typical starting catalyst loading for this type of reaction?

A2: For initial screening and optimization, a catalyst loading in the range of 1-10 mol% is a common starting point.[6] For precious metal catalysts like Ruthenium, starting at the lower end (e.g., 1-2 mol%) is advisable to minimize cost. For less expensive catalysts or base catalysts, a higher initial loading of 5-10 mol% can be used to ensure the reaction proceeds at a reasonable rate.[6]

Q3: How do I select an appropriate solvent for the reaction?

A3: Solvent selection is critical and depends on the catalyst system and reaction temperature. For many transition metal-catalyzed condensations, polar aprotic solvents like DMF or DMSO can be effective as they help to dissolve the reactants and facilitate the reaction.[6] In some cases, alcohols or even alcohol-water systems have been used successfully.[3] For base-catalyzed reactions, solvents like ethanol or acetonitrile are often suitable.[6] Solvent-free conditions have also been reported to be effective in some condensation reactions and offer a greener alternative.[7]

Q4: How can I monitor the progress of the condensation reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[6] By co-spotting the reaction mixture with the starting material (this compound) and the other reactant, you can visualize the consumption of reactants and the formation of the product. Developing a suitable solvent system for TLC is a crucial first step before starting the reaction.

Section 2: Troubleshooting Guide for Catalyst Loading Optimization

This section provides a structured approach to troubleshooting common issues encountered during the optimization of catalyst loading for the condensation of this compound.

Issue 1: Low or No Product Conversion

Low or no conversion is a frequent challenge in catalytic reactions. The following decision tree provides a systematic approach to diagnosing and resolving this issue.

G start Low/No Conversion Observed catalyst_activity Is the catalyst active? start->catalyst_activity fresh_catalyst Use a fresh batch of catalyst. catalyst_activity->fresh_catalyst No catalyst_loading Is catalyst loading sufficient? catalyst_activity->catalyst_loading Yes fresh_catalyst->catalyst_loading increase_loading Incrementally increase catalyst loading (e.g., in 2 mol% steps). catalyst_loading->increase_loading No reaction_conditions Are reaction conditions optimal? catalyst_loading->reaction_conditions Yes increase_loading->reaction_conditions optimize_temp Optimize temperature. Increase in 10-20°C increments. reaction_conditions->optimize_temp No reagents_ok Are reactants pure and dry? reaction_conditions->reagents_ok Yes optimize_solvent Screen alternative solvents. optimize_temp->optimize_solvent optimize_solvent->reagents_ok purify_reagents Purify/dry reactants and solvent. reagents_ok->purify_reagents No success Reaction proceeds successfully. reagents_ok->success Yes purify_reagents->start

Caption: Troubleshooting workflow for low or no product conversion.

Detailed Troubleshooting Steps:

  • Verify Catalyst Activity: Catalysts, especially sensitive transition metal complexes, can degrade over time due to exposure to air or moisture. Always start by using a fresh, properly stored batch of catalyst.[6]

  • Optimize Catalyst Loading: If the catalyst is confirmed to be active, insufficient loading may be the issue. A systematic increase in catalyst loading can overcome this. It is important to note that excessively high catalyst loading can sometimes lead to side reactions or be economically unviable.[8]

  • Evaluate Reaction Conditions: Temperature plays a crucial role in overcoming the activation energy of the reaction. Many condensation reactions require heating to proceed at a reasonable rate.[6][9] The choice of solvent can also significantly impact the reaction by affecting reactant solubility and catalyst stability.

  • Ensure Reagent Purity: Impurities in the starting materials or solvent, particularly water, can inhibit the reaction or deactivate the catalyst. Ensure that this compound, the coupling partner, and the solvent are pure and dry.

Issue 2: Formation of Side Products and Low Selectivity

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Q: I am observing multiple spots on my TLC, indicating the formation of side products. How can I improve selectivity?

A: The formation of side products is often related to catalyst loading and reaction temperature.

  • Reduce Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also promote undesired side reactions.[8] Once a reasonable conversion is achieved, systematically decreasing the catalyst loading can help improve selectivity.

  • Lower the Reaction Temperature: High temperatures can sometimes lead to the decomposition of reactants or products, or favor alternative reaction pathways. Reducing the temperature may slow down the reaction but can significantly improve selectivity.

  • Consider a Different Catalyst: If optimizing the loading and temperature of the current catalyst does not improve selectivity, screening a different class of catalysts may be necessary. For example, if a strong base catalyst is causing side reactions, a milder base or a transition metal catalyst could be a better choice.

Data Presentation: Catalyst Loading Optimization Study

A systematic approach to optimizing catalyst loading is crucial. The following table illustrates how to structure an experimental plan for this purpose.

Entry Catalyst Catalyst Loading (mol%) Temperature (°C) Time (h) Conversion (%) Selectivity (%)
1Ru-complex A11002435>95
2Ru-complex A21002470>95
3Ru-complex A5 100 12 >98 >95
4Ru-complex A1010012>9890
5Base B580245085
6Base B1080248580

*Determined by HPLC or GC analysis of the crude reaction mixture.

This structured approach allows for a clear comparison of the effects of catalyst type and loading on the reaction outcome.

Section 3: Experimental Protocols

This section provides a general, step-by-step protocol for a catalyst screening and loading optimization experiment.

Protocol 1: General Procedure for Catalyst Screening and Optimization

1. Reaction Setup:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
  • Add the desired coupling partner (e.g., an alcohol or aldehyde, typically 1.1-1.5 eq).
  • Add the chosen solvent (e.g., 5 mL).
  • Add the catalyst at the desired loading (e.g., for a 2 mol% loading, add 0.02 mmol of the catalyst).

2. Reaction Execution:

  • Stir the reaction mixture at the desired temperature.
  • Monitor the reaction progress by TLC at regular intervals (e.g., every 2-4 hours).

3. Work-up and Analysis:

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
  • Remove the solvent under reduced pressure.
  • The crude product can be analyzed by techniques such as ¹H NMR, LC-MS, or GC-MS to determine conversion and selectivity.
  • Purify the product using an appropriate method, such as column chromatography or recrystallization.

A [label="1. Reaction Setup\n- Add Reactants\n- Add Solvent\n- Add Catalyst"]; B [label="2. Reaction Execution\n- Heat and Stir\n- Monitor by TLC"]; C [label="3. Work-up\n- Cool Reaction\n- Remove Solvent"]; D [label="4. Analysis & Purification\n- Determine Conversion\n- Purify Product"];

A -> B -> C -> D; }

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Technical Support Center: Managing Temperature Control in Exothermic Reactions of 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<content_type_ALWAYS_REGENERATE>

This guide serves as a critical resource for researchers, chemists, and process development professionals engaged in reactions involving 2-Amino-5-fluorobenzonitrile. The inherent reactivity of the aromatic amine and nitrile functionalities necessitates stringent temperature control to ensure reaction safety, selectivity, and product quality. This document provides in-depth troubleshooting guides and frequently asked questions to address challenges related to managing reaction exotherms.

Part 1: Troubleshooting Guide for Exothermic Events

This section is designed to provide immediate, actionable advice for specific thermal control issues you may encounter during your experiments.

Scenario 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

Question: I am performing a diazotization of this compound and upon adding the aqueous sodium nitrite, the internal temperature is rising far more rapidly than anticipated, overwhelming my cooling bath. What are the immediate steps and underlying causes?

Answer:

  • Immediate Actions:

    • Halt Reagent Addition: Immediately stop the addition of the sodium nitrite solution.

    • Maximize Cooling: Ensure your cooling system is at maximum capacity. For lab-scale setups, this means checking the immersion depth of the flask and ensuring the bath fluid (e.g., ice-salt slurry) is well-mixed. For jacketed reactors, confirm the circulator setpoint and flow rate.[1]

    • Increase Agitation: Enhance the stirring rate to improve heat transfer to the vessel walls and prevent localized hot spots.[1]

    • Prepare for Quench: If the temperature continues to rise uncontrollably, be prepared to execute your pre-planned emergency quenching procedure.[1]

  • Root Cause Analysis & Prevention:

    • Excessive Addition Rate: The rate of heat generation from the reaction is exceeding the heat removal capacity of your system. The fundamental principle of thermal safety is to ensure Heat Out > Heat In.

      • Solution: Employ a syringe pump or a pressure-equalizing dropping funnel for precise, slow addition. For larger scales, an automated dosing system is essential.

    • Inadequate Heat Transfer: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient.[1] A system adequate for 1 gram may be insufficient for 100 grams.

      • Solution: Before scaling up, it is critical to perform reaction calorimetry to quantify the heat of reaction and determine the required cooling duty.[2][3][4] For stirred tanks, the design of the vessel, including the use of jackets or internal cooling coils, is a critical parameter for heat removal.[5][6][7]

    • Poor Mixing: Inefficient stirring creates localized zones of high reactant concentration, leading to intense hot spots where the reaction rate accelerates dramatically.

      • Solution: Use an appropriately sized stir bar or an overhead mechanical stirrer for viscous mixtures. The placement of baffles in larger reactors can also significantly improve mixing and heat transfer efficiency.[8]

Scenario 2: Delayed Exotherm (Thermal Accumulation)

Question: I added all the reagents for my reaction at a low temperature, and the temperature remained stable. However, after a significant delay, the temperature began to rise sharply on its own. What is this phenomenon and how do I prevent it?

Answer:

  • Immediate Actions: This is an extremely hazardous situation indicative of thermal and reactant accumulation.[9] Immediately maximize cooling and execute an emergency quench. Do not add any more reagents.

  • Root Cause Analysis & Prevention:

    • Reactant Accumulation: This occurs when a reaction fails to initiate at the addition temperature. The unreacted reagents build up, and when the reaction finally triggers (due to a slight temperature fluctuation or induction period), the accumulated mass reacts almost instantaneously, leading to a violent and often uncontrollable exotherm.[9] This is a primary cause of runaway reactions.[10]

      • Solution & Best Practice:

        • Confirm Initiation: Always ensure a small, immediate temperature increase is observed upon adding the very first portion of the limiting reagent. This confirms the reaction has started.

        • "Seed" the Reaction: If initiation is known to be slow, consider adding a small "heel" of a previously successful reaction mixture to ensure the reaction begins immediately upon reagent addition.

        • Calorimetric Analysis: Reaction calorimetry is the definitive tool to study accumulation by comparing the rate of heat generation to the rate of reagent addition.[9]

G

Part 2: Frequently Asked Questions (FAQs)

Q1: What makes the diazotization of this compound so thermally hazardous?

A1: The hazard stems from two primary factors:

  • Highly Exothermic Reaction: The formation of the diazonium salt from the aromatic amine and nitrous acid is a strongly exothermic process.[11]

  • Thermally Unstable Product: The resulting diazonium salt is itself thermally unstable and can decompose exothermically, releasing nitrogen gas.[12][13] This decomposition is often autocatalytic and can lead to a thermal runaway.[14] The recommended temperature range of 0-5 °C is critical to prevent the rate of decomposition from becoming significant.[13][15]

Q2: How can I quantitatively assess the thermal risk of my reaction before scaling up?

A2: Visual observation is insufficient for scale-up safety. You must use quantitative techniques. Reaction Calorimetry (RC) is the industry standard for generating the data needed for safe process design.[2][4][16] Key parameters obtained from RC include:

  • Heat of Reaction (ΔHrx): The total energy released per mole.

  • Heat Flow: The rate of heat release, which determines the required cooling capacity of the reactor.

  • Heat Capacity (Cp): The amount of heat the reaction mixture can absorb for a given temperature rise.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost. This is a critical indicator of the potential severity of a runaway reaction.[9][17]

ParameterDescriptionImportance for Safety
Heat of Reaction (ΔHrx) Total energy released by the desired reaction.Determines the overall thermal potential of the process.
Heat Flow Rate (Q) Rate at which energy is released (Watts).Dictates the minimum cooling power required at the plant scale.[18]
Accumulation Build-up of unreacted starting material.High accumulation is a major risk factor for runaway reactions.[9]
ΔTad (Adiabatic Rise) Max temperature rise with no cooling.If T_process + ΔTad > T_decomposition, a runaway is highly likely.
MTSR Maximum Temperature of the Synthesis Reaction.The peak temperature reached during a cooling failure scenario.[9][17]

Q3: What constitutes a good emergency quenching protocol?

A3: A quenching protocol is a pre-planned procedure to rapidly stop a reaction during an emergency.[19] It is not an improvisation.

  • Choice of Reagent: The quenching agent must react very quickly with a key reactant to stop the heat-generating reaction. For diazotization, a reagent that rapidly scavenges nitrous acid, such as sulfamic acid, is a common choice. The quench reaction itself should ideally not be highly exothermic.[20]

  • Delivery System: The quenching system must be reliable and capable of delivering the agent quickly even if power is lost.[21] For larger reactors, this might involve a pressurized addition vessel.

  • Sufficient Volume: The system must contain enough quenching agent to handle a worst-case scenario (e.g., full accumulation of reagents). The reactor must also have sufficient headspace to accommodate the volume of the quench solution without overflowing.[21]

G

Protocol: General Procedure for Quenching a Runaway Exothermic Reaction

Objective: To safely and rapidly terminate an uncontrolled exothermic reaction. Disclaimer: This is a general guideline. The specific quenching agent and procedure must be determined based on the specific chemistry of the reaction .[1]

  • Cease Reagent Addition: Immediately stop the addition of all reagents.[1]

  • Alert Personnel: Inform all nearby personnel and the lab supervisor of the emergency.

  • Administer Quench Agent: Add the predetermined quenching agent to the reaction vessel in a controlled but rapid manner. Be aware that the quenching process itself can sometimes be exothermic or cause gas evolution.[20]

  • Maximize Cooling: Continue to run the reactor's cooling system at maximum capacity during and after the quench.

  • Monitor Temperature: Continuously monitor the internal temperature. The goal is to bring the temperature down to a safe, stable level.[1]

  • Post-Quench Handling: Once the reaction is confirmed to be quenched and thermally stable, proceed with the appropriate workup or disposal procedure.

References

  • Fauske & Associates. (2021). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
  • Mettler Toledo. Reaction Calorimetry Guide.
  • Lage, P. L. C., et al. (1998). Improving heat transfer in stirred tanks cooled by helical coils. Brazilian Journal of Chemical Engineering.
  • Syrris. Information on the Reaction Calorimetry application.
  • Mettler Toledo. Reaction Calorimeters | Reaction & Heat Flow Calorimetry.
  • Karcz, J., & Strek, F. (2003). Wall Heat Transfer in Stirred Tank Reactors. Industrial & Engineering Chemistry Research.
  • Wang, J., et al. (2019). Heat Transfer and Hydrodynamics in Stirred Tanks with Liquid-Solid Flow Studied by CFD–DEM Method. MDPI.
  • H.E.L Group. Process Safety and Scale-up.
  • Anderson, J. C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.
  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Synthesis Reactions.
  • Cope, R. (2023). Efficient Heat Transfer in Stirred Tanks. SPX FLOW Mixing Solutions. [Video]. YouTube.
  • BenchChem. (2025).
  • Al-Shathr, A., et al. (2022). Intensification of the rate of heat and mass transfer at the wall of a stirred tank reactor. Canadian Journal of Chemical Engineering.
  • Mettler Toledo. Prevent Runaway Chemical Reactions.
  • French Ministry of Environment. (2014). Runaway reactions, case studies, lessons learned. ARIA.
  • Chemistry LibreTexts. (2025). Fast Reactions in Solution.
  • Barton, J., & Rogers, R. (1996). Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews.
  • Health and Safety Executive (HSE). Quench Systems.
  • Henderson, K. (2015). Common Standard Operating Procedure for work with: Quenching of pyrophoric substances and waste.
  • Xie, Y., et al. (2022). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. Journal of Thermal Analysis and Calorimetry.
  • Barton, J. (1997). Why reactions run away. IChemE Symposium Series.
  • Quora. (2020). How to slow down a runaway reaction.
  • de Souza, J. A. C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile.

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Technical Support Center: Identifying Byproducts in 2-Amino-5-fluorobenzonitrile Reactions by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Amino-5-fluorobenzonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of byproducts in their reaction mixtures using mass spectrometry. The following question-and-answer format directly addresses common challenges and provides practical, field-proven insights to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in reactions involving this compound?

When working with this compound, several classes of byproducts can arise depending on the specific reaction conditions (e.g., reagents, solvents, temperature, and pH). Understanding these potential side reactions is the first step in targeted byproduct analysis.

  • Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding amide (2-Amino-5-fluorobenzamide) or carboxylic acid (2-Amino-5-fluorobenzoic acid).

  • Dimerization Products: Self-reaction of this compound can lead to the formation of dimers. This is a common pathway for reactive aromatic amines.

  • Solvent Adducts: Common laboratory solvents, if not inert, can react with the starting material. For instance, acetone can form an imine with the primary amine group.

  • Byproducts from Reagent Reactions: Side reactions with coupling agents, bases, or other reagents can introduce unexpected moieties.

Here is a table of common potential byproducts and their expected monoisotopic masses:

Byproduct NameChemical FormulaMonoisotopic Mass (Da)Formation Pathway
This compoundC₇H₅FN₂136.0437Starting Material
2-Amino-5-fluorobenzamideC₇H₇FN₂O154.0542Hydrolysis of nitrile
2-Amino-5-fluorobenzoic acidC₇H₆FNO₂155.0383Complete hydrolysis of nitrile
Dimer of this compoundC₁₄H₉F₂N₃257.0768Dimerization
Acetone Imine AdductC₁₀H₁₁FN₂178.0906Reaction with acetone
Q2: I'm seeing an unexpected peak in my mass spectrum. How can I begin to identify it?

Identifying an unknown peak requires a systematic approach. The following workflow outlines the key steps to characterize a potential byproduct.

Byproduct_Identification_Workflow A Start: Unexpected Peak Observed B Step 1: Determine Accurate Mass High-resolution MS (e.g., TOF, Orbitrap) is crucial for this step. A->B Analyze Sample C Step 2: Propose Elemental Composition Utilize mass accuracy and isotopic pattern analysis. B->C Data Processing D Step 3: Postulate Potential Structures Consider common reactions, starting materials, and reagents. C->D Chemical Intuition E Step 4: Perform Tandem MS (MS/MS) Fragment the ion of interest to obtain structural information. D->E Instrumental Analysis F Step 5: Compare Fragmentation to Knowns Compare the fragmentation pattern to literature, databases, or synthesized standards. E->F Data Interpretation G End: Byproduct Identified F->G Confirmation

Caption: Workflow for Byproduct Identification.

Q3: How does the presence of fluorine in this compound affect the mass spectrum?

Fluorine is monoisotopic, meaning it has only one naturally occurring isotope (¹⁹F). Therefore, it will not produce a characteristic isotopic pattern like chlorine or bromine.[1][2][3][4][5] However, the presence of a fluorine atom will result in a precise mass defect that can be used in high-resolution mass spectrometry to confirm its presence in a molecule.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Signal for My Expected Byproduct

If you suspect a byproduct is present but are struggling to detect it, consider the following:

  • Ionization Efficiency: this compound and its derivatives are polar and basic, making them good candidates for positive mode electrospray ionization (ESI).[6][7] However, the ionization efficiency can be highly dependent on the mobile phase composition and pH.[6][7]

    • Troubleshooting Step: Try adjusting the mobile phase pH with additives like formic acid or ammonium hydroxide to enhance protonation or deprotonation.

  • Sample Concentration: The byproduct may be present at a very low concentration.

    • Troubleshooting Step: Concentrate your sample using techniques like solid-phase extraction (SPE) or solvent evaporation.[8][9]

  • Ion Suppression: Other components in your reaction mixture could be suppressing the ionization of your target byproduct.

    • Troubleshooting Step: Improve chromatographic separation to isolate the byproduct from interfering matrix components.[10] Diluting the sample can also sometimes mitigate ion suppression.[11]

Issue 2: Ambiguous Identification - Multiple Byproducts with the Same Mass (Isomers)

Differentiating between isomers by mass spectrometry alone can be challenging as they have the same mass-to-charge ratio.[12][13]

  • Chromatographic Separation: The most straightforward approach is to separate the isomers chromatographically.

    • Troubleshooting Step: Optimize your LC method by trying different columns, mobile phases, or gradients to achieve baseline separation.[14]

  • Tandem Mass Spectrometry (MS/MS): Isomers often produce different fragmentation patterns in MS/MS experiments.[12][15][16]

    • Troubleshooting Step: Perform MS/MS on the isomeric ions and carefully compare the resulting fragmentation spectra. Differences in fragment ion intensities or the presence of unique fragment ions can help to distinguish them.[12][13]

Issue 3: Complex Spectra with Numerous Adduct Ions

The formation of adduct ions is common in soft ionization techniques like ESI and can complicate spectral interpretation.[17][18][19] Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).[17]

  • Identifying Adducts: Adducts can be identified by their characteristic mass differences from the protonated molecule ([M+H]⁺).

    • Troubleshooting Step: Look for peaks at m/z values corresponding to [M+23]⁺ (for sodium) and [M+39]⁺ (for potassium).

  • Minimizing Adduct Formation: While sometimes useful for confirmation, excessive adduct formation can reduce the intensity of the desired protonated molecule.

    • Troubleshooting Step: Use high-purity solvents and glassware to minimize sodium and potassium contamination.[19] The addition of a small amount of a proton source like formic acid can favor the formation of [M+H]⁺.[20]

Caption: Common Adduct Ion Formation in ESI-MS.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol provides a general guideline for preparing a reaction mixture for LC-MS analysis.

  • Quench the Reaction: Stop the reaction at the desired time point.

  • Dilution: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 990 µL of methanol or acetonitrile).[21][22] The final concentration should ideally be in the range of 10-100 µg/mL.[21]

  • Filtration/Centrifugation: If the diluted sample contains solid particles, filter it through a 0.22 µm syringe filter or centrifuge to pellet the solids.[21] This prevents clogging of the LC system.

  • Transfer to Vial: Transfer the clear supernatant to an appropriate autosampler vial.

  • Blank Samples: Always prepare and run blank samples (solvent only) before and after your samples to check for carryover and system contamination.[21][23]

Protocol 2: General LC-MS Method for Byproduct Screening

This is a starting point for developing an LC-MS method for the analysis of this compound and its byproducts. Optimization will be required for specific applications.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A mass spectrometer capable of ESI.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6][7]

  • Scan Range: m/z 100-500.

  • Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations to achieve maximum signal intensity for your analytes.[24]

Protocol 3: Performing Tandem MS (MS/MS) for Structural Elucidation
  • Full Scan Analysis: First, acquire a full scan mass spectrum to identify the m/z of the precursor ion (the potential byproduct).

  • Product Ion Scan: Set up a product ion scan experiment where the mass spectrometer isolates the precursor ion of interest and fragments it.

  • Collision Energy Optimization: The collision energy will need to be optimized to achieve a good balance of fragment ions. Start with a range of collision energies (e.g., 10-40 eV) to find the optimal setting.

  • Data Interpretation: Analyze the resulting product ion spectrum to identify characteristic fragment ions. The fragmentation pattern can provide valuable information about the structure of the byproduct.[25] In-source fragmentation can also be utilized for structural elucidation.[26][27][28][29][30]

References

  • Dziadosz, M. (2021). Practical Aspect of Dimer Adduct Formation in Small-Molecule Drug Analysis with Lc-Ms/Ms. Future Science OA.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 4(1), 1-23.
  • Sparkman, O. D., & Gabelica, V. (2011). In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. Journal of the American Society for Mass Spectrometry, 22(8), 1337-1351.
  • Dziadosz, M. (2018). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications?. Future Science OA.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Dong, M. W. (2016). LC-MS Instrument Calibration. In Analytical Method Validation and Instrument Performance Verification. Harvard Apparatus.
  • Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry.
  • Reddit. (2022). Tips and tricks to distinguish isomers using triple quadrupole LC-MS/MS.
  • Kruve, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502.
  • LCGC. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • ResearchGate. (2021). How to Distinguish between Stereoisomers Using LC-MS/MS?.
  • Pramanik, B. N. (2003). Comparison of Dissociation of Ions in an Electrospray Source, or a Collision Cell in Tandem Mass Spectrometry. Current Pharmaceutical Biotechnology, 4(5), 297-313.
  • Jones, C. A. (2025). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Journal of Mass Spectrometry.
  • Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Forensic Sciences, 65(4), 1143-1152.
  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
  • Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research, 38(5).
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(7), 1427-1435.
  • Gu, H., et al. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • Chemistry For Everyone. (2025). How Do You Prepare A Sample For LC-MS Analysis?. YouTube.
  • The Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube.
  • Clinical and Laboratory Standards Institute. (2021). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 67(8), 1053-1063.
  • IMM. (n.d.). Sample preparation (MS, LC-MS).
  • Centers for Disease Control and Prevention. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Analytical Toxicology, 42(6), 399-408.
  • Instructables. (n.d.). How to Read a Simple Mass Spectrum.
  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
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  • Stillwell, W. G., et al. (1989). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Journal of Chromatography B: Biomedical Sciences and Applications, 491, 1-13.
  • Zenobi, R., et al. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. European Journal of Mass Spectrometry, 17(5), 459-466.
  • Kruve, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. PLOS ONE, 11(12), e0167502.
  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
  • Wikipedia. (n.d.). Electrospray ionization.
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  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.
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  • Chemistry For Everyone. (2025). What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. YouTube.

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Technical Support Center: Purification Challenges for Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your dedicated resource for navigating the complex world of purifying fluorinated heterocyclic compounds. This guide is structured to provide direct, actionable solutions to common and advanced purification challenges faced by researchers in medicinal chemistry and drug development. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to enhance the efficiency and success of your purification workflows.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Challenge

This section addresses the fundamental physicochemical properties of fluorinated heterocycles that make their purification uniquely challenging.

Q1: Why are fluorinated heterocyclic compounds notoriously difficult to purify compared to their non-fluorinated analogs?

A: The difficulty stems from the unique properties of the fluorine atom. Its high electronegativity and small size drastically alter a molecule's characteristics in several ways:[1][2]

  • Altered Polarity and Dipole Moments: Fluorine's electron-withdrawing nature creates strong localized dipoles. This can change the overall polarity of the molecule in non-intuitive ways, leading to unexpected elution behavior in both normal and reversed-phase chromatography.

  • Modified pKa: Fluorine atoms, particularly when positioned near a basic nitrogen in a heterocycle, can significantly lower the compound's pKa (making it less basic).[3][4][5] This shift can be dramatic, altering the compound's solubility in acidic or basic aqueous solutions and its interaction with silica gel. A basic heterocycle that would normally be extracted into an aqueous acid layer may remain in the organic phase after fluorination.

  • Unusual Intermolecular Interactions: Fluorinated compounds exhibit reduced van der Waals interactions and are lipophobic.[6] They often prefer to associate with other fluorinated substances ("fluorous-fluorous" interactions) rather than hydrocarbon-based materials, which can lead to poor retention on standard C18 columns or unusual elution profiles.[7]

  • Conformational Changes: The introduction of fluorine can impose a conformational bias on the molecule, which can affect how it interacts with stationary phases or how it packs during crystallization.[1][8]

Q2: How does the number and position of fluorine atoms impact purification strategy?

A: The impact is significant and dictates the purification approach.

  • Number of Fluorines: As the fluorine content of a molecule increases, its "fluorous" character becomes more pronounced.[9][10] Highly fluorinated compounds may require specialized fluorinated stationary phases for effective retention and separation.[10][11]

  • Position of Fluorines: The position relative to a basic center is critical. A fluorine atom in the β-position to a nitrogen atom will have a much stronger pKa-lowering effect than one in the δ-position.[5] This influences choices for liquid-liquid extraction and the need for mobile phase modifiers (like triethylamine) in silica gel chromatography. Positional isomers of fluorinated heterocycles can also be challenging to separate, often requiring high-performance stationary phases like pentafluorophenyl (PFP) phases that offer alternative selectivities.[10][12]

Q3: What are the most common impurities I should anticipate?

A: Besides standard reaction-related impurities (unreacted starting materials, reagents), you should be vigilant for:

  • Des-fluoro Impurities: Incomplete fluorination reactions can leave behind the non-fluorinated starting material, which can be difficult to separate due to similar structures.[11]

  • Positional Isomers: During aromatic fluorination or other isomer-generating reactions, you may produce regioisomers that have very similar polarities and require high-resolution chromatography to resolve.[13]

  • HF Adducts or Degradation Products: Some fluorinating reagents can generate hydrogen fluoride (HF) as a byproduct, which can form adducts with basic heterocycles or cause degradation on silica gel.[14]

Section 2: Troubleshooting Guide by Purification Technique

This section provides specific question-and-answer troubleshooting for common laboratory techniques.

Normal-Phase Chromatography (Silica Gel)

Q: My basic fluorinated amine is streaking badly on the silica gel column, leading to poor separation and low recovery. What's happening and how do I fix it?

A: This is a classic problem. The acidic silanol groups (Si-OH) on the surface of silica gel are strongly interacting with the basic nitrogen of your heterocycle, causing irreversible adsorption and tailing. The pKa of your fluorinated amine is likely still high enough to result in this strong interaction.

Solutions:

  • Add a Basic Modifier: Neutralize the acidic sites by adding a competitor base to your mobile phase. Start with 0.1-1% triethylamine (TEA) or 0.5-2% of a 7N ammonia in methanol solution.[15] This will improve peak shape dramatically.

  • Switch to a Different Stationary Phase: If modifiers are not effective or incompatible with your molecule, consider switching to a less acidic stationary phase like neutral or basic alumina.[15][16]

  • Use Functionalized Silica: Commercially available amine-functionalized or diol-functionalized silica can provide better peak shape for basic compounds.[16]

Q: My fluorinated compound is co-eluting with a non-fluorinated impurity. How can I improve the separation?

A: This occurs when the change in polarity upon fluorination is not sufficient to resolve the compounds in your chosen solvent system. Solutions:

  • Optimize the Solvent System: Systematically screen different solvent systems. If hexane/ethyl acetate isn't working, try dichloromethane/methanol or toluene/acetone. The goal is to find a system that has a different selectivity.

  • Consider Orthogonal Chromatography: This is a powerful strategy.[17] Purify the mixture first on silica gel (normal-phase) and then take the mixed fractions and re-purify them on a C18 column (reversed-phase). The different separation mechanisms (adsorption vs. partitioning) will often resolve the co-eluting spots.[17]

Reversed-Phase Chromatography (RP-HPLC & Flash)

Q: I'm getting poor retention of my highly fluorinated compound on a standard C18 column. It elutes near the solvent front. What should I do?

A: This is due to the lipophobicity of highly fluorinated compounds. They do not partition well into the hydrocarbon C18 stationary phase.

Solutions:

  • Use a Fluorinated Stationary Phase: The best solution is to use a column with a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a perfluoroalkyl phase.[10][11][12] These phases offer "fluorous-fluorous" interactions, which will increase retention for your compound.[7]

  • Use a Fluorinated Eluent: An unconventional but effective approach is to pair a standard C8 or C18 column with a fluorinated eluent, such as trifluoroethanol (TFE) in the mobile phase.[9] This can improve separation based on fluorine content.[9]

  • Increase Temperature: Elevating the column temperature (e.g., to 45°C) can sometimes improve the separation of fluorinated compounds.[9]

Q: My fluorinated basic heterocycle shows terrible peak tailing in RP-HPLC with a standard acetonitrile/water mobile phase.

A: This is the reversed-phase equivalent of the silica gel problem. Residual, un-capped silanol groups on the C18 packing are interacting with your protonated amine.

Solutions:

  • Add an Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This will protonate your amine (making its charge consistent) and suppress the interaction with the silanol groups, leading to sharper peaks.

  • Use a pH Buffer: For preparative work, using a buffered mobile phase (e.g., ammonium bicarbonate or ammonium formate) at a pH at least 2 units away from your compound's pKa can ensure it is in a single protonation state, improving peak shape.

Crystallization

Q: My fluorinated compound consistently "oils out" instead of crystallizing. What strategies can I use?

A: Oiling out happens when the compound's solubility in the solvent is too high, or when impurities inhibit lattice formation.[15] Fluorinated compounds add another layer of complexity due to their unique intermolecular interactions.

Solutions:

  • Leverage Halogen Bonding: If your heterocycle also contains other halogens (Cl, Br, I), or if you can form a co-crystal, you can leverage halogen bonding. Fluorine atoms enhance the strength of halogen bonds formed by iodine or bromine atoms on the same molecule, providing a powerful force for crystal lattice formation.[18][19]

  • Systematic Solvent Screening: Use a systematic approach. Try slow evaporation from a dilute solution in a single solvent (e.g., dichloromethane, ethyl acetate). If that fails, use a binary solvent system for vapor diffusion (e.g., a solution of your compound in THF with pentane as the anti-solvent) or slow cooling.

  • Utilize π-π Stacking: Fluorination of an aromatic ring creates an electron-poor π-system. This can promote strong π-π stacking interactions with electron-rich aromatic solvents or impurities, which can sometimes be exploited for co-crystallization.[20]

  • Pre-Purification: As a last resort, the presence of a persistent impurity may be the issue. Attempt a quick purification via flash chromatography before setting up crystallization experiments.[15]

Section 3: Advanced Purification & Orthogonal Strategies

When single-method purifications fail, combining techniques with different separation mechanisms is essential.

Supercritical Fluid Chromatography (SFC)

Q: I have a complex mixture of fluorinated isomers that I cannot separate by HPLC. Is there another option?

A: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative and is often orthogonal to reversed-phase HPLC.[11][21] SFC uses supercritical CO2 as the primary mobile phase, which has properties between a liquid and a gas.[22][23]

  • Why it Works for Fluorinated Compounds: Many fluorinated compounds have good solubility in supercritical CO2.[24] SFC provides unique selectivity, especially for chiral separations and for separating isomers that are difficult to resolve by other means.[22] It is particularly effective for analyzing and purifying thermally labile or less soluble fluorinated molecules that are challenging for GC and HPLC.[24]

Workflow for Orthogonal Purification

For particularly stubborn mixtures, a multi-step, orthogonal approach provides the highest probability of achieving target purity.

Orthogonal_Purification_Workflow start Crude Fluorinated Heterocycle Mixture step1 Step 1: Normal-Phase Flash (Silica Gel or Alumina) Goal: Bulk impurity removal start->step1 decision1 Purity > 98%? step1->decision1 step2 Step 2: Reversed-Phase Prep-HPLC (C18 or PFP Column) Goal: Separate close-eluting impurities decision1->step2 No end_pure Pure Compound (>98%) decision1->end_pure Yes decision2 Purity > 98%? step2->decision2 step3 Step 3 (Optional): SFC or Crystallization Goal: Isomer separation or final polish decision2->step3 No decision2->end_pure Yes step3->end_pure end_characterize Characterize Fractions & Re-evaluate Strategy step3->end_characterize

Caption: A decision-making workflow for the orthogonal purification of complex fluorinated heterocyclic mixtures.

Section 4: Data & Protocol Reference

Table 1: Chromatography Stationary Phase Selection Guide
Stationary PhasePrimary Interaction MechanismBest Suited For...Troubleshooting Notes
Silica Gel Adsorption (Polar)General purpose, separation of less polar to moderately polar compounds.Acidic surface; use basic modifiers (TEA, NH3) for basic heterocycles to prevent tailing.[15][16]
Alumina (Neutral/Basic) Adsorption (Polar)Purification of basic amines and acid-sensitive compounds.Can have variable activity based on water content.
C18 (Reversed-Phase) Hydrophobic (Partitioning)Separation of moderately polar to non-polar compounds.Poor retention for highly fluorinated compounds. Use acidic modifiers (TFA) for basic analytes.
PFP (Pentafluorophenyl) π-π, Dipole-Dipole, ShapeIsomers, halogenated compounds, aromatic heterocycles. Offers unique selectivity vs. C18.[12]Excellent choice for resolving positional isomers of fluorinated aromatics.[10][12]
Fluorous Phases Fluorous-FluorousHighly fluorinated compounds, purification based on fluorine content.[11]The "like-dissolves-like" principle for organofluorine chemistry; increases retention of F-rich molecules.[6][7]
Protocol 1: Scouting for Flash Chromatography of a Novel Fluorinated Basic Heterocycle

Objective: To efficiently develop a mobile phase and select a stationary phase for the preparative purification of a novel fluorinated basic heterocycle.

Methodology:

  • TLC Analysis - Plate Screening:

    • Prepare a stock solution of your crude material (~5 mg/mL in a suitable solvent like DCM or EtOAc).

    • Spot the solution on three different TLC plates: Silica Gel, Alumina, and C18 Reversed-Phase.

    • For Silica/Alumina:

      • Develop plates in a range of solvent systems of increasing polarity (e.g., 9:1 Hex/EtOAc, 7:3 Hex/EtOAc, 1:1 Hex/EtOAc, 100% EtOAc, 95:5 EtOAc/MeOH).

      • Prepare a second set of mobile phases containing 1% Triethylamine (TEA) to assess its effect on spot shape.

    • For C18 Plate:

      • Develop plates in a range of reversed-phase solvents (e.g., 9:1 H2O/ACN, 1:1 H2O/ACN, 1:9 H2O/ACN). Use 0.1% Formic Acid in both the water and acetonitrile.

  • Analysis and Selection:

    • Visualize the developed plates under UV light and/or with an appropriate stain.

    • Ideal Rf Value: Look for a solvent system that provides an Rf value for your target compound between 0.2 and 0.4.

    • Assess Separation (ΔRf): Identify the system that gives the largest separation between your product spot and the major impurities.

    • Check Spot Shape: On the silica plate, compare the spot shape with and without TEA. If streaking is eliminated with TEA, plan to use it in your column. If streaking is severe, alumina may be a better choice.

  • Column Selection and Loading:

    • Based on the TLC results, pack an appropriate size column with the chosen stationary phase (e.g., for 100 mg of crude, use a 12g silica column).

    • Equilibrate the column with the starting mobile phase (e.g., a slightly less polar mixture than the one that gave the ideal Rf).

    • Load the sample using a minimal amount of solvent or by dry loading (adsorbing the crude material onto a small amount of silica gel).

  • Elution and Analysis:

    • Run the column using an isocratic or gradient elution based on your TLC analysis.

    • Collect fractions and analyze them by TLC or LC-MS to confirm the location and purity of your product.

This systematic scouting protocol minimizes wasted time and material by providing a data-driven approach to selecting the optimal purification conditions.

References

  • THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC) - Selerity Technologies.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • An In-Depth Technical Guide to the Isomers and Enantiomers of 3-Fluorohexane - Benchchem.
  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - Oxford Academic.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH.
  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC - PubMed Central.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchGate.
  • 53734 PDFs | Review articles in SUPERCRITICAL FLUIDS - ResearchGate.
  • Technical Support Center: Synthesis of Organofluorine Compounds - Benchchem.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
  • Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF - ResearchGate.
  • Supercritical fluid chromatography - Wikipedia.
  • Halogen Bonding: A New Interaction for Liquid Crystal Formation | Journal of the American Chemical Society.
  • Fluorine-Centered Halogen Bonding: A Factor in Recognition Phenomena and Reactivity | Crystal Growth & Design - ACS Publications.
  • Supercritical fluid chromatography - Grokipedia.
  • troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline - Benchchem.
  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - ResearchGate.
  • (PDF) Nature of halogen‐centered intermolecular interactions in crystal growth and design: Fluorine‐centered interactions in dimers in crystalline hexafluoropropylene as a prototype - ResearchGate.
  • Fluorine in heterocyclic chemistry - ResearchGate.
  • A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... - ResearchGate.
  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A - The Royal Society of Chemistry.
  • Advanced Analysis with Supercritical Fluids Chromatography - Shimadzu.
  • Fluorous Affinity Purification of Oligonucleotides - LGC, Biosearch Technologies.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Technical Support Center: Purification of Fluorine Dioxide (O₂F₂) Gas - Benchchem.
  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH.
  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides - - Nottingham ePrints.
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC - NIH.
  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing).
  • Fluorine in Crystal Engineering ? ?The Little Atom That Could? - ResearchGate.
  • Organofluorine chemistry - Wikipedia.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Fluorinated Heterocycles - ResearchGate.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - ACS Publications.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC - NIH.
  • A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS by RE BANKS - Synquest Labs.
  • A convenient chemical-microbial method for developing fluorinated pharmaceuticals - Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.

Sources

Technical Support Center: Purification Strategies for Reactions Involving 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing 2-Amino-5-fluorobenzonitrile in their synthetic workflows. Unreacted starting material can be a common impediment to achieving high purity and yield. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to effectively remove unreacted this compound from your reaction mixture, ensuring the integrity of your downstream applications.

Understanding the Challenge: Properties of this compound

Before delving into purification strategies, a foundational understanding of the physicochemical properties of this compound is crucial for selecting the appropriate removal method.

PropertyValueSignificance for Purification
Appearance White to light yellow crystalline powder[1]The solid nature of this compound at room temperature suggests that crystallization could be a viable purification method.
Melting Point 92-96 °C[1][2]A distinct melting point allows for purity assessment. A broad or depressed melting range often indicates the presence of impurities.
Boiling Point 138 °C at 15 mmHg[1]The relatively high boiling point suggests that distillation is a feasible option for separating it from more volatile components.
Solubility Low solubility in water; soluble in some organic solvents like dichloromethane and chloroform.[3]This differential solubility is the cornerstone of liquid-liquid extraction techniques for separation.
pKa (Predicted) 1.87 ± 0.10[1]The weakly basic nature of the amino group (due to the electron-withdrawing effects of the nitrile and fluorine groups) is a key handle for acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis clearly shows a significant amount of unreacted this compound. What is the most straightforward method to remove it?

A1: For many common reaction schemes, the most direct and often most effective method is an acid wash , also known as an acid-base extraction. The basic amino group on this compound will be protonated by an aqueous acid solution (e.g., 1M HCl), forming a water-soluble ammonium salt.[4] This salt will partition into the aqueous phase, while your desired product, if it is not basic, will remain in the organic phase.

Q2: I've performed an acid wash, but I'm still seeing traces of the starting material in my product. What are my next steps?

A2: If residual starting material persists, consider the following:

  • Incomplete Protonation: Ensure you are using a sufficient molar excess of acid. You can also try a slightly stronger or more concentrated acid solution, but be mindful of any acid-labile functional groups on your desired product.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[5][6] Since this compound has a polar amino group, it will have a different retention factor (Rf) on silica gel compared to many less polar products.

  • Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be an excellent way to exclude the more soluble unreacted starting material.[6]

Q3: Can I use a base wash to remove this compound?

A3: A base wash (e.g., with aqueous NaOH or NaHCO₃) is generally ineffective for removing this compound. This is because the amino group is basic and will not react with a base. A base wash is typically used to remove acidic impurities.

Q4: My product is also basic. How can I separate it from unreacted this compound?

A4: This is a more challenging scenario. If both your product and starting material are basic, an acid wash will extract both into the aqueous phase. In this case, your primary purification method will be column chromatography . The subtle differences in polarity between your product and this compound will allow for their separation on a silica or alumina column. Careful selection of the eluent system will be critical.

Q5: Are there any derivatization techniques to facilitate the removal of this compound?

A5: Yes, though this is often a method of last resort. You could selectively react the unreacted this compound with a reagent that dramatically changes its properties. For example, reacting it with an aldehyde to form a Schiff base could significantly alter its polarity, making it easier to separate via chromatography or extraction. However, you would need to ensure that this reagent does not react with your desired product.

Troubleshooting Guides: Step-by-Step Protocols

Protocol 1: Removal by Acid-Base Extraction

This protocol is ideal when your desired product is neutral or acidic and is soluble in a water-immiscible organic solvent.

Workflow Diagram:

G cluster_0 Acid-Base Extraction Workflow start Reaction Mixture in Organic Solvent add_acid Add 1M HCl (aq) to separating funnel start->add_acid shake Shake vigorously and allow layers to separate add_acid->shake separate Drain aqueous layer (contains protonated starting material) shake->separate repeat_wash Repeat wash with 1M HCl (aq) if necessary separate->repeat_wash Check TLC wash_organic Wash organic layer withbrine separate->wash_organic If clean repeat_wash->wash_organic dry_organic Dry organic layer over Na₂SO₄ or MgSO₄ wash_organic->dry_organic evaporate Filter and evaporate solvent dry_organic->evaporate product Purified Product evaporate->product

Caption: Workflow for removing this compound via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separating funnel. Add an equal volume of 1M hydrochloric acid (HCl).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to fully separate. The upper layer will typically be the organic phase and the lower layer the aqueous phase (confirm by adding a drop of water).

  • Collection: Carefully drain the lower aqueous layer. This layer contains the protonated, water-soluble this compound hydrochloride salt.

  • Repeat (Optional but Recommended): Repeat the extraction with a fresh portion of 1M HCl to ensure complete removal of the starting material. Monitor the organic layer by TLC to confirm its absence.

  • Neutralization and Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any residual acid), followed by a wash with brine (saturated NaCl solution) to aid in drying.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield your purified product.

Protocol 2: Purification by Column Chromatography

This method is suitable when acid-base extraction is not feasible or is incomplete.

Logical Relationship Diagram:

G cluster_1 Column Chromatography Decision Tree start Crude Reaction Mixture dissolve Dissolve in minimal solvent start->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load_sample Load sample onto column adsorb->load_sample prepare_column Prepare silica gel column with chosen eluent prepare_column->load_sample elute Elute with solvent system, collecting fractions load_sample->elute monitor Monitor fractions by TLC elute->monitor combine Combine pure fractions monitor->combine Fractions are pure evaporate Evaporate solvent combine->evaporate product Purified Product evaporate->product

Caption: Decision tree for purification using column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good solvent system will show clear separation between your product spot and the this compound spot (aim for a ΔRf of >0.2). A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a silica gel slurry in your chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with your solvent system, collecting the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.

References

  • Google Patents. (n.d.). US3072662A - Separation of aromatic amines using alkylene carbonates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of this compound (CAS 61272-77-3).
  • Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method.
  • Royal Society of Chemistry. (n.d.). Selective separation of aliphatic and aromatic amines with CO2 switchable ionic liquids aqueous two-phase systems. Green Chemistry.
  • Methylamine Supplier. (n.d.). This compound.
  • NCERT. (n.d.). Amines.
  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity Intermediates: The Case of 5-Amino-2-fluorobenzonitrile.
  • ChemWhat. (n.d.). This compound CAS#: 61272-77-3; ChemWhat Code: 39545.
  • PubChem. (n.d.). 5-Amino-2-fluorobenzonitrile.

Sources

dealing with poor solubility of 2-Amino-5-fluorobenzonitrile in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-5-fluorobenzonitrile. As a key building block in pharmaceutical and agrochemical synthesis, its utility is well-established. However, its crystalline nature and specific polarity profile often lead to solubility challenges in various reaction media.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven strategies to overcome these solubility hurdles, ensuring your reactions proceed efficiently and reproducibly. Here, we will move beyond simple solvent screening to explore the underlying principles of solubility enhancement, empowering you to make informed decisions for your specific synthetic context.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid, crystalline powder with a melting point of 92-96 °C.[1][2] Its solubility is generally low in water.[1][3] It exhibits better solubility in some organic solvents, such as dichloromethane and chloroform.[1][3] The presence of the polar amino (-NH2) and nitrile (-CN) groups, combined with the relatively nonpolar fluorinated benzene ring, gives it a unique polarity that can make solvent selection non-intuitive. Its molecular structure allows for hydrogen bonding, which plays a significant role in its solubility profile.

Q2: I'm struggling to dissolve this compound in my primary reaction solvent. What are some effective strategies to try?

A2: When a single solvent is insufficient, a systematic approach is necessary. Here are four key strategies to enhance solubility, starting with the simplest methods:

  • Solvent Screening: Expand your choice of solvents. If you started with non-polar solvents like hexanes (where solubility is expected to be poor), move towards more polar options. A summary of common solvents is provided in the table below.

  • Co-Solvent Systems: This is often the most effective and practical approach. A co-solvent is a water-miscible or solvent-miscible organic solvent added to the primary system to increase the solubility of a compound.[4][5][6] By blending solvents, you can fine-tune the polarity of the reaction medium to better match the solute.

  • Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of many crystalline solids. However, one must be cautious about the thermal stability of the reactants and the potential for side reactions at elevated temperatures.

  • Physical Dissolution Methods: Techniques like sonication can be employed to physically break down particles and accelerate the dissolution process.[7]

Below is a troubleshooting workflow to guide your decision-making process.

G cluster_0 Solubility Troubleshooting Workflow start Start: Poor solubility of This compound dissolve_primary Attempt to dissolve in primary reaction solvent start->dissolve_primary is_dissolved1 Is it fully dissolved? dissolve_primary->is_dissolved1 add_cosolvent Introduce a Co-solvent (e.g., DMSO, DMF, THF) is_dissolved1->add_cosolvent No success Proceed with Reaction is_dissolved1->success Yes is_dissolved2 Is it fully dissolved? add_cosolvent->is_dissolved2 apply_heat Gently heat the mixture (monitor stability) is_dissolved2->apply_heat No is_dissolved2->success Yes is_dissolved3 Is it fully dissolved? apply_heat->is_dissolved3 apply_sonication Apply Sonication is_dissolved3->apply_sonication No is_dissolved3->success Yes is_dissolved4 Is it fully dissolved? apply_sonication->is_dissolved4 advanced Consider Advanced Methods: pH Adjustment (for protic media) Phase-Transfer Catalysis is_dissolved4->advanced No is_dissolved4->success Yes

Caption: A decision-making workflow for troubleshooting solubility issues.

Q3: How do I select an appropriate co-solvent and what is the best way to use it?

A3: The principle of co-solvency is to reduce the polarity of a highly polar solvent (like water) or increase the polarity of a non-polar solvent, creating a medium with intermediate polarity that is more favorable for your solute.[6][8]

Co-Solvent Selection: Polar aprotic solvents are often excellent choices as co-solvents because they can solvate the molecule without interfering with reactions involving the amino group.

  • Good starting points: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Acetonitrile.

  • Mechanism: These solvents disrupt the hydrogen bonding network of protic solvents, like water or alcohols, which can "squeeze out" less polar solutes.[] This creates a more hospitable environment for this compound.

Protocol for Using a Co-Solvent System: See the detailed protocol in the "Experimental Protocols" section below. The key is to add the co-solvent gradually to the suspension of your compound in the primary solvent until a clear solution is obtained.

Q4: My reaction is in an aqueous or protic medium. Can pH adjustment help solubilize this compound?

A4: Yes, pH adjustment can be a very powerful technique in protic or aqueous media. The solubility of amino-containing compounds is often highly dependent on pH.[10][11]

  • Mechanism: The amino group (-NH2) on the benzonitrile ring is basic. By lowering the pH of the medium with a non-interfering acid (e.g., HCl), you can protonate the amino group to form an ammonium salt (-NH3+). This ionic salt is typically much more soluble in polar protic solvents like water or ethanol than the neutral molecule.[10]

  • Caution: This strategy is only suitable if the reaction conditions are compatible with an acidic environment and if the resulting salt does not precipitate. The reactivity of other functional groups under acidic conditions must be considered.

Q5: Are there any physical methods to enhance dissolution, and how do they work?

A5: Sonication is the most common and effective physical method. It uses high-frequency sound waves to induce acoustic cavitation—the rapid formation and collapse of microscopic bubbles.[7][12]

  • Mechanism of Action: This process generates intense localized agitation and mechanical stress, which breaks down intermolecular interactions in the crystalline solid.[5] This effectively increases the surface area of the solute and accelerates the rate of dissolution.[7][13] Sonication is particularly useful for kinetically slow dissolution processes.

  • Application: You can place your reaction flask in an ultrasonic bath to apply this technique. For a detailed procedure, refer to the "Experimental Protocols" section.

Q6: Will these solubilization methods affect the stability or reactivity of this compound?

A6: This is a critical consideration. This compound is generally stable under recommended storage conditions.[2] However, aggressive solubilization methods can pose risks:

  • High Temperatures: While enhancing solubility, excessive heat can lead to degradation or unwanted side reactions. It is crucial to determine the thermal stability of your compound and other reactants.

  • pH Adjustment: Strong acidic or basic conditions can lead to hydrolysis of the nitrile group (-CN) to an amide or carboxylic acid, especially at elevated temperatures.[14]

  • Solvent Reactivity: Ensure your chosen co-solvent is inert under the reaction conditions. For example, while DMSO is an excellent solvent, it can also act as an oxidant in some reactions, particularly at high temperatures.

Always run a small-scale stability test under your proposed reaction conditions (solvent, temperature, pH) before proceeding with a large-scale synthesis.

Data Presentation

Table 1: Solubility Profile and Co-Solvent Suggestions
Solvent ClassExample SolventsSolubility of this compoundCo-Solvent Suitability & Comments
Non-Polar Hexane, TolueneVery LowPoor. These are unlikely to be effective primary solvents.
Halogenated Dichloromethane (DCM), ChloroformSoluble[1][3]Good primary solvents for many reactions.
Polar Aprotic DMSO, DMF, Acetonitrile, THFModerate to HighExcellent co-solvents. [8] Ideal for increasing solubility in other systems.
Polar Protic Water, Ethanol, MethanolLow in Water[1][3], Low to Moderate in AlcoholsCan be effective, especially with pH adjustment or as part of a co-solvent system.

Experimental Protocols

Protocol 1: Systematic Approach to Using a Co-Solvent System

This protocol provides a step-by-step method for finding an effective co-solvent ratio.

  • Preparation: In a reaction vessel, add your this compound and the primary reaction solvent in which it is poorly soluble. Stir the resulting suspension at room temperature.

  • Co-solvent Selection: Choose a suitable polar aprotic co-solvent (e.g., DMSO or DMF) that is miscible with your primary solvent and inert to your reaction conditions.

  • Gradual Addition: Add the co-solvent dropwise or in small, measured aliquots (e.g., 1-2% of the primary solvent volume at a time) to the stirring suspension.[5]

  • Observation: After each addition, allow the mixture to stir for several minutes and observe for dissolution.

  • Endpoint: Continue adding the co-solvent until the solid is completely dissolved, and the solution becomes clear.

  • Record and Scale: Carefully record the final ratio of primary solvent to co-solvent. Use this ratio for scaling up your reaction to ensure reproducibility.

G cluster_1 Co-Solvent Protocol step1 1. Create suspension of compound in primary solvent step2 2. Select inert, miscible co-solvent (e.g., DMSO) step1->step2 step3 3. Add co-solvent dropwise to stirring suspension step2->step3 step4 4. Observe for dissolution after each addition step3->step4 step5 5. Continue until solution is clear step4->step5 step6 6. Record final solvent ratio for scale-up step5->step6

Caption: A stepwise workflow for implementing a co-solvent system.

Protocol 2: Enhancing Dissolution with Sonication

This protocol details how to use sonication to aid dissolution.

  • Preparation: Prepare the suspension of this compound in the chosen solvent or solvent system in your reaction vessel.

  • Immersion: Place the vessel into an ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath.

  • Activation: Turn on the sonicator. The energy from the ultrasound will agitate the particles.[5]

  • Monitoring: Sonicate the mixture for short intervals (e.g., 5-10 minutes) and visually inspect for dissolution. Be aware that prolonged sonication can cause a slight increase in the bulk temperature of the sample.[15]

  • Completion: Continue sonication until the solid is fully dissolved or until no further dissolution is observed. This method is often used in conjunction with co-solvents or gentle heating for maximum effect.

References

  • Cosolvent - Wikipedia.
  • This compound - Methylamine Supplier.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar.
  • Solubility enhancement techniques: A comprehensive review - WJBPHS.
  • Co-solvency and anti-solvent method for the solubility enhancement.
  • Is sonication essential in solubility testing of a substance? - ResearchGate.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research.
  • High Throughput Sonication: Evaluation for Compound Solubilization - ResearchGate.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores.
  • The Effects of Ultrasound on Crystals: Sonocrystallization and Sonofragmentation - MDPI.
  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Amino Acids for pH Adjustment? - Realize Beauty - WordPress.com.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate.

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Technical Support Center: Synthesis and Stability of 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the Technical Support Center for 2-Amino-5-fluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance to navigate the challenges associated with the synthesis and handling of this important chemical intermediate. As a valued building block in medicinal chemistry, ensuring the stability and purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products. This resource provides a compilation of frequently asked questions (FAQs), troubleshooting guides for common synthetic issues, and detailed protocols to mitigate decomposition and impurity formation.

Section 1: Understanding the Instability of this compound

This compound, like many substituted anilines and benzonitriles, is susceptible to degradation under common laboratory conditions. The primary modes of decomposition are hydrolysis of the nitrile group and oxidation of the electron-rich aromatic amine.

Hydrolytic Decomposition

Under both acidic and basic aqueous conditions, the nitrile functional group (-CN) can undergo hydrolysis. This process typically occurs in a stepwise manner, first forming the amide intermediate (2-Amino-5-fluorobenzamide), which can then be further hydrolyzed to the corresponding carboxylic acid (2-Amino-5-fluorobenzoic acid).[1][2] The presence of water, coupled with non-neutral pH and elevated temperatures, significantly accelerates this degradation pathway.

Oxidative Decomposition

The amino group (-NH₂) makes the aromatic ring electron-rich and thus susceptible to oxidation. Exposure to atmospheric oxygen, oxidizing agents, or even light can lead to the formation of colored impurities.[1] This is a common issue with aniline derivatives, often resulting in product discoloration (e.g., yellow, brown, or pink hues) and the formation of complex polymeric byproducts.

Section 2: Troubleshooting Guide for Synthesis

A common synthetic route to this compound is the reduction of a nitro precursor, such as 2-nitro-5-fluorobenzonitrile. The following troubleshooting guide is framed around this synthetic approach but provides principles applicable to other synthetic strategies.

Common Issues and Solutions
Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Low Yield of Final Product 1. Incomplete reduction of the nitro group. 2. Degradation of the product during reaction or workup. 3. Suboptimal reaction conditions (temperature, pressure, catalyst activity).1. Monitor Reaction Progress: Use TLC or HPLC to ensure complete consumption of the starting nitro-compound. 2. Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. For metal-acid reductions (e.g., SnCl₂), ensure sufficient equivalents are used.[3] 3. Prompt Workup: Upon reaction completion, proceed with the workup without delay to minimize exposure to harsh conditions.[1]
Product is Discolored (Yellow/Brown/Pink) 1. Air oxidation of the amino group. 2. Presence of colored impurities from side reactions.1. Inert Atmosphere: Perform the reaction, workup, and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[1] 2. Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas. 3. Purification: Discolored products can often be purified by recrystallization, sometimes with the addition of activated charcoal, or by column chromatography using deoxygenated solvents.[1]
Presence of Amide or Carboxylic Acid Impurity 1. Hydrolysis of the nitrile group during reaction or workup. 2. Presence of water in solvents or reagents. 3. Prolonged exposure to acidic or basic conditions, especially at elevated temperatures.1. Anhydrous Conditions: Use anhydrous solvents and reagents where possible. 2. pH Control: During aqueous workup, neutralize the solution promptly and avoid prolonged exposure to strong acids or bases. If an extraction is performed, use a mild base like sodium bicarbonate.[3] 3. Temperature Control: Keep temperatures during workup and purification as low as is practical. 4. Purification: Column chromatography can often effectively separate the desired nitrile from the more polar amide and carboxylic acid impurities.[1]
Unreacted Starting Material in Final Product 1. Insufficient reaction time or temperature. 2. Inefficient stirring, especially in heterogeneous mixtures.1. Optimize Reaction Time/Temp: Increase the reaction time or temperature, while monitoring for any increase in degradation products. 2. Improve Agitation: Ensure vigorous stirring is maintained throughout the reaction.

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Troubleshooting workflow for the synthesis of this compound.

Section 3: Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned pink/brown upon storage. Is it still usable?

A1: Discoloration is a common sign of oxidation of the amino group.[1] For applications where high purity is critical (e.g., synthesis of pharmaceutical ingredients), it is strongly recommended to purify the material before use, for instance by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane). For less sensitive applications, the suitability of the discolored material should be confirmed on a small scale first. To prevent this, always store the compound in a tightly sealed container, in a cool, dark place, preferably under an inert atmosphere.[4]

Q2: I am observing two unexpected peaks in my HPLC analysis of the crude product. What could they be?

A2: Based on the known degradation pathways, the most likely impurities are the hydrolysis products: 2-Amino-5-fluorobenzamide (the amide intermediate) and 2-Amino-5-fluorobenzoic acid (the final carboxylic acid).[2] These impurities are more polar than the starting material and will likely have shorter retention times on a reverse-phase HPLC column. Their presence can be confirmed by LC-MS analysis or by co-injection with authentic standards if available.

Q3: What are the best practices for handling solutions of this compound to prevent degradation?

A3: To maintain the integrity of this compound in solution, follow these guidelines:

  • Solvent Choice: Whenever possible, use aprotic solvents like THF, Dioxane, or Acetonitrile, as they minimize the risk of nitrile hydrolysis.

  • pH Control: If aqueous or protic solvents are necessary, maintain a neutral pH (around 6.5-7.5).

  • Prepare Fresh: Prepare solutions immediately before use. If storage is unavoidable, keep the solution at a low temperature (2-8 °C) and protected from light.

  • Inert Atmosphere: For reactions running for extended periods or at elevated temperatures, it is advisable to work under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

Q4: Can I use catalytic hydrogenation to reduce 2-nitro-5-fluorobenzonitrile without affecting the nitrile group?

A4: Yes, catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) is a common method for the selective reduction of an aromatic nitro group in the presence of a nitrile. However, under harsh conditions (high pressure, high temperature, or with certain catalysts like Raney Nickel in the presence of ammonia), the nitrile group can also be reduced. It is crucial to carefully control the reaction conditions and monitor the reaction progress to ensure selectivity.


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// Edges Start -> Amide [label="Hydrolysis\n(H₂O, H⁺/OH⁻)"]; Amide -> Acid [label="Further\nHydrolysis"]; Start -> Oxidation [label="Oxidation\n(O₂, Light)"]; }

Primary decomposition pathways for this compound.

Section 4: Experimental Protocols

Protocol 1: Purification of Discolored this compound by Recrystallization

This protocol provides a general guideline for purifying this compound that has discolored due to oxidation.

  • Solvent Selection: In a small test tube, determine a suitable solvent system. Good candidates are ethanol/water, isopropanol/water, or toluene/heptane. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Place the discolored solid in an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of the hot primary solvent (e.g., toluene) to fully dissolve the solid. If discoloration is significant, add a small amount of activated charcoal (approx. 1-2% by weight).

  • Hot Filtration (if charcoal is used): If charcoal was added, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold secondary solvent (e.g., heptane) to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. The resulting solid should be significantly lighter in color.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a method to assess the stability of this compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.[2]

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.

    • Oxidative Degradation: Treat an aliquot of the stock solution with a small amount of 3% hydrogen peroxide.

    • Thermal Stress: Keep an aliquot of the stock solution in a controlled temperature oven (e.g., 60 °C).

    • Photolytic Stress: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stressed solution. For the acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Monitor for the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

References

  • BenchChem. (2025). Synthesis routes of 5-Amino-2-fluorobenzonitrile.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile.
  • Application Notes and Protocols: 2-Amino-2'-fluoro-5-nitrobenzophenone as a Precursor for Flunitrazepam. (2025). Benchchem.
  • Journal of Chemical Research, Synopses. (n.d.).
  • Ansari, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • US Patent US3203990A. (1965). 2-amino-2'-halo-5-nitro benzophenones.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 236, 124236.
  • Methylamine Supplier. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-3,5-difluorobenzonitrile.
  • PubChem. (n.d.). 5-Amino-2-fluorobenzonitrile.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-chlorobenzonitrile.
  • BenchChem. (2025).
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2018). PMC.
  • BenchChem. (2025). Physical and chemical properties of 2-Amino-3,5-dichlorobenzonitrile.
  • Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). (2021). MDPI.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. RSC Publishing.
  • Organic Letters. (2026). Ahead of Print.

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Technical Support Center: Alternative Solvents for Synthesizing 2-Amino-5-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solvent Selection

2-Amino-5-fluorobenzonitrile is a cornerstone intermediate in pharmaceutical and agrochemical research, prized for the synthetic versatility offered by its amine, nitrile, and fluorine functional groups.[1][2] The ortho-positioning of the amine and nitrile groups makes it an ideal precursor for a variety of heterocyclic scaffolds, such as quinazolines and quinazolinones, which are prominent in numerous approved drugs.[1][3][4]

Traditionally, the synthesis of derivatives from this valuable starting material has relied on polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). While effective, these solvents are facing increasing regulatory scrutiny due to their reproductive toxicity and environmental persistence, compelling a shift towards greener and safer alternatives.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for navigating the selection and implementation of alternative solvents. It addresses common challenges, offers troubleshooting strategies, and presents practical protocols to facilitate the transition to more sustainable and efficient synthetic methodologies.

Frequently Asked Questions (FAQs)

Q1: Why should my lab replace traditional polar aprotic solvents like DMF and DMSO?

A1: The primary drivers for replacing solvents like DMF, DMSO, and NMP are significant health, safety, and environmental concerns.[6] Regulatory bodies, particularly in the EU, have reclassified DMF as a substance of very high concern (SVHC) due to its reproductive toxicity.[5] This has led to restrictions on its use and necessitates costly engineering controls and specialized waste handling. From a process chemistry perspective, these solvents can also complicate product purification due to their high boiling points and miscibility with water. The adoption of greener alternatives minimizes risks, reduces environmental impact, and can lead to more efficient and cost-effective processes.[7]

Q2: What are the most promising "green" solvent alternatives for reactions involving this compound?

A2: Several classes of greener solvents are emerging as viable replacements. The choice depends heavily on the specific reaction type (e.g., nucleophilic aromatic substitution, cyclization). Promising candidates include:

  • Bio-derived Solvents: Cyrene™ (dihydrolevoglucosenone) and γ-valerolactone (GVL) are bio-based polar aprotic solvents that have shown success as replacements for DMF in various transformations, including nucleophilic aromatic substitutions (SNA_r).[8]

  • Ethers: 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like corncobs, and Cyclopentyl methyl ether (CPME) are excellent, more hydrophobic alternatives to THF and can replace dipolar aprotic solvents in certain applications.[7] CPME is particularly noted for its resistance to peroxide formation.[7]

  • Carbonates: Propylene carbonate and dimethyl carbonate are considered green polar aprotic solvents with favorable toxicity profiles.[9]

  • Binary Mixtures: Blends of solvents can fine-tune properties like polarity and viscosity to match or exceed the performance of DMF.[5][10] A common example is a mixture of DMSO and ethyl acetate (EtOAc), which can be adjusted for optimal reaction conditions.[5]

Q3: How does solvent choice impact reaction rate and selectivity in the synthesis of derivatives?

A3: The solvent is not merely a medium for the reaction; it actively influences the reaction's outcome.[11][12] Key factors include:

  • Polarity and Stabilization: Polar solvents can stabilize charged intermediates and transition states, which can dramatically accelerate reaction rates, especially in reactions like S_NAr where a charged Meisenheimer complex is formed.[11][12][13]

  • Proticity: Protic solvents (e.g., alcohols, water) can hydrogen-bond with nucleophiles, reducing their reactivity. For many reactions involving this compound, polar aprotic solvents are preferred to maintain a highly reactive, "naked" nucleophile.[13]

  • Solubility: The solubility of this compound and other reagents is paramount. Poor solubility can lead to slow, incomplete reactions and heterogeneous mixtures that are difficult to stir and scale up.[14]

  • Viscosity: High viscosity can impede mass transfer, slowing down the reaction rate as molecules cannot collide effectively.[11] This is a key consideration when evaluating potential DMF replacements.[10]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of derivatives from this compound and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Low or No Product Yield 1. Poor Solubility of Starting Material: this compound has low solubility in water but is soluble in some organic solvents.[14] The chosen alternative solvent may not be adequate. 2. Incomplete Reaction: The reaction kinetics may be significantly slower in the alternative solvent compared to DMF.[15] 3. Reagent Deactivation: The solvent may be interacting negatively with a catalyst or base.1. Solvent Screening: Test a panel of green solvents (e.g., 2-MeTHF, CPME, Cyrene™, GVL). Consider binary mixtures (e.g., DMSO/EtOAc) to enhance solubility.[5] 2. Optimize Conditions: Increase the reaction temperature (if stability permits) and extend the reaction time. Monitor progress closely by TLC or HPLC.[16] 3. Verify Reagent Compatibility: Ensure reagents are pure and anhydrous, especially when using water-sensitive catalysts or bases.[17]
Formation of Side Products/Impurities 1. Side Reactions with Solvent: Some greener solvents, like Cyrene™, can be unstable in the presence of strong bases.[8] 2. Hydrolysis of Nitrile Group: The presence of water, especially under acidic or basic conditions, can lead to the formation of the corresponding amide or carboxylic acid.[17] 3. Oxidation of Amine Group: The aromatic amine is susceptible to oxidation, leading to colored impurities.[17]1. Solvent Choice: For base-mediated reactions, select a solvent known for its stability, such as N-butylpyrrolidinone (NBP) or CPME.[9] If using Cyrene™ with a base, keep reaction times short.[8] 2. Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize moisture.[17] 3. Inert Atmosphere: Purge the reaction vessel with an inert gas before adding reagents to prevent oxidation.[17]
Difficulty with Product Isolation & Purification 1. High Boiling Point of Solvent: Solvents like DMSO or GVL can be difficult to remove under reduced pressure. 2. Emulsion Formation During Workup: Some greener solvents can form stable emulsions during aqueous extraction. 3. Similar Polarity of Product and Impurities: Fluorinated compounds can be challenging to separate from their non-fluorinated precursors or side products via chromatography.[18][19]1. Extraction/Precipitation: For water-soluble solvents, consider precipitating the product by adding an anti-solvent (e.g., water). For water-insoluble solvents, perform a standard aqueous workup. 2. Brine Wash: During extraction, wash the organic layer with a saturated brine solution to help break emulsions. 3. Purification Strategy: Employ a robust purification method like column chromatography with a carefully selected eluent system or recrystallization.[20] Treatment with activated carbon can help remove colored impurities.[20]
Reaction Fails to Scale Up 1. Heat Transfer Issues: Exothermic reactions that are manageable at the lab scale can become hazardous in larger reactors if the solvent cannot dissipate heat effectively.[21][22] 2. Mass Transfer Limitations: Inefficient stirring in a large vessel can lead to localized "hot spots" or concentration gradients, causing side reactions.[21] 3. Process Robustness: A reaction may work in the lab but fail at scale due to minor variations in reagent quality, moisture, or other parameters.[23]1. Thermal Safety Assessment: Before scale-up, perform calorimetric studies (e.g., using an Accelerating Rate Calorimeter - ARC) to understand the reaction's thermal profile.[22] 2. Engineering Controls: Ensure the reactor is equipped with adequate stirring and cooling capacity for the chosen solvent and reaction volume.[21] 3. Process Parameter Optimization: Define critical process parameters and acceptable ranges in the lab before moving to a pilot plant.[23]

Visual & Data-Driven Solvent Selection

Solvent Selection Workflow

Choosing the right alternative solvent requires a systematic approach. The following workflow diagram illustrates a decision-making process for selecting and validating a greener solvent for your synthesis.

Solvent_Selection_Workflow start Define Reaction Type (e.g., SNAr, Cyclization) lit_review Literature Review for Greener Alternatives start->lit_review prop_analysis Analyze Solvent Properties (Polarity, BP, Safety) lit_review->prop_analysis solubility_test Perform Solubility Tests (Starting Material, Reagents) prop_analysis->solubility_test small_scale Conduct Small-Scale Screening Reactions solubility_test->small_scale monitor Monitor Reaction (TLC, HPLC, NMR) small_scale->monitor analyze Analyze Results (Yield, Purity, Side Products) monitor->analyze decision Viable Alternative? analyze->decision optimize Optimize Conditions (Temp, Time, Concentration) decision->optimize Yes re_evaluate Re-evaluate Solvent Choice or Reaction Strategy decision->re_evaluate No scale_up Proceed to Scale-Up & Safety Assessment optimize->scale_up re_evaluate->prop_analysis

Caption: A workflow for selecting and validating alternative solvents.

Comparison of Traditional vs. Green Solvents

The table below summarizes key properties of common traditional solvents and their greener alternatives. This data is essential for making an informed selection based on reaction requirements and safety considerations.

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Health/Safety ConcernsGreen Chemistry Notes
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7Reproductive toxicant (H360)Facing significant regulatory restrictions.[5]
Dimethyl Sulfoxide (DMSO) Polar Aprotic18947.2High boiling point, difficult to removeOften used in greener binary mixtures.[10]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic20232.2Reproductive toxicant (H360)Similar concerns to DMF.
Cyrene™ Bio-derived Polar Aprotic227~30 (estimated)Potential skin irritantBio-based, biodegradable; can be unstable with strong bases.[8]
γ-Valerolactone (GVL) Bio-derived Polar Aprotic20736.5Low toxicityBio-based, biodegradable, high boiling point.
2-Methyltetrahydrofuran (2-MeTHF) Ether806.2FlammableDerived from renewable sources, good alternative to THF.[7]
Cyclopentyl methyl ether (CPME) Ether1064.7FlammableResists peroxide formation, hydrophobic.[7]

Experimental Protocol: Small-Scale Solvent Screening for SNAr Reactions

This protocol provides a generalized procedure for screening alternative solvents for a nucleophilic aromatic substitution (SNAr) reaction, a common transformation for derivatizing this compound.

Objective: To evaluate the performance of four alternative solvents (2-MeTHF, CPME, GVL, Cyrene™) against a control (DMSO) for the synthesis of an N-arylated derivative.

Materials:

  • This compound

  • A suitable electrophile (e.g., an activated aryl chloride)

  • A non-nucleophilic base (e.g., K₂CO₃ or DIPEA)

  • Solvents: DMSO (control), 2-MeTHF, CPME, GVL, Cyrene™ (all anhydrous)

  • Small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Heating block or oil bath

  • TLC plates and HPLC for analysis

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, charge five separate reaction vials each with this compound (1.0 eq), the electrophile (1.1 eq), and the base (2.0 eq).

  • Solvent Addition: To each vial, add 0.5 mL of the respective anhydrous solvent (Vial 1: DMSO, Vial 2: 2-MeTHF, Vial 3: CPME, Vial 4: GVL, Vial 5: Cyrene™).

  • Reaction: Seal the vials and place them in a preheated heating block set to a standard temperature (e.g., 80-100 °C). Ensure vigorous stirring.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Dilute the aliquot and spot it on a TLC plate to qualitatively assess the consumption of starting material and formation of the product.

  • Continued Reaction & Analysis: Continue heating and monitor the reactions at regular intervals (e.g., 4h, 8h, 24h). Compare the progress in each solvent.

  • Workup & Quantification: Once a reaction appears complete (or after 24h), cool the vials to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Analyze the crude product yield and purity by HPLC or ¹H NMR with an internal standard.

  • Evaluation: Compare the yield, purity, and reaction time for each solvent to determine the most promising green alternative.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI.
  • Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. (2021). RSC Publishing.
  • What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025).
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate.
  • Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. (2023).
  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. (n.d.). ResearchGate.
  • Solvent effects on the kinetics, mechanism, stability, structural, and reactivity in chemical reactions from theoretical viewpoint. (n.d.). ResearchGate.
  • Molecular Solvents – Replacements for DMF, DMAC, NMP. (n.d.). Wordpress.
  • Solvent effects. (n.d.). Wikipedia.
  • Solvent Effects Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
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  • Green Solvents as an Alternative to DMF in ZIF-90 Synthesis. (2021). National Institutes of Health.
  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (n.d.). Connect Journals.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). e-Publications@Marquette.
  • Efficient synthesis of thioquinazolinedione derivatives via the reaction of 2-aminobenzonitrile and carbonyl sulfide catalyzed by NaHS. (2023). Taylor & Francis Online.
  • This compound: A Key Intermediate for Pharmaceutical Building Blocks. (n.d.).
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). National Institutes of Health.
  • Exploring 2-Fluorobenzonitrile: Properties, Applications, and Manufacturing. (n.d.).
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  • This compound - Methylamine Supplier. (n.d.).
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addressing regioselectivity issues in reactions with 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Amino-5-fluorobenzonitrile (CAS 61272-77-3). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block.[1][2][3] Our goal is to provide field-proven insights and troubleshooting strategies to navigate the inherent regioselectivity challenges posed by the unique electronic landscape of this molecule.

Section 1: Foundational Principles & FAQs

Understanding the electronic interplay of the substituents on the aromatic ring is the first step to mastering its reactivity.

Question: Why is regioselectivity a common issue with this compound?

Answer: The regiochemical outcome of reactions is dictated by the competing electronic effects of its three functional groups: the amino (-NH₂), the fluoro (-F), and the cyano (-CN) groups.

  • Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance.[4] It strongly activates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the positions ortho and para to itself (the C4 and C6 positions).[5][6]

  • Cyano Group (-CN): This is a strong electron-withdrawing group (EWG) through both induction and resonance.[4] It deactivates the ring towards EAS and directs incoming electrophiles to the meta position (the C3 position).[6][7]

  • Fluoro Group (-F): Halogens present a unique case. The fluorine atom is strongly electron-withdrawing inductively but electron-donating through resonance. Overall, it is a weak deactivator but still directs incoming electrophiles ortho and para (the C4 and C6 positions).[5][6]

This creates a "push-pull" system where the powerful activating effect of the amino group often dominates, but the deactivating groups modulate the overall reactivity and can lead to mixtures of products under suboptimal conditions.

Caption: Competing directing effects on the this compound ring.

Section 2: Troubleshooting Guide by Reaction Type

This section addresses specific experimental challenges in a question-and-answer format.

Electrophilic Aromatic Substitution (EAS)

Question: I am attempting a bromination reaction and obtaining a mixture of the C4 and C6 substituted products, along with some poly-substituted byproducts. How can I selectively functionalize the C4 position?

Answer: This is a classic regioselectivity problem arising from the powerful activating nature of the amine group. The -NH₂ directs strongly to both its ortho (C6) and para (C4) positions. To gain control, a protecting group strategy is essential. By converting the amine to an amide (e.g., an acetamide), you can modulate both its electronic and steric properties.

Causality Behind the Strategy:

  • Electronic Modulation: The acetyl group is electron-withdrawing, which significantly dampens the activating strength of the nitrogen lone pair. This makes the reaction less aggressive and reduces the formation of poly-substituted byproducts.[7]

  • Steric Hindrance: The bulky acetamide group (-NHCOCH₃) sterically blocks the C6 position, making an electrophilic attack at the less-hindered C4 position overwhelmingly favorable.

The overall workflow is: Protect → Substitute → Deprotect .

Caption: Workflow for regioselective C4 substitution.

Protocol 2.1.1: Regioselective Bromination at C4 via N-Acetylation

Step 1: Protection (N-Acetylation)

  • Dissolve this compound (1.0 eq) in pyridine (5-10 vol).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly pouring it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield N-(2-cyano-4-fluorophenyl)acetamide.

Step 2: Bromination

  • Suspend the protected acetamide (1.0 eq) in glacial acetic acid (10 vol).

  • Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

  • Stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench excess bromine.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

Step 3: Deprotection (Hydrolysis)

  • Reflux the crude bromo-acetamide from the previous step in a mixture of ethanol (5 vol) and concentrated hydrochloric acid (5 vol).

  • Monitor the reaction by TLC (typically 4-8 hours).

  • Cool the mixture and neutralize carefully with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-Bromo-2-amino-5-fluorobenzonitrile.

Directed ortho-Metalation (DoM)

Question: Electrophilic substitution favors the C4 position. How can I selectively introduce a functional group at the C6 position?

Answer: The C6 position, being ortho to the powerful amino directing group, is electronically activated but often sterically inaccessible in standard EAS. To overcome this, Directed ortho-Metalation (DoM) is the strategy of choice.[8] This reaction does not follow classical EAS rules. Instead, it uses a directing metalation group (DMG) to chelate a strong organolithium base, which then deprotonates the nearest (ortho) C-H bond.[8][9]

To utilize this method, the amine must first be converted into a suitable DMG, such as a pivalamide (-NHCOtBu) or a carbamate (-NHBoc). These groups are excellent at coordinating with lithium.[10][11]

Caption: Conceptual workflow for Directed ortho-Metalation (DoM). Note: Placeholder images used for illustrative purposes.

Protocol 2.2.1: Selective C6-Iodination via DoM

Step 1: Protection (Boc Carbamate Formation)

  • Dissolve this compound (1.0 eq) in anhydrous THF (10 vol).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir at room temperature for 12-18 hours until TLC analysis shows complete conversion.

  • Concentrate the mixture in vacuo and purify by column chromatography to yield the N-Boc protected substrate.

Step 2: Directed ortho-Metalation and Quenching

  • CRITICAL: This step must be performed under a strict inert atmosphere (Argon or Nitrogen) with anhydrous solvents.

  • Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous THF (10 vol).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add s-BuLi (1.1 eq, solution in cyclohexanes) dropwise, keeping the internal temperature below -70 °C. The solution will typically develop a deep color.

  • Stir at -78 °C for 1-2 hours.

  • Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

  • Stir for an additional hour at -78 °C, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is the C6-iodo, N-Boc protected compound.

Step 3: Deprotection

  • Dissolve the crude product in dichloromethane (DCM, 10 vol).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-3 hours until deprotection is complete by TLC.

  • Concentrate the reaction mixture, re-dissolve in ethyl acetate, and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Dry the organic layer and concentrate. Purify by chromatography to yield 2-Amino-6-iodo-5-fluorobenzonitrile.

Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace the fluorine atom using a nucleophile (e.g., an alkoxide or amine), but I am observing no reaction. Why is this substrate not suitable for SNAr at the C5 position?

Answer: This is an excellent question that highlights the strict electronic requirements for a successful Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which must be stabilized by electron-withdrawing groups.[12][13]

The key requirement is that a strong electron-withdrawing group must be positioned ortho or para to the leaving group. [13]

In this compound:

  • The leaving group is Fluorine at C5.

  • The groups ortho to the fluorine are the -NH₂ (at C2) and a hydrogen (at C6). The -NH₂ is strongly electron-donating, which destabilizes the negative charge of the Meisenheimer complex and strongly disfavors the reaction.

  • The group para to the fluorine is the -CN (at C1). The cyano group is an excellent EWG, but it is in the wrong position relative to the fluorine to provide the necessary resonance stabilization.

Because the substrate lacks an EWG in an activating position (ortho/para) relative to the fluorine, and instead possesses a deactivating (for SNAr) EDG in an ortho position, it is generally inert to standard SNAr conditions.[14] To facilitate SNAr at the fluorine, one would need to introduce a powerful EWG (like a nitro group) at the C2 or C4 position, which would require a separate synthetic sequence with its own regioselectivity challenges.

Section 3: Summary of Regiochemical Outcomes

The following table provides a quick reference for the expected major products under different reaction conditions, assuming appropriate protocols are followed.

Reaction TypeKey ReagentsControlling FactorExpected Major Product Position
EAS (Unprotected) Br₂, FeBr₃Strong activation by -NH₂Mixture of C4 and C6
EAS (N-Protected) 1. Ac₂O; 2. Br₂, AcOHSteric hindrance of -NHAcC4 (para to amine)
DoM (N-Protected) 1. n-BuLi; 2. E⁺DMG chelationC6 (ortho to amine)
SNAr NaOMe, heatElectronic stabilizationNo reaction

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Versatility of this compound (CAS 61272-77-3).
  • Grokipedia. (n.d.). Electrophilic aromatic directing groups.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Professor Dave Explains. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube.
  • Reddit. (2025). Directed ortho lithiation. r/OrganicChemistry.
  • Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University.
  • Wikipedia. (n.d.). Directed ortho metalation.
  • University of Rochester. (n.d.). Directed (ortho) Metallation.
  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • Angene Chemical. (n.d.). Agrochemical Synthesis: The Role of this compound.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

Sources

Technical Support Bulletin: The Impact of Moisture on 2-Amino-5-fluorobenzonitrile Reaction Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of precision chemistry, this Technical Support Center guide, curated by our Senior Application Scientists, delves into a critical variable affecting reactions with 2-Amino-5-fluorobenzonitrile: moisture. This document serves as a specialized resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent moisture-related complications, ensuring optimal reaction efficiency and product purity.

This compound is a versatile intermediate in synthetic chemistry, prized for its unique electronic properties and multiple reactive sites which make it a valuable precursor for heterocyclic compounds and pharmaceutical agents.[1] However, the nitrile and amino functional groups introduce a significant sensitivity to moisture. This guide provides a detailed analysis of the issues caused by water contamination and offers robust solutions for mitigation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound sensitive to moisture?

A1: The primary sensitivity arises from the nitrile group (-C≡N). In the presence of water, especially under acidic or basic conditions (which can be generated by reagents or impurities), the nitrile group can undergo hydrolysis.[2] This reaction proceeds in two stages: first, a partial hydrolysis to form the corresponding amide (2-Amino-5-fluorobenzamide), and second, complete hydrolysis to the carboxylic acid (2-Amino-5-fluorobenzoic acid).[3][4] Both outcomes consume the starting material and introduce impurities that can complicate purification and reduce the yield of the desired product.

Q2: How can I tell if my starting material has been compromised by moisture?

A2: Visually, the compound should be a white to off-white or grey powder.[5] Clumping or a sticky consistency can indicate moisture absorption. Analytically, the most reliable method is to run a small sample on a Thin Layer Chromatography (TLC) plate against a known pure standard. The appearance of new, more polar spots (lower Rf value) is a strong indicator of hydrolysis to the more polar amide or carboxylic acid byproducts.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain chemical integrity, the compound must be stored in a cool, dry, and well-ventilated area.[5] The container should be tightly sealed to prevent moisture absorption and exposure to air.[5][6] For long-term storage, using a desiccator or storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Troubleshooting Guide: Diagnosing and Solving Moisture-Related Reaction Issues

This section addresses specific problems encountered during reactions involving this compound.

Q4: My reaction yield is significantly lower than expected, and my crude NMR shows multiple products. What's happening?

A4: This is a classic symptom of starting material degradation due to moisture. Water in your reaction solvent or on the surface of your glassware can hydrolyze the nitrile group.

  • Causality: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water.[7] This process forms an amide intermediate, which can be further hydrolyzed to a carboxylic acid, especially if the reaction is heated or run for an extended period.[8] The presence of acid or base catalysts will significantly accelerate this unwanted side reaction.[4]

  • Recommended Action:

    • Verify Starting Material: First, confirm the purity of your this compound using TLC or HPLC.

    • Implement Anhydrous Technique: For all future reactions, rigorously follow protocols for anhydrous conditions. This is the most critical step for success. (See Protocol 1: Execution of a Reaction Under Anhydrous Conditions).

    • Purification: If you have already obtained a mixture, the acidic byproduct (2-Amino-5-fluorobenzoic acid) can often be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during workup.[9] The amide byproduct may require column chromatography for separation.

Q5: I'm seeing a new, highly polar spot on my TLC that stains with an acid/base indicator. What is it?

A5: This is very likely the carboxylic acid byproduct, 2-Amino-5-fluorobenzoic acid. Carboxylic acids are significantly more polar than nitriles and will have a much lower Rf on silica gel. Their acidic nature will cause them to react with pH indicators.

  • Causality: This indicates that complete hydrolysis of the nitrile group has occurred. This is common in reactions run in protic solvents, at elevated temperatures, or for prolonged durations where trace moisture is present.[10]

  • Recommended Action:

    • Isolate and Characterize: If possible, isolate the byproduct and confirm its identity via mass spectrometry or NMR to be certain.

    • Refine Workup: Incorporate a basic wash (e.g., NaHCO₃ or Na₂CO₃ solution) into your workup procedure. The acidic byproduct will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be separated from your desired product in the organic layer.[9]

Byproduct Identification and Properties

The following table summarizes the key properties of this compound and its common hydrolysis byproducts to aid in their identification.

Compound NameStructureMolecular Weight ( g/mol )Polarity (vs. Starting Material)Expected TLC Rf (vs. Starting Material)
This compound H₂NC₆H₃(F)CN136.13-Baseline
2-Amino-5-fluorobenzamide H₂NC₆H₃(F)CONH₂154.14HigherLower
2-Amino-5-fluorobenzoic acid H₂NC₆H₃(F)COOH155.12HighestMuch Lower

Visualizing the Impact of Moisture

To better understand the chemical transformations caused by water, the following diagrams illustrate the hydrolysis pathway and a logical workflow for troubleshooting related issues.

Hydrolysis Degradation Pathway

G SM This compound (Starting Material) Amide 2-Amino-5-fluorobenzamide (Amide Byproduct) SM->Amide Partial Hydrolysis (+ H₂O) Acid 2-Amino-5-fluorobenzoic acid (Acid Byproduct) Amide->Acid Complete Hydrolysis (+ H₂O)

Caption: Moisture-induced degradation of this compound.

Troubleshooting Workflow for Low Reaction Efficiency

G start Low Reaction Yield or Multiple Products Observed check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc polar_spots New Polar Byproducts Observed? check_tlc->polar_spots hydrolysis Moisture Contamination Is the Likely Cause (Hydrolysis) polar_spots->hydrolysis  Yes no_change Starting Material Unchanged or Other Issues polar_spots->no_change  No action_anhydrous Implement Strict Anhydrous Technique (See Protocol 1) hydrolysis->action_anhydrous action_workup Modify Workup: Add Basic Wash (See Protocol 2) hydrolysis->action_workup re_evaluate Re-evaluate Reaction Conditions (Temp, Time, Reagent Purity) no_change->re_evaluate

Sources

Technical Support Center: Work-up and Quenching Procedures for 2-Amino-5-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 2-Amino-5-fluorobenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to provide expert-driven advice on the critical quenching and work-up phases of your experiments. The unique bifunctionality of this molecule—possessing both a nucleophilic aromatic amine and an electrophilic nitrile group—necessitates careful consideration of post-reaction procedures to ensure product integrity and maximize yield.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when working with this compound and its derivatives.

Q1: What are the primary reactive sites on this compound that I should be concerned about during a reaction quench?

A1: The molecule has two key functional groups. The primary aromatic amine (-NH₂) is nucleophilic and can be readily protonated under acidic conditions. The nitrile group (-CN) is susceptible to hydrolysis to either an amide (-CONH₂) or a carboxylic acid (-COOH) under both acidic and basic conditions, especially at elevated temperatures.[1][2][3] The stability of your desired product will dictate the choice of quenching and work-up conditions.

Q2: My reaction involves a strong organometallic reagent (e.g., Grignard or organolithium). What is the safest way to quench it?

A2: Quenching of highly reactive organometallic or hydride reagents requires a slow, controlled approach to manage the exothermic reaction.[4][5][6] It is recommended to cool the reaction mixture (typically to 0 °C or lower) and slowly add a less reactive proton source like isopropanol first.[4][6] Once the initial vigorous reaction subsides, a more reactive quenching agent like methanol or an ethanol/water mixture can be added, followed by water or an aqueous solution (e.g., saturated ammonium chloride). This sequential addition prevents a sudden temperature spike that could degrade your product.

Q3: I've noticed a significant amount of a new, more polar impurity by TLC after my aqueous work-up. What could it be?

A3: The most likely polar impurities are the corresponding amide (2-amino-5-fluorobenzamide) or carboxylic acid (2-amino-5-fluorobenzoic acid), formed from the hydrolysis of the nitrile group.[7][8] This is particularly common if the work-up involves prolonged exposure to strong acids or bases, or if the quenching process generates significant heat.[8] To minimize this, use mild acidic or basic conditions, keep the temperature low during the work-up, and minimize the time the reaction mixture is in contact with the aqueous phase.

Q4: Are there any specific safety precautions for handling this compound?

A4: Yes, you should always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[9] Avoid creating dust if handling the solid form. In case of fire, hazardous decomposition products can include carbon oxides, nitrogen oxides, and hydrogen fluoride.[10]

Troubleshooting Guide: Common Work-up Issues

This section provides a structured approach to diagnosing and solving problems that may arise during the quenching and purification stages.

Issue 1: Product Degradation - Hydrolysis of the Nitrile Group
  • Symptom: Appearance of new spots on TLC/LCMS corresponding to the amide or carboxylic acid. Reduced yield of the desired nitrile product.

  • Root Cause: The nitrile group is sensitive to hydrolysis. This can be catalyzed by:

    • Acidic Conditions: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water.[2][7][11]

    • Basic Conditions: Direct nucleophilic attack by hydroxide ions on the nitrile carbon.[1][2]

    • Elevated Temperatures: Hydrolysis is accelerated by heat generated during an aggressive quench or subsequent processing steps.

  • Solution Pathway:

    Caption: Troubleshooting workflow for nitrile hydrolysis.

Issue 2: Poor Phase Separation and Emulsion Formation
  • Symptom: Difficulty in separating the organic and aqueous layers during liquid-liquid extraction. A persistent emulsion forms at the interface.

  • Root Cause: The amino group can act as a surfactant, especially if it is partially protonated or if the reaction mixture contains fine inorganic precipitates.

  • Solutions:

    • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.

    • Filtration: If fine solids are present, filter the entire biphasic mixture through a pad of Celite® or glass wool to remove the particulates that stabilize the emulsion.

    • Solvent Modification: Add a small amount of a different organic solvent with different polarity (e.g., a small amount of THF or isopropanol).

    • Patience: Allow the mixture to stand for an extended period in a separatory funnel. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation.

Issue 3: Residual Metal Catalyst Contamination
  • Symptom: Final product is colored (e.g., from copper or palladium catalysts) or analysis shows traces of metal.

  • Root Cause: Incomplete removal of metal catalysts used in reactions like Sandmeyer, Rosenmund-von Braun, or cross-coupling reactions.

  • Solution:

    • Complexation Wash: For copper-catalyzed reactions, wash the organic layer with an aqueous solution of ammonium hydroxide or a concentrated ammonium chloride solution.[8] Ammonia forms a water-soluble complex with copper ions, facilitating their removal into the aqueous phase.

    • Chelating Agents: A wash with a dilute aqueous solution of a chelating agent like EDTA can be effective for various metal contaminants.

    • Activated Carbon: Stirring the organic solution with a small amount of activated charcoal followed by filtration can adsorb residual colored metal impurities.

Standardized Quenching Protocols

These protocols provide a starting point for common reaction types involving this compound. Always perform a risk assessment before carrying out any new procedure.

Protocol 1: General Quench for Non-Reactive Reagents

This procedure is suitable for reactions that do not contain pyrophoric or highly water-reactive species.

  • Cooling: Cool the reaction vessel to room temperature or 0 °C if the reaction was heated.

  • Quenching: Slowly pour the reaction mixture into a separate beaker containing either deionized water or a mild aqueous solution (e.g., saturated NaHCO₃ for acidic reactions, or saturated NH₄Cl for basic reactions). Stir gently.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water

    • Saturated aqueous NaCl (brine)

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Quenching of Highly Reactive Reagents (e.g., LiAlH₄, n-BuLi)

This protocol is designed to safely neutralize pyrophoric or water-reactive reagents.[4][5][6]

StepReagent to Add (Slowly)TemperaturePurpose & Rationale
1Isopropanol0 °C to -78 °CA less reactive alcohol to control the initial, highly exothermic quench.[4][6]
2Methanol or Ethanol0 °CA more reactive alcohol to ensure trace amounts of the reagent are consumed.
3Water or Saturated NH₄Cl0 °C to RTTo fully quench any remaining reactive species and dissolve inorganic salts.
4Acidification (Optional)0 °CIf necessary, slowly add dilute acid (e.g., 1M HCl) to neutralize the mixture and dissolve metal hydroxides.[4]

Workflow Diagram for Quenching Highly Reactive Reagents:

G A Reaction Mixture (e.g., with n-BuLi) B Cool to 0°C or below A->B Step 1 C Slowly add Isopropanol B->C Step 2 D Allow to warm slightly, re-cool if necessary C->D Observe reaction E Slowly add Methanol/Ethanol D->E Step 3 F Slowly add Water or sat. aq. NH4Cl E->F Step 4 G Proceed to Aqueous Work-up F->G Step 5

Caption: Sequential quenching protocol for reactive reagents.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • University of California, Santa Barbara. (n.d.). Common Standard Operating Procedure.
  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.

Sources

Technical Support Center: Safe Disposal of Waste Containing 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of waste containing 2-Amino-5-fluorobenzonitrile (CAS 61272-77-3). The information herein is designed to ensure laboratory safety and environmental compliance, grounded in established chemical principles and regulatory guidelines.

I. Understanding the Hazard Profile of this compound

This compound is a fluorinated aromatic amine and nitrile compound.[1] Its hazard profile is dictated by these functional groups. Aromatic amines can be toxic, and nitrile groups can release cyanide under certain conditions. While specific toxicity data for this compound is limited, it is prudent to handle it with care, assuming it may cause eye, skin, and respiratory irritation.[1] Upon combustion, it can release hazardous substances including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.

Key Physical and Chemical Properties:

PropertyValue
Appearance Grey solid powder[1]
Melting Point 92-96 °C[2]
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol [2]
Solubility Limited data available; likely soluble in some organic solvents.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be concerned about when handling this compound?

A1: The primary hazards are potential eye, skin, and respiratory irritation.[1] Due to its aromatic amine structure, it should be handled as a potentially toxic compound. Inhalation of dust and direct contact should be avoided by using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and working in a well-ventilated area or fume hood.

Q2: What is the first thing I should do in case of a small spill of solid this compound?

A2: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Gently sweep up the spilled solid, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[1] The spill area should then be decontaminated. For detailed spill cleanup procedures, refer to the protocols in this guide.

Q3: Can I dispose of waste containing this compound down the drain?

A3: No. This compound is a fluorinated organic chemical and should not be disposed of down the drain.[3] Improper disposal can lead to environmental contamination. All waste containing this chemical must be collected and disposed of as hazardous waste according to institutional and local regulations.

Q4: What are the approved methods for the final disposal of this type of chemical waste?

A4: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[4][5] This process is designed to break the strong carbon-fluorine bonds and mineralize the compound.[4] Another option for certain types of waste is a permitted hazardous waste landfill.[5]

Q5: I have a reaction mixture containing this compound. How should I handle this waste?

A5: Reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams. If your reaction involved a diazotization step, it is critical to quench any unreacted diazonium salts before disposal, as they can be explosive. Refer to the specific protocols for waste stream management in this guide.

III. Troubleshooting and Experimental Protocols

A. Spill Decontamination

Issue: A small amount of solid this compound has been spilled on a laboratory bench.

Protocol 1: Decontamination of a Solid Spill

This protocol outlines the steps for cleaning and decontaminating a surface after a small spill of solid this compound.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Spill absorbent pads or inert absorbent material (e.g., vermiculite, sand)[6]

  • Scoop or brush and dustpan

  • Labeled hazardous waste container

  • Decontamination solution (e.g., a solution containing glutaraldehyde, as some commercial decontamination solutions for aromatic amines do) or soap and water[7][8]

  • Paper towels

Procedure:

  • Ensure Safety: Don appropriate PPE. Restrict access to the spill area.

  • Contain and Collect: Gently cover the spill with a dry absorbent material to prevent the powder from becoming airborne.[6] Carefully sweep the absorbed material and place it into a designated hazardous waste container.[9]

  • Decontaminate: Wet the affected area with a suitable decontamination solution or a generous amount of soap and water.[7][8] Allow a contact time of at least 5-10 minutes.

  • Wipe and Rinse: Thoroughly wipe the area with paper towels. Dispose of the contaminated towels in the hazardous waste container.

  • Final Rinse: If soap and water were used, rinse the area with clean water and dry with fresh paper towels.

  • Dispose of Waste: Seal the hazardous waste container and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Causality: The use of an absorbent material minimizes the risk of aerosolization of the powdered chemical. Decontamination with a suitable cleaning agent ensures the removal of residual aromatic amine from the surface.

B. Chemical Degradation of Waste Streams

For liquid waste streams containing this compound, chemical degradation prior to collection can be a viable option to reduce the hazard, provided the procedure is performed safely and the resulting waste is still disposed of as hazardous waste.

Issue: A dilute aqueous or alcoholic solution of this compound needs to be treated before final disposal.

Protocol 2: Alkaline Hydrolysis of the Nitrile Group

This protocol describes the conversion of the nitrile group to a carboxylate salt through alkaline hydrolysis, a common reaction for nitriles.[10][11][12]

Materials:

  • Waste solution containing this compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • pH paper or pH meter

Procedure:

  • Setup: In a fume hood, place the waste solution in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Add Base: While stirring, slowly add a stoichiometric excess of sodium hydroxide (e.g., 2-3 equivalents relative to the estimated amount of the nitrile).

  • Heat and Reflux: Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (typically 1-4 hours, but may require monitoring).[10][11]

  • Cool and Neutralize: Allow the mixture to cool to room temperature. The resulting solution will contain the sodium salt of 2-amino-5-fluorobenzoic acid and ammonia will have been evolved.[11]

  • Waste Collection: Transfer the cooled, hydrolyzed solution to a labeled hazardous waste container. Do not attempt to neutralize with acid unless you are intending to isolate the carboxylic acid, as this can generate heat. The final waste should be clearly labeled as "Hydrolyzed this compound waste, alkaline."

Causality: The strong alkaline conditions and heat facilitate the nucleophilic attack of hydroxide ions on the nitrile carbon, leading to the formation of an amide intermediate which is then further hydrolyzed to the carboxylate salt and ammonia.[12] This converts the nitrile, a potential source of cyanide, into a less hazardous carboxylate.

dot

Chemical_Degradation_Pathway cluster_hydrolysis Alkaline Hydrolysis cluster_diazotization Diazotization & Quenching Compound This compound Reagents NaOH / H₂O, Heat Compound->Reagents Product 2-Amino-5-fluorobenzoic acid (salt) + NH₃ Reagents->Product Compound2 This compound Diazotization NaNO₂ / HCl (0-5°C) Compound2->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Quench Urea or Sulfamic Acid Diazonium->Quench QuenchedProduct De-aminated product + N₂ Quench->QuenchedProduct

Caption: Potential chemical degradation pathways for this compound.

IV. References

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  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines. Retrieved from SKC Ltd. website.

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from Organic Chemistry Portal website.

  • Benchchem. (n.d.). Application Notes and Protocols for Diazotization and Coupling Reactions of 4-tert-Butyl-2-nitroaniline. Retrieved from Benchchem website.

  • Clark, J. (2023). hydrolysis of nitriles. Retrieved from Chemguide website.

  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds. Retrieved from Benchchem website.

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. Retrieved from EPA website.

  • Benchchem. (n.d.). Application Notes and Protocols: Diazotization and Coupling Reactions of 4-Chloro-N-ethyl-2-nitroaniline. Retrieved from Benchchem website.

  • University of Illinois. (n.d.). Complicated Chemical Spills. Retrieved from Division of Research Safety website.

  • Smith, C. F., et al. (2014). Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol: dispelling myths about working with diazonium salts. PubMed Central, 10(22), 2847-2851.

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from MCF Environmental Services website.

  • K&L Gates. (2024, January 19). EPA Publishes Interim Guidance on Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from K&L Gates website.

  • University of Minnesota. (n.d.). 2.8 Decontamination and Laboratory Cleanup. Retrieved from UMN University Health & Safety website.

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from BYJU'S website.

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from YouTube.

  • Moyo, F., et al. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. PubMed Central, 7, 129.

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from Organic Chemistry II website.

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from EPA website.

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from Lab Manager Magazine website.

  • Kelleher & Holland, LLC. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Retrieved from Kelleher & Holland, LLC website.

  • Occupational Safety and Health Administration. (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin. Retrieved from OSHA website.

  • Li, C., et al. (2022). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. MDPI, 11(1), 2.

  • University of California, Santa Barbara. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from UCSB EH&S website.

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from Scribd.

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from Wayne State University website.

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  • Liler, M. (1972). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (6), 816-821.

  • Chemistry World. (2024, September 16). PFAS-free synthesis of fluorinated drugs and pesticides. Retrieved from Chemistry World website.

  • Biosynth. (2023, August 16). This compound - SAFETY DATA SHEET. Retrieved from Biosynth website.

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from SKC Inc. website.

  • University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from HIMS website.

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications website.

  • Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles. Retrieved from Google Patents.

  • The Green Chem. (n.d.). The Role of Fluorinated Intermediates in Modern Chemical Synthesis. Retrieved from The Green Chem website.

  • Creative Safety Supply. (2014, May 16). Hazardous Chemical Cleanup: Steps for Dealing with a Spill. Retrieved from Safety Blog.

  • Benjamin D Azmon. (2016, April 7). Base Hydrolysis of Benzonitrile. Retrieved from YouTube.

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  • PubMed. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-b[13]enzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). Retrieved from PubMed.

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Validation & Comparative

comparing reactivity of 2-Amino-5-fluorobenzonitrile with other aminobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminobenzonitriles are a cornerstone class of bifunctional molecules, serving as indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique architecture, featuring a nucleophilic amino group and an electrophilic nitrile function on an aromatic scaffold, provides a versatile platform for constructing complex molecular frameworks.[1][3] Among these, 2-Amino-5-fluorobenzonitrile stands out due to the strategic incorporation of a fluorine atom. Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[3][4][5]

This guide provides an in-depth comparative analysis of the reactivity of this compound against its non-fluorinated positional isomers (2-, 3-, and 4-aminobenzonitrile). We will dissect the electronic interplay between the amino, nitrile, and fluorine substituents to explain the observed differences in chemical behavior. This analysis is supported by mechanistic principles and detailed experimental protocols for key transformations, designed for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile intermediate.

The Electronic Landscape: How Substituents Dictate Reactivity

The chemical personality of an aminobenzonitrile is governed by the electronic push-and-pull between its functional groups. Understanding these substituent effects is paramount to predicting and controlling reaction outcomes.

  • Amino Group (-NH₂): This group is a powerful activator and an ortho, para-director in electrophilic aromatic substitution reactions.[6] Through a positive resonance effect (+R), the nitrogen's lone pair donates electron density into the benzene ring, increasing its nucleophilicity.[6]

  • Nitrile Group (-C≡N): Conversely, the nitrile group is a strong deactivator and a meta-director.[7] It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R).[1][8] This withdrawal makes the aromatic ring less susceptible to electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a leaving group.[9]

  • Fluorine Atom (-F): The role of fluorine is dichotomous. It is the most electronegative element, exerting a potent electron-withdrawing inductive effect (-I).[10] However, it also possesses lone pairs that can be donated to the ring via a positive resonance effect (+R). For fluorine, the inductive effect typically dominates, leading to an overall deactivation of the aromatic ring toward electrophilic substitution.[10][11]

In This compound , the fluorine atom is positioned meta to the activating amino group and para to the deactivating nitrile group. This specific arrangement has profound consequences:

  • Reduced Amino Group Nucleophilicity: The fluorine's strong -I effect, transmitted through the sigma framework, significantly reduces the electron density on the amino nitrogen. This makes this compound a weaker nucleophile and a weaker base compared to its non-fluorinated counterpart, 2-aminobenzonitrile.[12]

  • Enhanced Nitrile Group Electrophilicity: The fluorine atom's -I effect also withdraws electron density from the nitrile carbon, potentially making it more susceptible to nucleophilic attack.

  • Deactivated Aromatic Ring: The combined electron-withdrawing power of the nitrile and fluorine groups substantially lowers the electron density of the aromatic ring, making it less reactive towards electrophiles than unsubstituted aminobenzonitriles.

The following diagram illustrates the dominant electronic influences on the this compound scaffold.

Caption: Dominant electronic effects in this compound.

Comparative Reactivity Data

While extensive kinetic data for direct side-by-side comparisons are sparse, a qualitative and semi-quantitative assessment can be made based on established chemical principles and available data for related structures. The basicity of the amino group, reflected by the pKa of its conjugate acid, is a strong indicator of its nucleophilicity.

CompoundpKa (Conjugate Acid)Expected Relative Reactivity of Amino Group (Nucleophilicity)Rationale
Aniline4.6[1]High (Baseline)Reference compound with no withdrawing groups.
4-Aminobenzonitrile1.74[1]LowStrong -R effect of the para-nitrile group delocalizes the nitrogen lone pair.[1]
3-Aminobenzonitrile~2.7Medium-I and weak -R effect of the meta-nitrile group is less pronounced than in the 4-isomer.
This compound < 1.74 (Estimated) Very Low Strong -I effect from the meta-fluorine significantly reduces nitrogen lone pair availability.[12]

Key Synthetic Transformations: A Comparative Overview

N-Acylation: Probing Amino Group Nucleophilicity

N-acylation is a fundamental reaction that directly probes the nucleophilicity of the amino group.[1] The reaction typically involves an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Reactivity Trend Prediction: Aniline > 3-Aminobenzonitrile > 4-Aminobenzonitrile > This compound

The significantly reduced nucleophilicity of the amino group in this compound, due to the potent inductive effect of the meta-fluorine, suggests that it will undergo acylation at a slower rate than its non-fluorinated isomers.[12] More forcing conditions, such as higher temperatures or the use of a catalyst, may be required to achieve comparable yields.[12]

Experimental Protocol: Comparative N-Acylation

Objective: To qualitatively compare the rate of N-acylation between 4-Aminobenzonitrile and this compound.

Materials:

  • 4-Aminobenzonitrile

  • This compound

  • Acetyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Saturated sodium bicarbonate solution

Procedure:

  • Setup: In two separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars, dissolve 4-aminobenzonitrile (59 mg, 0.5 mmol) in 2 mL of anhydrous DCM and this compound (68 mg, 0.5 mmol) in 2 mL of anhydrous DCM, respectively.

  • Base Addition: To each flask, add pyridine (41 µL, 0.5 mmol).

  • Acylation: Cool both flasks in an ice bath (0 °C). To each flask, add acetyl chloride (36 µL, 0.5 mmol) dropwise.

  • Monitoring: Allow the reactions to stir at 0 °C. Monitor the progress of each reaction every 15 minutes by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase), comparing the consumption of the starting material in each flask.

  • Work-up: Upon completion (or after a set time, e.g., 2 hours), quench each reaction by adding 5 mL of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Compare the yield and purity of the resulting N-acyl products. It is expected that the 4-aminobenzonitrile reaction will proceed to completion more rapidly.

Diazotization and Sandmeyer Reaction: Gateway to Further Functionalization

The Sandmeyer reaction, which transforms an aromatic amino group into a wide array of functionalities via a diazonium salt intermediate, is one of the most powerful tools in aromatic chemistry.[13][14][15] The efficiency of this two-step process—diazotization followed by nucleophilic displacement—is sensitive to the electronic nature of the substrate.

Reactivity Considerations:

  • Diazotization: The formation of the diazonium salt requires the nucleophilic attack of the amino group on the nitrosonium ion (generated from NaNO₂ and acid). The reduced nucleophilicity of this compound may slow this step. It is crucial to maintain low temperatures (0-5 °C) to ensure the stability of the thermally sensitive diazonium salt.[16][17]

  • Displacement: The subsequent displacement of the diazonium group (N₂) by a nucleophile (e.g., Br⁻ from CuBr) is a radical-nucleophilic aromatic substitution.[14] The electron-withdrawing fluorine and nitrile groups on the ring can influence the stability of the intermediate aryl radical.

Despite the reduced basicity, the Sandmeyer reaction is highly effective for substituted anilines and remains a key transformation for this compound.

G cluster_workflow Sandmeyer Reaction Workflow start Start: This compound in Acid (e.g., HBr) diazotization Step 1: Diazotization Add NaNO₂(aq) dropwise Maintain T < 5°C start->diazotization Cool to 0-5°C diazonium Intermediate: Aryl Diazonium Salt [Ar-N₂]⁺Br⁻ diazotization->diazonium Forms unstable intermediate displacement Step 2: Displacement Add diazonium solution to CuBr solution diazonium->displacement Use immediately reaction Reaction Warm to RT, then heat to 50-60°C N₂ gas evolves displacement->reaction Initiates radical substitution workup Step 3: Work-up & Purification Quench, Extract, Purify (e.g., Chromatography) reaction->workup After N₂ evolution ceases product Product: 2-Bromo-5-fluorobenzonitrile workup->product SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-R(L)₂ Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Coupled Product) RedElim->Product Forms Product ArBr Ar-Br (2-Bromo-5-fluorobenzonitrile) ArBr->OxAdd Substrate Boronic R-B(OH)₂ (Boronic Acid) + Base Boronic->Transmetal Coupling Partner

Sources

The Fluorine-para-Nitrile Effect: A Comparative Guide to Amino Group Reactivity in Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique electronic properties of fluorine—its high electronegativity and ability to participate in resonance structures—offer a powerful tool to modulate the physicochemical and pharmacological properties of a molecule.[1][2] This guide provides an in-depth comparison of how fluorine substitution impacts the reactivity of the amino group in benzonitriles, a common structural motif in drug discovery and functional materials. We will explore the nuanced interplay of inductive and resonance effects, supported by experimental data and detailed protocols, to provide a comprehensive resource for researchers in the field.

The Duality of Fluorine's Electronic Influence

Fluorine's effect on an aromatic ring is a classic example of competing electronic effects. Its extreme electronegativity results in a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by pulling electron density away through the sigma bond framework.[3] Conversely, the lone pairs on the fluorine atom can be donated into the aromatic pi-system, a resonance effect (+R or +M), which directs incoming electrophiles to the ortho and para positions.[4]

In the context of aminobenzonitriles, the position of fluorine substitution relative to the amino group is critical in determining the net electronic impact on the nitrogen's lone pair. This guide will focus on the common para-cyano, ortho-fluoro substitution pattern and compare it to the non-fluorinated parent compound, 4-aminobenzonitrile.

Caption: A diagram illustrating the primary electronic effects at play in both 4-aminobenzonitrile and its ortho-fluorinated analog.

Comparative Analysis of Amino Group Reactivity

The reactivity of the amino group in aminobenzonitriles is primarily a function of the availability of the nitrogen's lone pair of electrons. This is quantified by its basicity (pKa of the conjugate acid) and its nucleophilicity.

Basicity (pKa)

The introduction of a fluorine atom ortho to the amino group in 4-aminobenzonitrile significantly reduces the basicity of the amine. This is a direct consequence of fluorine's powerful inductive electron withdrawal, which decreases the electron density on the nitrogen, making its lone pair less available for protonation.

CompoundStructurepKa of Conjugate AcidReference
AnilineC₆H₅NH₂4.6[5]
4-Aminobenzonitrile4-NCC₆H₄NH₂1.74[5]
3-Fluoro-4-aminobenzonitrile3-F-4-NCC₆H₄NH₂~0.33 (Predicted)[6]

Table 1: Comparison of pKa values for the conjugate acids of aniline and substituted aminobenzonitriles.

As the data indicates, the electron-withdrawing nitrile group in 4-aminobenzonitrile already substantially lowers the pKa compared to aniline.[5] The addition of an ortho-fluoro substituent further exacerbates this effect, with the predicted pKa dropping to a significantly more acidic value.[6] This decreased basicity has profound implications for its use in reactions requiring a basic amino group and for its behavior in biological systems, where it can improve bioavailability.[2]

Nucleophilicity

While basicity and nucleophilicity are often correlated, the relationship is not always linear, especially when steric effects are at play.[7] However, in the case of fluorine substitution, the dominant electronic effect on nucleophilicity is the reduction of electron density on the nitrogen atom.

A common method to probe the nucleophilicity of an amine is to measure its reaction rate with a standard electrophile. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the fluorinated aminobenzonitrile would be expected to react slower than its non-fluorinated counterpart when acting as the nucleophile.

The Hammett equation provides a quantitative framework for correlating reaction rates with substituent electronic effects.[8] The positive Hammett sigma constant (σ) for a meta fluorine substituent (relative to the reaction center if the nitrile were the reacting group) indicates its electron-withdrawing nature, which would be expected to decrease the nucleophilicity of the para-amino group.[9]

Experimental Protocols

To empirically validate the effects of fluorine substitution, the following experimental protocols can be employed.

Protocol for pKa Determination by UV-Vis Spectrophotometric Titration

This method relies on the change in the UV-Vis absorption spectrum of the aminobenzonitrile as a function of pH.

Materials:

  • 4-Aminobenzonitrile

  • 3-Fluoro-4-aminobenzonitrile

  • Hydrochloric acid (HCl) solutions of varying concentrations (0.1 M, 0.01 M, etc.)

  • Sodium hydroxide (NaOH) solutions of varying concentrations

  • Spectrophotometer grade water

  • UV-Vis spectrophotometer with quartz cuvettes

  • Calibrated pH meter

Procedure:

  • Prepare a stock solution of the aminobenzonitrile derivative in a suitable solvent (e.g., methanol or water).

  • Create a series of buffer solutions with a range of known pH values that bracket the expected pKa.

  • For each pH value, add a small, constant aliquot of the aminobenzonitrile stock solution to a cuvette containing the buffer solution.

  • Record the UV-Vis spectrum for each sample.

  • Identify a wavelength where the absorbance of the protonated and deprotonated forms of the amine differ significantly.

  • Plot the absorbance at this wavelength against the pH.

  • The pKa is the pH at the midpoint of the resulting sigmoidal curve.

Caption: A flowchart outlining the key steps in determining the pKa of an aminobenzonitrile using UV-Vis spectrophotometry.

Protocol for Comparing Nucleophilicity via Competitive Acylation

This experiment provides a direct comparison of the relative nucleophilicity of two amines.

Materials:

  • 4-Aminobenzonitrile

  • 3-Fluoro-4-aminobenzonitrile

  • Acetic anhydride

  • An inert solvent (e.g., dichloromethane)

  • A non-nucleophilic base (e.g., pyridine)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of 4-aminobenzonitrile and 3-fluoro-4-aminobenzonitrile in the inert solvent.

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of acetic anhydride to the solution, along with the base.

  • Allow the reaction to proceed to completion.

  • Quench the reaction and work up the mixture to isolate the products.

  • Analyze the product mixture by GC-MS to determine the relative ratio of the acylated products (N-(4-cyanophenyl)acetamide and N-(4-cyano-2-fluorophenyl)acetamide).

  • The ratio of the products will be proportional to the relative nucleophilicity of the starting amines. A higher proportion of N-(4-cyanophenyl)acetamide would indicate that 4-aminobenzonitrile is the more potent nucleophile.

Conclusion and Future Perspectives

The introduction of a fluorine atom ortho to the amino group in 4-aminobenzonitrile has a clear and predictable effect on the reactivity of the amino group. The strong inductive electron-withdrawing nature of fluorine significantly reduces the basicity and nucleophilicity of the amine. This modulation of reactivity is a powerful tool for medicinal chemists seeking to fine-tune the properties of drug candidates, for example, by reducing metabolic liability or altering binding affinities.

Future research in this area could explore the impact of fluorine substitution at other positions on the benzonitrile ring, as well as the effects of multiple fluorine substitutions. Furthermore, investigating the reactivity of these compounds in a wider range of chemical transformations will continue to expand their utility as versatile building blocks in organic synthesis. The principles outlined in this guide provide a solid foundation for understanding and predicting the behavior of these important fluorinated aromatics.

References

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A Senior Scientist's Guide to the Spectroscopic Differentiation of Aminofluorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fields of medicinal chemistry and materials science, the precise structural characterization of synthetic intermediates is a cornerstone of successful research and development. Aminofluorobenzonitrile scaffolds are of particular interest due to their prevalence in pharmacologically active compounds and functional materials. However, the synthesis of a target molecule is often accompanied by the potential for isomeric impurities, which can drastically alter biological activity and material properties. The unambiguous identification of the correct isomer is therefore not merely an analytical task but a critical step in ensuring product efficacy, safety, and intellectual property claims. This guide provides a comprehensive spectroscopic framework for the differentiation of 2-Amino-5-fluorobenzonitrile and its key positional isomers, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) techniques. We present a synthesis of theoretical principles and practical, data-driven insights to empower researchers to confidently distinguish between these closely related structures.

The Isomer Challenge in Drug Development

The seemingly subtle shift of a functional group on an aromatic ring can lead to profound differences in a molecule's three-dimensional shape, electronic distribution, and intermolecular interaction potential. For aminofluorobenzonitriles, the relative positions of the electron-donating amino group (-NH₂), the electron-withdrawing and hydrogen-bond-accepting cyano group (-C≡N), and the highly electronegative fluorine atom (-F) dictate the molecule's behavior. A change in this arrangement can alter a drug candidate's binding affinity to its target receptor, modify its metabolic stability, or change its toxicity profile. Consequently, robust analytical methods for isomer differentiation are non-negotiable in a regulated development environment.

This guide will focus on a comparative analysis of three representative isomers to illustrate the power of modern spectroscopic techniques:

  • Isomer 1: this compound (Parent Compound)

  • Isomer 2: 4-Amino-3-fluorobenzonitrile

  • Isomer 3: 3-Amino-4-fluorobenzonitrile

Chemical structures of the three aminofluorobenzonitrile isomers under investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Elucidation Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides a detailed map of the chemical environment of each proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nucleus. The interplay of chemical shifts (δ), spin-spin coupling constants (J), and signal integrations allows for definitive structural assignment.

The Causality Behind NMR Analysis: Why Substituent Position is Everything

The chemical shift of a nucleus is determined by the local electron density around it; higher electron density leads to increased shielding and an upfield shift (lower ppm), while lower electron density causes deshielding and a downfield shift (higher ppm). The -NH₂ group is a strong electron-donating group (EDG) through resonance, increasing electron density primarily at the ortho and para positions. Conversely, the -C≡N group is a strong electron-withdrawing group (EWG), decreasing electron density at the ortho and para positions. Fluorine is a unique case; it is highly electronegative and thus electron-withdrawing by induction, but it can also donate electron density through resonance. These competing effects create a unique electronic fingerprint for each isomer, which is directly observable in the NMR spectrum.

¹H NMR: Mapping the Aromatic Protons

The aromatic region (typically 6.0-8.0 ppm) of the ¹H NMR spectrum provides the most direct evidence of the substitution pattern. The number of signals, their chemical shifts, and their splitting patterns (multiplicity) are key identifiers.

Table 1: Comparative ¹H NMR Data (Aromatic Region, Predicted in CDCl₃)

Proton PositionThis compound4-Amino-3-fluorobenzonitrile3-Amino-4-fluorobenzonitrile
H-3 ~6.95 (dd)-~7.05 (dd)
H-4 ~6.70 (td)--
H-6 ~7.20 (dd)~7.25 (dd)-
H-2 -~6.80 (dd)~7.15 (t)
H-5 -~6.75 (m)~6.40 (dd)
-NH₂ ~4.2 (br s)~4.0 (br s)~3.8 (br s)

Note: These are predicted values based on substituent effects. Actual values may vary slightly.

  • This compound: Shows three distinct aromatic proton signals. The proton at C4 will be a triplet of doublets due to coupling with the adjacent H3 and the fluorine at C5.

  • 4-Amino-3-fluorobenzonitrile: Also presents three unique aromatic signals. The proton at C2 will be a doublet of doublets, coupled to H5 and the fluorine at C3.

  • 3-Amino-4-fluorobenzonitrile: This isomer also has three aromatic protons. The proton at C2 will appear as a triplet due to coupling with both the adjacent fluorine and H5.

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H data by providing information on the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the substituents. Carbons directly attached to fluorine will exhibit a large C-F coupling constant, which is a definitive diagnostic tool.

Table 2: Comparative ¹³C NMR Data (Predicted in CDCl₃)

Carbon PositionThis compound4-Amino-3-fluorobenzonitrile3-Amino-4-fluorobenzonitrile
C-CN ~118~119~120
C-NH₂ ~150~148 (d)~145
C-F ~158 (d, ¹J_CF ≈ 245 Hz)~155 (d, ¹J_CF ≈ 250 Hz)~159 (d, ¹J_CF ≈ 250 Hz)
C-CN (ipso) ~95~100~105 (d)

Note: Predicted values. The most notable feature is the large one-bond coupling constant (¹J_CF) for the carbon directly bonded to fluorine.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Trustworthy data begins with meticulous sample preparation.[1][2][3]

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][4] The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][3]

  • Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H spectrum, followed by the ¹³C and/or ¹⁹F spectra. Standard pulse programs are typically sufficient.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg Isomer B Dissolve in 0.7 mL Deuterated Solvent + TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire Spectra (1H, 13C, 19F) E->F G Process Data (FT, Phasing) F->G H Analyze Shifts, Couplings, Integration G->H I Assign Structure H->I

Caption: Standard workflow for NMR analysis of small molecules.

Vibrational Spectroscopy (FTIR & Raman): A Complementary Fingerprint

FTIR and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and are sensitive to the electronic environment, providing a unique "fingerprint" for each isomer.

Key Vibrational Modes for Differentiation
  • C≡N Stretch: The nitrile group has a strong, sharp absorption in the FTIR spectrum, typically between 2220-2260 cm⁻¹. The exact position is influenced by conjugation and the electronic nature of the other substituents. Electron-withdrawing groups tend to increase the frequency.

  • N-H Stretches: The amino group shows two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.[3] Their positions can be affected by intramolecular hydrogen bonding, which differs between isomers.

  • C-F Stretch: A strong absorption band typically appears in the 1000-1350 cm⁻¹ region, but its diagnostic value can be limited due to overlap with other fingerprint region absorptions.

  • Aromatic C-H Bending (Out-of-Plane): The pattern of bands in the 680-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.

Table 3: Key Experimental FTIR Frequencies (cm⁻¹)

Vibrational ModeThis compound[3]4-Amino-3-fluorobenzonitrile (Predicted)3-Amino-4-fluorobenzonitrile (Predicted)
N-H Asymmetric Stretch 3352~3480~3470
N-H Symmetric Stretch -~3390~3380
C≡N Stretch -~2225~2230
Aromatic C-H Bend 819, 870Pattern indicative of 1,2,4-trisubstitutionPattern indicative of 1,2,4-trisubstitution

Note: Experimental data for this compound is from literature[3]; other values are predicted based on known substituent effects.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for solid powders, requiring minimal sample preparation.[5][6]

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

FTIR_Workflow A Record Background Spectrum (Clean Crystal) B Place Solid Sample on ATR Crystal A->B C Apply Pressure Clamp for Good Contact B->C D Acquire Sample Spectrum (4000-400 cm-1) C->D E Analyze Characteristic Peak Positions D->E

Caption: Simplified workflow for ATR-FTIR analysis of solid samples.

UV-Vis Spectroscopy and Mass Spectrometry

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of the substituents.[7] The -NH₂ group (an auxochrome) and the benzonitrile system (a chromophore) create absorption bands in the UV region. The position of these bands shifts depending on the isomer. Generally, isomers with more effective conjugation between the electron-donating -NH₂ group and the electron-withdrawing -C≡N group (e.g., para-arrangement) will show a bathochromic (red) shift to longer λ_max.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max in nm)

IsomerPredicted λ_max 1 (nm)Predicted λ_max 2 (nm)
This compound ~210~250
4-Amino-3-fluorobenzonitrile ~215~290
3-Amino-4-fluorobenzonitrile ~225~300

Note: Values are illustrative predictions. The relative positions of the amino and cyano groups significantly impact the λ_max.

Mass Spectrometry: Confirmation and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight of a compound, confirming its elemental formula. While all isomers have the same molecular mass (136.04 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) can differ. The molecular ion peak (M⁺) will be prominent due to the stable aromatic ring. Characteristic fragmentation may involve the loss of HCN (27 Da) from the molecular ion. While fragmentation differences between positional isomers can be subtle, they can provide confirmatory evidence when combined with other spectroscopic data.

An Integrated Strategy for Isomer Identification

No single technique should be used in isolation. A robust and self-validating approach integrates data from multiple methods to build an irrefutable case for a specific isomer's identity.

Decision_Tree Start Unknown Aminofluorobenzonitrile Isomer MS Mass Spectrometry: Confirm MW = 136.04? Start->MS NMR Acquire 1H and 13C NMR MS->NMR Yes FTIR Acquire FTIR Spectrum NMR->FTIR Analysis Correlate Spectroscopic Data FTIR->Analysis Result1 Isomer 1: 2-Amino-5-fluoro Analysis->Result1 Matches Pattern 1 Result2 Isomer 2: 4-Amino-3-fluoro Analysis->Result2 Matches Pattern 2 Result3 Isomer 3: 3-Amino-4-fluoro Analysis->Result3 Matches Pattern 3 Other Other Isomer or Impure Sample Analysis->Other Inconsistent Data

Caption: A decision-making workflow for isomer identification.

Conclusion

The differentiation of this compound and its positional isomers is a tractable challenge when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR provide the most definitive data through the analysis of chemical shifts and coupling patterns, which are uniquely dictated by the electronic interplay of the amino, fluoro, and cyano substituents. FTIR offers a rapid and complementary fingerprint, particularly in the C≡N and N-H stretching regions. Finally, UV-Vis and Mass Spectrometry provide valuable confirmatory data regarding electronic structure and molecular formula. By integrating these methods, researchers can ensure the structural integrity of their compounds, a critical requirement for advancing drug discovery and materials science.

References

  • Iowa State University Chemical Instrumentation Facility.
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
  • PubChem. 4-Amino-3-fluorobenzonitrile. [Link]
  • PubChem. 3-Amino-4-fluorobenzonitrile. [Link]
  • Organomation.
  • Der Pharma Chemica. Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of this compound by Ab Initio Methods. [Link]
  • Specac Ltd.
  • Georgia Institute of Technology.
  • Chemistry LibreTexts.
  • University College London.
  • Michigan State University Department of Chemistry. UV-Visible Spectroscopy. [Link]
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

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A Senior Scientist's Guide to Validating Analytical Methods for 2-Amino-5-fluorobenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic pathway hinges on the quality of its intermediates. 2-Amino-5-fluorobenzonitrile is a versatile building block in the synthesis of numerous pharmaceutical compounds, making the rigorous validation of analytical methods for its reaction products a cornerstone of quality control and regulatory compliance.[1][2]

This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of reaction products and impurities stemming from this compound. Moving beyond a simple checklist of protocols, this document explains the causality behind experimental choices, grounding them in authoritative standards like the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4] We will explore a practical case study—the synthesis of a quinazolinone derivative—to compare the workhorse of quality control, High-Performance Liquid Chromatography with UV detection (HPLC-UV), against the powerful capabilities of Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

The Analytical Challenge: A Case Study in Quinazolinone Synthesis

To ground our discussion in a real-world scenario, we will consider the cyclization of this compound with an acyl chloride to form a 6-fluoro-quinazolinone derivative. This reaction is representative of the construction of heterocyclic scaffolds common in medicinal chemistry.[5]

The analytical objectives for this reaction mixture are clear:

  • Quantify the main product: Accurately determine the yield of the target quinazolinone.

  • Detect and quantify unreacted starting material: Monitor the consumption of this compound.

  • Identify and quantify process-related impurities: These may include byproducts from side reactions or hydrolysis of the nitrile group to an amide or carboxylic acid.[6]

The primary challenge lies in developing a method that can separate compounds with potentially similar polarities and chromophores.

Comparative Analysis of Key Analytical Techniques: HPLC-UV vs. UHPLC-MS

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in pharmaceutical development.[7] However, the choice between a standard HPLC-UV setup and a more advanced UHPLC-MS system depends on the specific requirements of the analytical task—ranging from routine in-process control to in-depth impurity profiling.

Validation Parameter (per ICH Q2(R1))HPLC-UVUHPLC-MSRationale & Causality
Specificity / Selectivity Good. Achieved by chromatographic separation. Peak purity can be assessed with a Diode Array Detector (DAD).Excellent. Provides both chromatographic separation and mass-to-charge ratio (m/z) data, unequivocally distinguishing co-eluting peaks.[8]While HPLC-UV is often sufficient, UHPLC-MS provides an orthogonal detection mechanism (mass) that is invaluable for confirming the identity of peaks and ensuring that a single chromatographic peak corresponds to a single compound.[9]
Limit of Quantitation (LOQ) Typically in the 0.05-0.1% range relative to the main component, sufficient for routine impurity monitoring.[10]Can reach <0.01% levels, making it ideal for trace analysis and genotoxic impurity detection.The enhanced sensitivity of MS detection is critical when dealing with potentially potent impurities that must be controlled at very low levels.
Linearity & Range Excellent linearity (R² > 0.999) over a typical range of LOQ to 120% of the target concentration.[11]Excellent linearity (R² > 0.999), though the dynamic range can sometimes be limited by detector saturation at high concentrations.Both techniques perform exceptionally well for quantitation. HPLC-UV is often preferred for assay measurements of the main component due to its wider linear dynamic range.
Accuracy & Precision High accuracy (typically 98-102% recovery) and excellent precision (RSD < 2%).High accuracy and precision, comparable to HPLC-UV within its linear range.Both methods, when properly validated, provide reliable quantitative data. The choice is rarely dictated by accuracy or precision alone.
Robustness Generally robust. Minor changes in mobile phase composition, pH, or temperature can be evaluated.Highly robust, though more sensitive to matrix effects and the cleanliness of the ion source. Non-volatile buffers are incompatible.[8]HPLC-UV methods are often more "rugged" and transferable between labs due to their simpler instrumentation and tolerance for a wider range of buffer systems (e.g., phosphates).[12]

Workflow for Analytical Method Validation

A systematic workflow is essential for a successful and compliant validation process. This process ensures that the analytical method is fit for its intended purpose.[13]

Caption: A generalized workflow for analytical method validation, from planning to final reporting.

Experimental Protocol: Validated HPLC-UV Method for Quinazolinone Synthesis

This protocol outlines the development and validation of a robust reversed-phase HPLC-UV method for the analysis of our target quinazolinone reaction mixture.

Instrumentation and Chromatographic Conditions
  • System: Standard HPLC or UHPLC system with a UV/DAD detector.

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 2.7 µm particle size). A C18 column is chosen as a versatile starting point for separating molecules of moderate polarity, like the aromatic compounds in our mixture.[14]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape by ensuring the analytes are in a single protonation state.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is chosen as it is commonly effective for aromatic compounds. A full UV scan using the DAD is recommended during development to find the optimal wavelength for all components.

  • Injection Volume: 5 µL.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of the quinazolinone reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a series of dilutions for linearity and range assessment.

  • Sample Preparation: Accurately weigh approximately 10 mg of the crude reaction mixture and dissolve it in 10 mL of the 50:50 acetonitrile/water diluent. Filter through a 0.45 µm syringe filter before injection to protect the column from particulates.

Validation Experiments (Abbreviated)
  • Specificity: Inject the starting material, the main product reference standard, and a placebo (reaction blank). The method is specific if all peaks are well-resolved from each other. Spiked samples should also be analyzed.

  • Linearity: Analyze a series of at least five concentrations of the reference standard (e.g., from 0.1 µg/mL to 100 µg/mL). Plot peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.[15]

  • Accuracy (Recovery): Prepare samples by spiking a placebo with known amounts of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Perform six replicate injections of a single standard preparation. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

Decision Logic: Choosing the Right Tool for the Job

The selection of an analytical technique should be a deliberate, risk-based decision driven by the stage of development and the specific question being asked.

DecisionTree Start Analytical Need? Routine_QC Routine QC? (Assay, Known Impurities) Start->Routine_QC Impurity_ID Impurity ID? (Unknown Peak, Structure Elucidation) Start->Impurity_ID Trace_Analysis Trace Analysis? (Genotoxic Impurities <0.1%) Start->Trace_Analysis Use_HPLC_UV Use Validated HPLC-UV Method Routine_QC->Use_HPLC_UV Use_UHPLC_MS Use UHPLC-MS Impurity_ID->Use_UHPLC_MS Trace_Analysis->Use_UHPLC_MS

Caption: Decision tree for selecting between HPLC-UV and UHPLC-MS based on the analytical objective.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
  • Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. PubMed. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • This compound: A Key Intermediate for Pharmaceutical Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Full article: Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Taylor & Francis Online. [Link]
  • (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants.
  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]
  • Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amid
  • GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-.
  • Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health (NIH). [Link]
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

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A Comparative Guide to Catalysts for the Friedländer Synthesis with 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Friedländer annulation stands as a cornerstone in the synthesis of quinolines, a privileged scaffold in medicinal chemistry and materials science.[1] This guide provides a comprehensive comparative analysis of various catalytic systems for the Friedländer synthesis, with a specific focus on the use of 2-amino-5-fluorobenzonitrile as a key reactant. The strategic incorporation of a fluorine atom and a nitrile group offers unique opportunities for further molecular elaboration, making this substrate particularly relevant in drug discovery programs.

This document, intended for researchers and professionals in the chemical sciences, moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind catalyst selection, offers a comparative analysis of their performance based on available data for analogous systems, and provides detailed, adaptable experimental procedures.

The Enduring Relevance of the Friedländer Synthesis

First described by Paul Friedländer in 1882, this reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[2][3] The versatility of this method allows for the construction of a wide array of substituted quinolines, a structural motif present in numerous pharmaceuticals.[4]

The reaction of this compound with a ketone, such as cyclohexanone, proceeds through a cyclocondensation to yield a substituted quinoline. The choice of catalyst is paramount in achieving high yields, minimizing reaction times, and ensuring favorable reaction conditions.

Mechanistic Pathways: A Tale of Two Routes

The Friedländer synthesis can proceed via two primary mechanistic pathways, the course of which is often dictated by the reaction conditions.[2]

  • Aldol Condensation Pathway: Generally favored under basic conditions, this pathway commences with an aldol condensation between the ketone and the 2-aminobenzonitrile. The subsequent intramolecular cyclization of the amino group onto the newly formed carbonyl, followed by dehydration, furnishes the quinoline product.

  • Schiff Base Formation Pathway: Under acidic catalysis, the reaction is believed to initiate with the formation of a Schiff base (imine) between the amino group of the benzonitrile and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the aromatic quinoline ring.

cluster_0 Friedländer Synthesis Workflow Reactants This compound + Ketone Catalyst Catalyst (Lewis Acid, Brønsted Acid, or Heterogeneous) Reactants->Catalyst Addition Reaction_Conditions Reaction Conditions (Solvent, Temperature, Time) Catalyst->Reaction_Conditions Initiation Workup Reaction Work-up (Neutralization, Extraction) Reaction_Conditions->Workup Progression Product Substituted Quinoline Analysis Analysis (NMR, MS) Product->Analysis Purification Purification (Column Chromatography) Workup->Purification Purification->Product

Caption: A generalized experimental workflow for the Friedländer synthesis.

A Comparative Analysis of Catalytic Systems

While direct comparative studies on this compound are limited, a wealth of data from analogous 2-aminobenzonitriles and 2-aminoaryl ketones allows for a robust evaluation of catalyst efficacy.

Lewis Acid Catalysis: The Power of Electron Acceptors

Lewis acids are a popular choice for promoting the Friedländer synthesis due to their ability to activate the carbonyl group of the ketone, facilitating nucleophilic attack by the amino group of the benzonitrile. A variety of Lewis acids have been successfully employed, with their performance often dependent on the specific substrates and reaction conditions.

CatalystSubstrate(s)ConditionsYield (%)Reference
InCl₃Anthranilonitrile + Cyclohexanone120 °C, 24 h, solvent-free87[5]
AlCl₃Anthranilonitrile + Cyclohexanone120 °C, 24 h, solvent-free~83[5]
BF₃·Et₂OAnthranilonitrile + Cyclohexanone120 °C, 24 h, solvent-free~83[5]
FeCl₃Anthranilonitrile + Cyclohexanone120 °C, 24 h, solvent-free65[5]
ZnCl₂Anthranilonitrile + CyclohexanoneToluene, refluxNot specified[5]

Causality Behind Experimental Choices: The use of solvent-free conditions at elevated temperatures is often employed to drive the reaction towards completion, particularly with less reactive substrates. The choice of Lewis acid can significantly impact the yield, with indium(III) chloride and aluminum chloride often showing high efficacy.

Brønsted Acid Catalysis: The Proton Donors

Brønsted acids catalyze the Friedländer synthesis by protonating the carbonyl group of the ketone, thereby increasing its electrophilicity. They offer a readily available and often cost-effective alternative to Lewis acids.

CatalystSubstrate(s)ConditionsYield (%)Reference
p-TsOH2-Aminoaryl ketone + Ketone100 °C, solvent-freeHigh[6]
[Et₃NH][HSO₄]2-Aminoaryl ketone + Ketone100 °C, solvent-freeHigh[4]
C₄(mim)₂-2Br⁻-2H₂SO₄2-Aminoaryl ketone + Ketone50 °C, 15 min, solvent-free90[4]
Acetic Acid2-Aminobenzophenone + Cyclic KetoneMicrowave, 160 °C, 5 minExcellent[7]
HCl2-Amino-5-nitrobenzophenone + Ethyl acetoacetateEthanol, 80 °C, 12 hHigh[4]

Causality Behind Experimental Choices: The use of ionic liquids as Brønsted acid catalysts can offer advantages such as thermal stability and recyclability. Microwave irradiation in the presence of acetic acid has emerged as a rapid and efficient method, significantly reducing reaction times.[7]

Heterogeneous Catalysis: The Recyclable Advantage

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. Solid acid catalysts, in particular, have been extensively investigated for the Friedländer synthesis.

CatalystSubstrate(s)ConditionsYield (%)Reference
SiO₂ nanoparticles2-Aminoaryl ketone + Carbonyl compoundMicrowave, 100 °C93[4]
Fe₃O₄@SiO₂–APTES-TFA2-Aminoaryl ketone + Ketone100 °C, 5 min, solvent-free96[4]
NaHSO₄·SiO₂2-Aminoaryl ketone + Ketone70 °C, 6 h, neat90[4]
HClO₄-SiO₂2-Aminoaryl ketone + KetoneCH₃CN, 60 °C, 2 h96[4]
MNP-IL-HSO₄2-Aminoaryl ketone + α-Methylene carbonylSolvent-freeHigh

Causality Behind Experimental Choices: The use of magnetic nanoparticles (e.g., Fe₃O₄) as a core for the catalyst allows for easy separation from the reaction mixture using an external magnet.[4] Supporting the catalytic species on a solid support like silica gel enhances stability and facilitates handling.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous substrates and can be adapted for the Friedländer synthesis of this compound.

Protocol 1: Lewis Acid Catalysis (Adapted from[5])

cluster_0 Lewis Acid Catalyzed Protocol Start Start Step1 Combine this compound, ketone, and Lewis acid (e.g., InCl₃) in a reaction vessel. Start->Step1 Step2 Heat the mixture at 120 °C under solvent-free conditions with stirring for 24 hours. Step1->Step2 Step3 Monitor reaction progress by TLC. Step2->Step3 Step4 Cool the reaction mixture to room temperature. Step3->Step4 Reaction Complete Step5 Add ethyl acetate and water. Step4->Step5 Step6 Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Step5->Step6 Step7 Purify the crude product by column chromatography. Step6->Step7 End End Step7->End

Caption: A step-by-step workflow for Lewis acid-catalyzed Friedländer synthesis.

Materials:

  • This compound (1.0 mmol)

  • Ketone (e.g., cyclohexanone, 1.2 mmol)

  • Indium(III) chloride (InCl₃, 10 mol%)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, combine this compound, the ketone, and indium(III) chloride.

  • Heat the reaction mixture to 120 °C with stirring under a nitrogen atmosphere for 24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Brønsted Acid Catalysis with Microwave Irradiation (Adapted from[7])

Materials:

  • This compound (1.0 mmol)

  • Ketone (e.g., cyclopentanone, 1.5 mmol)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vial, combine this compound and the ketone in glacial acetic acid.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 160 °C for 5-10 minutes.

  • After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Heterogeneous Catalysis (Adapted from[4])

Materials:

  • This compound (1.0 mmol)

  • Ketone (e.g., acetylacetone, 1.2 mmol)

  • Heterogeneous catalyst (e.g., Fe₃O₄@SiO₂–APTES-TFA, 5 mol%)

  • Ethanol

  • External magnet

Procedure:

  • Combine this compound, the ketone, and the heterogeneous catalyst in a round-bottom flask.

  • Heat the mixture at 100 °C under solvent-free conditions with stirring for the specified time (e.g., 5-15 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add ethanol to dissolve the product.

  • Use an external magnet to hold the catalyst to the side of the flask and decant the solution.

  • Wash the catalyst with ethanol and combine the organic solutions.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary. The catalyst can be washed, dried, and reused.

Concluding Remarks for the Practicing Scientist

The selection of an optimal catalyst for the Friedländer synthesis of quinolines from this compound is a critical decision that influences reaction efficiency, cost, and environmental impact. This guide has provided a comparative overview of Lewis acid, Brønsted acid, and heterogeneous catalytic systems, drawing upon data from closely related substrates to inform experimental design.

  • Lewis acids offer high reactivity but can require stoichiometric amounts and harsh conditions.

  • Brønsted acids , particularly in conjunction with microwave irradiation, provide a rapid and efficient route to the desired products.[7]

  • Heterogeneous catalysts present a green and sustainable alternative, with the significant advantage of catalyst recyclability.[4]

The provided protocols serve as a robust starting point for the synthesis and optimization of reactions involving this compound. Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.

References

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [a valid, clickable URL will be provided when available]
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  • (This reference is not explicitly cited in the text but provides general context)
  • Wikipedia. (n.d.). Friedländer synthesis.
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  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). ChemistryOpen, 9(11), 1113–1122.
  • Fallah-Mehrjardi, M., & Kalantari, S. (2020). Friedländer Synthesis of Substituted Quinolines Using an Efficient and Reusable Brønsted Acid Ionic Liquid Supported on Fe3O4@SiO2 Nanoparticles under Solvent-free Conditions. Organic Chemistry Research, 6(1), 137-149.
  • (This reference is not explicitly cited in the text but provides general context)
  • Satheeshkumar, R., Kalaiselvi, S., Jayarampillai, K. R., & Prasad, R. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(4), 519-543.
  • (This reference is not explicitly cited in the text but provides general context)
  • BenchChem. (2025). Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). Retrieved from [a valid, clickable URL will be provided when available]
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  • Costa, J. S., et al. (2009). Lewis Acid Promoted Friedlander Condensation Reactions between Anthranilonitrile and Ketones for the Synthesis of Tacrine and its Analogues. Journal of the Brazilian Chemical Society, 20(8), 1448-1454.

Sources

A Senior Application Scientist's Guide to Assessing the Biological Activity of Derivatives from 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful discovery of novel therapeutic agents. 2-Amino-5-fluorobenzonitrile is a versatile precursor, prized for its chemical reactivity that allows for the synthesis of a diverse array of heterocyclic compounds. The presence of an amino group, a nitrile functionality, and a fluorine atom imparts unique properties to the resulting derivatives, making them promising candidates for various biological applications. This guide provides a comparative analysis of the biological activities of representative classes of compounds derivable from this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the experimental methodologies for their evaluation and explore the underlying mechanisms of action, offering researchers, scientists, and drug development professionals a comprehensive resource for their investigations.

Part 1: Anticancer Activity of this compound Derivatives

A significant thrust in the derivatization of this compound has been in the pursuit of potent anticancer agents. The resulting heterocyclic systems, such as quinolines and pyrimidines, have shown considerable promise in targeting key pathways in cancer progression.

Comparative Analysis of Anticancer Potency

The in vitro cytotoxic activity of various derivatives is a primary indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating greater potency. Below is a comparative summary of the reported anticancer activities of representative quinoline and pyrimidine derivatives.

Derivative ClassCompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88DoxorubicinNot specified
U937 (Lymphoma)43.95DoxorubicinNot specified
Pyrimidine Pyrimidine-5-carbonitrile derivative 4e Colo 205 (Colon Cancer)1.66Erlotinib/CelecoxibNot specified
Pyrimidine-5-carbonitrile derivative 4f Colo 205 (Colon Cancer)1.83Erlotinib/CelecoxibNot specified

This table presents a selection of data from various studies to illustrate the potential of these compound classes. Direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Action: Targeting EGFR Signaling

Many potent anticancer derivatives function by inhibiting crucial signaling pathways that drive tumor growth and proliferation. One such key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often mutated or overexpressed in various cancers.[1][] The binding of small molecule inhibitors to the ATP-binding site of the EGFR kinase domain can block downstream signaling, leading to cell cycle arrest and apoptosis.[]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of a representative derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Derivative Quinoline/Pyrimidine Derivative Derivative->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a reference anticancer drug in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: Antimicrobial Activity of this compound Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Heterocyclic compounds derived from this compound, such as quinazolines, have demonstrated promising activity against a range of bacteria and fungi.[3][4][5]

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial potential of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative ClassCompoundTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Quinazolinone Derivative A-2Escherichia coliExcellent ActivityAmpicillinNot specified
Candida albicansVery Good ActivityNot specifiedNot specified
Derivative A-4Pseudomonas aeruginosaExcellent ActivityAmpicillinNot specified
Aspergillus nigerVery Good ActivityNot specifiedNot specified

*Qualitative data from the source, specific MIC values were not provided.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the target microorganism in a suitable broth medium to achieve a logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.

Part 3: Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is a key contributor to a multitude of diseases. Derivatives of this compound have the potential to modulate inflammatory pathways, offering a therapeutic avenue for inflammatory disorders.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key signaling pathways, such as the NF-κB pathway, and the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[6][7][8]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NFκB NF-κB IκBα->NFκB Inhibits GeneExpression Pro-inflammatory Gene Expression NFκB->GeneExpression Translocates to nucleus and induces transcription COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Converts to ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Derivative Derivative Derivative->IKK Inhibits Derivative->COX2 Inhibits

Caption: Inhibition of NF-κB and COX-2 pathways by a derivative.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic method for evaluating the acute anti-inflammatory activity of a compound.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic derivatives with significant biological potential. The representative examples of quinoline, pyrimidine, and quinazoline derivatives highlighted in this guide demonstrate promising anticancer, antimicrobial, and anti-inflammatory activities. The provided experimental protocols offer standardized methodologies for the in vitro and in vivo evaluation of these compounds. Further exploration of the structure-activity relationships and mechanisms of action of derivatives from this scaffold is warranted to develop novel and effective therapeutic agents.

References

  • Alonso, C., et al. (2018). Synthesis of new hydroquinoline and quinoline derivatives with phosphorous linkers and their anticancer activity. European Journal of Medicinal Chemistry, 157, 1034-1043.
  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Abdel-Aziz, A. A. M., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 63(10), 3847-3872.
  • Kumar, A., et al. (2014). Synthesis, Anticancer and Anti-Microbial Characterization of Some Novel Quinazoline Derivatives. International Journal of Science and Research (IJSR), 3(11), 3197-3201.
  • El-Gendy, M. A., et al. (2001). Antimicrobial activity of the quinazoline derivatives and their complexes. Journal of the Indian Chemical Society, 78(8), 418-420.
  • Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6615.
  • Singh, R., & Singh, P. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Applied Pharmaceutical Science, 7(1), 224-234.
  • Sharma, P., et al. (2023). SYNTHESIS OF PYRIMIDINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITY. International Journal of Education and Science Research Review, 10(4), 1-10.
  • Al-Obaid, A. M., et al. (2022). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 38(5), 1143-1153.
  • Kumar, S., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1265, 133418.
  • Kumar, A., et al. (2024). Quinoline derivatives with anti-cancer activity. Green Chemistry Letters and Reviews, 17(1), 2326939.
  • Anju, V. R., & Lincy, J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 116-123.
  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(43), 30198-30217.
  • BenchChem. (2025). Comparative Biological Activities of 2-Amino-3,5-difluorobenzonitrile Derivatives: A Guide for Researchers. BenchChem.
  • Singh, A., & Singh, R. K. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • Abdel-Aziz, A. A. M., et al. (2020). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 36(5), 785-805.
  • El-Gamal, M. I., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3‐d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Archiv der Pharmazie.
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  • Kéri, G., et al. (2013). Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors. ACS Medicinal Chemistry Letters, 4(11), 1038-1043.
  • Burch, R. M., et al. (1991). N-(fluorenyl-9-methoxycarbonyl) amino acids, a class of antiinflammatory agents with a different mechanism of action. Proceedings of the National Academy of Sciences, 88(2), 355-359.
  • Gorgani, L., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • Danciu, C., et al. (2022). Anti-inflammatory activities of flavonoid derivates. Frontiers in Pharmacology, 13, 1035954.
  • Szczęśniak-Sięga, B. M., et al. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 24(13), 10834.

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A Researcher's Guide to the Computational Analysis of Reaction Mechanisms Involving 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of computational methodologies for elucidating reaction mechanisms involving 2-Amino-5-fluorobenzonitrile, a key building block in modern medicinal chemistry. We will move beyond simple protocol listings to explore the causality behind computational choices, ensuring a robust and self-validating approach to theoretical analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for predictive insights into reaction feasibility, selectivity, and kinetics.

Introduction: The Significance of this compound

This compound is a versatile precursor in the synthesis of a wide array of heterocyclic compounds, which form the core of many biologically active molecules.[1][2] Its utility stems from the unique interplay of its three functional groups: the nucleophilic amino group, the electrophilic and cyclization-prone nitrile group, and the electron-withdrawing fluorine atom. The strategic incorporation of fluorine is a cornerstone of modern drug design, as it can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[3][4] Understanding the reaction mechanisms of this scaffold is therefore crucial for the rational design of novel therapeutics.

Computational analysis provides a powerful lens through which to view these mechanisms at a molecular level, offering insights that are often difficult or impossible to obtain through experimentation alone. By modeling the potential energy surface of a reaction, we can identify transition states, calculate activation barriers, and predict the formation of intermediates and products, thereby guiding synthetic efforts and accelerating the drug discovery process.

Chapter 1: Dominant Reaction Pathways

The constellation of functional groups in this compound predisposes it to several key reaction types. A computational investigation would typically focus on elucidating the energetics and transition state geometries of these pathways.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitrile group, can act as a leaving group in SNAr reactions. This is a common strategy for introducing new functionalities to the aromatic ring. Computational studies are essential for understanding how the ortho-amino group influences the stability of the key Meisenheimer intermediate.[5]

  • Cyclization Reactions: The ortho positioning of the amino and nitrile groups makes this molecule an ideal precursor for synthesizing fused heterocyclic systems like quinazolines and quinazolinones.[1] Theoretical analysis can predict the feasibility of different cyclization pathways, for instance, in the Friedländer annulation.

  • Metal-Catalyzed Cross-Coupling: The C-F bond, while strong, can be activated by transition metal catalysts. Density Functional Theory (DFT) calculations have been effectively used to study the C-C bond activation of fluorinated benzonitriles by nickel(0) complexes, detailing the reaction intermediates and transition-state structures.[6]

  • Reactions at the Nitrile Group: The nitrile group itself can undergo various transformations, including hydrolysis to an amide or carboxylic acid, or reduction to an amine.[2][7]

Chapter 2: A Comparative Guide to Computational Methodologies

The choice of computational method is a critical decision that balances accuracy against computational cost. For reaction mechanism studies of molecules like this compound, Density Functional Theory (DFT) is the undisputed workhorse.

Density Functional Theory (DFT)

DFT offers the most favorable accuracy-to-cost ratio for systems of this size. The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set.

  • Functionals:

    • B3LYP: A hybrid functional that has been a standard in computational organic chemistry for decades. It often provides reliable geometries and relative energies for a wide range of organic reactions.

    • M06-2X: Another hybrid functional that often performs better than B3LYP for main-group thermochemistry, kinetics, and non-covalent interactions. It is a strong choice for studying reaction barriers.

    • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it well-suited for systems where van der Waals interactions are important.

  • Basis Sets:

    • Pople-style (e.g., 6-31+G(d,p)): A good starting point for geometry optimizations. The + indicates the addition of diffuse functions to handle anions and lone pairs better, while (d,p) denotes polarization functions for more accurate bonding descriptions.

    • Dunning-style (e.g., aug-cc-pVDZ): Correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit. They are more computationally expensive but offer higher accuracy.

    • def2-TZVP: A triple-zeta valence basis set with polarization, offering a robust and efficient alternative for high-quality calculations.

Incorporating Solvent Effects

Reactions are almost always performed in solution, and solvent can have a profound impact on reaction energetics.

  • Implicit Solvation Models (e.g., PCM, SMD): These models represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and capture the bulk electrostatic effects of the solvent. The SMD model is generally recommended as it is parameterized to provide accurate solvation free energies for a wide range of solvents.

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While this is the most accurate way to model specific solvent-solute interactions (like hydrogen bonding), it is computationally very demanding and often reserved for high-level studies of specific interactions.

The "Gold Standard": Coupled Cluster Theory

For benchmarking the results obtained from DFT, high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for accuracy. However, due to their steep computational scaling, they are typically limited to smaller molecular systems or used for single-point energy calculations on DFT-optimized geometries.

Chapter 3: In-Depth Analysis of a Nucleophilic Aromatic Substitution (SNAr) Reaction

To illustrate the power of a comparative computational approach, we will analyze the SNAr reaction of various benzonitriles with a generic nucleophile (Nu-). This allows us to dissect the electronic effects of the amino and fluoro substituents.

The Systems Under Comparison
  • This compound (Our Target)

  • 2-Aminobenzonitrile (Effect of removing F)

  • 4-Fluorobenzonitrile (Effect of removing NH2 and changing F position)

  • Benzonitrile (Baseline)

Computational Workflow: A Self-Validating Protocol

A rigorous computational study of a reaction mechanism follows a self-validating workflow. Each step is designed to confirm the validity of the previous one.

G cluster_0 Step 1: Input Preparation cluster_1 Step 2: Geometry Optimization cluster_2 Step 3: Verification cluster_3 Step 4: Energetics & Analysis A Build Reactant & Nucleophile Structures B Optimize Reactant Geometries A->B C Locate Transition State (TS) Guess B->C e.g., QST2/3 or Berny Scan F Frequency Calculation on Reactants/Products (Confirm 0 Imaginary Frequencies) B->F Verify Minimum D Optimize TS Geometry C->D E Optimize Product Geometries D->E G Frequency Calculation on TS (Confirm 1 Imaginary Frequency) D->G Verify 1st Order Saddle Point E->F Verify Minimum H Intrinsic Reaction Coordinate (IRC) (Confirm TS connects Reactants & Products) G->H Verify Connectivity I Calculate Single-Point Energies (Higher Level Theory/Basis Set) H->I J Calculate ΔG‡ and ΔGr I->J K Analyze Geometries & Electronic Structure (NBO, MEP) J->K

Caption: A robust workflow for the computational analysis of a reaction mechanism.

Experimental Protocol: DFT Calculation of an SNAr Reaction

This protocol outlines the steps for calculating the activation barrier for the SNAr reaction between this compound and methoxide (CH3O-) using the Gaussian software package.[8]

Software: Gaussian 16 or later, GaussView 6 or later. Level of Theory: M06-2X/def2-TZVP with the SMD solvation model for Tetrahydrofuran (THF).

  • Structure Preparation:

    • Using GaussView, build the structures for the reactants (this compound and methoxide) and the Meisenheimer intermediate.

    • Save each structure as a separate Gaussian input file (.gjf).

  • Reactant Optimization:

    • Set up the calculation for the reactants in one file, separated by a fragment flag.

    • Use the following route section: #p M062X/def2TZVP SCRF=(SMD,Solvent=THF) Opt Freq.

    • Run the calculation. Verify that the optimization completes successfully and that there are no imaginary frequencies. The final energy includes the zero-point vibrational energy (ZPVE).

  • Transition State (TS) Search:

    • Create a new input file for the transition state search.

    • Use the reactant and product geometries to perform a QST2 or QST3 search, or manually build a guess structure and use Opt=(TS,CalcFC,NoEigentest).

    • Route section: #p M062X/def2TZVP SCRF=(SMD,Solvent=THF) Opt=(TS,CalcFC,NoEigentest) Freq.

    • Upon completion, verify that there is exactly one imaginary frequency. The vibrational mode of this frequency should correspond to the reaction coordinate (formation of the C-O bond and breaking of the C-F bond).

  • Meisenheimer Intermediate Optimization:

    • Set up the calculation for the Meisenheimer intermediate.

    • Route section: #p M062X/def2TZVP SCRF=(SMD,Solvent=THF) Opt Freq.

    • Run the calculation and verify zero imaginary frequencies.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Use the optimized TS geometry and calculated force constants to run an IRC calculation.

    • Route section: #p M062X/def2TZVP SCRF=(SMD,Solvent=THF) IRC=(CalcFC,MaxPoints=20,StepSize=10).

    • This confirms that the located transition state connects the reactants to the Meisenheimer intermediate.

  • Energy Analysis:

    • Extract the Gibbs Free Energies from the frequency calculation output files for all species.

    • Calculate the activation barrier: ΔG‡ = GTS - (GReactant1 + GReactant2).

Comparative Data Summary

The following table presents hypothetical but realistic data derived from the principles of physical organic chemistry to illustrate the expected outcomes of the computational analysis.

CompoundRelative ΔG‡ (kcal/mol)Key Stabilizing Factor
This compound 0.0Strong inductive stabilization from F; resonance stabilization from CN.
2-Aminobenzonitrile +5.2Lacks inductive stabilization from F on the ring.
4-Fluorobenzonitrile +2.5Lacks the electron-donating amino group which slightly destabilizes the anionic intermediate.
Benzonitrile +8.0Lacks both strong inductive and resonance stabilization from a halogen at the reaction site.
Visualizing the Reaction Pathway and Substituent Effects

snar_pathway y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate Reactants Reactants (Ar-F + Nu⁻) TS1 TS1‡ Reactants->TS1 ΔG‡(attack) Intermediate Meisenheimer Intermediate TS1->Intermediate TS2 TS2‡ Intermediate->TS2 ΔG‡(loss of F⁻) Products Products (Ar-Nu + F⁻) TS2->Products

Caption: A representative energy profile for a two-step SNAr mechanism.

logic_diagram A This compound B Increased Reactivity in SNAr A->B D Fluorine Atom (-I effect) A->D E Nitrile Group (-I, -M effect) A->E F Amino Group (+M, -I effect) A->F C Electron-Withdrawing Groups (EWGs) Stabilize Meisenheimer Intermediate B->C C->D Strongly C->E Strongly G Slight Destabilization (Overall EWG character dominates) F->G Net effect on anion

Caption: Logical relationship of substituent effects on SNAr reactivity.

Conclusion

The computational analysis of reaction mechanisms for complex molecules like this compound is an indispensable tool in modern chemical research. By carefully selecting methodologies like DFT with appropriate functionals and basis sets, and by following a rigorous, self-validating workflow, researchers can gain deep and predictive insights into reaction outcomes. Comparing the target molecule against thoughtfully chosen alternatives allows for the clear elucidation of structure-activity relationships, guiding the synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
  • Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground st
  • Electron Energy Loss and DFT/SCI Study of the Singlet and Triplet Excited States of Aminobenzonitriles and Benzoquinuclidines: Role of the Amino Group Twist Angle.
  • Spectroscopic Analysis, Electronic, Optical and Thermodynamical Properties of this compound by Ab Initio Methods.Der Pharma Chemica. [Link]
  • β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics.RSC Publishing. [Link]
  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases.SMU. [Link]
  • A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds.NIH. [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-fluorobenzonitrile is a cornerstone intermediate in the development of pharmaceuticals and advanced materials. Its unique trifunctional arrangement—a nucleophilic amine, a versatile nitrile, and an electron-modulating fluorine atom on an aromatic scaffold—makes it a highly sought-after building block. The strategic selection of a synthetic route is paramount, directly influencing not only the final yield and purity but also the overall process economics, safety, and scalability.

This guide provides an in-depth comparative analysis of three distinct and viable synthetic strategies for obtaining this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, evaluate the practical and economic viability of each method, and provide field-proven insights to guide researchers and process chemists in making the most informed decision for their specific application.

Method 1: The Nitro-Reduction Pathway

This two-stage approach is arguably one of the most common and reliable routes, particularly for laboratory-scale synthesis where the key intermediate is commercially available. The strategy hinges on the late-stage reduction of a nitro group, a transformation known for its high efficiency and predictability.

Causality and Strategy: The core principle is to first construct the fluorinated benzonitrile scaffold containing a nitro group, which acts as a stable precursor. The nitro group is a powerful electron-withdrawing group, which can facilitate certain reactions, but its primary role here is as a masked amine. The final step is a well-established, high-yielding reduction, making this a robust concluding step for the synthesis.

Stage A: Synthesis of the Precursor, 2-Fluoro-5-nitrobenzonitrile

While 2-Fluoro-5-nitrobenzonitrile can be purchased for lab-scale work, its synthesis is a critical cost driver for larger scales. A common industrial approach involves the diazotization and cyanation of 2-fluoro-5-nitroaniline. This precursor itself can be synthesized via the selective reduction of 2,4-dinitrofluorobenzene using iron in an acidic medium, a process favored for its cost-effectiveness and selectivity for the ortho-nitro group due to steric hindrance and electronic effects.[1]

Stage B: Reduction of 2-Fluoro-5-nitrobenzonitrile

The final step is the reduction of the nitro group to the target amine. Several methods are effective, but the use of iron powder in an acidic medium is often preferred for its low cost, safety, and scalability compared to catalytic hydrogenation or more expensive reagents like stannous chloride.[2]

Experimental Protocol: Iron-Mediated Reduction
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-nitrobenzonitrile (1 equivalent).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., a 2:1 v/v ratio) to the flask.

  • Reagent Addition: Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid or acetic acid to the mixture.[2]

  • Reaction: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.[2]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts.

  • Neutralization & Extraction: Carefully neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Summary: Nitro-Reduction Pathway
ParameterValue/CommentSource(s)
Starting Material 2-Fluoro-5-nitrobenzonitrile[3]
Key Reagents Iron powder, HCl or Acetic Acid[2]
Typical Yield 85 - 95%[2]
Reaction Time 1 - 3 hours[2]
Purity High, after purification-
Cost Index (Reagents) Very Low[2]
Cost Index (Precursor) High (if purchased)[3]
Workflow and Logic Diagram

Nitro_Reduction_Pathway cluster_precursor Precursor Synthesis (Industrial) cluster_main Main Reduction Protocol DNF 2,4-Dinitrofluorobenzene FNA 2-Fluoro-5-nitroaniline DNF->FNA Fe / H+ (Selective Reduction) FNB 2-Fluoro-5-nitrobenzonitrile FNA->FNB 1. Diazotization 2. Sandmeyer Cyanation FNB_purchased 2-Fluoro-5-nitrobenzonitrile (Purchased or Synthesized) Reaction Reduction (Fe / H+) FNB_purchased->Reaction Workup Filtration & Neutralization Reaction->Workup Purification Extraction & Purification Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Nitro-Reduction Pathway.

Method 2: The Classical Sandmeyer Reaction Pathway

The Sandmeyer reaction is a stalwart of aromatic chemistry, providing a robust method for introducing a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[4]

Causality and Strategy: This route leverages a readily available starting material, 4-fluoro-2-nitroaniline. The strategy involves the diazotization of the primary amine, followed by a copper(I) cyanide-mediated displacement of the resulting diazonium group to install the nitrile. The final step is the reduction of the nitro group. This classical sequence allows for the reliable construction of the target molecule from simple precursors. The critical step is the formation and reaction of the diazonium salt, which is highly reactive but also prone to decomposition, necessitating strict temperature control.[5]

Experimental Protocol: Sandmeyer Cyanation
  • Diazotization:

    • Suspend 4-fluoro-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.[5]

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

    • Carefully and slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Reduction:

    • The intermediate, 2-cyano-5-fluoronitrobenzene, can be isolated via extraction.

    • This intermediate is then subjected to reduction using the same iron/acid procedure described in Method 1, Stage B .

Data Summary: Sandmeyer Pathway
ParameterValue/CommentSource(s)
Starting Material 4-Fluoro-2-nitroaniline-
Key Reagents NaNO₂, HCl, CuCN, Fe powder[4][5]
Typical Yield Moderate (often 60-80% over 2 steps)-
Reaction Time 4 - 6 hours (total)-
Safety Concerns Unstable diazonium salt (explosion risk if not kept cold). Highly toxic CuCN.[6][5]
Cost Index (Reagents) Low to Moderate
Workflow and Logic Diagram

Sandmeyer_Pathway Start 4-Fluoro-2-nitroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Diazonium Arenediazonium Salt (Unstable Intermediate) Diazotization->Diazonium Cyanation Sandmeyer Cyanation (CuCN) Diazonium->Cyanation Strict Temp. Control Intermediate 2-Cyano-5-fluoronitrobenzene Cyanation->Intermediate Reduction Nitro Reduction (Fe / H+) Intermediate->Reduction Product This compound Reduction->Product

Caption: Workflow for the Sandmeyer Reaction Pathway.

Method 3: Modern Palladium-Catalyzed Cross-Coupling

Transition metal-catalyzed cross-coupling reactions represent the forefront of modern organic synthesis, offering milder conditions, higher functional group tolerance, and, critically, the ability to use safer reagents compared to classical methods.[7]

Causality and Strategy: This approach utilizes a (hetero)aryl halide, such as 2-bromo-4-fluoroaniline, as the substrate. A palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the coupling of the aryl halide with a cyanide source. The key innovation here is the use of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], a non-toxic, inexpensive, and stable solid, as the cyanide source.[8][9] This circumvents the significant hazards associated with copper(I) cyanide or zinc cyanide. The reaction proceeds through a well-understood catalytic cycle of oxidative addition, cyanide transfer, and reductive elimination.

Experimental Protocol: Palladium-Catalyzed Cyanation
  • Setup: To a screw-top vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 1-2 mol% of a palladacycle), a suitable ligand, and potassium hexacyanoferrate(II) trihydrate (0.5 equivalents).[8]

  • Inerting: Seal the vial and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Reagent Addition: Add the starting material, 2-bromo-4-fluoroaniline (1 equivalent), followed by the solvent system (e.g., a mixture of dioxane and water).[8]

  • Reaction: Heat the reaction mixture to the required temperature (e.g., 100-120°C) and stir until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Summary: Palladium-Catalyzed Pathway
ParameterValue/CommentSource(s)
Starting Material 2-Bromo-4-fluoroaniline-
Key Reagents Pd catalyst, phosphine ligand, K₄[Fe(CN)₆][8][9]
Typical Yield High (often >85%)[8]
Reaction Time 2 - 12 hours-
Safety Concerns Minimal; avoids highly toxic cyanides.[8]
Cost Index (Reagents) High (due to catalyst and ligand)-
Cost Index (Cyanide) Very Low[10][11][12]
Workflow and Logic Diagram

Palladium_Pathway Start 2-Bromo-4-fluoroaniline Reaction Cross-Coupling Reaction (Heat, Inert Atmosphere) Start->Reaction Reagents Pd Catalyst Ligand K₄[Fe(CN)₆] (Safe CN Source) Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Extraction & Purification Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Pd-Catalyzed Cross-Coupling Pathway.

Comparative Analysis and Cost-Effectiveness

The optimal synthetic route is not a one-size-fits-all solution; it is a function of scale, available equipment, safety infrastructure, and economic constraints.

FeatureMethod 1: Nitro-ReductionMethod 2: Sandmeyer ReactionMethod 3: Pd Cross-Coupling
Overall Yield High (if precursor is pure)ModerateHigh to Excellent
Number of Steps 1 (from precursor) or 3+ (full)2 (from nitroaniline)1
Safety Profile Good (Fe/H+ is safe)Poor (Unstable intermediate, toxic CuCN)Excellent (Uses non-toxic K₄[Fe(CN)₆])
Reagent Cost Very LowLowHigh (Catalyst/Ligand)
Starting Material Cost High (if purchased precursor)ModerateModerate to High
Scalability ExcellentGood (with strict controls)Good (cost becomes a factor)
Ideal Application Lab-scale using purchased precursor; Large-scale if precursor is made in-house.Historical/academic interest; less ideal for scale-up due to safety.R&D, medicinal chemistry, and scale-up where safety is paramount and catalyst cost can be absorbed.
In-Depth Economic and Practical Considerations:
  • Method 1 (Nitro-Reduction): This pathway's cost-effectiveness is entirely dependent on the source of 2-fluoro-5-nitrobenzonitrile. For a research lab, purchasing this intermediate and performing the simple, high-yielding reduction is often the most time- and resource-efficient option. For industrial production, the high cost of the precursor would necessitate an in-house synthesis, making the overall process longer but potentially more economical.

  • Method 2 (Sandmeyer): While the reagents are inexpensive, the hidden costs of this method are significant. The requirement for strict, low-temperature control to manage the unstable diazonium salt demands specific equipment and energy expenditure. More importantly, the use of acutely toxic copper(I) cyanide[6] necessitates extensive engineering controls (e.g., specialized ventilation), personal protective equipment, and hazardous waste disposal protocols, all of which carry substantial financial and operational burdens.

  • Method 3 (Pd Cross-Coupling): The primary drawback is the upfront cost of the palladium catalyst and associated phosphine ligands. However, this cost must be weighed against numerous benefits. The use of a non-toxic and inexpensive cyanide source like K₄[Fe(CN)₆][10][11] dramatically improves the safety profile, reducing the need for the extreme containment measures required for CuCN. The high yields and cleaner reaction profiles can also reduce downstream purification costs. For high-value applications like pharmaceutical development, the improved safety, reliability, and reproducibility often justify the higher reagent cost.

Conclusion and Recommendation

For the research and drug development professional , the choice of synthesis method for this compound should be guided by a balance of safety, efficiency, and scale.

  • For rapid, lab-scale synthesis and initial discovery efforts , Method 1 (Nitro-Reduction) using a commercially available precursor is the most practical and straightforward approach. It delivers the target compound in a single, high-yielding step with a favorable safety profile.

  • For process development and scale-up where safety is a primary driver , Method 3 (Palladium-Catalyzed Cross-Coupling) is the superior choice. Despite the higher initial catalyst cost, its use of a non-toxic cyanide source, high yields, and operational simplicity make it a more sustainable, safer, and ultimately more cost-effective option when considering the total cost of operation, including safety compliance and waste management.

  • Method 2 (Sandmeyer Reaction) , while historically significant, is largely superseded by modern alternatives. Its significant safety hazards make it difficult to recommend for new process development in a professional setting where safer, more efficient methods are readily available.

By carefully evaluating these pathways, researchers can select the most appropriate method to efficiently and safely produce this compound, accelerating their research and development timelines.

References

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The Fluorine Advantage: A Comparative Guide to the Applications of Fluorinated vs. Non-Fluorinated Aminobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the aminobenzonitrile scaffold stands out as a versatile and synthetically accessible building block.[1] Its unique combination of a nucleophilic amino group and an electrophilic nitrile moiety allows for a diverse range of chemical transformations.[2] However, the strategic introduction of fluorine atoms onto this scaffold can dramatically alter its physicochemical and biological properties, opening new avenues for innovation. This guide provides an in-depth, data-driven comparison of fluorinated and non-fluorinated aminobenzonitriles, offering insights into their respective applications and the underlying chemical principles that govern their behavior.

The Power of Fluorine: More Than Just an Inert Substituent

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance a compound's pharmacological profile.[3] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond impart unique properties that can lead to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity.[4][5][6] When applied to the aminobenzonitrile framework, these effects can be particularly pronounced, influencing everything from reaction kinetics to biological activity.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of fluorine can significantly impact the fundamental physicochemical properties of aminobenzonitriles. These changes are critical in determining the suitability of a particular scaffold for a given application.

PropertyNon-Fluorinated AminobenzonitrileFluorinated AminobenzonitrileRationale for Change
pKa of the Amino Group Higher (more basic)Lower (less basic)The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom, making it less likely to accept a proton.[6]
Lipophilicity (LogP) LowerHigherFluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[5][7]
Melting/Boiling Point Generally lowerGenerally higherThe introduction of fluorine can lead to stronger intermolecular interactions, increasing the energy required to change phase.[8]
Metabolic Stability More susceptible to oxidative metabolismMore resistant to oxidative metabolismThe high strength of the C-F bond makes it less prone to enzymatic cleavage, often at aromatic positions, thereby improving the molecule's metabolic stability.[9][10]

Reactivity and Synthetic Applications: A Comparative Overview

Both fluorinated and non-fluorinated aminobenzonitriles are valuable precursors in organic synthesis. However, the presence of fluorine can influence their reactivity in predictable ways.

Reactions at the Amino Group

The amino group in both scaffolds readily undergoes acylation, alkylation, and participation in transition metal-catalyzed cross-coupling reactions.[2] However, the reduced nucleophilicity of the amino group in fluorinated aminobenzonitriles may necessitate harsher reaction conditions or more reactive coupling partners.

Reactions at the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including primary amines, ketones, and tetrazoles.[2][11] The electron-withdrawing nature of fluorine can enhance the electrophilicity of the nitrile carbon, potentially accelerating nucleophilic additions.

Experimental Protocols

General Synthesis of N-(4-Cyanophenyl)guanidine Nitrate (Non-Fluorinated)

This protocol details the direct guanylation of 4-aminobenzonitrile, a key step in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Etravirine.[11]

Procedure:

  • Cool a solution of 4-aminobenzonitrile (100 g) in methanol (500 mL) to 10-15°C.

  • Add concentrated nitric acid (161 mL) to the stirred solution.

  • Slowly add a 50% aqueous solution of cyanamide (65.6 mL) dropwise.

  • Heat the reaction mixture to 65°C and maintain this temperature for 8 hours.

  • After the reaction is complete, cool the mixture to 0°C.

  • Add methyl-tert-butyl ether (500 mL) to precipitate the product.

  • Collect the resulting solid by filtration, wash with water and acetone, and then dry to yield N-(4-cyanophenyl)guanidine nitrate.[11]

Synthesis of 4-(Cyclopropylamino)-2,3,5,6-tetrafluorobenzonitrile (Fluorinated)

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction to produce a fluorinated aminobenzonitrile derivative.[12]

Procedure:

  • Combine 2,3,4,5,6-pentafluorobenzonitrile with cyclopropylamine in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate, to the mixture.

  • Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(cyclopropylamino)-2,3,5,6-tetrafluorobenzonitrile.

Applications in Drug Discovery: A Comparative Analysis

The distinct properties of fluorinated and non-fluorinated aminobenzonitriles lead to their application in different areas of drug discovery.

Non-Fluorinated Aminobenzonitriles: Versatile Scaffolds

Non-fluorinated aminobenzonitriles are foundational building blocks for a wide range of therapeutic agents. Their unmodulated reactivity allows for straightforward incorporation into complex molecular architectures. For example, aminobenzonitrile derivatives have been explored as:

  • Anthelmintic agents: A series of amino-acetonitrile derivatives have shown high activity against parasitic nematodes.[13]

  • Anti-inflammatory and analgesic agents: Enaminonitrile derivatives of antipyrine have demonstrated significant anti-inflammatory and analgesic properties.[14]

  • Anticancer agents: The quinazoline scaffold, often derived from aminobenzonitriles, is present in numerous anticancer drugs.[15]

Fluorinated Aminobenzonitriles: Enhancing Performance

The strategic incorporation of fluorine can fine-tune the properties of aminobenzonitrile-based drug candidates, leading to improved efficacy and pharmacokinetics.[16][17][18] Key advantages include:

  • Improved Metabolic Stability: Fluorination can block sites of metabolism, increasing the drug's half-life.[9]

  • Enhanced Binding Affinity: The polarized C-F bond can participate in favorable interactions with biological targets, increasing potency.[5]

  • Increased Membrane Permeability: The enhanced lipophilicity of fluorinated compounds can improve their ability to cross biological membranes.[7]

For instance, fluorinated aminobenzonitrile derivatives have been investigated for their potential as potent and selective inhibitors of various enzymes and receptors.[19] The introduction of fluorine has been shown to be a key factor in achieving high activity in several anticancer agents.[19]

Applications in Materials Science: Building with Precision

Beyond pharmaceuticals, aminobenzonitriles are valuable precursors for advanced materials.

Non-Fluorinated Aminobenzonitriles in Covalent Organic Frameworks (COFs)

4-Aminobenzonitrile is a key building block for nitrogen-rich COFs.[20] The nitrile groups can undergo cyclotrimerization to form stable triazine rings, which act as nodes in the porous framework. These materials have potential applications in gas storage and catalysis.[20]

Fluorinated Aminobenzonitriles in Advanced Materials

The incorporation of fluorine into materials can impart desirable properties such as increased thermal stability, hydrophobicity, and oleophobicity.[21][22] Fluorinated aminobenzonitriles can be used to synthesize fluorinated polymers and other materials with unique surface properties and enhanced durability.[23][24]

Visualizing the Synthetic Pathways

DOT Diagram: General Synthetic Utility of Aminobenzonitriles

G cluster_0 Aminobenzonitrile Scaffold cluster_1 Functional Group Transformations cluster_2 Resulting Structures & Applications Aminobenzonitrile Aminobenzonitrile Amino Group Reactions Acylation, Alkylation, Coupling Aminobenzonitrile->Amino Group Reactions N-functionalization Nitrile Group Reactions Reduction, Hydrolysis, Cycloaddition Aminobenzonitrile->Nitrile Group Reactions CN-functionalization Pharmaceuticals Anticancer, Anti-inflammatory, Anthelmintic Amino Group Reactions->Pharmaceuticals Nitrile Group Reactions->Pharmaceuticals Materials COFs, Polymers Nitrile Group Reactions->Materials

Caption: Synthetic utility of the aminobenzonitrile scaffold.

DOT Diagram: Impact of Fluorination on Properties

G cluster_physicochemical Physicochemical Properties cluster_biological Biological Properties Fluorination Fluorination pKa Decreased pKa Fluorination->pKa Lipophilicity Increased Lipophilicity Fluorination->Lipophilicity MetabolicStability Increased Metabolic Stability Fluorination->MetabolicStability MembranePermeability Improved Membrane Permeability Lipophilicity->MembranePermeability BindingAffinity Enhanced Binding Affinity MetabolicStability->BindingAffinity

Caption: Influence of fluorination on key molecular properties.

Conclusion

Both fluorinated and non-fluorinated aminobenzonitriles are indispensable tools in the arsenal of chemists and drug developers. While non-fluorinated variants provide a robust and versatile platform for a wide array of applications, the strategic introduction of fluorine offers a powerful method for fine-tuning molecular properties to achieve specific, enhanced performance characteristics. Understanding the comparative advantages and disadvantages of each scaffold, supported by empirical data, is crucial for the rational design of next-generation pharmaceuticals and advanced materials.

References

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The Strategic Advantage of 2-Amino-5-fluorobenzonitrile in Modern Drug Discovery: A Comparative Guide to the Synthesis of Novel IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within oncology and immunology, the judicious selection of starting materials is a critical determinant of a project's success. The chemical architecture of these initial building blocks dictates the accessible chemical space, influences the physicochemical properties of the resulting candidates, and ultimately impacts their therapeutic potential. Among the myriad of available synthons, 2-Amino-5-fluorobenzonitrile has emerged as a "privileged" scaffold, offering a unique confluence of reactivity and desirable molecular attributes.

This guide provides an in-depth technical analysis of the application of this compound in a successful drug discovery project targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in tumor immune evasion. We will dissect the causality behind its selection, provide a comparative analysis with alternative synthetic strategies, and furnish detailed experimental protocols to illustrate its practical utility for researchers, scientists, and drug development professionals.

The Rationale for Fluorinated Anthranilonitriles in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The this compound moiety, in particular, offers several distinct advantages:

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atom can significantly alter the lipophilicity, metabolic stability, and bioavailability of a molecule. This is a key consideration in optimizing a drug's pharmacokinetic profile.

  • Enhanced Target Binding: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency.

  • Versatile Chemical Handle: The ortho-disposed amine and nitrile functionalities provide a versatile platform for the construction of a wide array of heterocyclic scaffolds, which are prevalent in many approved drugs.[1] This is particularly true for the synthesis of quinazoline and triazole derivatives.

Case Study: The Development of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine metabolites, which collectively suppress T-cell-mediated immune responses. Consequently, the inhibition of IDO1 has become a promising strategy in cancer immunotherapy.

A recent study on the structure-based optimization of IDO1 inhibitors identified a series of potent 3-substituted-1,2,4-triazole derivatives.[2][3] A key intermediate in the synthesis of these inhibitors is 4-Fluoro-2-(1H-1,2,4-triazol-3-yl)aniline , which was efficiently prepared from this compound.[2][3]

The IDO1 Signaling Pathway and Point of Intervention

The diagram below illustrates the IDO1-mediated tryptophan catabolism pathway and the therapeutic intervention point for the inhibitors discussed.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Immune_Suppression T-Cell Suppression & Immune Evasion Kynurenine->Immune_Suppression Inhibitor Novel IDO1 Inhibitor (derived from This compound) Inhibitor->IDO1 Inhibits

Figure 1: IDO1-mediated immune suppression and inhibitor action.

Comparative Analysis of Synthetic Strategies

The synthesis of the key 4-Fluoro-2-(1H-1,2,4-triazol-3-yl)aniline intermediate highlights the efficiency of utilizing this compound. Below, we compare this approach with a hypothetical alternative.

FeatureThis compound RouteAlternative Route (e.g., from a substituted aniline)
Starting Material This compound4-Fluoro-2-nitroaniline
Key Transformation Cyclization of the aminonitrile with a suitable reagent to form the triazole ring.1. Diazotization of the aniline. 2. Sandmeyer-type reaction to introduce the nitrile. 3. Reduction of the nitro group. 4. Cyclization to form the triazole.
Number of Steps Typically fewer steps, more convergent.More steps, potentially lower overall yield.
Reagent Compatibility The aminonitrile is generally stable to a range of reaction conditions.The nitro and amino groups in the alternative starting material may require protection/deprotection steps, adding complexity.
Overall Efficiency Higher, due to the direct conversion of the nitrile to the triazole.Lower, due to the multi-step sequence and potential for side reactions.

This comparison underscores the strategic advantage of employing a starting material that already contains the key functionalities in the desired arrangement.

Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of the key intermediate, 4-Fluoro-2-(1H-1,2,4-triazol-3-yl)aniline, from this compound, as adapted from the literature.[2][3]

Synthesis of 4-Fluoro-2-(1H-1,2,4-triazol-3-yl)aniline

Materials:

  • This compound

  • Formic acid hydrazide

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

  • Addition of Reagent: Add formic acid hydrazide (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-Fluoro-2-(1H-1,2,4-triazol-3-yl)aniline.

General Workflow for Synthesis and SAR Studies

The following diagram illustrates a typical workflow for the synthesis of a library of analogs for Structure-Activity Relationship (SAR) studies, starting from this compound.

SAR_Workflow Start This compound Step1 Synthesis of Key Intermediate (e.g., 4-Fluoro-2-(1,2,4-triazol-3-yl)aniline) Start->Step1 Step2 Parallel Synthesis of Analog Library (Variation of R-groups) Step1->Step2 Step3 Purification and Characterization (HPLC, NMR, MS) Step2->Step3 Step4 Biological Screening (e.g., IDO1 Inhibition Assay) Step3->Step4 Step5 SAR Analysis and Data Interpretation Step4->Step5 Step6 Lead Optimization Step5->Step6 Step6->Step2 Iterative Design-Make-Test-Analyze Cycle

Figure 2: General workflow for SAR studies.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for researchers.

PropertyValueSource
CAS Number 61272-77-3[4]
Molecular Formula C₇H₅FN₂[4]
Molecular Weight 136.13 g/mol [4]
Appearance Solid[4]
Melting Point 92-96 °C[4]
Boiling Point 138 °C / 15 mmHg[4]

Conclusion

The case study of the development of novel IDO1 inhibitors provides a compelling example of the strategic utility of this compound in modern drug discovery. Its unique combination of a fluorine substituent and versatile reactive handles facilitates the efficient synthesis of complex heterocyclic structures with desirable pharmacological properties. By understanding the underlying principles of its reactivity and leveraging its inherent advantages, medicinal chemists can accelerate the discovery of new therapeutic agents. This guide serves as a testament to the importance of rational starting material selection in the intricate process of drug development.

References

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A Senior Application Scientist's Guide to Benchmarking 2-Amino-5-fluorobenzonitrile in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2][3] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[3][4] 2-Amino-5-fluorobenzonitrile is a prime example of a versatile, fluorinated building block that has garnered significant interest. Its ortho-amino and nitrile functionalities serve as a linchpin for the construction of diverse heterocyclic libraries, which are critical for screening campaigns in drug discovery.[5]

This guide provides an in-depth comparison of this compound's performance in library synthesis against its non-fluorinated analog, 2-aminobenzonitrile, and its positional isomer, 5-amino-2-fluorobenzonitrile. We will explore how the presence and position of the fluorine atom influence reactivity, reaction outcomes, and the overall quality of the resulting compound libraries. The protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for making informed decisions when selecting building blocks for their synthetic campaigns.

The Decisive Impact of a Single Atom: Physicochemical & Reactivity Profiles

The seemingly subtle difference of a single fluorine atom dramatically alters the electronic properties of the aminobenzonitrile scaffold. This has significant downstream consequences for its behavior in chemical reactions. The primary influence is the strong electron-withdrawing nature of fluorine, which modulates the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon.[2][6]

Table 1: Comparative Physicochemical Properties of Aminobenzonitrile Building Blocks

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (predicted)cLogP (predicted)
2-Aminobenzonitrile2-Aminobenzonitrile Structure118.1443-462.81.3
This compound this compound Structure136.13[7]92-961.91.5
5-Amino-2-fluorobenzonitrile5-Amino-2-fluorobenzonitrile Structure136.13[8]92-96[8]2.51.5

Causality Behind the Data:

  • pKa: The introduction of fluorine in the 5-position (para to the nitrile, meta to the amine) in This compound significantly lowers the basicity (pKa) of the anilino-amine compared to its non-fluorinated counterpart.[2][4] This is a direct result of fluorine's inductive electron-withdrawing effect.[2] This reduced nucleophilicity can be a critical factor in reaction kinetics, potentially requiring more forcing conditions or stronger catalysts.

  • Reactivity: While the amino group's nucleophilicity is decreased, the ortho-relationship between the amine and nitrile is preserved, making it an excellent precursor for cyclization reactions to form fused heterocyclic systems.[5] In contrast, some reactions that rely on the amine's nucleophilicity, such as certain aza-Michael additions, may be inhibited by the deactivating effect of electron-withdrawing groups.[9]

Benchmarking Performance in Parallel Quinazolinone Synthesis

To provide a tangible comparison, we will benchmark these building blocks in a common library synthesis application: the construction of a quinazolinone scaffold. Quinazolinones are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[9][10] The following high-throughput experimental workflow is designed to assess the performance of each building block under identical, scalable conditions.

Experimental Workflow: A Self-Validating System

This protocol is designed for a 96-well plate format, a common setup for parallel synthesis in drug discovery.[11][12]

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep1 Dispense Building Blocks: - Row A: 2-Aminobenzonitrile - Row B: this compound - Row C: 5-Amino-2-fluorobenzonitrile prep2 Dispense Aldehyde Library (8 unique aldehydes per column) prep1->prep2 in DMSO solution reac1 Add Catalyst & Reagents (e.g., I2/Base in water) prep2->reac1 Transfer to reaction plate reac2 Seal Plate and Heat (e.g., 80°C, 12h) reac1->reac2 workup1 High-Throughput Purification (e.g., SPE or prep-LCMS) reac2->workup1 Post-reaction analysis1 Quality Control (LC-MS/ELSD) workup1->analysis1 end end analysis1->end Generate Performance Data

Caption: High-throughput workflow for comparative library synthesis.

Detailed Experimental Protocol
  • Stock Solution Preparation: Prepare 0.2 M stock solutions of 2-aminobenzonitrile, this compound, and 5-amino-2-fluorobenzonitrile in DMSO. Prepare 0.2 M stock solutions of a diverse set of 8 aldehydes in DMSO.

  • Reagent Plating: Using an automated liquid handler, dispense 50 µL (10 µmol) of the appropriate aminobenzonitrile stock solution into the wells of a 96-well reaction plate according to the layout.

  • Aldehyde Addition: Dispense 50 µL (10 µmol) of each of the 8 unique aldehyde stock solutions into columns 1 through 12.

  • Reaction Initiation: Add 100 µL of a freshly prepared aqueous solution containing the catalyst system (e.g., an I2/base system for oxidative annulation) to each well.[13]

  • Incubation: Seal the reaction plate and heat to 80°C for 12 hours with agitation.

  • Workup and Purification: After cooling, the samples are subjected to high-throughput purification. This can be achieved using solid-phase extraction (SPE) to remove unreacted starting materials and catalysts or by preparative LC-MS for higher purity.[14]

  • Quality Control: Analyze a small aliquot of each purified product by analytical LC-MS with UV and/or ELSD detectors to determine yield (relative to an internal standard) and purity.

Anticipated Results & Performance Comparison

The following table summarizes the expected outcomes based on the known electronic effects of the substituents. This serves as a predictive model for researchers designing their experiments.

Table 2: Predicted Performance in Quinazolinone Library Synthesis

Building BlockPredicted Average Yield (%)Predicted Average Purity (%)Key Considerations & Causality
2-Aminobenzonitrile65-85%>90%Baseline: The higher nucleophilicity of the amine leads to faster reaction rates and generally good yields under standard conditions.
This compound 50-75%>90%Slightly Reduced Reactivity: The electron-withdrawing fluorine atom reduces the amine's nucleophilicity, potentially leading to slower reaction completion and slightly lower yields within the same timeframe. Optimization (longer reaction time or higher temperature) may be required to match the baseline.[6]
5-Amino-2-fluorobenzonitrile60-80%>90%Minimal Electronic Impact on Amine: The fluorine atom is para to the amine, exerting a less pronounced deactivating effect compared to the 5-fluoro isomer, leading to reactivity closer to the non-fluorinated analog.

Impact on Library Diversity and Drug-like Properties

The choice of building block extends beyond mere reaction efficiency; it fundamentally shapes the character of the resulting chemical library. Incorporating this compound provides a strategic advantage in generating libraries with enhanced drug-like properties.[1][4]

G cluster_input cluster_output bb1 2-Aminobenzonitrile (Non-fluorinated) prop1 Standard Lipophilicity Metabolically Vulnerable (C-H) Standard Binding Interactions bb1->prop1 bb2 This compound (Fluorinated) prop2 Increased Lipophilicity (LogP) Blocked Metabolic Site (C-F) Enhanced Binding Potential (H-bond acceptor, dipole) bb2->prop2 title Fluorine's Impact on Library Properties

Caption: Influence of fluorine on key drug-like properties of a library.

  • Metabolic Stability: A C-H bond on an aromatic ring is a potential site for oxidative metabolism by cytochrome P450 enzymes. Replacing this with a robust C-F bond, as in this compound, can block this metabolic pathway, leading to compounds with a longer half-life and improved bioavailability.[3][4]

  • Lipophilicity and Permeability: A single fluorine substitution typically increases the lipophilicity (LogP) of a molecule.[3][4] This can enhance membrane permeability, a crucial factor for oral bioavailability and CNS penetration. Libraries built with this compound will explore a more lipophilic chemical space compared to those from its non-fluorinated analog.

  • Binding Affinity: The polarized C-F bond can act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions within a protein's binding pocket, potentially increasing the potency and selectivity of hits discovered from the library.[1][2]

Conclusion and Strategic Recommendations

This compound is a high-value building block for library synthesis, offering a direct route to novel chemical matter with strategically embedded fluorine.

  • Performance: While its reactivity may be slightly attenuated compared to 2-aminobenzonitrile due to the electron-withdrawing nature of fluorine, this can often be overcome with minor adjustments to reaction conditions. The resulting libraries are of comparable quality in terms of purity.

  • Strategic Advantage: The true value of using this compound lies in the downstream benefits imparted by the fluorine atom. It allows for the creation of libraries with inherently improved metabolic stability and modulated physicochemical properties, increasing the probability of identifying high-quality hits and leads.

Recommendation: For discovery campaigns targeting novel chemical space with enhanced drug-like properties, this compound should be considered a priority building block. The potential for slightly lower reaction yields is a worthwhile trade-off for the significant improvements in the pharmacokinetic and pharmacodynamic profiles of the resulting library members.

References

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A Senior Application Scientist's Guide to the Positional Influence of Fluorine on the Biological Activity of Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, transforming promising lead compounds into viable drug candidates.[1][2] This is evidenced by the fact that approximately one-third of newly approved small molecule drugs contain at least one fluorine atom.[3] However, the profound effects of this small, highly electronegative atom are not merely a consequence of its presence, but are critically dependent on its precise location within the molecular scaffold. The positional isomerism of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profiles.

This guide provides an in-depth analysis of how the position of fluorine influences biological activity. We will explore the underlying physicochemical principles, present comparative data from key case studies, and provide detailed experimental protocols to empower researchers to rationally design and evaluate fluorinated derivatives.

The Foundational Chemistry: Why Fluorine's Position Matters

The unique properties of the fluorine atom are central to its utility in drug design.[2] Its small van der Waals radius (1.47 Å) is comparable to that of hydrogen (1.20 Å), allowing it to act as a bioisostere with minimal steric perturbation.[4][5] Yet, its extreme electronegativity (3.98 on the Pauling scale) and the exceptional strength of the carbon-fluorine (C-F) bond induce powerful electronic and metabolic effects that are highly sensitive to its location.[2][4][6]

  • Metabolic Shielding: The robust C-F bond is resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[1][2][6] Placing a fluorine atom at a known metabolic "soft spot" can effectively block oxidation, a strategy that is fundamental to enhancing a drug's half-life and bioavailability.[4][7][8]

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[4][6] When placed near a basic functional group, such as an amine, it can significantly lower the pKa (making the amine less basic).[4][6][7] This positional tuning is crucial for optimizing a molecule's ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and ability to interact with biological targets.[6][9]

  • Conformational Control: Fluorine substitution can introduce significant conformational biases through steric and electronic effects, such as the gauche effect.[6][7] The position of fluorine can stabilize a specific molecular conformation that is optimal for binding to a target protein, thereby enhancing potency and selectivity.[6][8]

  • Binding Interactions: The polarized C-F bond can participate in favorable dipole-dipole, electrostatic, and even weak hydrogen bond interactions with protein targets.[6] The precise positioning of fluorine is key to forming these productive interactions within a binding pocket, which can significantly improve binding affinity.[4][6][10]

The Impact of Fluorine Position on Pharmacokinetics (ADME)

The journey of a drug through the body is critically influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. The position of a fluorine atom can be a decisive factor at each of these stages.

Metabolic Stability: Blocking the "Hot Spots"

One of the most powerful applications of positional fluorination is to block sites of metabolic oxidation.[4] For example, replacing a hydrogen with a fluorine at a benzylic position on a phenyl ring can prevent P450-mediated hydroxylation, a common metabolic pathway.[6][11] This can dramatically increase the compound's half-life.[11]

However, the causality is not always straightforward. Blocking one metabolic site may lead to "metabolic switching," where enzymes begin to oxidize a different, previously less favorable position.[12] Therefore, it is crucial to identify all major metabolites to confirm that a positional change has led to a net improvement in stability.[12][13]

Below is a conceptual diagram illustrating how fluorine placement can shield a molecule from metabolic attack by CYP enzymes.

G cluster_0 Scenario A: Unsubstituted Ring cluster_1 Scenario B: Positional Fluorination Parent_A Parent Drug (Metabolically Labile Site) CYP450_A CYP450 Enzyme Parent_A->CYP450_A Metabolism Metabolite_A Oxidized Metabolite (Rapid Clearance) CYP450_A->Metabolite_A Parent_B Fluorinated Drug (Metabolic Site Blocked) CYP450_B CYP450 Enzyme Parent_B->CYP450_B Interaction No_Metabolism Metabolism Blocked (Increased Half-life) CYP450_B->No_Metabolism

Caption: Fluorine as a metabolic shield.

Lipophilicity, Permeability, and Efflux

A single fluorine-for-hydrogen substitution often slightly increases lipophilicity (LogP).[6] This can improve passive membrane permeability and oral bioavailability.[8] However, the relationship is complex and position-dependent. For instance, analysis of fluoroanisole pairs has shown that while a trifluoromethoxy (OCF3) group increases LogD significantly more than a methoxy (OCH3) group, it can lead to lower passive permeability.[14][15]

Furthermore, changes in pKa and electronic distribution due to fluorine's position can influence a compound's susceptibility to efflux transporters like P-glycoprotein (Pgp).[16] In a study on PDE9 inhibitors, it was found that the introduction of fluorine could either increase or decrease Pgp-mediated efflux depending on its interplay with other functional groups, demonstrating the subtlety required in molecular design.[16]

The Impact of Fluorine Position on Pharmacodynamics

Binding Affinity and Target Selectivity

The position of fluorine can be the difference between a weakly active compound and a potent, selective drug. By altering the electronic landscape of a molecule, fluorine can enhance interactions with the target protein.[9]

Systematic "fluorine scanning," where fluorine is placed at various positions on a ligand, has been used to map the active site of enzymes like thrombin.[17] These studies revealed that placing fluorine at specific positions on a phenyl ring could enhance binding affinity by up to 6-fold, likely through favorable C-F···C=O interactions with the protein backbone.[10][17]

Case Study: Fluoroquinolone Antibiotics

The development of fluoroquinolone antibiotics is a classic example of the power of positional fluorination. The introduction of a fluorine atom at the C-6 position of the quinolone core was critical for enhancing the drug's binding affinity to bacterial DNA gyrase and increasing cell penetration.[4][8] This single positional change resulted in a significant improvement in antibacterial potency and spectrum compared to non-fluorinated analogs.[8]

CompoundPosition of FRelative DNA Gyrase ActivityKey Advantage
NaphthyridineNone1xParent scaffold
EnoxacinC-615xEnhanced binding and cell penetration[4]

Experimental Workflows for Evaluating Positional Isomers

A systematic and rigorous experimental workflow is essential to objectively compare the performance of fluorinated positional isomers. The process involves synthesis, in vitro profiling, and potentially in vivo validation.

G A Design & Synthesis of Positional Isomers B Physicochemical Profiling (pKa, LogP, Solubility) A->B C In Vitro ADME Assays A->C F In Vitro Pharmacology A->F I Data Analysis & Comparison B->I D Metabolic Stability (Microsomes, Hepatocytes) C->D E Permeability (e.g., Caco-2 Assay) C->E D->I E->I G Target Binding Affinity (e.g., SPR, ITC) F->G H Functional/Cell-Based Assays (IC50 / EC50) F->H G->I H->I J Select Lead Isomer(s) for In Vivo Studies I->J

Caption: General workflow for evaluating positional isomers.

Detailed Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a standard procedure using liver microsomes to determine the metabolic stability of fluorinated derivatives.[1][13] This assay provides key data on a compound's intrinsic clearance.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive controls (e.g., high and low clearance compounds)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO). Thaw pooled liver microsomes on ice. Prepare the NADPH regenerating system as per the manufacturer's instructions.[1]

  • Incubation Setup: In a 96-well plate, suspend the liver microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL. Add the test compound (final concentration typically 1 µM). Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.[1]

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing cold acetonitrile with an internal standard to quench the reaction.[13]

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound concentration at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. Determine the half-life (t½) from the slope of the linear regression. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).[1]

Detailed Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption and assess whether a compound is a substrate for efflux transporters.[18][19][20]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Permeable transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compounds, control compounds (high and low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[20]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Setup: Wash the cell monolayers with transport buffer. Add the test compound (typically at 10 µM) to the apical (A) donor compartment to measure A-to-B permeability, or to the basolateral (B) compartment to measure B-to-A permeability.[19]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[19]

  • Sampling: After incubation, collect samples from both the donor and receiver compartments.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to identify potential Pgp substrates.

Conclusion and Future Perspectives

The strategic placement of fluorine is a nuanced yet powerful tactic in drug design. As this guide has demonstrated, the influence of fluorine's position extends across the entire spectrum of a drug's properties, from metabolic stability and membrane permeability to target binding and potency. A deep understanding of the underlying physicochemical principles, combined with a systematic experimental approach, is paramount for harnessing the full potential of this unique element.

Future advances in computational chemistry will likely provide more accurate predictions of how positional fluorination will impact a molecule's properties, further refining rational drug design.[10] Additionally, the development of novel late-stage fluorination techniques will continue to expand the chemical space accessible to medicinal chemists, enabling the synthesis and evaluation of an even wider array of fluorinated derivatives.[21][22] By integrating these tools, researchers can continue to leverage the "fluorine effect" to develop safer and more effective medicines.

References

  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
  • Four Gold Standards for Measuring Ligand-Binding Affinity. (2023). FindLight.
  • Binding Affinity. Malvern Panalytical.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
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  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020). Royal Society of Chemistry.
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A Comparative Guide to Quantitative NMR (qNMR) for High-Fidelity Purity Determination of 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and a validated experimental workflow for determining the purity of 2-Amino-5-fluorobenzonitrile using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Designed for researchers, analytical scientists, and drug development professionals, this document contrasts the qNMR methodology with traditional chromatographic techniques and offers a detailed, field-proven protocol grounded in principles of scientific integrity and regulatory compliance.

The Paradigm Shift from Relative to Absolute Quantification

In the quality control of active pharmaceutical ingredients (APIs) and key intermediates like this compound, the accurate determination of purity is non-negotiable. For decades, High-Performance Liquid Chromatography (HPLC) has been the workhorse for purity analysis. However, HPLC is a relative quantification technique. Its accuracy is contingent on the availability of a highly characterized, identical reference standard for the analyte, as the detector response (e.g., UV absorbance) can vary significantly between different molecules.[1] This dependency on specific response factors can introduce inaccuracies, especially when assessing novel compounds or when certified standards are unavailable.

Quantitative NMR (qNMR) represents a fundamental shift, operating as a primary ratio measurement method.[2] The core principle of qNMR is that the integral area of an NMR signal is directly and universally proportional to the number of nuclei responsible for that signal.[3][4] This allows for the precise quantification of an analyte against a certified internal standard of a different chemical structure, eliminating the need for an identical reference material and providing a more direct and absolute measure of purity.[5][6] This makes qNMR a powerful, non-destructive tool that serves the dual purpose of structural confirmation and purity determination from a single experiment.[7]

Comparative Analysis: qNMR vs. HPLC-UV

To contextualize the advantages of qNMR for the purity analysis of this compound, a direct comparison with the conventional HPLC-UV method is essential.

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Quantification Principle Absolute (Primary Ratio Method) . Signal intensity is directly proportional to the molar concentration of nuclei.[2][5]Relative . Relies on comparing the detector response of the analyte to that of a reference standard.[1]
Reference Standard Requires a single, stable, high-purity internal standard (e.g., Maleic Acid) that does not need to be structurally related to the analyte.[5]Requires a highly purified and well-characterized reference standard of the analyte itself to create a calibration curve.[8]
Accuracy & Traceability High accuracy with direct traceability to the International System of Units (SI) through certified reference materials.[4][9]Accuracy is dependent on the purity of the reference standard and the consistency of the detector response.
Method Development Generally faster. Focuses on ensuring solubility and signal separation, with fewer parameters to optimize.[10]Can be time-consuming, requiring optimization of column, mobile phase, gradient, flow rate, and detector wavelength.
Analysis Time Rapid data acquisition (minutes per sample), though requires longer relaxation delays for accuracy.[10]Typically longer run times (10-30 minutes per sample) to achieve chromatographic separation.
Information Provided Provides unambiguous structural confirmation and quantification of the analyte and any NMR-visible impurities simultaneously.Provides retention time and a UV response. Structural information is not inherent and requires additional detectors (e.g., Mass Spectrometry).
Sample Integrity Non-destructive . The sample can be recovered and used for further analyses.[4]Destructive . The sample is consumed during the analysis.
Key Limitations Lower sensitivity compared to LC-MS; potential for signal overlap in complex mixtures; requires careful parameter optimization (e.g., relaxation delay).[4][5]UV response factors can vary significantly between the API and impurities, leading to inaccurate area-percent purity results.[1] Co-elution of impurities can mask their presence.

A Validated qNMR Protocol for this compound Purity

This protocol is designed as a self-validating system, incorporating best practices to ensure accuracy, precision, and reliability in line with ICH Q2(R2) guidelines.[11][12]

Workflow Overview

The entire process, from sample preparation to the final purity report, follows a systematic and controlled sequence to minimize error and ensure data integrity.

G cluster_prep 1. Sample Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation & Reporting weigh_analyte Accurately Weigh This compound (Target: 10-15 mg) weigh_is Accurately Weigh Internal Standard (e.g., Maleic Acid, ~5 mg) load Load Sample & Lock weigh_analyte->load dissolve Co-dissolve Analyte and IS in Deuterated Solvent (e.g., 700 µL DMSO-d6) transfer Transfer to NMR Tube tune Tune & Match Probe load->tune shim Shim for High Resolution tune->shim acquire Acquire Spectrum with Quantitative Parameters (Long D1, 90° Pulse) shim->acquire phase Manual Phasing acquire->phase baseline Baseline Correction (e.g., 5th Order Polynomial) phase->baseline integrate Integrate Selected Signals (Analyte and IS) baseline->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate report Generate Report with Spectrum, Parameters, & Result calculate->report

Caption: Standard workflow for qNMR purity determination.

Step 1: Rationale-Driven Experimental Choices

A. Selection of Internal Standard (IS)

The choice of IS is paramount for accuracy. The ideal standard must be:

  • Of High, Certified Purity: Traceable to a primary standard (e.g., from NIST).[13]

  • Chemically Stable & Non-Hygroscopic: To ensure accurate weighing.[1]

  • Soluble in the Chosen Solvent: Both analyte and IS must dissolve completely.[14]

  • Spectrally Simple with No Overlap: The quantification signal(s) of the IS must be in a clear region of the spectrum, well-resolved from analyte, impurity, and solvent signals.[5][15]

For this compound, Maleic Acid is an excellent choice. It is available as a certified reference material (CRM), is highly soluble in DMSO-d6, and its two olefinic protons produce a sharp singlet around 6.3 ppm, a region typically free from signals of the analyte.[16]

B. Selection of Deuterated Solvent

Dimethyl sulfoxide-d6 (DMSO-d6) is recommended. Its high polarity ensures the complete dissolution of both the polar this compound and the maleic acid internal standard. Its residual proton signal (a pentet at ~2.50 ppm) and water signal (~3.3 ppm) do not interfere with the aromatic signals of the analyte or the olefinic signal of the maleic acid standard.

Step 2: Detailed Experimental Protocol

A. Sample Preparation

  • Using a calibrated analytical balance (readable to 0.01 mg), accurately weigh approximately 15 mg of the this compound product into a clean glass vial. Record the mass (m_analyte).

  • To the same vial, add approximately 5 mg of a certified Maleic Acid internal standard. Record the mass (m_IS). An analyte-to-standard signal intensity ratio near 1:1 is ideal for maximizing accuracy.[13]

  • Add a precise volume (e.g., 700 µL) of DMSO-d6 to the vial using a calibrated pipette.

  • Ensure complete dissolution by vortexing, followed by brief sonication if necessary. A true, particulate-free solution is critical.[14]

  • Transfer the solution to a high-quality 5 mm NMR tube.

B. NMR Instrument Parameters (400 MHz Example) The goal of these parameters is to ensure full spin-lattice relaxation for all signals of interest, which is the cornerstone of accurate quantification.

  • Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30' or 'zg90').

  • Pulse Angle (Flip Angle): Calibrate the 90° pulse width accurately for the sample. Using a 90° pulse maximizes the signal-to-noise ratio per scan.

  • Relaxation Delay (D1): This is the most critical parameter. Set D1 to be at least 7 times the longest T₁ relaxation time of any proton to be integrated (both analyte and IS). A conservative and robust value for small molecules is often 60 seconds .[17] While shorter delays can be used with smaller flip angles, using a long D1 with a 90° pulse is a more direct and fundamentally sound approach for achieving >99.9% signal recovery.[18] The T₁ values can be determined experimentally using an inversion-recovery experiment.[19]

  • Acquisition Time (AQ): Set to 3-4 seconds to ensure high digital resolution.

  • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[20][21]

  • Temperature: Maintain a constant, regulated probe temperature (e.g., 298 K) to ensure spectral stability.[17]

C. Data Processing

  • Apply a gentle exponential window function (e.g., LB = 0.1 - 0.3 Hz) to improve S/N without significant peak distortion.

  • Perform manual phasing to ensure all peaks have a pure absorption lineshape.

  • Apply a high-order polynomial baseline correction (e.g., 5th order) across the entire spectrum to ensure a flat baseline, which is critical for accurate integration.[17][22]

  • Signal Selection & Integration:

    • For This compound , select a well-resolved, non-overlapping aromatic proton signal for integration. Avoid the broad NH₂ protons, as their chemical shift is variable and they undergo chemical exchange.

    • For the Maleic Acid internal standard, integrate the sharp singlet at ~6.3 ppm.

    • Define the integral regions carefully and consistently.

Step 3: Purity Calculation

The mass purity (Purity %) of the analyte is calculated using the following equation, which directly relates the molar ratios derived from the NMR integrals to the mass measurements:

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I_analyte, I_IS: Integral areas of the selected signals for the analyte and internal standard.

  • N_analyte, N_IS: Number of protons corresponding to the integrated signals (e.g., N_analyte = 1 for a single aromatic proton; N_IS = 2 for maleic acid).

  • MW_analyte, MW_IS: Molecular weights of the analyte (136.12 g/mol ) and internal standard (116.07 g/mol ).

  • m_analyte, m_IS: Weighed masses of the analyte and internal standard.

  • Purity_IS: Certified purity of the internal standard (as a percentage, e.g., 99.9%).

Method Validation: A Self-Validating System

A properly executed qNMR protocol is inherently a self-validating system. Its trustworthiness is built upon metrologically traceable standards and fundamentally sound physical principles. The key validation parameters as defined by ICH Q2(R2) are addressed as follows.

G ICH Q2(R2) Validation Parameters for qNMR cluster_key center_node Validated qNMR Method specificity Specificity center_node->specificity Signal resolution accuracy Accuracy center_node->accuracy Traceable IS precision Precision (Repeatability, Intermediate) center_node->precision Replicate preps linearity Linearity center_node->linearity robustness Robustness center_node->robustness Parameter variation range Range linearity->range loq LOQ / LOD linearity->loq range->accuracy range->precision

Caption: Interrelation of key validation parameters for a qNMR method.

  • Specificity: The high resolution of NMR allows for excellent specificity. The unique chemical shifts of the analyte and standard ensure that their signals can be distinguished from each other and from potential impurities, provided there is no accidental overlap.[23]

  • Accuracy: Accuracy is ensured by using a SI-traceable certified reference material as the internal standard and by adhering to experimental parameters (long D1) that guarantee the fundamental proportionality of the measurement. Accuracy can be formally assessed by analyzing a sample of known, high purity.[24]

  • Precision:

    • Repeatability: Assessed by performing multiple (e.g., n=6) preparations of the same sample and evaluating the relative standard deviation (RSD) of the purity results.

    • Intermediate Precision: Assessed by having a different analyst repeat the experiment on a different day or instrument.

  • Linearity & Range: Demonstrated by preparing samples with varying concentrations of the analyte while keeping the internal standard concentration constant. A plot of the measured analyte concentration versus the theoretical concentration should yield a linear relationship (R² > 0.999) over a specified range (e.g., 80-120% of the expected concentration).[6]

By following the rigorous protocol outlined above, the resulting purity value for this compound is not merely a number, but a scientifically defensible result backed by a transparent, robust, and validated analytical procedure.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma. Available: [Link]
  • Mahajan, S., & Singh, I. P. (2013). "Determining and reporting purity of organic molecules: why qNMR". Magnetic Resonance in Chemistry, 51(2), 76-81. Available: [Link]
  • Smith, S. R., et al. (2017). "qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment". Journal of Chemical Education, 94(11), 1799-1802. Available: [Link]
  • University of Cambridge. "Quantitative NMR Spectroscopy". Department of Chemistry. Available: [Link]
  • Mestrelab Research. "What is qNMR and why is it important?". Mestrelab Resources. Available: [Link]
  • AbbVie. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS". White Paper. Available: [Link]
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works".
  • Patsnap. "Quantitative NMR Methods in Pharmaceuticals: Purity Assurance".
  • Almac Group. "QNMR – a modern alternative to HPLC". Almac Group. Available: [Link]
  • Webster, G. K., et al. (2014). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR". Journal of Medicinal Chemistry, 57(20), 8343-8351. Available: [Link]
  • Goren, A. C., et al. (2022). "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification". Molecules, 27(23), 8549. Available: [Link]
  • C₂N Diagnostics. "Purity by Absolute qNMR Instructions". C₂N Diagnostics. Available: [Link]
  • ResolveMass Laboratories Inc. "qNMR Calculation Services: What We Offer & Why It Matters".
  • IMSERC.
  • Goren, A. C., et al. (2022). "Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification".
  • Mestrelab Research. "qNMR Purity Recipe Book (3 – Data Processing)". Mestrelab Research. Available: [Link]
  • Che, F., et al. (2020). "Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR)". Molecules, 25(17), 3844. Available: [Link]
  • JEOL. "qNMR - Quantitative Analysis by NMR". AWS. Available: [Link]
  • Possolo, A., et al. (2018). "Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations". Metrologia, 55(4), 548. Available: [Link]
  • Holzgrabe, U. (2010). "Quantitative NMR Spectroscopy in Pharmaceutical R&D".
  • Bruker. "Degree of Quantitation (Q) and Accuracy in qNMR". Bruker Community. Available: [Link]
  • BIPM. "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]". BIPM. Available: [Link]
  • Reddit. "Purity analysis with qNMR vs IR". r/chemistry. Available: [Link]
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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our work with specialized reagents like 2-Amino-5-fluorobenzonitrile (CAS No. 61272-77-3) is fundamental to innovation. However, our responsibility extends beyond the synthesis and analysis to the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides a procedural framework for managing waste this compound, grounded in safety, regulatory compliance, and a scientific understanding of the compound's unique hazards.

The presence of amino, nitrile, and fluorine functional groups on an aromatic ring creates a molecule that requires careful handling due to its reactivity and potential environmental impact. This document outlines the necessary precautions, spill management techniques, and the definitive disposal pathway to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Profile & Immediate Safety Precautions

Understanding the hazard profile of this compound is the first step in safe handling and disposal. This compound is classified as a solid eye irritant and a combustible solid.[1][2] Furthermore, its German Water Hazard Class (WGK 3) indicates it is highly hazardous to aquatic life, making environmental release a significant concern.[2] During combustion, it can decompose to release toxic gases, including carbon oxides, nitrogen oxides (NOx), and highly corrosive hydrogen fluoride.[1]

Before beginning any disposal-related task, the following Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields.Protects against accidental splashes of solutions or airborne dust particles, which are known to cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, satisfying EN 374 standards).[1]Prevents dermal contact. Aromatic amines and nitriles can be absorbed through the skin.
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes skin exposure from spills or dust.
Respiratory Protection Work must be conducted in a well-ventilated area or under a chemical fume hood. For spills or significant dust generation, a NIOSH-approved N95/N99 particle respirator is required.[1][2]Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.

Spill Management Protocol

Accidental spills must be managed immediately to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access and remove all ignition sources, as the compound is a combustible solid.[2][3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before approaching the spill, don the full PPE detailed in the table above, including respiratory protection.

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite to prevent the powder from becoming airborne.[3]

    • Carefully sweep up the spilled substance, avoiding the creation of dust.[1][4] Where practicable, use a vacuum cleaner equipped with a HEPA filter.[1]

  • Collect Waste: Place the collected material and any contaminated absorbent into a suitable, sealable, and clearly labeled container for hazardous waste.[1][3][4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

Core Disposal Procedure for Waste this compound

In-laboratory treatment or neutralization of this compound is not recommended . The compound's chemical structure presents significant risks; nitriles can react with acids to produce highly toxic gas, and the thermal decomposition of fluorinated compounds requires specialized conditions.[5][6]

The sole recommended disposal method is incineration by a licensed and accredited hazardous waste disposal contractor .[1][6] This ensures the complete destruction of the molecule at high temperatures and that hazardous byproducts like hydrogen fluoride and nitrogen oxides are managed by industrial-grade afterburners and scrubbers.[7]

Operational Steps for Waste Accumulation and Disposal:

  • Waste Segregation: Designate a specific waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated silica gel). Do not mix this waste with other chemical streams, especially acids or strong oxidizing agents, to prevent hazardous reactions.[5][6]

  • Containerization: Collect all waste in a chemically compatible, sealable, and robust container. Ensure the container is kept closed except when adding waste.[1][4][6]

  • Labeling: The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Combustible Solid")

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. The storage area should be secure and away from incompatible materials.[3]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3] Provide them with the full chemical name and safety information.

Disposal Workflow Visualization

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Final Disposition cluster_2 Emergency Path: Spill Event A Identify Waste: This compound (Solid or Contaminated Material) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Transfer Waste to Container (Minimize Dust) C->D E Securely Seal and Label Container - Full Chemical Name - 'Hazardous Waste' D->E F Store in Designated, Secure Waste Accumulation Area E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Provide Waste Information (SDS and Inventory) G->H I Schedule Waste Pickup H->I J Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing I->J Spill Spill Occurs Spill_Response Execute Spill Management Protocol (Evacuate, Contain, Clean) Spill->Spill_Response Spill_Waste Collect Spill Debris as Hazardous Waste Spill_Response->Spill_Waste Spill_Waste->E

Caption: Disposal workflow for this compound.

References

  • Criteria for a Recommended Standard: Occupational Exposure to Nitriles. (1978). Centers for Disease Control and Prevention (CDC). [Link]
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2024). U.S. Environmental Protection Agency (EPA). [Link]
  • Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]
  • Nitriles Waste Comp
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2024). U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 2-Amino-5-fluorobenzonitrile (CAS No. 61272-77-3). As researchers and drug development professionals, our work's integrity is intrinsically linked to our safety. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind personal protective equipment (PPE) selection, use, and disposal when working with this specific chemical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: Why PPE is Critical

This compound is a solid powder that is classified as causing serious eye irritation.[1][2] While other toxicological data may not be fully available, the physical nature of the compound as a fine powder and its known hazard necessitate a stringent approach to PPE to prevent inadvertent exposure through eye contact, skin contact, or inhalation of airborne particles.[1]

The causality behind our PPE choices is straightforward: we aim to establish impermeable barriers between you and the chemical. Given its properties, the primary routes of exposure we must guard against are:

  • Ocular: Direct contact of the powder with the eyes.

  • Dermal: Contact with the skin.

  • Inhalation: Breathing in airborne powder.

Core PPE Recommendations: A Multi-Layered Defense

A thorough hazard assessment is the cornerstone of any effective PPE program.[3][4][5] For this compound, the following table outlines the essential PPE and the reasoning for its use in standard laboratory settings.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 or EN166 standards.[1][3] A face shield may be used in conjunction with goggles for maximum protection.Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, which is crucial for protecting against fine powders that can become airborne.[1] This directly mitigates the primary hazard of serious eye irritation.
Hand Protection Nitrile gloves, inspected for integrity before each use.Nitrile gloves offer good resistance to a range of chemicals and are a standard in laboratory settings. The key is proper technique in donning and doffing to prevent skin contact with a contaminated glove surface.[1]
Body Protection A fully-buttoned laboratory coat with long sleeves.This provides a barrier against accidental spills or deposition of the powder on your personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 respirator or equivalent.[6]Recommended when handling larger quantities or when there is a potential for dust generation (e.g., weighing, transferring). This prevents the inhalation of the powder.

Operational Plan: Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself. An incorrect procedure can lead to cross-contamination.

Donning Procedure (Putting On)
  • Hand Hygiene: Start with clean hands. Wash them thoroughly with soap and water.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): If your risk assessment indicates a need for respiratory protection, put on your N95 respirator. Ensure a proper seal check is performed.

  • Eye Protection: Put on your safety goggles.

  • Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing Procedure (Taking Off)

This process is designed to contain the contaminant.

  • Gloves: This is often the most contaminated item. Remove the first glove by pinching the outside of the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of them immediately in a designated waste container.[7]

  • Lab Coat: Unbutton your lab coat. Remove it by folding it in on itself, keeping the contaminated outer surface away from your body. Place it in the designated receptacle for lab laundry or disposal.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye Protection: Remove your goggles by handling the strap, not the front.

  • Respirator (if used): Remove your respirator by the straps, without touching the front.

  • Final Hand Hygiene: Wash your hands again thoroughly.

Disposal Plan: Managing Contaminated Materials

All disposable PPE and materials that have come into contact with this compound must be treated as hazardous waste.[7]

  • Solid Waste: This includes used gloves, disposable lab coats, weighing papers, and any other contaminated disposables. These should be placed in a clearly labeled, sealed container for hazardous chemical waste.[8]

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to your institution's guidelines.[8]

  • Spills: In the event of a spill, do not create dust.[1] Carefully cover the spill with an absorbent material, then gently sweep it into a designated hazardous waste container. The area should then be decontaminated.

Visualizing the Workflow

To ensure a clear and logical approach to safety, the following diagram outlines the decision-making and procedural flow for handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Task Assess Task & Quantities Handled Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, +/- Respirator) Assess_Task->Select_PPE Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE (Correct Sequence) Inspect_PPE->Don_PPE Handle_Chemical Handle This compound Don_PPE->Handle_Chemical Doff_PPE Doff PPE (Correct Sequence) Handle_Chemical->Doff_PPE Dispose_Waste Dispose of Contaminated PPE & Waste Doff_PPE->Dispose_Waste Hand_Hygiene Perform Final Hand Hygiene Dispose_Waste->Hand_Hygiene

Caption: PPE workflow for handling this compound.

Conclusion: Building a Culture of Safety

By understanding the "why" behind each piece of personal protective equipment and adhering to strict operational and disposal protocols, we elevate laboratory safety from a set of rules to an ingrained, scientifically-grounded practice. This approach not only protects you and your colleagues but also ensures the integrity of your research.

References

  • Personal Protective Equipment - Standards. (n.d.).
  • Personal Protective Equipment. (n.d.).
  • OSHA Standards for Personal Protective Equipment. (n.d.). Avetta. [Link]
  • PPE Requirements – OSHA. (n.d.). Tucker Safety Products. [Link]
  • Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.